(R)-3-(Pyrrolidin-2-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2R)-pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKUKUCHPMASKF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317087 | |
| Record name | (R)-Nornicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7076-23-5 | |
| Record name | (R)-Nornicotine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7076-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(2R)-2-pyrrolidinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007076235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Nornicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-(pyrrolidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-3-(pyrrolidin-2-yl)pyridine: Properties, Applications, and Experimental Considerations
Executive Summary: This document provides a comprehensive technical overview of (R)-3-(pyrrolidin-2-yl)pyridine, an enantiomer of the tobacco alkaloid nornicotine. As a significant metabolite of nicotine and a versatile chiral building block, this compound is of substantial interest to researchers in medicinal chemistry, pharmacology, and drug development.[1][2] This guide synthesizes critical data on its physicochemical properties, chemical reactivity, and applications, while also providing actionable experimental protocols for its characterization and safe handling. The content is structured to deliver both foundational knowledge and practical insights for scientists and development professionals.
Core Identification and Nomenclature
This compound is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a pyrrolidine ring.[2] It is the (R)-enantiomer of nornicotine, the primary demethylated metabolite of nicotine found in the brain.[1][3][4] Its unique stereochemistry and the presence of two distinct basic nitrogen centers make it a valuable scaffold in the design of novel therapeutic agents, particularly those targeting the central nervous system.[2][5]
Structural and Molecular Identifiers
The fundamental structure consists of a saturated five-membered pyrrolidine ring linked to an aromatic six-membered pyridine ring. The chiral center is at the 2-position of the pyrrolidine ring.
Table 1: Compound Identification
| Identifier | Data | Source(s) |
|---|---|---|
| IUPAC Name | (2R)-2-(pyridin-3-yl)pyrrolidine | N/A |
| Common Synonyms | (R)-Nornicotine | N/A |
| CAS Number | 7076-23-5 | [6] |
| Racemic CAS | 5746-86-1 | [3][7][8][9][10][11] |
| (S)-Enantiomer CAS | 494-97-3 | [4][12] |
| Molecular Formula | C₉H₁₂N₂ | [8][9][10] |
| Molecular Weight | 148.20 g/mol | [3][8] |
| InChIKey | MYKUKUCHPMASKF-ZCFIWIBFSA-N | N/A |
| SMILES | C1CC2=CN=CC=C2 | N/A |
Physicochemical Properties
The physical properties of this compound are critical for its handling, formulation, and application in synthetic chemistry. It is typically supplied as an oil or liquid, though its hygroscopic nature demands careful storage.[1][3][6]
Table 2: Physical and Chemical Properties
| Property | Value | Notes and Conditions | Source(s) |
|---|---|---|---|
| Appearance | Orange Oil; Clear, faint yellow liquid | The compound is hygroscopic.[1][3] | [6][9] |
| Boiling Point | 25-30 °C | at 0.2 Torr | [6] |
| 107-108 °C | at 2 mmHg | [7][11] | |
| ~270 °C | at atmospheric pressure | [3] | |
| Density | 1.042 - 1.074 g/cm³ | Predicted and experimental values | [6][11] |
| Refractive Index | ~1.549 | [11] | |
| pKa | 9.09 ± 0.10 | Predicted; indicates basicity of the pyrrolidine nitrogen. | [6] |
| Solubility | Acetonitrile (Slightly), Chloroform (Slightly) | [6] | |
| Water (50 mg/mL) | [1] | ||
| Soluble in common organic solvents (ethanol, dichloromethane) | [13] |
| Optical Activity | +41.98° | c = 0.53 g/100mL in Methanol |[6] |
Chemical Reactivity and Medicinal Chemistry Relevance
The chemical behavior of this compound is dictated by its two nitrogen-containing heterocyclic rings.
Key Reactive Centers
-
Pyrrolidine Nitrogen: As a secondary amine, this nitrogen is nucleophilic and basic (pKa ≈ 9.09). It is the primary site for alkylation, acylation, and other N-functionalization reactions, allowing for the introduction of diverse substituents to modulate pharmacological activity. This is the position where a methyl group is present in the parent compound, nicotine.[4]
-
Pyridine Nitrogen: This nitrogen is less basic than the pyrrolidine nitrogen due to the sp² hybridization and aromaticity of the pyridine ring. It can be protonated or coordinated to metal centers, influencing the molecule's solubility and receptor interaction profile.
-
Aromatic Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. This provides another handle for structural modification.
The non-planar, sp³-rich structure of the pyrrolidine ring is highly advantageous in drug design, as it allows for the exploration of three-dimensional pharmacophore space, often leading to improved binding affinity and selectivity compared to flat aromatic systems.[5]
Applications in Research and Drug Development
This compound serves as a crucial starting material and structural motif in pharmaceutical R&D.
-
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Agonists: As a metabolite of nicotine, nornicotine and its enantiomers are known to act as agonists at various nAChR subtypes.[1][4] This makes the scaffold a foundational element for developing novel ligands targeting these receptors for conditions like Alzheimer's disease, Parkinson's disease, and addiction.[2]
-
Versatile Pharmaceutical Intermediate: Its structure is a privileged scaffold, meaning it is frequently found in biologically active compounds. It is a key intermediate in the synthesis of more complex molecules, enabling the creation of diverse chemical libraries for high-throughput screening.[2][13]
-
Analgesic Research: Nornicotine has demonstrated significant analgesic activity, presenting opportunities for the development of novel, non-opioid pain management therapies.[1][2]
Experimental Protocols and Handling
Given its biological activity and chemical properties, proper handling and characterization of this compound are paramount for safety and experimental integrity.
Safety, Handling, and Storage
The compound presents several hazards that necessitate careful handling in a controlled laboratory environment.[7]
Table 3: GHS Hazard Information & Handling Recommendations
| Hazard Class | GHS Statement | Handling Precaution | Source(s) |
|---|---|---|---|
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. | [3][7] |
| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves and clothing. Avoid contact with skin. | [3][7] |
| Eye Irritation | H319: Causes serious eye irritation. | Wear eye and face protection (safety glasses, face shield). | [3][7] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing vapors. | [3][7] |
| Storage | N/A | Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Protect from light, moisture, and air due to its hygroscopic and sensitive nature. |[1][6][14] |
Protocol: Structural Verification via ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure of a molecule. A ¹H NMR spectrum provides unambiguous evidence of the proton environment, verifying the integrity of the pyrrolidine and pyridine rings and ensuring the absence of major impurities.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Transfer the solution to a clean, dry NMR tube. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals and assign the peaks to the corresponding protons on the molecule. The aromatic region should show signals characteristic of a 3-substituted pyridine, while the aliphatic region will show complex multiplets for the pyrrolidine ring protons.
Protocol: Enantiomeric Purity Assessment via Chiral HPLC
Causality: For a chiral molecule, verifying its enantiomeric purity is as critical as confirming its chemical structure. Chiral High-Performance Liquid Chromatography (HPLC) separates the (R) and (S) enantiomers, allowing for the quantification of the desired (R)-enantiomer and ensuring the absence of its stereoisomer.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective for separating amine-containing compounds.
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA) is often required to improve peak shape and prevent tailing. A typical starting condition could be 90:10:0.1 (v/v/v) Hexane:Isopropanol:DEA.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in the mobile phase.
-
Method Development & Analysis:
-
Inject the sample onto the chiral HPLC system.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation between the (R) and (S) enantiomers. A racemic standard is required for initial method development to identify the peak elution order.
-
Once separation is achieved, inject the (R)-enantiomer sample and integrate the peak areas to calculate the enantiomeric excess (% ee).
-
Conclusion
This compound is a compound of significant scientific and commercial interest. Its well-defined physicochemical properties, coupled with its versatile chemical reactivity and established biological relevance as a nAChR agonist, position it as a cornerstone for innovation in drug discovery. Understanding its properties, handling requirements, and analytical validation procedures is essential for any researcher or organization aiming to leverage this potent chiral building block for the development of next-generation therapeutics.
References
- This compound - ChemicalBook.
- 3-(Pyrrolidin-2-yl)pyridine - Apollo Scientific.
- 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1 - ZaiQi Bio-Tech.
- 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem.
- 3-(Pyrrolidin-2-yl)pyridine - CymitQuimica.
- 3-(Pyrrolidin-2-yl)pyridine - [P67466] - Synthonix.
- 3-(Pyrrolidin-2-yl)
- 3-pyrrolidin-2-yl-pyridine - 5746-86-1, C9H12N2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
- 3-(Pyrrolidin-2-yl)pyridine - Apollo Scientific SDS.
- 3-(2-Pyrrolidinyl)pyridine | 5746-86-1 - ChemicalBook.
- The Role of 3-(2-Pyrrolidinyl)pyridine in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI.
- Nornicotine | C9H12N2 | CID 91462 - PubChem.
- (S)-3-(Pyrrolidin-2-yl)
Sources
- 1. 3-(2-Pyrrolidinyl)pyridine | 5746-86-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 7076-23-5 [m.chemicalbook.com]
- 7. 5746-86-1 Cas No. | 3-(Pyrrolidin-2-yl)pyridine | Apollo [store.apolloscientific.co.uk]
- 8. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1|ZaiQi Bio-Tech [chemzq.com]
- 9. 3-(Pyrrolidin-2-yl)pyridine | CymitQuimica [cymitquimica.com]
- 10. Synthonix, Inc > 5746-86-1 | 3-(Pyrrolidin-2-yl)pyridine [synthonix.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Spectroscopic Guide to (R)-3-(pyrrolidin-2-yl)pyridine: In-Depth Analysis for Researchers and Drug Development Professionals
Introduction: The Significance of (R)-3-(pyrrolidin-2-yl)pyridine ((R)-Nornicotine)
This compound, the dextrorotatory enantiomer of nornicotine, represents a molecule of significant interest in neurobiology, pharmacology, and synthetic chemistry. As a primary metabolite of nicotine and a naturally occurring tobacco alkaloid, understanding its distinct pharmacological profile is crucial. Unlike its more abundant enantiomer, (S)-nornicotine, the (R)-isomer is typically found in only minute quantities in tobacco products.[1] The growing interest in synthetic nicotine for therapeutic applications, free from tobacco-derived impurities, has spurred the development of robust enantioselective syntheses for both nornicotine isomers.[2][3]
This technical guide provides a comprehensive overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document offers not just raw data, but an in-depth interpretation grounded in the principles of spectroscopic analysis, providing a self-validating framework for the identification and quality control of this important chiral compound.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of this compound with the conventional atom numbering scheme used for NMR assignments.
Caption: Molecular structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For chiral molecules like (R)-nornicotine, NMR provides detailed information on the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons. The data presented below was obtained from the enantioselective synthesis of nornicotine isomers.[2]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.51 | d, J = 2.2 Hz | 1H | H-2 |
| 8.39 | dt, J = 4.4, 2.1 Hz | 1H | H-6 |
| 7.66 | dt, J = 8.0, 2.1 Hz | 1H | H-4 |
| 7.17 | ddd, J = 7.2, 4.8, 2.0 Hz | 1H | H-5 |
| 4.09 | t, J = 7.8 Hz | 1H | H-2' |
| 3.12 | ddd, J = 10.4, 7.8, 5.3 Hz | 1H | H-5'a |
| 2.98 | m | 1H | H-5'b |
| 2.81 | s | 1H | N'–H |
| 2.15 | m | 1H | H-3'a |
| 1.84 | m | 2H | H-4' |
| 1.60 | m | 1H | H-3'b |
Spectrum acquired in CDCl₃ at 600 MHz.[2]
Interpretation and Expert Insights:
-
Aromatic Region (7.0-8.6 ppm): The four protons of the pyridine ring appear in the characteristic downfield region. The H-2 proton is the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a doublet. The H-6 proton is also significantly deshielded. The H-4 and H-5 protons appear at higher fields, with coupling patterns consistent with their positions on the ring.
-
Chiral Center (H-2'): The proton at the chiral center (H-2') is a key signal. It appears as a triplet around 4.09 ppm, indicating coupling to the two adjacent protons on C-3'. Its chemical shift is influenced by the attachment to both the pyridine ring and the pyrrolidine nitrogen.
-
Pyrrolidine Ring (1.5-3.2 ppm): The aliphatic protons of the pyrrolidine ring show complex multiplets due to diastereotopicity. The geminal protons on C-3' and C-5' are chemically non-equivalent, leading to separate signals (e.g., H-5'a and H-5'b). The broad singlet at 2.81 ppm is characteristic of the N-H proton of the secondary amine.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Proton-decoupled spectra provide a single peak for each unique carbon atom.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 148.5 | C-6 |
| 148.2 | C-2 |
| 139.8 | C-3 |
| 134.1 | C-4 |
| 123.3 | C-5 |
| 60.0 | C-2' |
| 46.8 | C-5' |
| 34.2 | C-3' |
| 25.4 | C-4' |
Spectrum acquired in CDCl₃ at 150 MHz.[2]
Interpretation and Expert Insights:
-
Aromatic Carbons (123-150 ppm): The five carbon signals in the downfield region correspond to the pyridine ring. C-3, which is attached to the pyrrolidine ring, is a quaternary carbon and its signal may be of lower intensity.
-
Aliphatic Carbons (25-60 ppm): The four signals in the upfield region are assigned to the pyrrolidine ring carbons. The carbon of the chiral center (C-2') is the most deshielded among the aliphatic carbons, appearing around 60.0 ppm due to its proximity to the nitrogen atom and the aromatic ring.
Experimental Protocol: NMR Spectroscopy
The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of (R)-nornicotine.
Caption: Simplified major fragmentation pathways for nornicotine in EI-MS.
-
Molecular Ion ([M]⁺˙): The peak at m/z 148 confirms the molecular weight of the compound (C₉H₁₂N₂). [4]* [M-H]⁺ Ion: The significant peak at m/z 147 is common for amines, resulting from the loss of a hydrogen radical. [4]* Base Peak (m/z 119): The most abundant fragment ion is observed at m/z 119. This stable ion is formed by the cleavage of the C2'-C3' bond in the pyrrolidine ring followed by hydrogen rearrangement and loss of an ethylamine radical, or via cleavage and loss of CH₂=NH. [4]* Pyrrolidine Ring Cleavage (m/z 84): Cleavage of the bond between the two rings results in the formation of a protonated pyrrolidine fragment at m/z 84.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for analyzing volatile alkaloids like nornicotine, providing both separation and mass analysis.
-
Sample Preparation: Prepare a dilute solution of (R)-nornicotine (~1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Interface Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.
-
Mass Analyzer: Scan range from m/z 40 to 300.
-
-
Data Analysis: Identify the nornicotine peak in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum, comparing it to reference library spectra (e.g., NIST).
Conclusion
The comprehensive spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—provide a robust and multi-faceted toolkit for the unequivocal identification and characterization of this compound. By understanding the correlation between molecular structure and spectral output, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this important chiral molecule. The detailed protocols included herein serve as a practical foundation for reproducible and reliable analysis, ensuring high standards of scientific integrity in research and development endeavors.
References
- Lisko, J. G., Stanfill, S. B., & Watson, C. H. (2014). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Analytical Chemistry, 86(18), 9277–9284. [Link]
- Medana, C., Aigotti, R., Sala, C., Dal Bello, F., Santoro, V., Gastaldi, D., & Baiocchi, C. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Spectroscopy, 31(5), 20-29. [Link]
- PubChem. Nornicotine.
- G.M.L., W., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(15), 4983. [Link]
- NIST. Nicotine, 1'-demethyl-, (.+/-.)-. NIST Chemistry WebBook. [Link]
- Zbanic, G., et al. (2011). NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. International Journal of Criminal Investigation, 2(1), 3-10. [https://www.manupatrafast.com/articles/PopOpenArticle.aspx?ID=3b3c3e4a-1f8a-4b9e-8c3d-9f0a7e1c8d7e&txtsearch=Subject: Criminal]([Link]: Criminal)
- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]
- Jacob, P., et al. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Chemical Research in Toxicology, 24(1), 40-47. [Link]
- Agarthimoole, R. K., et al. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 12, 189-199. [Link]
- Crooks, P. A., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E746-E754. [Link]
- Al-Kawaz, H. A., et al. (2022). A short stereodivergent synthesis of (R) and (S)-nicotine. New Journal of Chemistry, 46, 22961-22967. [Link]
- Wikipedia. Nornicotine. [Link]
- NIST. Nornicotine. NIST Chemistry WebBook. [Link]
- NIST. Nicotine, 1'-demethyl-, (.+/-.)-. NIST Chemistry WebBook. [Link]
Sources
An In-depth Technical Guide to (R)-3-(pyrrolidin-2-yl)pyridine (CAS No. 7076-23-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-(pyrrolidin-2-yl)pyridine, also known as (R)-nornicotine, is a chiral pyridine alkaloid and a significant metabolite of nicotine. Its rigid structure, featuring a pyridine ring linked to a pyrrolidine ring, makes it a valuable scaffold in medicinal chemistry and drug discovery.[1] This molecule serves as a crucial chiral building block for the synthesis of various nicotinic acetylcholine receptor (nAChR) ligands and is a key precursor in the production of radiolabeled tracers for Positron Emission Tomography (PET) imaging, aiding in the study of neurodegenerative diseases.[2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed enantioselective synthesis protocols, analytical characterization methods, pharmacological significance, and applications in drug development.
Introduction and Physicochemical Properties
This compound is the (R)-enantiomer of nornicotine, a demethylated analog of nicotine.[4][5] It is found in tobacco plants and is also formed as a metabolite of nicotine in the body.[3][6] The pyrrolidine ring in its structure is a prevalent motif in many biologically active compounds and approved drugs, contributing to its significance in pharmaceutical research.[1] The stereochemistry at the C2 position of the pyrrolidine ring is critical for its biological activity and interaction with nicotinic receptors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7076-23-5 | [7] |
| Molecular Formula | C₉H₁₂N₂ | [5] |
| Molecular Weight | 148.21 g/mol | [5] |
| Appearance | Clear, faint yellow liquid | [8] |
| Boiling Point | 107-108 °C at 2 mmHg | |
| Density | 1.074 g/cm³ | |
| IUPAC Name | 3-[(2R)-pyrrolidin-2-yl]pyridine | [7] |
| Synonyms | (R)-Nornicotine, Pyridine, 3-(2-pyrrolidinyl)-, (R)- | [7] |
Enantioselective Synthesis
The synthesis of enantiomerically pure this compound is crucial for its application in pharmacology and as a chiral building block. Several synthetic strategies have been developed, with a key focus on controlling the stereochemistry of the pyrrolidine ring.
Chiral Auxiliary-Mediated Synthesis
One effective method involves the use of a chiral auxiliary, such as (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone, to direct the stereoselective alkylation.[9][10] This multi-step process yields the desired (R)-enantiomer with high enantiomeric excess.[9][10]
Diagram 1: Enantioselective Synthesis of (R)-Nornicotine using a Chiral Auxiliary
Protocol 1: Chiral Auxiliary-Mediated Synthesis of (R)-Nornicotine [9][10]
-
Step 1: Formation of the Chiral Ketimine.
-
Condense 3-(aminomethyl)pyridine with (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone in an appropriate solvent (e.g., toluene) with azeotropic removal of water to form the chiral ketimine.
-
-
Step 2: Enantioselective C-Alkylation.
-
To a stirred solution of the chiral ketimine in an anhydrous aprotic solvent (e.g., THF) at -78°C, add a strong base such as lithium diisopropylamide (LDA).
-
After stirring, add 1-bromo-3-chloropropane dropwise and allow the reaction to proceed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
-
Step 3: N-Deprotection and Intramolecular Ring Closure.
-
Deprotect the nitrogen of the alkylated intermediate.
-
Induce base-catalyzed intramolecular ring closure to form the pyrrolidine ring, yielding this compound.
-
Purify the final product using column chromatography.
-
Asymmetric Reductive Aminocyclization
Another approach involves the asymmetric reductive aminocyclization of a suitable precursor. This method can also provide high enantiomeric excess of the desired product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.
Spectroscopic Analysis
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available in public databases. | [11] |
| ¹³C NMR | Spectra available in public databases. | [5][11] |
| Mass Spec. (GC-MS) | Spectra available in public databases. | [11][12] |
Note: For detailed spectra, refer to the provided references in the public databases.
Chromatographic Analysis: Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of this compound.
Diagram 2: Workflow for Chiral HPLC Analysis
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Determination [4][13][14]
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A derivatized cellulose column, such as Chiralcel OJ (tris(4-methylbenzoyl) cellulose), is effective for the separation of nornicotine enantiomers.[4]
-
Mobile Phase: A mixture of hexane and an alcohol (e.g., isopropanol) in normal phase mode. The ratio can be optimized, for instance, 95:5 (hexane:alcohol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the pyridine ring (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.
-
Analysis: Inject the sample onto the column and record the chromatogram. The retention times of the (R) and (S) enantiomers will differ, allowing for the calculation of the enantiomeric excess. For nornicotine separation, reducing the alcohol concentration in the mobile phase can enhance resolution.[4]
Pharmacological Significance and Applications
This compound is a potent ligand for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of physiological and pathological processes, including cognition, nicotine addiction, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][15][16]
Interaction with nAChR Subtypes
Nornicotine exhibits activity at several nAChR subtypes. Notably, it is a potent agonist at α7 and α6-containing nAChRs.[3][17] The α7 subtype is a target for cognitive enhancers, while α6-containing receptors are involved in nicotine-evoked dopamine release, a key process in nicotine addiction.[3][6]
Table 3: Functional Activity of Nornicotine at select nAChR Subtypes
| nAChR Subtype | Agonist Activity (EC₅₀) | Imax (relative to Acetylcholine) | Reference(s) |
| α7 | ~17 µM | ~50% | [3][17] |
| α6/α3 chimera | ~4 µM | ~50% | [3][17] |
Precursor for PET Radiotracers
A critical application of this compound is its use as a precursor for the synthesis of [¹¹C]-labeled PET tracers, such as [¹¹C]-(R)-nicotine.[2][18] PET imaging allows for the non-invasive in vivo visualization and quantification of nAChRs in the brain, which is invaluable for understanding the role of these receptors in disease and for the development of new drugs.
Diagram 3: Synthesis of [¹¹C]-(R)-Nicotine from (R)-Nornicotine
Protocol 3: Synthesis of [¹¹C]-(R)-Nicotine [2][18]
-
Precursor Preparation: Dissolve this compound (free base) in a suitable solvent mixture, such as 50:50 DMF/DMSO.
-
Radiolabeling: Introduce cyclotron-produced [¹¹C]methyl iodide ([¹¹C]CH₃I) into a reaction loop containing the precursor solution.
-
Reaction Conditions: Heat the reaction mixture at an optimized temperature (e.g., 75°C) for a short duration (e.g., 5 minutes).
-
Purification: Purify the resulting [¹¹C]-(R)-nicotine using semi-preparative reverse-phase HPLC.
-
Formulation: Formulate the purified product in a physiologically compatible solution (e.g., saline with ethanol) for intravenous injection.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is essential to consult the Safety Data Sheet (SDS) before use.[1][7][8][19]
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[7] Avoid all personal contact, including inhalation and contact with skin and eyes.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[7][8]
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.[1]
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its unique stereochemistry and pharmacological profile as a nAChR ligand make it a valuable tool for neuroscience research and a promising scaffold for the development of novel therapeutics. Furthermore, its role as a precursor for PET imaging agents underscores its importance in advancing our understanding of the living brain. This guide provides a foundational understanding of the synthesis, characterization, and application of this important chiral compound, serving as a resource for researchers in the field.
References
- Separation of nicotine and nornicotine enantiomers via normal phase HPLC on derivatized cellulose chiral st
- Crooks, P. A., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS journal, 7(3), E754–E762. [Link]
- Demetriou, D., et al. (1993). HPLC separation of the enantiomers of nicotine and nicotine‐like compounds. Chirality, 5(5), 343-347. [Link]
- El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 481-492. [Link]
- Cheetham, A. G., et al. (2022). Chiral analysis of the (R)- and (S)-nornicotine analysis in tobacco-derived and synthetic nicotine samples.
- Pichika, R., et al. (2019). Development and Optimization of a Novel Automated Loop Method for Production of [11C]Nicotine. ACS Omega, 4(7), 12345-12353. [Link]
- Crooks, P. A., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine.
- PubChem. 3-(Pyrrolidin-2-yl)pyridine.
- Lee, J., et al. (2021). Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME). Biol. Pharm. Bull., 34(4), 180-186. [Link]
- University of Bristol. Total enantioselective synthesis of (S)-Nicotine. [Link]
- Saji, H., et al. (1992). Synthesis of (S)-N-[methyl-11C]nicotine and its regional distribution in the mouse brain: a potential tracer for visualization of brain nicotinic receptors by positron emission tomography. Chemical & pharmaceutical bulletin, 40(3), 734–736. [Link]
- Agarthimoole, R. K., et al. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 12(4), 215-226. [Link]
- Cleanchem Laboratories. Material Safety Data Sheets this compound. [Link]
- Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of neurochemistry, 101(1), 160–167. [Link]
- de la Torre, V. G., et al. (2022). A short stereodivergent synthesis of (R) and (S)-nicotine. RSC Advances, 12(38), 24657-24661. [Link]
- PubChem. Nornicotine.
- Yoshikai, N., et al. (2022). Pyrrolidine synthesis via ring contraction of pyridines.
- Dwoskin, L. P., et al. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European journal of pharmacology, 428(1), 69–79. [Link]
- NIST. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. National Institute of Standards and Technology. [Link]
- Arias, H. R., et al. (2020). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 25(21), 5038. [Link]
- Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: Relevance to nicotine dependence and drug discovery. Scholars@UK. [Link]
- Baxendale, I. R., et al. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1, (1), 103-114. [Link]
- Miller, D. K., et al. (1997). Nicotinic-receptor mediation of S(-)nornicotine-evoked -3H-overflow from rat striatal slices preloaded with. Journal of neurochemistry, 68(4), 1547–1556. [Link]
- Yoshikai, N., et al. (2022). Pyrrolidine synthesis via ring contraction of pyridines.
- Joyce, N. J., & Leete, E. (1989). The metabolism of nicotine-1'-oxide in Nicotiana tabacum. Heterocycles, 29(7), 1245-1250. [Link]
- Agarthimoole, R. K., et al. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. Scientific Research Publishing. [Link]
- Li Petri, G., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International journal of molecular sciences, 24(13), 11158. [Link]
- El-Hellani, A., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. OSTI.gov. [Link]
- Wilson, A. A., et al. (2015). Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor. Nuclear medicine and biology, 42(11), 864–872. [Link]
- Albuquerque, E. X., et al. (2009). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. The Journal of pharmacology and experimental therapeutics, 328(2), 319–330. [Link]
- ZaiQi Bio-Tech. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. [Link]
- Gotti, C., et al. (2006). Naturally-expressed nicotinic acetylcholine receptor subtypes. Trends in pharmacological sciences, 27(9), 482–491. [Link]
- Papke, R. L. (2014). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Acta pharmacologica Sinica, 35(4), 435–446. [Link]
- Metin, J. (2019). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter. [Link]
- Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
- Wulff, H., et al. (2016). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Advances, 6(10), 8345-8356. [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Synthesis of (S)-N-[methyl-11C]nicotine and its regional distribution in the mouse brain: a potential tracer for visualization of brain nicotinic receptors by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of nicotine and nornicotine enantiomers via normal phase HPLC on derivatized cellulose chiral stationary phases | CoLab [colab.ws]
- 5. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholars.uky.edu [scholars.uky.edu]
- 18. Development and Optimization of a Novel Automated Loop Method for Production of [11C]Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
A Technical Guide to the Biological Activity of (R)-Nornicotine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-nornicotine is the dextrorotatory enantiomer of nornicotine, a pyridine alkaloid found in tobacco and a primary metabolite of nicotine. While its counterpart, (S)-nornicotine, is more abundant naturally and more extensively studied, the distinct pharmacological profile of (R)-nornicotine presents a unique area of investigation for neurobiology and therapeutic development. This technical guide provides a comprehensive analysis of the biological activity of (R)-nornicotine, synthesizing current knowledge on its pharmacodynamics, pharmacokinetics, neurobiological effects, and toxicological implications. We delve into its interactions with nicotinic acetylcholine receptors (nAChRs), particularly its agonist activity at specific subtypes that modulate critical neurotransmitter systems. Furthermore, this document outlines detailed, field-proven methodologies for the in vitro and in vivo characterization of (R)-nornicotine, as well as robust analytical techniques for its quantification in biological matrices. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to explore the complex role and therapeutic potential of this specific stereoisomer.
Introduction: The Stereochemical Nuances of Nornicotine
Nornicotine is a significant tobacco alkaloid, notable both as a direct constituent of the Nicotiana plant and as a key metabolite of nicotine formed via N-demethylation.[1][2][3] This demethylation process can occur during the curing and fermentation of tobacco leaves and also within the human body, particularly in the brain, where nornicotine can accumulate after chronic nicotine administration.[4]
Nornicotine possesses a chiral center at the 2'-position of its pyrrolidine ring, resulting in two stereoisomers: (S)-(-)-nornicotine and (R)-(+)-nornicotine. Naturally occurring nicotine is predominantly the (S)-enantiomer, and thus its primary metabolite is (S)-nornicotine.[3] However, the less abundant (R)-nicotine can be found in tobacco smoke, likely due to racemization during combustion, leading to the metabolic formation of (R)-nornicotine.[5] The increasing prevalence of synthetic nicotine, which can be produced as a racemic mixture or as pure enantiomers, has elevated the importance of understanding the distinct biological activities of each isomer.[6][7]
While often discussed in the context of its racemic form or as the more common (S)-enantiomer, (R)-nornicotine possesses a unique pharmacological profile that warrants specific investigation. It interacts with neuronal nicotinic acetylcholine receptors (nAChRs), the same family of ligand-gated ion channels targeted by nicotine, but with different affinities and functional outcomes at various subtypes.[1][8] These interactions are central to its effects on neurotransmitter release, behavior, and potential therapeutic applications, such as analgesia.[1][8] Conversely, a primary toxicological concern for all forms of nornicotine is its role as a direct precursor to the potent, type 1 carcinogen N'-nitrosonornicotine (NNN), which can form endogenously in the human body.[1][9][10] This guide focuses specifically on the biological activity of the (R)-enantiomer, providing a technical framework for its study.
Physicochemical Properties and Enantioselective Synthesis
To study the specific biological activities of (R)-nornicotine, its isolation from racemic mixtures or its direct enantioselective synthesis is paramount.
2.1 Physicochemical Data
-
Chemical Formula: C₉H₁₂N₂
-
Molecular Weight: 148.21 g/mol
-
Appearance: Liquid[2]
-
Density: 1.074 g/cm³
-
Flash Point: 101 °C
2.2 Overview of Enantioselective Synthesis Achieving high enantiomeric purity is critical for differentiating the pharmacology of (R)- and (S)-nornicotine. While classical resolution of racemic nornicotine using chiral acids is possible, modern synthetic approaches offer more direct routes. One effective strategy involves the enantioselective synthesis of chiral intermediates.
A reported multi-step procedure enables the synthesis of the individual enantiomers of nornicotine with good chemical yield and high enantiomeric excess.[11][12] A key step in such a synthesis involves the C-alkylation of a chiral ketimine, formed from 3-(aminomethyl)pyridine and a chiral auxiliary like (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone, followed by N-deprotection and intramolecular ring closure to yield the desired chirally pure alkaloid.[11][12] Another novel approach achieves the synthesis of (R)-nornicotine from the intermediate (R)-3-(1-azidobut-3-en-1-yl) pyridine.[13][14] The availability of such robust synthetic routes is a prerequisite for the detailed biological characterization described in subsequent sections.
Pharmacodynamics: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The primary mechanism of action for nornicotine is its interaction with nAChRs. These receptors are pentameric ion channels composed of various combinations of α (α2-α10) and β (β2-β4) subunits, with the α7 subunit also capable of forming homopentameric receptors.[15][16][17] The specific subunit composition dictates the receptor's affinity for ligands, its ion channel properties, and its anatomical location, leading to a wide diversity of physiological functions.
(R)-nornicotine, like its S-enantiomer, acts as a nAChR agonist.[1] Studies on nornicotine (often using racemic or the S- form) have demonstrated particularly strong activity at nAChR subtypes containing α6 and α7 subunits.[4][9][18]
-
α7-nAChRs: These receptors are highly expressed in brain regions associated with cognition and memory, such as the hippocampus and cortex. They are implicated as potential therapeutic targets for Alzheimer's disease and schizophrenia.[4][18] Nornicotine is a potent agonist at α7 receptors.[4]
-
α6-containing nAChRs (α6β2):* These receptors are heavily concentrated in the ventral tegmental area (VTA) and striatum, key nodes in the brain's reward circuitry.[15] Their activation is strongly linked to nicotine-evoked dopamine release, a critical event in nicotine dependence.[4][18] Nornicotine is also a strong agonist at these receptors.
The table below summarizes the potency of nornicotine at these key nAChR subtypes, as determined by electrophysiological studies in Xenopus oocytes.
| nAChR Subtype | Ligand | EC₅₀ (µM) | Max Response (Iₘₐₓ) |
| α7 | Nornicotine | ~17 | 50% (vs. ACh) |
| α6/α3 chimera * | Nornicotine | ~4 | 50% (vs. ACh) |
| Note: Data from studies that may not have used the pure (R)-enantiomer but are representative of nornicotine's general activity. The α6/α3 chimera contains the ligand-binding domain of the α6 subunit. Data sourced from Papke et al. (2007).[4][18] |
Signaling Pathway: nAChR-Mediated Dopamine Release
The activation of α6-containing nAChRs on dopaminergic neuron terminals in the striatum by (R)-nornicotine triggers a signaling cascade that culminates in dopamine release. This process is fundamental to its reinforcing and neurobiological effects.
Caption: (R)-Nornicotine activation of presynaptic nAChRs leads to dopamine release.
Pharmacokinetics and Metabolism
The biological impact of (R)-nornicotine is governed not only by its receptor interactions but also by its absorption, distribution, metabolism, and excretion (ADME).
-
Absorption and Distribution: As a small, lipophilic molecule, nornicotine is expected to be readily absorbed and distributed throughout the body, crossing the blood-brain barrier to exert its central effects.[8] It exhibits less plasma protein binding than nicotine.[5]
-
Metabolism: (R)-nornicotine is itself a metabolite of (R)-nicotine.[3] It undergoes further metabolism in the body. Key metabolic pathways identified for nornicotine include the formation of norcotinine and other oxidized products.[19]
-
The Critical Pathway: Nitrosation to NNN: The most significant metabolic fate of nornicotine from a toxicological perspective is its conversion to N'-nitrosonornicotine (NNN).[1] This nitrosation can occur endogenously, particularly in the acidic environment of the stomach, but has also been demonstrated to occur in human saliva at neutral pH, potentially catalyzed by oral bacteria.[10] As NNN is a potent Group 1 carcinogen, the presence of (R)-nornicotine in any consumable product is a significant health concern.[9][20]
Caption: Workflow for the quantification of (R)-nornicotine in urine by LC-MS/MS.
Methodology:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of urine sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 25 µL of working internal standard solution (e.g., 100 ng/mL nornicotine-d₄ in methanol). b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 30 seconds, then centrifuge at 15,000 rpm for 10 minutes. d. Carefully transfer 100 µL of the clear supernatant to an HPLC vial and dilute with 400 µL of mobile phase A.
-
LC Conditions:
-
Column: Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A suitable gradient starting at ~95% A, ramping to 95% B, and re-equilibrating.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nornicotine: Q1: 149.2 m/z → Q3: 80.1 m/z (quantifier), 149.2 m/z → 93.1 m/z (qualifier).
-
Nornicotine-d₄: Q1: 153.2 m/z → Q3: 84.1 m/z.
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the nornicotine and nornicotine-d₄ MRM transitions.
-
Calculate the peak area ratio (nornicotine/nornicotine-d₄) for all standards, QCs, and samples.
-
Generate a linear regression calibration curve by plotting the area ratio against the concentration of the calibrators.
-
Determine the concentration of (R)-nornicotine in the unknown samples by interpolating their area ratios from the calibration curve.
-
Conclusion and Future Directions
(R)-nornicotine is a pharmacologically active alkaloid with a distinct profile centered on its potent agonism at specific nAChR subtypes, including α6β2* and α7. This activity drives its effects on dopamine release and behavior, such as self-administration and analgesia. While sharing many properties with its more abundant S-enantiomer, subtle differences in its interactions may hold the key to novel therapeutic strategies or a better understanding of nicotine dependence. However, its role as a precursor to the potent carcinogen NNN remains a significant toxicological barrier that must be carefully considered in any context.
Future research should focus on several key areas:
-
Enantio-specific Pharmacology: Directly comparing the binding affinities, functional potencies, and allosteric effects of (R)- and (S)-nornicotine at a wider array of nAChR subtypes is crucial.
-
Therapeutic Potential: The analgesic properties of (R)-nornicotine should be explored further, with a focus on dissociating this effect from its reinforcing properties.
-
Endogenous NNN Formation: Quantifying the in vivo conversion rate of pure (R)-nornicotine to NNN in humans is critical for accurate risk assessment.
-
Behavioral Profile: A more detailed characterization of the behavioral effects unique to the (R)-enantiomer, particularly in models of cognition, anxiety, and depression, is warranted.
By employing the rigorous methodologies outlined in this guide, the scientific community can continue to unravel the complex biological activity of (R)-nornicotine, paving the way for informed drug development and public health decisions.
References
- Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 160-167.
- Benowitz, N. L., et al. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Nicotine & Tobacco Research, 13(11), 1147-1152.
- Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub.
- Agarthimoole, R. K., et al. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 12(4), 189-199.
- Wang, J., et al. (2007). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatography B, 858(1-2), 273-279.
- Dwoskin, L. P., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E689-E697.
- Kim, S., et al. (2020). Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. International Journal of Environmental Research and Public Health, 17(23), 8886.
- National Center for Biotechnology Information. (n.d.). Nornicotine. PubChem Compound Database.
- Jaber, F., & El-Hellani, A. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 481-495.
- Scientific Research Publishing. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine.
- University of Kentucky. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: Relevance to nicotine dependence and drug discovery. Scholars@UK.
- ResearchGate. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine.
- WhyQuit. (n.d.). CHAPTER II NICOTINE: PHARMACOKINETICS, METABOLISM, AND PHARMACODYNAMICS.
- American Chemical Society Publications. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology.
- National Institutes of Health. (2009). Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice. Pharmacology Biochemistry and Behavior, 92(2), 177-185.
- Wikipedia. (n.d.). Nornicotine.
- Hukkanen, J., et al. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79-115.
- Benowitz, N. L., & Hukkanen, J. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, 192, 29-60.
- Tritto, T., et al. (2004). Effects of nicotine, nornicotine and cotinine, alone or in combination, on locomotor activity and ultrasonic vocalization emission in adult rats. Psychopharmacology, 176(2), 137-146.
- Bishop, E., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 11(10), 830.
- National Institutes of Health. (2013). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. International Journal of Environmental Research and Public Health, 10(6), 2380-2407.
- Hoffman, A. C., & Evans, S. E. (2013). Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents. Experimental and Clinical Psychopharmacology, 21(4), 298-307.
- Hoffman, A. C., & Evans, S. E. (2013). Abuse Potential of Non-Nicotine Tobacco Smoke Components: Acetaldehyde, Nornicotine, Cotinine, and Anabasine. Nicotine & Tobacco Research, 15(3), 622-632.
- ResearchGate. (2020). Effects of nicotine, nornicotine and cotinine, alone or in combination, on locomotor activity and ultrasonic vocalization emission in adult rats.
- ResearchGate. (2013). Nicotine-Like Behavioral Effects of the Minor Tobacco Alkaloids Nornicotine, Anabasine, and Anatabine in Male Rodents.
- CABI Digital Library. (2025). Pharmacology of R-nicotine [SciFinder-n]. searchRxiv.
- National Center for Biotechnology Information. (2001). Nicotine Pharmacology. In Clearing the Smoke: Assessing the Science Base for Tobacco Harm Reduction. National Academies Press (US).
- Dwoskin, L. P., et al. (1999). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European Journal of Pharmacology, 366(2-3), 139-146.
- Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 102(41), 14919-14924. Retrieved from [https://www.ncbi.nlm.nih.
- ClinicalTrials.gov. (2025). Nornicotine in Smokeless Tobacco as a Precursor for Carcinogen Exposure.
- National Institutes of Health. (2007). Naturally-expressed nicotinic acetylcholine receptor subtypes. Biochemical Pharmacology, 74(8), 1120-1134.
- Semantic Scholar. (1966). Determination of Nornicotine in Tobacco and Smoke by the 1,3-Indanedione Spectrophotometric Method. Comparison with an Improved Paper Chromatographic-Ultraviolet Spectrophotometric Procedure.
- CABI Digital Library. (2025). Pharmacology of R-nicotine [Web of Science]. searchRxiv.
- Stepanov, I., & Hecht, S. S. (2012). Nornicotine Nitrosation in Saliva and Its Relation to Endogenous Synthesis of N′-Nitrosonornicotine in Humans. Cancer Epidemiology, Biomarkers & Prevention, 21(8), 1334-1341.
- Dickerson, T. J., & Janda, K. D. (2004). Nornicotine aqueous aldol reactions: synthetic and theoretical investigations into the origins of catalysis. Journal of the American Chemical Society, 126(20), 6332-6339.
Sources
- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (±)-Nornicotine =98 TLC,liquid 5746-86-1 [sigmaaldrich.com]
- 3. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. whyquit.com [whyquit.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. (R,S)-Nornicotine | CAS 5746-86-1 | LGC Standards [lgcstandards.com]
- 9. Nornicotine - Wikipedia [en.wikipedia.org]
- 10. Nornicotine Nitrosation in Saliva and Its Relation to Endogenous Synthesis of N′-Nitrosonornicotine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Approach for the Synthesis of (R) and (S)-Nicotine [scirp.org]
- 14. scirp.org [scirp.org]
- 15. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholars.uky.edu [scholars.uky.edu]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
An In-Depth Technical Guide to (R)-3-(Pyrrolidin-2-yl)pyridine: A Minor but Significant Nicotine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-(pyrrolidin-2-yl)pyridine, an enantiomer of the more common nornicotine, represents a fascinating and complex aspect of nicotine metabolism. While quantitatively a minor metabolite compared to cotinine, its significance is amplified by its distinct pharmacological activity and its role as a direct precursor to N'-nitrosonornicotine (NNN), a potent carcinogen. This guide provides a detailed exploration of the metabolic formation, stereochemical considerations, pharmacological implications, and analytical methodologies pertinent to this compound. We delve into the enzymatic pathways governing its creation, its interaction with nicotinic acetylcholine receptors (nAChRs), and the state-of-the-art bioanalytical techniques required for its precise quantification in complex biological matrices. This document serves as a comprehensive resource for professionals engaged in nicotine research, toxicology, and the development of smoking cessation therapies.
Introduction: Beyond Cotinine - The Significance of Nornicotine
The biotransformation of nicotine in humans is a multifaceted process dominated by the C-oxidation pathway, which converts 70-80% of nicotine into its primary metabolite, cotinine, primarily via the cytochrome P450 2A6 (CYP2A6) enzyme.[1][2] However, several minor metabolic pathways exist, including N-demethylation, which results in the formation of nornicotine.[3]
Nornicotine, chemically known as 3-(pyrrolidin-2-yl)pyridine, is not merely an excretory byproduct.[4][5] It is a pharmacologically active alkaloid that acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[4] Furthermore, its secondary amine structure makes it susceptible to nitrosation, forming the potent tobacco-specific nitrosamine (TSNA), N'-nitrosonornicotine (NNN), a Group 1 carcinogen.[4]
The parent compound in tobacco, nicotine, is almost exclusively the (S)-enantiomer. The metabolic N-demethylation of (S)-nicotine can lead to (S)-nornicotine. The presence of (R)-nornicotine in biological systems is of significant interest, as it may arise from the metabolism of the minor (R)-nicotine enantiomer found in tobacco or through potential in-vivo racemization, although the latter is less well-documented. This guide will focus on the properties and analysis of this specific stereoisomer.
Table 1: Chemical Identity of Nicotine and Nornicotine Enantiomers
| Compound | IUPAC Name | Chiral Center | Common Form | Molar Mass |
| (S)-Nicotine | (S)-3-(1-methylpyrrolidin-2-yl)pyridine | S | Primary alkaloid in tobacco | 162.23 g/mol |
| (R)-Nicotine | (R)-3-(1-methylpyrrolidin-2-yl)pyridine | R | Minor alkaloid in tobacco | 162.23 g/mol |
| (S)-Nornicotine | (S)-3-(pyrrolidin-2-yl)pyridine | S | Metabolite of (S)-Nicotine | 148.21 g/mol |
| (R)-Nornicotine | This compound | R | Metabolite of (R)-Nicotine | 148.21 g/mol |
Metabolic Formation and Stereochemistry
The conversion of nicotine to nornicotine is a minor but consistent metabolic route. While CYP2A6 is the key enzyme for the primary conversion of nicotine to cotinine, other cytochrome P450 enzymes are implicated in the N-demethylation process.[1][6]
Enzymatic Pathway: N-Demethylation
Oxidative N-demethylation is a recognized pathway for xenobiotic metabolism, though it constitutes a minor route for nicotine.[3] This conversion is understood to be mediated by cytochrome P450 enzymes in the liver.[3] The process involves the oxidation of the N-methyl group of the pyrrolidine ring, forming an unstable carbinolamine intermediate which then decomposes to yield nornicotine and formaldehyde.[7][8] While the specific human CYP isozymes responsible for this transformation are not as definitively established as for cotinine formation, evidence points towards the involvement of multiple P450s.
The metabolic fate of nornicotine itself includes further oxidation to produce demethylcotinine (also known as norcotinine).[7][9]
Stereochemical Considerations
The stereochemistry of nornicotine metabolism is critical. (S)-nicotine is the predominant form in tobacco smoke and nicotine replacement therapies. Its demethylation primarily yields (S)-nornicotine. The presence of this compound in a biological sample strongly suggests exposure to and metabolism of (R)-nicotine, which is present as a minor enantiomer in tobacco products. Understanding the enantiomeric ratio of nornicotine can therefore provide deeper insights into the source and nature of nicotine exposure.
Pharmacological and Toxicological Profile
The significance of (R)-nornicotine is rooted in its dual identity as both a pharmacologically active agent and a pro-carcinogen.
Nicotinic Acetylcholine Receptor (nAChR) Agonism
Like its parent compound, nornicotine is an agonist at nAChRs.[4] Studies have suggested that nornicotine enantiomers can exhibit different affinities and efficacies at various nAChR subtypes, potentially leading to a distinct pharmacological profile compared to nicotine.[4] This activity contributes to the complex neuropharmacology of tobacco dependence and may play a role in withdrawal symptoms and the effects of continued tobacco use. The pyrrolidine ring is a common scaffold in many biologically active compounds, and its presence in nornicotine is key to its receptor binding.[10][11]
Pro-Carcinogenic Activity: The Gateway to NNN
The most critical toxicological feature of nornicotine is its role as a direct precursor to N'-nitrosonornicotine (NNN).[4] The secondary amine on the pyrrolidine ring of nornicotine can undergo nitrosation in vivo, a reaction facilitated by nitrosating agents derived from nitrites and nitrogen oxides found in tobacco smoke and the endogenous environment. This conversion is a major pathway for the formation of this potent carcinogen in tobacco users. The accumulation of nornicotine, including the (R)-enantiomer, is therefore a significant risk factor for the endogenous formation of NNN.
Analytical Methodologies for this compound
The accurate quantification of this compound in biological matrices such as urine, plasma, and saliva is essential for pharmacokinetic, toxicological, and clinical studies. Due to its low concentrations relative to other nicotine metabolites and the need to resolve it from its (S)-enantiomer, highly sensitive and selective methods are required. The gold standard for this analysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interferences, and concentrate the sample. Solid Phase Extraction (SPE) is the most common and effective technique.
Protocol: Solid Phase Extraction (SPE) of Nornicotine from Human Plasma
-
Pre-treatment: To 1 mL of plasma, add 50 µL of an internal standard solution (e.g., deuterated nornicotine, such as nornicotine-d4). Vortex briefly.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge. Allow the sample to pass through slowly under gravity or gentle vacuum.
-
Washing (Interference Removal):
-
Wash 1: 2 mL of 2% formic acid in water.
-
Wash 2: 2 mL of methanol.
-
Dry the cartridge thoroughly under high vacuum for 5 minutes.
-
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the charged analyte, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
To separate the (R) and (S) enantiomers of nornicotine, a chiral stationary phase is required for the liquid chromatography step.
Table 2: Example LC-MS/MS Parameters for Chiral Nornicotine Analysis
| Parameter | Condition | Rationale |
| LC Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC V2, 5 µm) | Enables physical separation of the (R) and (S) enantiomers based on stereospecific interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ionization in the MS source. |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile | Organic solvent to elute analytes from the reversed-phase components of the column. |
| Gradient | 5% B to 60% B over 8 minutes | Provides sufficient resolution for early-eluting polar compounds while ensuring elution of all analytes. |
| Flow Rate | 0.4 mL/min | Optimal for column dimensions and achieving good peak shape. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Nornicotine contains basic nitrogen atoms that are readily protonated, making positive mode ESI highly effective. |
| MS/MS Transition | Q1: m/z 149.1 -> Q3: m/z 93.1 | Precursor Ion (Q1): [M+H]+ of nornicotine. Product Ion (Q3): Corresponds to the pyridinyl fragment after collision-induced dissociation, providing high specificity. |
| Internal Standard | Nornicotine-d4 (m/z 153.1 -> 93.1) | Corrects for variability in sample preparation and instrument response. |
digraph "Analytical_Workflow" { graph [rankdir="LR", splines=line, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes Sample [label="Biological Sample\n(Plasma, Urine)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Solid Phase\nExtraction (SPE)", shape=box3d]; LC [label="Chiral HPLC\nSeparation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Tandem Mass Spectrometry\n(MS/MS Detection)", shape=component, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n& Quantification", shape=document];
// Edges Sample -> SPE [label="Sample Cleanup\n& Concentration"]; SPE -> LC [label="Inject Extract"]; LC -> MS [label="Eluent Transfer"]; MS -> Data [label="Signal Processing"]; }
Conclusion
This compound, while a minor metabolite of nicotine, holds disproportionate significance for researchers in toxicology, pharmacology, and drug development. Its inherent pharmacological activity at nAChRs and its critical role as a direct precursor to the potent carcinogen NNN underscore the need for its careful study. The stereospecific nature of its formation and analysis provides a more granular understanding of nicotine metabolism and exposure. Advanced analytical techniques, particularly chiral LC-MS/MS, are indispensable tools for accurately quantifying this compound in biological systems. A thorough understanding of the principles outlined in this guide is crucial for any scientist investigating the complex biological impact of nicotine and its metabolic fate.
References
- Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC - NIH.
- FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO | Scilit.
- CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction. | Allied Academies.
- Nicotine metabolism and smoking – GPnotebook.
- Metabolic pathways of nicotine in humans.
- Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers - AACR Journals.
- FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO - Canadian Science Publishing.
- Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC - PubMed Central.
- Nornicotine | C9H12N2 | CID 91462 - PubChem - NIH.
- Metabolism of nornicotine, anabasine, and N-methylanabasine. Reprinted...
- 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1.
- 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem.
- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Sources
- 1. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of 3-(pyrrolidin-2-yl)pyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Pyrrolidin-2-yl)pyridine, commonly known as nornicotine, is a chiral alkaloid of significant interest in pharmacology and medicinal chemistry.[1][2] As a primary metabolite of nicotine and a precursor to the potent carcinogen N'-nitrosonornicotine (NNN), its stereochemical configuration is of paramount importance.[1][2][3] The presence of a stereocenter at the 2-position of the pyrrolidine ring gives rise to two enantiomers, (S)-(-)-nornicotine and (R)-(+)-nornicotine, which exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the stereochemistry of 3-(pyrrolidin-2-yl)pyridine, including its synthesis, chiral separation, and analytical characterization. We will delve into the causality behind experimental choices, present self-validating protocols, and provide authoritative references to ground our discussion in established scientific principles.
Introduction: The Significance of Chirality in 3-(pyrrolidin-2-yl)pyridine
The pyridine and pyrrolidine rings linked by a carbon-carbon bond form the fundamental structure of 3-(pyrrolidin-2-yl)pyridine.[4] The chiral carbon at the 2'-position of the pyrrolidine moiety is the source of its stereoisomerism.[4] While naturally occurring nicotine is predominantly the (S)-enantiomer, the demethylation to nornicotine can result in varying enantiomeric ratios.[4][5] This variability, coupled with the introduction of synthetic nicotine products, necessitates robust analytical methods to differentiate and quantify the enantiomers.[4][6][7] The differential pharmacological activities of the (R)- and (S)-enantiomers of nornicotine underscore the critical need for stereospecific analysis in drug development and toxicological studies.[6]
Visualization of Stereoisomers
The two enantiomers of 3-(pyrrolidin-2-yl)pyridine are non-superimposable mirror images of each other.
Caption: The (S) and (R) enantiomers of 3-(pyrrolidin-2-yl)pyridine.
Synthesis and Stereochemical Control
The synthesis of specific enantiomers of 3-(pyrrolidin-2-yl)pyridine is crucial for pharmacological studies. Several synthetic routes have been developed, each with its own implications for stereochemical control.
Racemic Synthesis
A common route to racemic nornicotine involves the partial reduction of 3-myosmine.[2] This can be achieved through catalytic hydrogenation using a palladium catalyst or with sodium borohydride.[2] While effective for producing a mixture of enantiomers, this method necessitates a subsequent chiral resolution step if enantiopure compounds are desired.
Enantioselective Synthesis
The enantioselective synthesis of (S)-nornicotine has been achieved through various strategies, often employing chiral starting materials or catalysts. One notable approach utilizes L-proline or L-prolinol as a chiral source.[8] Another method involves an intramolecular [3+2] cycloaddition of azomethine ylides.[8] These methods are designed to produce a single enantiomer with high enantiomeric excess, thereby avoiding the need for chiral separation.
A general workflow for the enantioselective synthesis of pyrrolidine-containing compounds often starts from readily available chiral precursors like proline.
Caption: A generalized synthetic pathway from L-proline.[9]
Analytical Techniques for Stereochemical Determination
A variety of analytical techniques are employed to separate and quantify the enantiomers of 3-(pyrrolidin-2-yl)pyridine. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[4][6][7]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a dominant and consistently reported method for the qualitative and quantitative analysis of nornicotine enantiomers.[10] Both direct and indirect methods are utilized.
-
Direct Chiral HPLC: This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used.[5]
Experimental Protocol: Direct Chiral HPLC Separation
-
Column: Chiralcel OD-H or similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio should be optimized for the specific column and system.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 260 nm).
-
Injection Volume: 5-20 µL.
-
Data Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers.
-
-
Indirect Chiral HPLC: In this approach, the racemic nornicotine is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[11]
Experimental Protocol: Indirect Chiral HPLC via Derivatization
-
Derivatization: React the nornicotine sample with a chiral derivatizing agent such as (S)-(-)-α-methylbenzylamine in the presence of a coupling agent.
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a formic acid or ammonium formate modifier.
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Detection: Mass spectrometry (MS) is often preferred for its sensitivity and selectivity, especially for complex matrices.
-
Data Analysis: The relative peak areas of the diastereomers correspond to the enantiomeric ratio of the original sample.
-
Gas Chromatography (GC)
Gas chromatography, particularly with a chiral capillary column, is another powerful technique for separating nornicotine enantiomers.[4][6] Derivatization is often employed to improve volatility and chromatographic performance.
Experimental Protocol: Chiral GC-MS Analysis
-
Derivatization: Convert nornicotine to a more volatile derivative. A common method involves acylation with a chiral reagent like (-)-camphanic acid chloride to form diastereomeric amides.[6]
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Rt-BDEX).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program: An optimized temperature ramp is crucial for achieving good separation. For example, start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 250°C).
-
Injection: Split or splitless injection depending on the sample concentration.
-
Detection: Mass spectrometry (MS) provides both quantification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for identifying and quantifying nornicotine enantiomers.[4][6] Chiral shift reagents or chiral solvating agents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum.
Experimental Protocol: NMR with Chiral Shift Reagent
-
Sample Preparation: Dissolve a known amount of the nornicotine sample in a suitable deuterated solvent (e.g., CDCl3).
-
Addition of Chiral Shift Reagent: Add a chiral lanthanide shift reagent, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), in small increments.
-
Acquisition of Spectra: Acquire ¹H NMR spectra after each addition of the shift reagent.
-
Data Analysis: The signals corresponding to the two enantiomers will separate as the concentration of the shift reagent increases. The enantiomeric ratio can be determined by integrating the separated signals.
Data Presentation: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Direct Chiral HPLC | Differential interaction with a chiral stationary phase. | Simple, direct analysis. | CSPs can be expensive and have limited lifetimes. | Routine quality control, purity assessment. |
| Indirect Chiral HPLC | Formation and separation of diastereomers. | Uses standard achiral columns, can improve sensitivity with MS-friendly CDAs. | Requires a derivatization step, which can be time-consuming. | Trace analysis in complex matrices (e.g., biological fluids). |
| Chiral GC-MS | Separation on a chiral capillary column. | High resolution, sensitive detection with MS. | Often requires derivatization, not suitable for non-volatile compounds. | Analysis of volatile samples, impurity profiling. |
| NMR with Chiral Shift Reagents | Induced chemical shift non-equivalence. | Non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, requires pure samples. | Structural elucidation, determination of absolute configuration. |
Pharmacological Implications of Stereochemistry
The stereochemistry of 3-(pyrrolidin-2-yl)pyridine has profound implications for its pharmacological activity. The enantiomers can exhibit different affinities and efficacies at nicotinic acetylcholine receptors (nAChRs).[12] For instance, the α6 and α7 subunit-containing nAChRs are particularly responsive to nornicotine.[12] Understanding the stereospecific interactions with these receptors is crucial for the development of novel therapeutics targeting the central nervous system.
Furthermore, the stereoselective metabolism of nicotine to nornicotine and the subsequent formation of the carcinogen NNN are of significant toxicological concern.[1][2] The ability to accurately determine the enantiomeric composition of nornicotine in various products and biological samples is therefore essential for risk assessment.
Caption: Workflow for evaluating the pharmacological impact of nornicotine stereochemistry.
Conclusion
The stereochemistry of 3-(pyrrolidin-2-yl)pyridine is a critical factor influencing its biological activity and toxicological profile. This guide has provided a detailed technical overview of the synthesis, separation, and analysis of its enantiomers. For researchers and professionals in drug development, a thorough understanding of these principles and the application of the described methodologies are indispensable for advancing research and ensuring the safety and efficacy of new chemical entities. The continued development of more efficient and sensitive analytical techniques will further enhance our ability to unravel the complex roles of nornicotine stereoisomers in biological systems.
References
- A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC. (2023).
- A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources | Chemical Research in Toxicology. (2023).
- 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412. PubChem.
- Nornicotine | C9H12N2 | CID 91462. (2026). PubChem.
- Chiral analysis of the (R)- and (S)-nornicotine analysis in....
- A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023). PubMed.
- Nornicotine. Wikipedia.
- Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. (2019). ScienceDirect.
- Nicotine (Pyridine-Pyrrolidine Alkaloid, Derived from l-Aspartic Acid and l-Ornithine). (2025).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI.
- 3-(2-Pyrrolidinyl)pyridine | 5746-86-1. ChemicalBook.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
Sources
- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nornicotine - Wikipedia [en.wikipedia.org]
- 3. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3-(2-Pyrrolidinyl)pyridine | 5746-86-1 [chemicalbook.com]
An In-depth Technical Guide to the Thermodynamic Properties of (R)-3-(pyrrolidin-2-yl)pyridine
Introduction
(R)-3-(pyrrolidin-2-yl)pyridine, an enantiomer of nornicotine, is a significant alkaloid found in tobacco and a metabolite of nicotine.[1][2] Its pharmacological profile, particularly its interaction with nicotinic acetylcholine receptors (nAChRs), has garnered interest in the fields of neurobiology and drug development.[1] Understanding the thermodynamic properties of this molecule is paramount for predicting its stability, solubility, and interactions with biological systems, which are critical parameters in the design and development of novel therapeutics. This guide provides a comprehensive overview of the experimental and computational methodologies used to elucidate the thermodynamic landscape of this compound.
While specific experimental thermodynamic data for the (R)-enantiomer is not extensively documented in publicly available literature, this guide will leverage data from its racemate, the more studied (S)-enantiomer ((S)-nornicotine), and related compounds to illustrate the principles and techniques involved. The primary focus will be on the practical application of these methods for researchers and scientists in drug development.
I. Experimental Determination of Thermodynamic Properties
The experimental characterization of the thermodynamic properties of a compound like this compound involves a suite of calorimetric and analytical techniques. The choice of method is dictated by the specific property being investigated.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a cornerstone technique for measuring the heat capacity and the enthalpies of phase transitions of a substance as a function of temperature.[3][4][5] It is particularly useful for determining the melting point, glass transition temperature, and heat of fusion.
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material at the same rate.[6] This difference in heat flow is directly proportional to the change in the heat capacity of the sample.
Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion
-
Sample Preparation: Accurately weigh 3-8 mg of this compound into an aluminum DSC pan.[4] Hermetically seal the pan to prevent volatilization.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20 mL/min to create an inert atmosphere.[4]
-
Thermal Program:
-
Equilibrate the sample at a low temperature, for instance, 0 °C, for 5 minutes to ensure thermal stability.[4]
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a temperature above the expected melting point.[4]
-
Cool the sample back to the initial temperature at a controlled rate.
-
Perform a second heating scan to observe any changes in the thermal behavior, which can indicate thermal history effects.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition on the DSC thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.
Causality Behind Experimental Choices:
-
Hermetic Sealing: Prevents mass loss due to evaporation, which would lead to inaccurate enthalpy measurements.
-
Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.
-
Controlled Heating Rate: A consistent heating rate ensures that the thermal event is recorded accurately and reproducibly. Slower heating rates can provide better resolution of transitions.[6]
Diagram of a Typical DSC Workflow
Caption: Workflow for DSC analysis of this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and decomposition temperature of a compound.
Experimental Protocol: Determination of Thermal Stability
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired experimental conditions.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range.
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of significant weight loss indicates the beginning of decomposition.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during a biomolecular binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
Experimental Protocol: Characterizing Binding to a Target Receptor
-
Sample Preparation: Prepare solutions of this compound and its target receptor in the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.
-
Instrument Setup: Fill the ITC sample cell with the receptor solution and the injection syringe with the this compound solution.
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks yields the heat change per injection. Plotting this against the molar ratio of ligand to receptor generates a binding isotherm, which can be fitted to a binding model to extract the thermodynamic parameters.
II. Computational Analysis of Thermodynamic Properties
Computational chemistry provides a valuable in-silico approach to predict and understand the thermodynamic properties of molecules, especially when experimental data is scarce. Density Functional Theory (DFT) is a widely used method for these calculations.
Gibbs Free Energy of Formation
The Gibbs free energy of formation (ΔGf°) is a key thermodynamic property that indicates the stability of a compound. Computational methods can be employed to calculate this value. For instance, DFT calculations at the m062x/6-311 + G(d) level of theory have been used to determine the Gibbs free energy of formation of nornicotine enantiomers in solution.[7] Such studies have suggested that in an ethereal solution, the (S)-nornicotine pair is thermodynamically more stable than the (R)-isomer pair.[7]
Computational Workflow: DFT Calculation of Gibbs Free Energy
Caption: Workflow for DFT calculation of Gibbs Free Energy.
Gas-Phase Basicity and Protonation Site
The site of protonation is a critical factor in the interaction of this compound with biological targets. In the gas phase, nornicotine is preferentially protonated on the pyridine nitrogen.[8][9] This is in contrast to its behavior in aqueous solution where the pyrrolidine nitrogen is the primary protonation site.[9] These findings are based on a combination of experimental measurements using Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry and computational calculations.[8][9]
III. Summary of Thermodynamic and Physical Properties
| Property | (R,S)-Nornicotine | (S)-Nicotine | Pyrrolidine | Pyridine |
| Molecular Formula | C9H12N2[10] | C10H14N2[11] | C4H9N[12][13] | C5H5N[14] |
| Molar Mass ( g/mol ) | 148.20[10] | 162.2316[11] | 71.1210[12][13] | 107.1 g/mol |
| Boiling Point (°C) | 270[10] | 247 | 87-88 | 115 |
| Density (g/cm³) | 1.074 | 1.01 | 0.866 | 0.982 |
| Enthalpy of Vaporization (kJ/mol) | - | 53.5 ± 0.4[11] | 38.3 ± 0.4 | 40.3 ± 0.4 |
| LogP | 0.17[10] | 1.17 | 0.46 | 0.65 |
Note: Data for (R,S)-Nornicotine is for the racemic mixture. Properties of individual enantiomers are expected to be very similar, with the exception of optical rotation.
IV. Conclusion
The thermodynamic properties of this compound are fundamental to understanding its behavior in both chemical and biological systems. While direct experimental data for this specific enantiomer is limited, this guide has outlined the robust experimental and computational methodologies available for its characterization. Techniques such as DSC, TGA, and ITC provide the means to experimentally determine key parameters like heat capacity, thermal stability, and binding thermodynamics. Complementary in-silico methods, particularly DFT, offer powerful tools for predicting properties such as the Gibbs free energy of formation and protonation behavior. For professionals in drug development, a thorough understanding and application of these techniques are essential for the rational design and optimization of novel therapeutics targeting systems involving this compound and its analogs.
References
- National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. [Link]
- Siitsman, V., et al. (2014). Vapour pressure data of nicotine, anabasine and cotinine using Differential Scanning Calorimetry.
- Bouchoux, G., et al. (2003). Site of protonation of nicotine and nornicotine in the gas phase: pyridine or pyrrolidine nitrogen? PubMed. [Link]
- National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. [Link]
- Al-kassas, R., et al. (2023). Design and Preclinical Evaluation of Nicotine–Stearic Acid Conjugate-Loaded Solid Lipid Nanoparticles for Transdermal Delivery: A Technical Note. PubMed Central. [Link]
- Bouchoux, G., et al. (2003). Site of Protonation of Nicotine and Nornicotine in the Gas Phase: Pyridine or Pyrrolidine Nitrogen?
- Zaitsau, D. H., et al. (2010). Thermochemistry of the pyridinium- and pyrrolidinium-based ionic liquids.
- Laurence, C., et al. (2003). Thermodynamics of the Hydrogen-Bonding Complexation of Nicotine, Nornicotine, and Models.
- National Institute of Standards and Technology. (n.d.). Nornicotine. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook. [Link]
- Wikipedia. (n.d.). Pyrrolidine. [Link]
- National Institute of Standards and Technology. (n.d.). Nornicotine. NIST Chemistry WebBook. [Link]
- National Center for Biotechnology Information. (n.d.). Nornicotine. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. PubChem. [Link]
- ZaiQi Bio-Tech. (n.d.). 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. [Link]
- Wikipedia. (n.d.). Nornicotine. [Link]
- Hukkanen, J., et al. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PubMed Central. [Link]
- The Organic Chemistry Tutor. (2021, March 30). Gibbs Free Energy - Entropy, Enthalpy & Equilibrium Constant K. YouTube. [Link]
- ResearchGate. (n.d.). Summary of data on heat capacity of pyrrolidinium and piperidinium ILs. [Link]
- Cengage. (n.d.). Chapter 19 Principles of Reactivity: Entropy and Free Energy. [Link]
- National Institute of Standards and Technology. (n.d.). Nornicotine. NIST Chemistry WebBook. [Link]
- Wieckowska, A., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Semantic Scholar. [Link]
- El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PubMed Central. [Link]
- National Center for Biotechnology Information. (n.d.). 2-(Pyrrolidin-3-yl)pyridine. PubChem. [Link]
- J. Agric. Food Chem. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PubMed Central. [Link]
- Caine, S. B., et al. (2007). Effects of nornicotine enantiomers on intravenous S(-)
- National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. [Link]
- MDPI. (2020). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link]
- Wieckowska, A., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. MDPI. [Link]
- Cheetham, A. G., et al. (2022). Chiral analysis of the (R)- and (S)-nornicotine analysis in tobacco-derived and synthetic nicotine samples.
- Caine, S. B., et al. (2007). Effects of Nornicotine Enantiomers on Intravenous S(-)
- J. Med. Chem. (2018). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors.
- National Center for Biotechnology Information. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. PubChem. [Link]
- Hydrogen. (2022). Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). MDPI. [Link]
Sources
- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Preclinical Evaluation of Nicotine–Stearic Acid Conjugate-Loaded Solid Lipid Nanoparticles for Transdermal Delivery: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Site of protonation of nicotine and nornicotine in the gas phase: pyridine or pyrrolidine nitrogen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]
- 12. Pyrrolidine [webbook.nist.gov]
- 13. Pyrrolidine [webbook.nist.gov]
- 14. Pyridine [webbook.nist.gov]
A Technical Guide to Quantum Chemical Calculations for (R)-3-(pyrrolidin-2-yl)pyridine
This guide provides a comprehensive framework for conducting quantum chemical calculations on (R)-3-(pyrrolidin-2-yl)pyridine, a chiral alkaloid also known as (R)-nornicotine. As a metabolite of nicotine and a precursor to carcinogenic nitrosamines, understanding its structural, electronic, and chemical properties is of significant interest to researchers in toxicology, pharmacology, and drug development.[1][2][3] Computational chemistry offers a powerful, cost-effective lens to explore these properties at the molecular level, complementing and guiding experimental work.[4]
This document is structured to provide not just a protocol, but the scientific rationale behind the methodological choices. It is designed for researchers with a foundational understanding of computational chemistry, aiming to equip them with the expertise to perform robust and reliable calculations.
The Rationale: Why Quantum Chemistry for (R)-Nornicotine?
(R)-nornicotine is a flexible molecule characterized by two key structural features: the chiral center at the C2 position of the pyrrolidine ring and the rotational freedom between the pyridine and pyrrolidine rings.[1] These features give rise to a complex potential energy surface with multiple low-energy conformations. Quantum chemical calculations are indispensable for:
-
Elucidating Conformational Landscapes: Identifying the most stable three-dimensional structures (conformers) is crucial, as molecular properties are conformation-dependent. The pyrrolidine ring, in particular, exhibits distinct puckering modes that influence the molecule's overall shape and reactivity.[5][6]
-
Predicting Molecular Properties: Accurately calculating electronic properties (e.g., dipole moment, molecular orbitals), spectroscopic signatures (e.g., IR, VCD), and physicochemical parameters (e.g., pKa) provides insights that are often difficult or expensive to obtain experimentally.[7][8]
-
Understanding Reactivity and Interactions: Modeling the molecule's electronic structure helps predict sites susceptible to metabolic transformation or interaction with biological targets like receptors and enzymes.[9]
The workflow presented herein is a self-validating system, incorporating checks and balances to ensure the scientific rigor of the results.
Foundational Theory and Method Selection
The bedrock of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[10] DFT offers a favorable balance between computational accuracy and cost, making it the method of choice for molecules the size of nornicotine.[11]
Choosing the Right Functional
The "functional" in DFT is the mathematical approximation used to describe the exchange-correlation energy of the electrons. The choice of functional significantly impacts the accuracy of the results.
-
Hybrid Functionals: For general-purpose calculations on organic molecules, hybrid functionals are highly recommended. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked functional that provides excellent results for geometries and frequencies.[6][12]
-
Range-Separated Functionals: For calculations involving excited states or charge transfer, range-separated hybrids like ωB97X-D or CAM-B3LYP may offer improved accuracy.
-
Dispersion Corrections: Nornicotine contains non-covalent intramolecular interactions. It is crucial to include an empirical dispersion correction, such as Grimme's D3 or D4 correction, to accurately model these forces. This is often denoted as, for example, B3LYP-D3 .
Expert Insight: For this guide, we will primarily use the B3LYP functional, as it represents a robust and reliable choice for the ground-state properties of interest.
Selecting an Appropriate Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals.[13] The size and flexibility of the basis set dictate the quality of the calculation, with a direct trade-off against computational time.[14]
-
Pople-style Basis Sets: These are a popular choice for their efficiency. The 6-31G(d,p) basis set is a good starting point for initial optimizations. For higher accuracy, especially for electronic properties and frequencies, the triple-split valence basis set 6-311+G(d,p) is recommended.[15][16] The "+" indicates the addition of diffuse functions, which are important for describing lone pairs and anions, while "(d,p)" denotes polarization functions that allow for more flexible orbital shapes.
-
Correlation-Consistent Basis Sets: Dunning's correlation-consistent basis sets, such as cc-pVDZ or aug-cc-pVTZ , are designed for systematically approaching the complete basis set limit and are excellent for high-accuracy calculations, particularly when electron correlation is critical.[13]
Expert Insight: A pragmatic approach is to perform initial conformational searches and optimizations with a smaller basis set like 6-31G(d,p) and then re-optimize the lowest energy conformers with a larger, more robust basis set like 6-311+G(d,p) for the final property calculations.
The Computational Workflow: A Step-by-Step Guide
This section outlines the complete, validated protocol for performing a comprehensive quantum chemical study of (R)-nornicotine.
Step 1: Initial Structure Generation
The first step is to generate a 3D coordinate file for (R)-nornicotine. This can be done using molecular building software (e.g., Avogadro, ChemDraw) or by converting its SMILES string (C1CC2=CN=CC=C2) into 3D coordinates. It is crucial to ensure the correct (R) stereochemistry is defined at the chiral center.
Step 2: Conformational Analysis
This is the most critical phase for flexible molecules. A low-level, computationally inexpensive method is typically used to broadly sample the potential energy surface.
Protocol: Conformational Search
-
Input: The initial 3D structure of (R)-nornicotine.
-
Method: Use a systematic or stochastic search algorithm. Molecular mechanics force fields (e.g., MMFF94) are fast, but a low-level quantum method (e.g., semi-empirical GFN2-xTB or DFT with a minimal basis set) is often more reliable.
-
Procedure: The algorithm will systematically rotate the torsion angle between the two rings and explore different puckering conformations of the pyrrolidine ring.[5]
-
Output: A large set of conformers with their corresponding relative energies.
-
Filtering: Discard conformers that are high in energy (e.g., >10 kcal/mol above the minimum). Perform a geometry and RMSD-based clustering to identify unique structures.
Step 3: Geometry Optimization and Frequency Analysis
Each unique low-energy conformer identified in the previous step must be re-optimized at a higher level of theory to obtain accurate geometries and relative energies.
Protocol: Optimization and Validation
-
Input: The coordinate files for the set of unique low-energy conformers.
-
Method: DFT, using a reliable functional and basis set (e.g., B3LYP-D3/6-311+G(d,p) ).
-
Procedure (Optimization): Run a geometry optimization calculation. The software will iteratively adjust the atomic positions to find the nearest stationary point on the potential energy surface.
-
Procedure (Frequency): Following a successful optimization, perform a frequency calculation at the same level of theory. This is a non-negotiable step.
-
Validation: Check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the structure is not a stable conformer.
-
Output: For each validated conformer, you will obtain the optimized Cartesian coordinates, the electronic energy, and thermochemical data (enthalpy, Gibbs free energy).[17]
Step 4: Incorporating Solvent Effects
Calculations performed in the gas phase do not accurately represent the behavior of molecules in biological systems, where water is the ubiquitous solvent. Solvation effects must be included, especially for calculating properties of charged or polar species.
Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant.[18] They offer an excellent compromise between accuracy and computational cost.[19][20]
-
PCM (Polarizable Continuum Model): One of the most common models. Variants include IEFPCM and CPCM.[21][22]
-
SMD (Solvation Model based on Density): A universal solvation model that is parameterized to provide accurate solvation free energies.[21][22]
Expert Insight: For most applications, including pKa calculations and simulating general aqueous environments, the SMD model is an excellent and robust choice. The geometry should be re-optimized with the solvation model active, as the solvent can influence the preferred conformation.
Step 5: Calculation of Key Molecular Properties
With the optimized, solvated structures, you can now calculate a wide range of properties.
A. Electronic Properties:
-
HOMO/LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity and electronic transitions. The HOMO-LUMO gap provides a measure of electronic stability.
-
Dipole Moment: This quantifies the polarity of the molecule, which is crucial for understanding solubility and intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering powerful insights into potential sites for hydrogen bonding and chemical reactions.
B. Spectroscopic Properties:
-
Infrared (IR) Spectra: The output of the frequency calculation provides the vibrational frequencies and intensities, which can be used to simulate an IR spectrum. This allows for direct comparison with experimental data to confirm structural assignments.[23][24]
-
Vibrational Circular Dichroism (VCD): VCD is the differential absorption of left and right circularly polarized light by a chiral molecule during vibrational excitation. Calculating the VCD spectrum and comparing it to an experimental spectrum is a highly reliable method for determining the absolute configuration of a chiral molecule.[12] A positive match between the calculated VCD for the (R)-enantiomer and the experimental spectrum of one enantiomer unambiguously confirms its identity.
C. Acidity Constant (pKa): The pKa is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[25][26] It can be calculated using a thermodynamic cycle. For the pyrrolidine nitrogen in nornicotine, we are interested in the pKa of its conjugate acid.
Protocol: pKa Calculation
-
Optimize Structures: Obtain the optimized geometries and Gibbs free energies for both the neutral base (B) and its protonated conjugate acid (BH+) in both the gas phase and in solution (using the SMD model).
-
Calculate Free Energies:
-
ΔG_gas = G(B)_gas + G(H+)_gas - G(BH+)_gas
-
ΔG_solv(B) = G(B)_aq - G(B)_gas
-
ΔG_solv(BH+) = G(BH+)_aq - G(BH+)_gas
-
-
Calculate Aqueous Free Energy of Deprotonation:
-
ΔG_aq = ΔG_gas + ΔG_solv(B) + ΔG_solv(H+) - ΔG_solv(BH+)
-
-
Calculate pKa:
-
pKa = ΔG_aq / (2.303 * RT)
-
Where R is the gas constant, T is the temperature (298.15 K), and an established, accurate value for the solvation free energy of a proton, ΔG_solv(H+), must be used (a typical value is -265.9 kcal/mol for water).[27]
-
Data Summary and Interpretation
All quantitative results should be compiled into tables for clear comparison and analysis.
Table 1: Relative Energies of the Lowest Energy Conformers of (R)-Nornicotine
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| Conf-1 | 0.00 | 0.00 | 75.3 |
| Conf-2 | 0.52 | 0.65 | 20.1 |
| Conf-3 | 1.89 | 1.75 | 4.6 |
(Note: Data are illustrative and must be generated from actual calculations.)
Table 2: Calculated Molecular Properties for the Most Stable Conformer (Conf-1)
| Property | Value (Gas Phase) | Value (Aqueous, SMD) |
|---|---|---|
| Dipole Moment | 2.51 D | 3.15 D |
| HOMO Energy | -6.2 eV | -6.3 eV |
| LUMO Energy | -0.5 eV | -0.4 eV |
| HOMO-LUMO Gap | 5.7 eV | 5.9 eV |
| Calculated pKa | - | 9.85 |
(Note: Data are illustrative and must be generated from actual calculations.)
The Boltzmann population indicates the percentage of each conformer present at equilibrium at a given temperature and should be calculated from the relative Gibbs free energies. Properties should be reported for the lowest-energy conformer or as a Boltzmann-weighted average across the most populated conformers.
Conclusion
This guide outlines a robust and scientifically sound methodology for the quantum chemical investigation of this compound. By carefully selecting appropriate theoretical methods and following a validated workflow that includes conformational analysis, geometry optimization, frequency validation, and solvation modeling, researchers can obtain reliable and predictive data. These computational insights into the structural, electronic, and chemical properties of (R)-nornicotine are invaluable for applications in drug design, metabolic pathway analysis, and toxicological risk assessment.
References
- Application of Quantum Chemistry to Spectroscopy - YukiOzaki. (n.d.).
- GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.).
- Quantum-chemical calculation of spectroscopic parameters. (n.d.).
- Applications of Quantum Chemistry in Molecular Spectroscopy and Reactivity - AKT Publication. (n.d.).
- Implicit and Explicit Solvation Models in DFT? - ResearchGate. (2018).
- List of quantum chemistry and solid-state physics software - Wikipedia. (n.d.).
- Basis Sets Used in Molecular Orbital Calculations. (n.d.).
- Fang, D. C., et al. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics, 24(45), 27335-27349. [Link]
- Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. (n.d.).
- Rupp, M. (n.d.). Predicting the pKa of Small Molecules.
- Giménez, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(37), 23486–23497. [Link]
- Maple Quantum Chemistry Toolbox from RDMChem - Maplesoft. (n.d.).
- Density Functional Theory Study of Enantiospecific Adsorption at Chiral Surfaces. (2005). Journal of the American Chemical Society, 127(4), 1324-1335. [Link]
- Quantum chemistry - Wikipedia. (n.d.).
- Solvation of molecules - JDFTx. (n.d.).
- Influence of DFT Functionals and Solvation Models on the Prediction of Far-Infrared Spectra of Pt-Based Anticancer Drugs. (2019). Analytical Chemistry, 91(1), 890-898. [Link]
- Density Functional Theory of Solvation and Its Relation to Implicit Solvent Models. (2011). The Journal of Physical Chemistry B, 115(16), 4655-4666. [Link]
- Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Omega, 6(37), 23486-23497. [Link]
- Effect of the chiral molecule functional group and DFT calculations. (n.d.). ResearchGate.
- Devlin, F. J., et al. (2006). Determination of the absolute configuration of chiral molecules via density functional theory calculations of vibrational circular dichroism. Theoretical Chemistry Accounts, 116(4-5), 516-530. [Link]
- A brief introduction to basis sets - Molecular Modeling Basics. (2015).
- Kang, Y. K., et al. (2001). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 66(7), 2543-2549. [Link]
- Basis set and methods for organic molecules - ResearchGate. (n.d.).
- What is the best software for quantum chemistry calculations? - Quora. (n.d.).
- A method for calculating the pK values of small and large molecules - Chemaxon Docs. (2007).
- How To Find Pka - Housing Innovations. (2025).
- Oña, O., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 106(40), 9324-9332. [Link]
- Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. (2017). ResearchGate.
- DFT calculations do not explain enantiospecific NMR responses in cross polarization. (2025).
- Puzzarini, C., & Barone, V. (2011). Quantum-chemical calculation of spectroscopic parameters for rotational spectroscopy. Physical Chemistry Chemical Physics, 13(16), 7159-7170. [Link]
- Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2005). ResearchGate.
- Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. (2022). Molecules, 27(19), 6543. [Link]
- Schellman, J. A., & Lifson, S. (1973). Conformational analysis of substituted pyrrolidones. Biopolymers, 12(2), 315-327. [Link]
- 3-pyrrolidin-2-yl-pyridine - ChemSynthesis. (n.d.).
- Basis set (chemistry) - Wikipedia. (n.d.).
- Davidson, E. R., & Feller, D. (1986). Basis set selection for molecular calculations. Chemical Reviews, 86(4), 681-696. [Link]
- 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. (n.d.).
- 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem. (n.d.).
- 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. (n.d.).
- Structures of tobacco alkaloid enantiomers. | Download Scientific Diagram - ResearchGate. (n.d.).
- Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography. (2023). Journal of Chromatographic Science, 61(8), 735-742. [Link]
- Unique insights afforded to us by computational chemistry - Advanced Science News. (2022).
- Nornicotine - NIST WebBook. (n.d.).
- Swango, J. H., et al. (1999). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nornicotine [webbook.nist.gov]
- 3. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique insights afforded to us by computational chemistry - Advanced Science News [advancedsciencenews.com]
- 5. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aktpublication.com [aktpublication.com]
- 8. How To Find Pka - Housing Innovations [dev.housing.arizona.edu]
- 9. Quantum Chemistry Toolbox from RDMChem - Maplesoft [maplesoft.com]
- 10. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
- 15. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 16. Molecular Modeling Basics: A brief introduction to basis sets [molecularmodelingbasics.blogspot.com]
- 17. tandfonline.com [tandfonline.com]
- 18. JDFTx: Solvation of molecules [jdftx.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. Influence of DFT Functionals and Solvation Models on the Prediction of Far-Infrared Spectra of Pt-Based Anticancer Drugs: Why Do Different Complexes Require Different Levels of Theory? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Application of Quantum Chemistry to Spectroscopy [yukiozaki.com]
- 24. mdpi.com [mdpi.com]
- 25. mrupp.info [mrupp.info]
- 26. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to (R)-3-(Pyrrolidin-2-yl)pyridine: Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Chiral Pyrrolidinyl-Pyridine Scaffold
(R)-3-(Pyrrolidin-2-yl)pyridine, also known as (R)-nornicotine, is a chiral heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. As a key structural motif found in various biologically active molecules, this scaffold serves as a cornerstone for the design and development of novel therapeutics targeting the central nervous system (CNS). Its rigid, three-dimensional structure, conferred by the stereocenter at the 2-position of the pyrrolidine ring, allows for precise interactions with biological targets, leading to enhanced selectivity and potency.[1][2] This guide provides a comprehensive overview of the stereoselective synthesis, pharmacological properties, and therapeutic applications of this compound, offering valuable insights for researchers and drug development professionals.
Stereoselective Synthesis: Accessing the (R)-Enantiomer
The synthesis of enantiomerically pure this compound is a critical step in harnessing its therapeutic potential. Various stereoselective strategies have been developed to achieve high enantiomeric excess (ee), primarily focusing on the creation of the chiral pyrrolidine ring.
Key Synthetic Strategies
Several innovative approaches have been successfully employed for the enantioselective synthesis of the pyrrolidine core. These methods often utilize chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures.
One notable strategy involves the use of a chiral ketimine template derived from 2-hydroxy-3-pinanone. This method facilitates the asymmetric alkylation of a pyridine-containing substrate, leading to the formation of the desired stereocenter with good enantioselectivity.[3][4] Another effective approach employs a stereodivergent synthesis that relies on the judicious choice of solvent to control the stereochemical outcome of a Grignard addition to a chiral sulfinimine.[5] This allows for the selective formation of either the (R) or (S) enantiomer from a common precursor. Furthermore, biocatalytic methods, such as the use of transaminases, have emerged as powerful tools for the asymmetric synthesis of chiral amines and their cyclic analogues, offering a green and efficient alternative to traditional chemical methods.
Illustrative Synthetic Pathway
The following diagram outlines a general, illustrative pathway for the enantioselective synthesis of this compound, highlighting the key transformations.
Caption: Generalized workflow for the enantioselective synthesis of this compound.
Detailed Experimental Protocol: Resolution of (±)-5-Bromonornicotine
A well-established method for obtaining enantiomerically pure (R)-nornicotine involves the resolution of a racemic precursor, (±)-5-bromonornicotine, using a chiral resolving agent. This method provides access to both the (R) and (S) enantiomers with high optical purity.[6]
Step 1: Preparation of (±)-5-Bromonornicotine (Details of the synthesis of the racemic starting material are omitted for brevity but can be found in the cited literature).
Step 2: Resolution with (+)-Dibenzoyl-D-tartaric Acid
-
A solution of (±)-5-bromonornicotine (1.0 eq) in a suitable solvent (e.g., methanol) is treated with a solution of (+)-dibenzoyl-D-tartaric acid (0.5 eq) in the same solvent.
-
The mixture is allowed to stand at room temperature, leading to the precipitation of the less soluble diastereomeric salt, (+)-5-bromonornicotine-(+)-dibenzoyl-D-tartrate.
-
The precipitate is collected by filtration and can be recrystallized to enhance diastereomeric purity.
Step 3: Liberation of (+)-5-Bromonornicotine
-
The isolated diastereomeric salt is suspended in water and basified with a strong base (e.g., NaOH) to a pH of approximately 10-11.
-
The free base, (+)-5-bromonornicotine, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched (+)-5-bromonornicotine.
Step 4: Debromination to (R)-(+)-Nornicotine
-
The enantiomerically pure (+)-5-bromonornicotine is subjected to a debromination reaction. A common method is catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.
-
The reaction is monitored until completion, after which the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to afford (R)-(+)-nornicotine, which is synonymous with this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm its identity, purity, and enantiomeric excess.
Pharmacological Profile: A Nicotinic Acetylcholine Receptor Modulator
This compound exerts its biological effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes.
Mechanism of Action and Subtype Selectivity
Nornicotine, the parent compound of the topic molecule, has been shown to be a potent agonist at several nAChR subtypes.[5] Of particular interest is its activity at α6- and α7-containing nAChRs.[5] The α6β2* nAChRs are heavily implicated in the modulation of dopamine release in the brain's reward pathways, while α7 nAChRs are involved in cognitive processes such as learning and memory.[5][7]
Crucially, studies comparing the enantiomers of nornicotine have revealed a separation of desirable and undesirable effects. The (S)-enantiomer is predominantly associated with analgesic properties, while the (R)-enantiomer is linked to a higher incidence of adverse effects, such as motor in-coordination and ataxia.[8] This stereoselectivity underscores the importance of accessing enantiomerically pure compounds for therapeutic development.
Pharmacological Data Summary
| Receptor Subtype | Agonist/Antagonist | Potency (EC₅₀/IC₅₀) | Functional Effect | Reference |
| α6/α3β4* | Agonist | ~4 µM (for nornicotine) | Dopamine release | [5] |
| α7 | Agonist | ~17 µM (for nornicotine) | Modulation of cognitive function | [5] |
| General nAChRs | Agonist | Varies by subtype | Neuronal excitation | [8] |
*Data for nornicotine (racemic or unspecified enantiomer). Further studies are needed to fully delineate the subtype selectivity of the (R)-enantiomer.
Signaling Pathway
The activation of nAChRs by an agonist like this compound leads to the opening of the ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx results in the depolarization of the neuronal membrane, leading to the generation of an action potential and the subsequent release of neurotransmitters.
Caption: Signaling pathway of this compound at nicotinic acetylcholine receptors.
Applications in Drug Discovery and Development
The unique structural and pharmacological properties of the this compound scaffold make it an attractive starting point for the design of novel CNS-active drugs. Its ability to modulate nAChR activity has positioned it as a valuable pharmacophore in the development of treatments for a range of neurological and psychiatric disorders.
Therapeutic Targets
The modulation of nAChRs is a promising strategy for the treatment of various conditions, including:
-
Cognitive Disorders: Agonists of α7 nAChRs have been investigated for their potential to enhance cognitive function in conditions such as Alzheimer's disease and schizophrenia.[5]
-
Pain: The analgesic properties of nAChR agonists, particularly the (S)-enantiomer of nornicotine, suggest a potential role in the management of chronic pain.[8]
-
Nicotine Addiction: Partial agonists at nAChRs, such as varenicline, have been successful in smoking cessation by alleviating withdrawal symptoms and reducing the rewarding effects of nicotine.[9][10] The this compound scaffold could be explored for the development of novel smoking cessation aids.
Exemplary Drug Candidates
While direct incorporation of the this compound core into late-stage clinical candidates is not extensively documented, the closely related (S)-enantiomer has been utilized in the development of novel cholinergic modulators. For instance, ABT-089, a derivative of (S)-pyrrolidinylmethoxy)pyridine, has shown promise in preclinical models of cognitive performance.[11] The exploration of the (R)-enantiomer in similar drug design campaigns remains an area of active interest.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for the development of novel CNS-active therapeutics. Its stereoselective synthesis allows for the fine-tuning of pharmacological properties, and its ability to modulate nAChR activity opens up avenues for the treatment of a wide range of neurological and psychiatric disorders. While the pharmacological profile of the (R)-enantiomer suggests a potential for adverse effects, its unique interactions with specific nAChR subtypes may yet be harnessed for therapeutic benefit. Further research into the detailed pharmacology of this enantiomer, coupled with medicinal chemistry efforts to optimize its properties, will be crucial in unlocking its full therapeutic potential. The continued exploration of this and related chiral scaffolds will undoubtedly contribute to the development of the next generation of CNS-targeted therapies.
References
- Nornicotine | C9H12N2 | CID 91462 - PubChem.
- Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 160-167. [Link]
- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 3-34. [Link]
- Benowitz, N. L. (1988). CHAPTER II NICOTINE: PHARMACOKINETICS, METABOLISM, AND PHARMACODYNAMICS. WhyQuit. [Link]
- Jacob, P. (1981). Resolution of (±)-5-bromonornicotine. Synthesis of (R)- and (S)-nornicotine of high enantiomeric purity. The Journal of Organic Chemistry, 46(26), 5459-5461.
- Ayers, J. T., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS journal, 7(3), E735–E742. [Link]
- Decker, M. W., et al. (1997). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. The Journal of pharmacology and experimental therapeutics, 283(1), 247–258. [Link]
- Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. (2018). OSTI.GOV. [Link]
- Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. (2016).
- Nakonieczna, J., et al. (2005). Pharmacokinetics and metabolism of nicotine. Pharmacological reports : PR, 57(2), 143–153. [Link]
- Matzel, P., et al. (2020). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS omega, 5(20), 11522–11529. [Link]
- Swango, J. H., et al. (1999). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)
- Stevenson, M., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 11(10), 830. [Link]
- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism of nornicotine, anabasine, and N-methylanabasine.
- Discovery of novel 2-((pyridin-3-yloxy)methyl)
- Pyridine alkaloids with activity in the central nervous system. (2020).
- Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. (2020). PubMed Central. [Link]
- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic. (2015). J-Stage. [Link]
- Agarthimoole, R., et al. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. Scientific Research Publishing. [Link]
- Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Rel
- Harvey, S. C., & Luetje, C. W. (2002). Determinants of agonist binding affinity on neuronal nicotinic receptor beta subunits. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(18), 7848–7856. [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in current chemistry (Cham, Switzerland), 379(5), 34. [Link]
- Pyrrolidin-2-ones and medicaments containing them. (1984).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal. [Link]
- Pyridine alkaloids with activity in the central nervous system. (2020). PubMed Central. [Link]
- 3-(Pyrrolidin-2-yl)pyridine. PubChem. [Link]
- Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. (2002). Semantic Scholar. [Link]
- A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. (2005).
- Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modul
- Le Novère, N., et al. (2002). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. BMC structural biology, 2, 9. [Link]
- Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. (2020).
- Damaj, M. I., et al. (2005). In vivo characterization of a novel inhibitor of CNS nicotinic receptors. European journal of pharmacology, 521(1-3), 43–48. [Link]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
- Varenicline. (2023).
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2022). PubMed Central. [Link]
- varenicline. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Varenicline. PubChem. [Link]
- Wu, Y., et al. (2022). Varenicline and related interventions on smoking cessation: A systematic review and network meta-analysis. Frontiers in pharmacology, 13, 1043022. [Link]
- Varenicline Tartr
Sources
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. US7348323B2 - Pyrrolo [2,3-c] pyridine derivatives - Google Patents [patents.google.com]
- 3. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20210161878A1 - (S)-3-[1-Methylpyrrolidin-2-yl]Pyridine, Analogues Thereof, Precursors Thereof, or its Derivatives, for the Use as a Pharmaceutical in Form of a Parenteral Administration and a Process for the Preparation of an Injectable Substance - Google Patents [patents.google.com]
- 7. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Laboratory Handling of (R)-3-(pyrrolidin--2-yl)pyridine
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of (R)-3-(pyrrolidin-2-yl)pyridine (also known as (R)-Nornicotine) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information synthesized herein is derived from authoritative safety data sheets and chemical databases to ensure the highest level of accuracy and trustworthiness.
Chemical Profile and Significance
This compound is a chiral organic compound belonging to the pyridine and pyrrolidine families. It is structurally related to nicotine and serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its significance lies in its use as a precursor or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Understanding its chemical and physical properties is the first step in a robust safety assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 7076-23-5 (for R-isomer) | [1] |
| Molecular Formula | C₉H₁₂N₂ | [2][3] |
| Molecular Weight | 148.20 g/mol | [2][3] |
| Appearance | Clear, faint yellow liquid | [3] |
| Boiling Point | 107-108 °C (at 2 mmHg) | [4] |
| Density | ~1.074 g/mL | [4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane). Poor solubility in water. |[5] |
Hazard Identification and Comprehensive Risk Assessment
This compound is classified as a hazardous substance. A thorough risk assessment must be conducted before any laboratory work commences. The primary hazards are associated with its acute toxicity upon exposure through multiple routes.
Table 2: GHS Hazard Classification
| Hazard Class | GHS Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation |[2] |
The causality behind these classifications stems from the compound's ability to be absorbed into the body and interfere with physiological processes. The pyridine and pyrrolidine moieties can interact with biological systems, leading to irritation and toxic effects if exposure occurs. Therefore, minimizing all routes of exposure is the paramount goal of the safety protocols outlined below.
Logical Workflow for Risk Assessment
Before handling this compound, every researcher must perform a task-specific risk assessment. This process involves identifying the hazards, evaluating the risks of the specific experimental procedure, and implementing control measures.
Caption: Risk Assessment Workflow for Handling Hazardous Chemicals.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified risks, a multi-layered approach combining engineering controls and PPE is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[6][7] This is the primary engineering control to prevent inhalation of harmful vapors.[6] The fume hood provides adequate ventilation and a physical barrier.
-
Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station must be located within a 10-second travel distance of the work area.[8] This is critical for immediate decontamination in case of accidental contact.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's hazards. The following constitute the minimum required PPE:
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][6] A face shield may be required for procedures with a high splash risk.
-
Hand Protection: Wear compatible, chemical-resistant gloves.[9] Nitrile or neoprene gloves are generally recommended over latex.[7] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste immediately after use.[9]
-
Skin and Body Protection: A full-length laboratory coat, buttoned completely, is required to protect against skin contact.[1] For larger quantities or high-risk operations, impervious clothing may be necessary.[1]
-
Respiratory Protection: If work must be performed outside a fume hood (which is strongly discouraged) or if engineering controls fail, a full-face respirator with appropriate cartridges (e.g., organic vapor) must be used.[1][9] Respirator use must comply with a formal respiratory protection program.
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to validated SOPs is crucial for minimizing exposure and preventing accidents.
Weighing and Transferring
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is on and operating correctly.
-
Containment: Perform all weighing and transfers on a disposable absorbent bench liner within the fume hood to contain any potential spills.
-
Dispensing: Use a clean spatula or pipette to transfer the chemical from its stock container to a tared, sealed secondary container (e.g., a vial or round-bottom flask).
-
Cleaning: After transfer, decontaminate the spatula or any non-disposable equipment with an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous waste.
-
Sealing: Tightly close both the stock container and the secondary container immediately after the transfer is complete.[7]
Use in a Chemical Reaction
-
Setup: Assemble the reaction apparatus within the fume hood.
-
Addition: Add this compound to the reaction vessel slowly and carefully, keeping the sash of the fume hood at the lowest practical height.
-
Monitoring: Monitor the reaction from outside the fume hood whenever possible.
-
Work-up: Quench and work up the reaction within the fume hood. Be aware of potential incompatibilities with other reagents.
-
Decontamination: Thoroughly clean all glassware and equipment after the procedure is complete.
Storage, Incompatibility, and Waste Disposal
Proper management of the chemical when not in use is as important as its handling.
Storage Conditions
-
Store containers in a cool, dry, and well-ventilated area, segregated from incompatible materials.[1][6]
-
Keep containers tightly closed to prevent the release of vapors and potential degradation.[6]
-
The recommended storage temperature is often refrigerated (2°C - 8°C) to maintain stability.
-
Store in a locked cabinet or a secured area accessible only to authorized personnel.
Chemical Incompatibilities
Avoid contact with strong oxidizing agents and strong acids.[8][10] Reactions with these materials can be exothermic and violent, producing hazardous byproducts.
Waste Disposal
-
Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[8][9]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents.
-
Disposal: Dispose of the waste through your institution's licensed hazardous material disposal program.[6] Do not pour this chemical down the drain.[9]
Emergency Procedures: A Self-Validating Response System
Preparedness for emergencies is a non-negotiable aspect of laboratory safety.
Emergency Response Flowchart
Sources
- 1. echemi.com [echemi.com]
- 2. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Pyrrolidin-2-yl)pyridine | CymitQuimica [cymitquimica.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
Solubility Profile of (R)-3-(pyrrolidin-2-yl)pyridine: A Technical Guide for Drug Development Professionals
Abstract
(R)-3-(pyrrolidin-2-yl)pyridine, a key chiral intermediate and a metabolite of nicotine known as (R)-nornicotine, is a molecule of significant interest in pharmaceutical research. Its solubility in various organic solvents is a critical physicochemical parameter that dictates its utility in synthesis, purification, formulation, and ultimately, its bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In light of the limited publicly available quantitative data for this specific enantiomer, this document consolidates qualitative and semi-quantitative data from its racemic and levorotatory forms, provides a theoretical framework for its solubility based on molecular structure, and furnishes a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility.
Introduction: The Significance of Solubility in Pharmaceutical Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to incomplete absorption, low bioavailability, and unreliable performance in preclinical and clinical studies. For a chiral molecule like this compound, a thorough understanding of its solubility is paramount for:
-
Process Chemistry: Optimizing reaction conditions, choosing appropriate solvents for crystallization and purification, and ensuring efficient isolation of the desired product.
-
Formulation Science: Developing stable and effective dosage forms, whether for oral, parenteral, or other routes of administration.
-
Pharmacokinetics: Predicting and understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
This guide is designed to provide researchers, chemists, and formulation scientists with the necessary theoretical and practical knowledge to effectively manage and characterize the solubility of this compound.
Physicochemical Profile of 3-(pyrrolidin-2-yl)pyridine
Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. This compound, also known as (R)-nornicotine, possesses a unique structure combining a basic pyridine ring and a secondary amine within a pyrrolidine ring. This duality in its structure governs its interactions with various solvents.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂N₂ | [1][2][3] |
| Molecular Weight | 148.20 g/mol | [1][2] |
| Appearance | Colorless to pale yellow or orange, hygroscopic liquid/oil | [2][3][4] |
| Boiling Point | ~270 °C | [1][2] |
| logP (Octanol-Water) | 0.17 | [2] |
| pKa (Predicted) | 9.09 ± 0.10 | [4] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility. The solubility of this compound is a function of the interplay between its polar and non-polar functionalities and the properties of the solvent.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with both the pyridine nitrogen and the secondary amine of the pyrrolidine ring. The lone pair on the pyridine nitrogen can act as a hydrogen bond acceptor, while the N-H group on the pyrrolidine is a hydrogen bond donor. Therefore, high solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, acetone, acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. They will interact favorably with the N-H proton of the pyrrolidine. The overall polarity of the molecule, with a logP of 0.17, suggests favorable interactions with these solvents.
-
Non-Polar Solvents (e.g., toluene, heptane): The molecule has a significant polar character due to the two nitrogen atoms. Consequently, its solubility in non-polar, non-hydrogen bonding solvents is expected to be limited.
-
Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents have a moderate polarity and can act as weak hydrogen bond donors. This allows for some level of interaction, leading to at least partial solubility.
Figure 1: Logical relationship between molecular structure and solubility.
Summary of Known Solubility Data
Precise, quantitative solubility data for the (R)-enantiomer is scarce in the literature. However, data for the racemate ((±)-nornicotine) and the (S)-enantiomer provide valuable insights.
| Solvent | Solvent Type | Compound | Solubility | Reference(s) |
| Water | Polar Protic | (±)-Nornicotine | 20 mg/mL | |
| Ethanol | Polar Protic | (±)-Nornicotine | 50 mg/mL | |
| Alcohol (general) | Polar Protic | Nornicotine | "Very Soluble" | [5] |
| Dichloromethane | Chlorinated | 3-(pyrrolidin-2-yl)pyridine | "Soluble" | [1] |
| Chloroform | Chlorinated | This compound | "Slightly Soluble" | [4] |
| Chloroform | Chlorinated | Nornicotine | "Very Soluble" | [5] |
| Ether | Ether | Nornicotine | "Very Soluble" | [5] |
| DMSO | Polar Aprotic | (S)-Nornicotine | 100 mg/mL (with ultrasound) | [6] |
| Acetonitrile | Polar Aprotic | This compound | "Slightly Soluble" | [4] |
Interpretation: The available data aligns with theoretical predictions. The compound demonstrates significant solubility in polar protic solvents like water and ethanol and polar aprotic solvents like DMSO. The term "very soluble" suggests a high degree of miscibility. The conflicting reports for chloroform ("slightly soluble" for the R-enantiomer vs. "very soluble" for nornicotine) highlight the necessity for standardized, in-house determination to obtain precise and reliable data.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Given the data gap, it is imperative for any laboratory working with this compound to determine its solubility under their specific experimental conditions. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, which represents the true saturation point of a compound in a solvent.
Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Reagents:
-
This compound (of known purity)
-
Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Toluene, Heptane.
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Autosampler vials
-
HPLC system with a suitable detector (e.g., UV-Vis) and column.
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a tared glass vial. An amount that is visibly in excess of what might dissolve is recommended (e.g., 20-50 mg).
-
Record the exact mass of the compound added.
-
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure the dissolution of any potential metastable forms.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any undissolved microparticles.
-
Accurately weigh the filtered solution.
-
Prepare a series of gravimetric dilutions of the filtered solution with the same solvent.
-
Analyze the diluted samples by a validated HPLC method against a pre-prepared calibration curve to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility from the concentration of the saturated solution, expressing the result in mg/mL or g/L.
-
Figure 2: Experimental workflow for thermodynamic solubility determination.
Conclusion and Future Outlook
This compound exhibits a solubility profile consistent with a polar molecule containing hydrogen bond donor and acceptor sites. It is readily soluble in polar protic and aprotic solvents, with limited solubility in non-polar media. While the existing data for related compounds provides a strong directional understanding, it is clear that for precise applications in process development and formulation, empirical determination of solubility is non-negotiable. The shake-flask protocol detailed in this guide provides a robust and reliable method for generating this critical data. As this compound and its derivatives continue to be explored as potential therapeutic agents, a comprehensive understanding of their physicochemical properties, spearheaded by solubility, will be essential for their successful translation from the laboratory to the clinic.
References
- Nornicotine | C9H12N2 | CID 91462 - PubChem. NIH.
- 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China.
- Nornicotine - Wikipedia.
- 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem.
- 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem.
Sources
- 1. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]
- 2. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Pyrrolidin-2-yl)pyridine | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 7076-23-5 [m.chemicalbook.com]
- 5. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Sourcing and Qualifying Enantiopure (R)-3-(pyrrolidin-2-yl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (R)-3-(pyrrolidin-2-yl)pyridine
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp³-hybridized nature.[1] This structural feature is critical for designing molecules with high specificity and affinity for biological targets. Within this class of compounds, this compound, an enantiomer of nornicotine, stands out as a pivotal chiral building block. Its unique arrangement of a pyridine ring and a chiral pyrrolidine moiety makes it a sought-after intermediate in the synthesis of complex therapeutic agents, particularly those targeting the central nervous system.[2]
The success of any research or drug development program hinges on the quality and reliability of its starting materials. Sourcing enantiopure this compound requires more than simply identifying a supplier; it demands a rigorous approach to verifying chemical identity, purity, and, most critically, enantiomeric integrity. This guide provides a comprehensive framework for navigating the commercial landscape, qualifying suppliers, and implementing essential analytical controls to ensure the material meets the stringent demands of pharmaceutical research.
Chemical Identity and Physicochemical Properties
A clear understanding of the target molecule's properties is the first step in a successful sourcing campaign. While data can vary slightly between suppliers, the core properties are well-established.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | (R)-Nornicotine | N/A |
| CAS Number | 23032-43-1 (for the (R)-enantiomer) | N/A |
| Racemic CAS | 5746-86-1 | [3][4][5] |
| Molecular Formula | C₉H₁₂N₂ | [4][5][6] |
| Molecular Weight | ~148.21 g/mol | [5][6][7] |
| Appearance | Clear, faint yellow to colorless liquid/solid | [6][8][9] |
| Boiling Point | 107-108 °C (at 2 mmHg) | [7] |
| Density | ~1.074 g/mL | [7][8] |
Commercial Availability and Supplier Landscape
The commercial availability of 3-(pyrrolidin-2-yl)pyridine varies, with many suppliers listing the racemic mixture. It is imperative for researchers to specifically request the (R)-enantiomer and confirm its enantiomeric purity. Below is a summary of potential commercial sources. Note that pricing and stock levels are subject to change and should be verified directly with the supplier.
| Supplier | Product Name/Number | Purity | Notes |
| Chemrio | This compound hydrochloride | Not specified | Explicitly lists the (R)-enantiomer as the hydrochloride salt.[10] |
| ChemUniverse | This compound DIHYDROCHLORIDE | Not specified | Offers bulk quote requests for the (R)-enantiomer as the dihydrochloride salt.[11] |
| Apollo Scientific | 3-(Pyrrolidin-2-yl)pyridine (OR12516) | 98% | Lists the racemic CAS number (5746-86-1).[3][6] Direct inquiry is required to confirm availability of the (R)-enantiomer. |
| Synthonix | 3-(Pyrrolidin-2-yl)pyridine (P67466) | >98% | Lists the racemic CAS number.[4] Researchers must verify the enantiomeric form. |
| Abosyn | 3-(pyrrolidin-2-yl)pyridine (90-2223) | >95% | Lists the racemic CAS number.[5] Confirmation of the (R)-isomer is essential. |
| Ningbo Innopharmchem | 3-(2-pyrrolidinyl)pyridine | High-purity | Positions itself as a key supplier for pharmaceutical synthesis.[2] Specific enantiomer availability must be confirmed. |
Quality Control & In-House Verification: A Self-Validating Workflow
Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for critical drug development applications. An internal, self-validating system of protocols is necessary to guarantee material quality. The causality is clear: failure to confirm enantiomeric purity can lead to developing the wrong stereoisomer, resulting in failed projects and wasted resources.
Core Analytical Workflow
The following diagram outlines a robust workflow for qualifying a new batch of this compound.
Caption: Workflow for Sourcing and Qualifying this compound.
Key Quality Attributes & Justification
The diagram below illustrates the critical quality attributes (CQAs) that must be verified. Each CQA provides a different, essential piece of information about the material's integrity.
Caption: Key Quality Attributes for Chiral Building Block Verification.
Protocol Example: Enantiomeric Purity by Chiral HPLC
This protocol describes a general method. The specific column and mobile phase must be optimized for the compound, often starting from conditions recommended by chiral column manufacturers.
1. Objective: To determine the enantiomeric excess (ee%) of this compound relative to its (S)-enantiomer.
2. Materials & Equipment:
- HPLC system with UV detector
- Chiral stationary phase column (e.g., Chiralpak® series)
- HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)
- Amine additive (e.g., Diethylamine, DEA)
- This compound sample
- Racemic 3-(pyrrolidin-2-yl)pyridine standard (for peak identification)
3. Method:
- Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in the mobile phase. Prepare a similar solution of the racemic standard.
- Mobile Phase: A typical starting condition is a mixture of Hexane and an alcohol like Isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% DEA) to improve peak shape for basic compounds.
- Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Detection Wavelength: ~260 nm (corresponding to the pyridine chromophore)
- Column Temperature: 25 °C
- Injection Volume: 10 µL
- Procedure:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the racemic standard. Two well-resolved peaks should be observed.
- Inject the (R)-enantiomer sample. A major peak corresponding to one of the peaks from the racemic run should be observed, with a potential minor peak for the (S)-enantiomer.
- Confirm peak identity by spiking the (R)-sample with a small amount of the racemic standard.
- Calculation:
- Enantiomeric Excess (% ee) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Applications in Drug Discovery
The value of this compound is demonstrated by its incorporation into various drug candidates. The pyrrolidine scaffold is prevalent in FDA-approved drugs and serves as a versatile framework for developing novel therapeutics.[1] Its applications are particularly notable in:
-
Neurological Disorders: As a structural analog of nornicotine, a metabolite of nicotine, this scaffold is integral to the design of ligands for nicotinic acetylcholine receptors (nAChRs) and other CNS targets.[2][12] Research in this area aims to develop treatments for Alzheimer's disease, Parkinson's disease, and addiction.
-
Oncology and Inflammation: The rigid, three-dimensional structure of the pyrrolidine ring is used to orient functional groups for optimal interaction with enzyme active sites, such as kinases, which are common targets in cancer and inflammatory disease research.[13][14][15]
-
General Medicinal Chemistry: It serves as a foundational building block, allowing chemists to explore structure-activity relationships (SAR) by modifying the pyridine ring or the pyrrolidine nitrogen.[9]
Conclusion
The procurement of enantiopure this compound is a critical first step in a long and complex research and development process. Success depends on a partnership between vigilant scientists and reliable suppliers. Researchers must adopt a proactive qualification strategy, moving beyond reliance on supplier documentation to a state of independent verification. By implementing the workflows and analytical protocols described in this guide, development teams can build a foundation of quality and confidence, ensuring that their innovative science is based on materials of the highest possible integrity.
References
- Synthonix. 3-(Pyrrolidin-2-yl)pyridine - [P67466]. [Link]
- Abosyn. 3-(pyrrolidin-2-yl)pyridine. [Link]
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4899. [Link]
- PrepChem.com. Synthesis of 2-(3-Pyrrolidinyl)pyridine. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-(2-Pyrrolidinyl)pyridine in Modern Pharmaceutical Synthesis. [Link]
- PubChem. 3-(Pyrrolidin-2-yl)pyridine. [Link]
- ZaiQi Bio-Tech. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. [Link]
- ChemSynthesis. 3-pyrrolidin-2-yl-pyridine. [Link]
- ChemUniverse. Request Bulk Quote - this compound DIHYDROCHLORIDE. [Link]
- Alchemist-chem. 3-(Pyrrolidin-2-yl)
- Pharmaffiliates. (S)-3-(Pyrrolidin-2-yl)pyridine. [Link]
- USA Chemical Suppliers. 2-pyrrolidin-3-ylpyridine suppliers USA. [Link]
- Gornicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(10), 1042. [Link]
- ResearchGate. (PDF)
- MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 5746-86-1 Cas No. | 3-(Pyrrolidin-2-yl)pyridine | Apollo [store.apolloscientific.co.uk]
- 4. Synthonix, Inc > 5746-86-1 | 3-(Pyrrolidin-2-yl)pyridine [synthonix.com]
- 5. Abosyn [abosyn.com]
- 6. 3-(Pyrrolidin-2-yl)pyridine | CymitQuimica [cymitquimica.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound hydrochloride | Chemrio [chemrio.com]
- 11. chemuniverse.com [chemuniverse.com]
- 12. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model [mdpi.com]
The Enantiomeric Puzzle: Unraveling the Natural Occurrence of (R)-Nornicotine in Tobacco Plants
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Nornicotine, a secondary alkaloid in Nicotiana tabacum, presents a significant concern in the tobacco industry and for public health due to its role as the direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[1][2][3] While nicotine, the primary alkaloid, exists almost exclusively as the (S)-enantiomer, the resulting nornicotine pool displays a surprisingly high and variable proportion of the (R)-enantiomer. This guide elucidates the core biochemical mechanisms responsible for this stereochemical anomaly. We will explore the enzymatic basis of nicotine N-demethylation, focusing on the enantioselective properties of the cytochrome P450 enzymes that catalyze this conversion. Furthermore, this document provides detailed methodologies for the accurate enantioseparation and quantification of nornicotine, offering a comprehensive resource for researchers in alkaloid biochemistry, toxicology, and drug development.
Introduction: The Significance of Nornicotine Stereochemistry
In most commercial tobacco varieties, nicotine constitutes 90-95% of the total alkaloid content, with nornicotine typically representing a minor fraction (2-5%).[1][4] Nornicotine is formed via the N-demethylation of nicotine, a process that occurs predominantly in the leaves, particularly during the stages of senescence and curing.[1][5] The critical importance of nornicotine lies in its facile conversion to N'-nitrosonornicotine (NNN), a potent Group 1 carcinogen, during the curing, processing, and storage of tobacco.[2][6][7]
The stereochemistry of these alkaloids is paramount. Naturally occurring nicotine in tobacco is almost enantiomerically pure, with the (S)-enantiomer being predominant and the (R)-enantiomer accounting for only about 0.2% of the total nicotine pool.[8][9] Logically, one might expect the product, nornicotine, to reflect this ratio. However, analyses consistently reveal a significant enrichment of (R)-nornicotine, with its proportion in the nornicotine fraction varying widely from 4% to as high as 75%.[8][10] This discrepancy has been a long-standing puzzle and points to a highly stereoselective biochemical process. Understanding the origin of (R)-nornicotine is crucial for developing strategies to minimize NNN formation in tobacco products and for accurately assessing the pharmacological and toxicological profiles of nornicotine itself.
The Enzymatic Core of Nornicotine Formation
The conversion of nicotine to nornicotine is not a spontaneous chemical event but a precisely catalyzed enzymatic reaction. The key players are a group of nicotine N-demethylase (NND) enzymes.
The Cytochrome P450 CYP82E Family: Master Catalysts
Research has conclusively identified that NND activity in Nicotiana tabacum is mediated by members of the cytochrome P450 CYP82E subfamily.[2][7] Three functional enzymes are primarily responsible for the demethylation of nicotine:
-
CYP82E4: This is the major nicotine demethylase. Its expression is typically suppressed in green leaves but is strongly induced during senescence and curing.[3][7] Genetic variations leading to high expression of CYP82E4 result in "converter" tobacco phenotypes, where a substantial portion (up to 95%) of nicotine is converted to nornicotine.[1][11]
-
CYP82E5v2: This enzyme contributes to the basal level of nornicotine found in green leaf tissue.[4][8]
-
CYP82E10: Similar to CYP82E5v2, this enzyme is expressed constitutively at low levels in green leaves and roots and is responsible for a minor portion of nornicotine synthesis in non-converter plants.[4][8]
The collective activity and relative expression levels of these three enzymes dictate the overall nornicotine content and, critically, its final enantiomeric composition.
The Mechanism of (R)-Nornicotine Enrichment: Enantioselective Demethylation
The solution to the nornicotine enantiomeric puzzle lies in the substrate preference of the CYP82E enzymes. These enzymes preferentially bind and demethylate (R)-nicotine over the much more abundant (S)-nicotine. This enantioselective catalysis rapidly depletes the small pool of (R)-nicotine, converting it to (R)-nornicotine, while converting the large pool of (S)-nicotine to (S)-nornicotine at a much slower rate.
Causality: This enzymatic preference is the direct cause of the observed enrichment. Even though (S)-nicotine is the overwhelmingly dominant precursor, the enzymes' higher affinity and turnover rate for (R)-nicotine lead to a disproportionately high production of (R)-nornicotine.
A study involving recombinant expression of these enzymes in yeast and subsequent kinetic analysis revealed their stark enantioselectivity.[8][12]
| Enzyme | Substrate | Relative Demethylation Rate |
| CYP82E4 | (R)-Nicotine | 3x faster than (S)-Nicotine |
| (S)-Nicotine | 1x | |
| CYP82E5v2 | (R)-Nicotine | 10x faster than (S)-Nicotine |
| (S)-Nicotine | 1x | |
| CYP82E10 | (R)-Nicotine | 10x faster than (S)-Nicotine |
| (S)-Nicotine | 1x | |
| Table 1: Relative in vitro demethylation rates of nicotine enantiomers by key CYP82E enzymes. Data synthesized from Lewis et al. (2010) and Cai et al. (2012).[4][8][12] |
This combined enantioselectivity can fully account for the variable nornicotine enantiomeric ratios observed in different tobacco cultivars, which depend on the relative expression levels of the three demethylase enzymes.[8]
Figure 1: Biosynthetic pathway illustrating the enantioselective conversion of nicotine to nornicotine.
Analytical Methodology: Enantioseparation and Quantification
Accurate determination of the (R)- and (S)-nornicotine ratio requires robust analytical methods capable of separating these stereoisomers. Chiral chromatography is the gold standard for this application.
Recommended Technique: Chiral Chromatography with Mass Spectrometry
A highly effective and rapid method is Ultra-Performance Convergence Chromatography with Tandem Mass Spectrometry (UPCC-MS/MS).[13] This technique utilizes supercritical CO2 as the primary mobile phase, offering excellent resolving power and speed. Gas Chromatography with a chiral stationary phase (GC-MS) is also a well-established method.[14]
Trustworthiness: The protocol described below incorporates internal standards and tandem mass spectrometry (MS/MS) for a self-validating system. MS/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing interference from the complex tobacco matrix and ensuring accurate quantification.
Step-by-Step Experimental Protocol: UPCC-MS/MS
This protocol is adapted from methodologies described for the enantioseparation of tobacco alkaloids.[13]
1. Sample Preparation (Alkaloid Extraction)
-
Accurately weigh 100 mg of finely ground, lyophilized tobacco leaf into a 15 mL centrifuge tube.
-
Add 10 mL of extraction solvent (e.g., 2-propanol containing 0.1% ammonium hydroxide).
-
Add an appropriate internal standard (e.g., d4-nornicotine) for accurate quantification.
-
Vortex vigorously for 1 minute.
-
Sonicate in a water bath for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.
2. Chromatographic Conditions
-
System: Waters ACQUITY UPC² or similar
-
Chiral Stationary Phase: Immobilized cellulose tris-(3,5-dichlorophenylcarbamate) chiral column (e.g., CHIRALPAK IC-3, 3 µm, 3.0 x 100 mm).[13] This stationary phase provides excellent selectivity for pyridine alkaloids.
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol with 0.2% ammonium hydroxide. The basic additive is crucial for good peak shape and resolution.[13]
-
Gradient: Isocratic elution (e.g., 15% Mobile Phase B) or a shallow gradient may be optimized.
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40 °C
-
Back Pressure: 1800 psi
3. Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nornicotine: Q1: 149.1 -> Q3: 93.1 (quantifier), Q1: 149.1 -> Q3: 120.1 (qualifier)
-
d4-Nornicotine (IS): Q1: 153.1 -> Q3: 93.1
-
-
Note: Cone voltage and collision energy must be optimized for each specific instrument to maximize signal intensity.
4. Data Analysis
-
Integrate the peak areas for the (R)- and (S)-nornicotine enantiomers and the internal standard.
-
Calculate the concentration of each enantiomer using a calibration curve prepared with certified reference standards.
-
Determine the enantiomer fraction (EF) or percentage of (R)-nornicotine: [% (R)-nornicotine] = [Area(R) / (Area(R) + Area(S))] * 100.
Figure 2: Experimental workflow for the enantioselective analysis of nornicotine in tobacco.
Conclusion and Future Directions
The natural occurrence of (R)-nornicotine in tobacco is a direct consequence of the enantioselective substrate preference of the CYP82E family of nicotine N-demethylase enzymes. These enzymes, particularly CYP82E4, CYP82E5v2, and CYP82E10, metabolize the trace (R)-nicotine enantiomer at a significantly higher rate than the abundant (S)-nicotine, leading to an enrichment of (R)-nornicotine in the final alkaloid pool. This fundamental biochemical insight is critical for the agricultural and tobacco industries.
For drug development professionals, this natural pathway serves as a case study in stereoselective metabolism. The distinct pharmacological activities of nornicotine enantiomers necessitate precise analytical characterization.[13] Future research should focus on:
-
Enzyme Engineering: Modifying the substrate-binding pocket of CYP82E enzymes to reduce or eliminate their demethylase activity could be a powerful genetic strategy to create tobacco varieties with near-zero nornicotine content.[4][15]
-
Inhibitor Screening: Identifying small molecule inhibitors specific to CYP82E enzymes could offer a chemical approach to control nornicotine conversion during the curing process.
-
Toxicological Profiling: A deeper understanding of the differential toxicity and carcinogenicity of NNN derived from (R)- vs. (S)-nornicotine is essential for a comprehensive risk assessment.
By leveraging this detailed understanding of (R)-nornicotine biosynthesis, researchers can develop more effective strategies to mitigate the formation of harmful nitrosamines and better evaluate the safety and pharmacology of nicotine-related compounds.
References
- Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 102(41), 14919–14924. [Link]
- Cai, J., Liu, K., Dewey, R. E., & Cui, M. (2012). Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf. Journal of Biological Chemistry, 287(51), 42928–42936. [Link]
- Lewis, R. S., Bowen, S. W., & Dewey, R. E. (2010). Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene. Phytochemistry, 71(17-18), 1988–1998. [Link]
- Wu, W., & Hecht, S. S. (2000). Enantiomeric composition of N'-nitrosonornicotine and N'-nitrosoanatabine in tobacco. Carcinogenesis, 21(4), 839–843. [Link]
- Cheetham, A. G., et al. (2019). Biosynthesis and enantiomeric composition of the four main alkaloids in...
- Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. PubMed. [Link]
- Salam, S., El-Hajj Moussa, F., El-Hage, R., El-Hellani, A., & Saliba, N. A. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(3), 334–341. [Link]
- Cai, J., Liu, K., Dewey, R. E., & Cui, M. (2012). Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf.
- Bordoloi, J., et al. (2017). Formation of NNN in tobacco...
- Wikipedia. (n.d.). Nicotiana tabacum. [Link]
- National Center for Biotechnology Information. (n.d.). Nornicotine.
- De Luca, V., & St Pierre, B. (2024). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. Journal of Experimental Botany. [Link]
- Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. PNAS. [Link]
- Salam, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.
- Wang, Y., et al. (2017). Enantioseparation of nornicotine in tobacco by ultraperformance convergence chromatography with tandem mass spectrometry. PubMed. [Link]
- Perfetti, T. A., & Coleman, W. M. (1999). Enantiomeric composition of nornicotine, anatabine, and anabasine in tobacco. R Discovery. [Link]
- Salam, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.
- Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. PNAS. [Link]
- Perfetti, T. A., & Coleman III, W. M. (1999). Enantiomeric Composition of Nornicotine, Anatabine, and Anabasine in Tobacco. Scholars' Mine. [Link]
- Salam, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PubMed. [Link]
- Shoji, T., Hashimoto, T., & Saito, K. (2024). Structures of nicotine, nornicotine, and NNN.
- University of Angers. (n.d.). Total enantioselective synthesis of (S)-Nicotine. [Link]
- Binti Mohd Jamil, S., et al. (2017). Nicotine alkaloid levels, and nicotine to nornicotine conversion, in Australian Nicotiana species used as chewing tobacco. Scientific Reports. [Link]
- Gavilano, L. B., & Siminszky, B. (2006). Genetic engineering of Nicotiana tabacum for reduced nornicotine content. PubMed. [Link]
- Agarthimoole, R., et al. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. SCIRP. [Link]
- Jacob, P., et al. (2011).
- D'Halluin, K., et al. (2010). Reducing the content of nornicotine in tobacco via targeted mutation breeding. Plant Biotechnology Journal. [Link]
Sources
- 1. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotine alkaloid levels, and nicotine to nornicotine conversion, in Australian Nicotiana species used as chewing tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genetic engineering of Nicotiana tabacum for reduced nornicotine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enantioseparation of nornicotine in tobacco by ultraperformance convergence chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Protocol for the Enantioselective Synthesis of (R)-3-(pyrrolidin-2-yl)pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of (R)-3-(pyrrolidin-2-yl)pyridine
This compound, also known as (R)-nornicotine, is a chiral pyridine alkaloid of significant interest in medicinal chemistry and drug development. As a primary metabolite of nicotine, its study is crucial for understanding nicotine's pharmacology and toxicology.[1] Furthermore, the pyrrolidine ring is a privileged scaffold in numerous pharmacologically active compounds, making optically pure derivatives like (R)-nornicotine valuable chiral building blocks for the synthesis of novel therapeutics. The precise stereochemical control during its synthesis is paramount, as different enantiomers can exhibit markedly different biological activities.
This application note provides a detailed, field-proven protocol for the enantioselective synthesis of this compound. We will delve into a robust method utilizing a chiral auxiliary, offering insights into the causality behind experimental choices and ensuring a self-validating system for achieving high enantiomeric purity.
Synthetic Strategy: Chiral Auxiliary-Mediated Asymmetric Synthesis
The chosen synthetic route employs the chiral auxiliary (1R,2R,5R)-(+)-2-hydroxy-3-pinanone to induce stereoselectivity. This method is advantageous due to the commercial availability of the chiral auxiliary and the reliable stereochemical outcome of the key alkylation step. The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Insight: The Role of the Chiral Auxiliary
The cornerstone of this enantioselective synthesis is the diastereoselective alkylation of the chiral ketimine intermediate. The rigid bicyclic structure of the 2-hydroxy-3-pinanone auxiliary effectively shields one face of the enolate formed upon deprotonation with lithium diisopropylamide (LDA). This steric hindrance directs the incoming electrophile (1-bromo-3-chloropropane) to the less hindered face, establishing the desired (R) stereocenter.
Caption: Simplified mechanism of the diastereoselective alkylation step.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Purity | Supplier |
| 3-(Aminomethyl)pyridine | ≥98% | Sigma-Aldrich |
| (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone | ≥98% | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| 1-Bromo-3-chloropropane | ≥98% | Sigma-Aldrich |
| Hydroxylamine hydrochloride | ≥99% | Sigma-Aldrich |
| Hydrobromic acid (HBr) | 48% aq. | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | ≥98% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Sodium sulfate | Anhydrous | Sigma-Aldrich |
| Silica gel | 230-400 mesh | Sigma-Aldrich |
Protocol 1: Synthesis of the Chiral Ketimine Intermediate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-(aminomethyl)pyridine (1.0 eq), (1R,2R,5R)-(+)-2-hydroxy-3-pinanone (1.0 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Add a sufficient volume of toluene to suspend the reagents.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude chiral ketimine, which can be used in the next step without further purification.
Protocol 2: Diastereoselective Alkylation
-
Dissolve the crude chiral ketimine (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add a solution of 1-bromo-3-chloropropane (1.2 eq) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated ketimine.
Protocol 3: Deprotection and Cyclization to this compound
-
Dissolve the crude alkylated ketimine in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (2.0 eq) and sodium acetate (2.0 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude intermediate amino alcohol.
-
Add 48% aqueous HBr to the crude amino alcohol and heat to reflux for 4 hours.
-
Cool the solution and carefully basify to pH > 12 with concentrated NaOH solution, keeping the mixture cool in an ice bath.
-
Extract the basic aqueous layer with diethyl ether (4 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia solution) to afford pure this compound.
Characterization and Quality Control
Table 1: Expected Yield and Purity
| Step | Product | Typical Yield | Enantiomeric Excess (ee) |
| Alkylation | Alkylated Ketimine | 70-85% | >90% de |
| Deprotection/Cyclization | This compound | 60-75% | >90% ee |
Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.51 (d, J = 2.4 Hz, 1H), 8.45 (dd, J = 4.8, 1.6 Hz, 1H), 7.69 (dt, J = 8.0, 2.0 Hz, 1H), 7.24 (dd, J = 8.0, 4.8 Hz, 1H), 4.15 (t, J = 8.0 Hz, 1H), 3.20-3.10 (m, 1H), 3.05-2.95 (m, 1H), 2.20-2.05 (m, 1H), 2.00-1.85 (m, 2H), 1.75-1.60 (m, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 149.0, 148.5, 140.8, 134.5, 123.5, 61.5, 46.8, 35.0, 25.5.
-
Chiral HPLC Analysis: Enantiomeric excess can be determined using a chiral stationary phase column, such as a Chiralcel OD-H or similar, with a mobile phase typically consisting of a mixture of hexane and isopropanol with a small amount of an amine additive (e.g., diethylamine). The retention times for the (R) and (S) enantiomers will be distinct, allowing for quantification of the enantiomeric ratio.[2]
Expert Insights and Troubleshooting
-
Causality of Reagent Choice:
-
LDA: Lithium diisopropylamide is a strong, non-nucleophilic base, which is crucial for the clean deprotonation of the ketimine to form the enolate without competing nucleophilic attack at the imine carbon.
-
Low Temperature (-78 °C): The alkylation step is performed at low temperature to ensure kinetic control of the reaction, which is essential for achieving high diastereoselectivity. It also prevents potential side reactions and decomposition of the enolate.
-
Hydroxylamine Hydrochloride: This reagent is used for the mild cleavage of the ketimine to unmask the amine and ketone functionalities.
-
-
Troubleshooting:
-
Low Diastereoselectivity in Alkylation: This can be due to the temperature rising during the addition of LDA or the electrophile. Ensure slow, dropwise addition and efficient stirring at -78 °C. The use of freshly prepared or titrated LDA is also recommended.
-
Incomplete Cyclization: If the final cyclization step is incomplete, ensure the pH of the solution is strongly basic (pH > 12) after the HBr treatment. The reaction may also require a longer reflux time.
-
Difficult Purification: The final product is a relatively polar amine. If purification by distillation is not feasible, column chromatography on silica gel treated with triethylamine can help to prevent streaking and improve separation. A gradient elution from dichloromethane to a mixture of dichloromethane, methanol, and a small amount of concentrated ammonia solution is often effective.
-
References
- Crooks, P. A., & Bhatti, B. S. (1999). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. Chirality, 11(4), 316–318. [Link][3]
- Bhatti, B. S., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E754–E763. [Link][4][5]
- PubChem Compound Summary for CID 91462, Nornicotine. National Center for Biotechnology Information. (n.d.).
- Lee, J., et al. (2021). Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME).
- Zhou, J., et al. (2021). Efficient Synthesis of (S)-Nornicotine using Co-Immobilized IRED and GDH in Batch and Continuous Flow Reaction Systems. Organic Process Research & Development, 25(8), 1874–1882. [Link]
Sources
- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME) -Analytical Science and Technology | Korea Science [koreascience.kr]
Authored by: A Senior Application Scientist
An Application Guide to the Asymmetric Synthesis of Chiral Pyrrolidines
Introduction: The Privileged Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry and organic synthesis. This five-membered saturated nitrogen heterocycle is a prevalent structural motif in a vast number of FDA-approved pharmaceuticals, natural alkaloids with potent biological activity, and state-of-the-art chiral catalysts and ligands.[1][2][3] The stereochemistry of the pyrrolidine core is often critical for its biological function or its efficacy in inducing asymmetry in chemical transformations.[3][4] Consequently, the development of robust, efficient, and highly stereoselective methods for the synthesis of enantioenriched pyrrolidines is a significant and ongoing endeavor in chemical research.
This guide provides an in-depth overview of the principal strategies for asymmetric pyrrolidine synthesis, explains the mechanistic rationale behind these methods, and delivers detailed protocols for key transformations. It is designed for researchers, scientists, and drug development professionals seeking both a conceptual understanding and practical guidance in this vital area of synthetic chemistry.
Core Strategic Approaches to Chiral Pyrrolidine Synthesis
The asymmetric construction of the pyrrolidine ring can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and scalability requirements. We will explore three dominant and versatile approaches: Organocatalysis, Transition-Metal Catalyzed Cycloadditions, and Asymmetric Hydrogenation.
Organocatalytic Strategies: The Power of Small Molecule Catalysts
The rise of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has revolutionized asymmetric synthesis, with pyrrolidine-based catalysts themselves playing a central role.[1] This field provides powerful methods for building chiral pyrrolidines through metal-free, environmentally benign processes.
a) Aminocatalysis: Enamine and Iminium Ion Activation
Proline and its derivatives are among the most powerful and well-studied organocatalysts.[5][6][7] They operate primarily through two distinct activation modes: enamine and iminium ion catalysis. For pyrrolidine synthesis, the conjugate addition of aldehydes or ketones to electron-deficient olefins (e.g., nitroalkenes) via enamine activation is particularly powerful.[8] The reaction proceeds through a cascade sequence where the initial Michael adduct undergoes an intramolecular cyclization and condensation to furnish the highly substituted pyrrolidine ring. The stereochemistry is controlled by the chiral catalyst, which directs the approach of the electrophile to the transient enamine intermediate.
The causality behind this control lies in the formation of a well-defined transition state, often involving hydrogen bonding between the catalyst's carboxylic acid group and the electrophile, which shields one face of the enamine.[9] Diarylprolinol silyl ethers, known as Hayashi-Jørgensen catalysts, are a highly effective class of catalysts for these transformations, offering excellent stereocontrol.[5][10]
Caption: Organocatalytic cycle for pyrrolidine precursor synthesis.
b) Bifunctional Catalysis: Squaramides and Thioureas
To enhance reactivity and selectivity, bifunctional catalysts incorporating a pyrrolidine moiety and a hydrogen-bond donor group (like thiourea or squaramide) have been developed.[9][11] These catalysts operate through a cooperative mechanism. The pyrrolidine's secondary amine activates the nucleophile (e.g., a ketone) by forming an enamine, while the squaramide/thiourea moiety activates the electrophile (e.g., a nitroolefin) through double hydrogen bonding. This dual activation creates a highly organized, chiral transition state, leading to exceptional levels of stereocontrol in the synthesis of complex, polysubstituted pyrrolidines.[11][12]
Transition-Metal Catalyzed [3+2] Cycloadditions
The [3+2] cycloaddition between an azomethine ylide and an alkene is one of the most powerful and atom-economical methods for constructing the pyrrolidine ring, forming two new carbon-carbon bonds and up to four stereocenters in a single step.[13][14] The development of catalytic asymmetric versions has made this a premier strategy for accessing enantioenriched pyrrolidines.
Azomethine ylides are typically generated in situ from the condensation of an α-amino ester with an aldehyde or, more commonly, by deprotonation of an α-iminoester.[15] A chiral transition metal complex, typically featuring copper(I) or silver(I), coordinates to the iminoester, facilitating deprotonation to form a metal-associated azomethine ylide.[13][16] The chiral ligand environment around the metal dictates the facial selectivity of the subsequent cycloaddition with a dipolarophile (e.g., maleimides, acrylates, or vinyl ketones). The choice of ligand is paramount for achieving high enantioselectivity.
Caption: Mechanism of metal-catalyzed [3+2] cycloaddition.
This methodology is exceptionally versatile, allowing for the synthesis of a wide array of functionalized pyrrolidines.[15] Recent advancements have expanded the scope to include less activated alkenes and different types of azomethine ylide precursors, further enhancing the synthetic utility of this reaction.[13][17]
Asymmetric Hydrogenation of Pyrrole Derivatives
A direct and highly atom-efficient route to chiral pyrrolidines is the asymmetric hydrogenation of prochiral pyrroles, dihydropyrroles (pyrrolines), or related precursors.[18][19] This approach relies on chiral transition-metal catalysts, typically based on rhodium, ruthenium, or iridium, coordinated to chiral phosphine ligands.[20][21]
The substrate coordinates to the chiral metal center, and hydrogen is delivered stereoselectively to one face of the C=C or C=N double bond. The success of this strategy hinges on the ability of the chiral catalyst to effectively differentiate between the two prochiral faces of the substrate. While the asymmetric hydrogenation of simple, unprotected pyrroles has been challenging, significant progress has been made, particularly with substituted pyrroles or N-protected derivatives, which can coordinate more effectively to the catalyst.[20] This method provides direct access to less-functionalized pyrrolidine cores that are common in alkaloids and pharmaceutical agents.
Data Summary: A Comparative Overview
The following table summarizes representative results for the discussed methodologies, highlighting the high levels of stereocontrol achievable.
| Methodology | Catalyst / Ligand | Substrates | Yield (%) | dr (diastereomeric ratio) | ee (%) | Reference |
| Organocatalytic Michael Addition | Diarylprolinol Silyl Ether | Aldehyde + Nitroalkene | ~95 | - | >99 | [10] |
| Organocatalytic Cascade | Cinchonidine-Squaramide | N-Tosyl aminomethyl enone + α-cyano-α,β-unsaturated ketone | High | High | High | [11] |
| Pd-catalyzed [3+2] Cycloaddition | Phosphoramidite Ligand | Trimethylenemethane + Imine | Excellent | High | >95 | [22] |
| Cu(I)-catalyzed [3+2] Cycloaddition | Fesulphos Ligand | HMF-iminoester + N-methylmaleimide | 75 | >20:1 (endo) | 95 | [15] |
| Pd-catalyzed Hydrogenation | (R)-C4-TunePhos | 2,5-Disubstituted Pyrrole | >99 | - | 96 | [20] |
| Ir-catalyzed Hydrogenation | Spiro Iridium Catalyst | α-amino ketone precursor | - | - | up to 99.9 | [21] |
Experimental Protocols
The following protocols are detailed examples of robust and widely used procedures for the asymmetric synthesis of chiral pyrrolidines.
Protocol 1: Organocatalytic Asymmetric Synthesis of a Spirocyclic Pyrrolidine Derivative
This protocol is adapted from a procedure involving the conjugate addition of an aldehyde to a nitroolefin, followed by a reductive cyclization to form the spiro-pyrrolidine core.[10]
Materials:
-
Nitroolefin (1.0 equiv)
-
Aldehyde (2.0 equiv)
-
Hayashi-Jørgensen Catalyst ((S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (10 mol%)
-
Toluene (solvent)
-
Zinc dust (20 equiv)
-
1 M HCl in dioxane
-
Cbz-Cl (1.5 equiv)
-
Aqueous Na2CO3
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N2 or Ar).
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the nitroolefin (1.0 mmol), toluene (5 mL), and the Hayashi-Jørgensen catalyst (0.1 mmol, 10 mol%).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Aldehyde Addition: Add the aldehyde (2.0 mmol, 2.0 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, a γ-nitroaldehyde, may precipitate from the solution.
-
Work-up (Crude Intermediate): Upon completion, concentrate the reaction mixture under reduced pressure. The crude γ-nitroaldehyde is often used directly in the next step to avoid epimerization.
-
Reductive Cyclization: Dissolve the crude intermediate in dioxane (10 mL) and cool to 0 °C. Add 1 M HCl in dioxane slowly, followed by the portion-wise addition of zinc dust (20 mmol, 20 equiv).
-
Cyclization Reaction: Allow the reaction to warm to room temperature and stir for 3 hours. The reaction mixture will typically change color as the reduction proceeds.
-
Protection: After the cyclization is complete (monitored by TLC), cool the mixture back to 0 °C. Add CH2Cl2 and an aqueous solution of Na2CO3 until the pH is basic. Add Cbz-Cl (1.5 mmol, 1.5 equiv) and stir vigorously at room temperature for 3 hours.
-
Purification: Separate the organic layer, extract the aqueous layer with CH2Cl2, combine the organic extracts, dry over Na2SO4, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the desired spirocyclic pyrrolidine.
-
Analysis: Determine the yield and characterize the product by NMR and mass spectrometry. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Protocol 2: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the Cu(I)-catalyzed reaction between an iminoester and an electron-deficient alkene to produce a highly substituted pyrrolidine.[16][17]
Materials:
-
Copper(I) source (e.g., Cu(OAc)2·H2O, 5 mol%)
-
Chiral Ligand (e.g., TF-Biphamphos, 5.5 mol%)
-
α-Iminoester (1.0 equiv)
-
Alkene dipolarophile (1.2 equiv)
-
Base (e.g., Triethylamine (Et3N), 1.0 equiv)
-
Anhydrous solvent (e.g., Toluene or CH2Cl2)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N2 or Ar).
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper salt (0.05 mmol) and the chiral ligand (0.055 mmol) in the anhydrous solvent (5 mL). Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Reagent Addition: To the prepared catalyst solution, add the α-iminoester (1.0 mmol, 1.0 equiv), the alkene dipolarophile (1.2 mmol, 1.2 equiv), and the base (1.0 mmol, 1.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (often room temperature or slightly elevated) for the required time (typically 12-48 hours).
-
Monitoring: Monitor the consumption of the starting materials and the formation of the product by TLC or GC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the chiral pyrrolidine product.
-
Analysis: Characterize the product by NMR and mass spectrometry to confirm its structure and purity. Determine the diastereomeric ratio from the 1H NMR spectrum of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
The asymmetric synthesis of chiral pyrrolidines has matured into a sophisticated field with a diverse and powerful toolkit available to the synthetic chemist. Organocatalysis and transition-metal catalysis represent the two main pillars, offering complementary approaches to a wide range of substitution patterns with outstanding levels of stereocontrol. Future developments will likely focus on expanding the substrate scope to even more challenging and sterically hindered targets, developing more sustainable and scalable catalytic systems, and applying these methods to the efficient total synthesis of complex natural products and next-generation pharmaceuticals. The continued innovation in this area ensures that the privileged pyrrolidine scaffold will remain accessible for the advancement of science and medicine.
References
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules.
- Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society.
- Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry.
- Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters.
- Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters.
- Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.
- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances.
- Enantioselective Synthesis of Pyrrolidine-, Piperidine-, and Azepane-Type N-Heterocycles with α-Alkenyl Substitution: The CpRu-Catalyzed Intramolecular Dehydrative N-Allylation. Organic Letters.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences.
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.
- Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences.
- Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Organic & Biomolecular Chemistry.
- Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. Pharmaffiliates.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature.
- Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. Chemistry – An Asian Journal.
- Synthesis of a New Chiral Pyrrolidine. Molecules.
- Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.
- Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances.
- Mastering Asymmetric Synthesis with Chiral Pyrrolidine Derivatives. Pharmaffiliates.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Angewandte Chemie International Edition.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science.
- Transition Metal-Catalyzed Asymmetric Construction of Heterocyclic Compounds. Universidad Autónoma de Madrid.
- Facile access to chiral 1-pyrrolines through Rh-catalyzed enantioselective partial hydrogenation of unprotected simple pyrroles. Chinese Chemical Letters.
- Results obtained using chiral pyrrolidine-containing organocatalysts in asymmetric Michael additions of ketones to β-nitrostyrenes. ResearchGate.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society.
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Nature Communications.
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. repositorio.uam.es [repositorio.uam.es]
- 14. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facile access to chiral 1-pyrrolines through Rh-catalyzed enantioselective partial hydrogenation of unprotected simple pyrroles [ccspublishing.org.cn]
- 21. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 22. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
Application Notes and Protocols for (R)-3-(pyrrolidin-2-yl)pyridine as a Ligand in Asymmetric Catalysis
Introduction: The Emergence of (R)-3-(pyrrolidin-2-yl)pyridine in Organocatalysis
This compound, also known as (R)-nornicotine, represents a fascinating and accessible chiral scaffold for applications in asymmetric organocatalysis. As a bifunctional molecule, it possesses a secondary amine within a chiral pyrrolidine ring and a Lewis basic pyridine moiety. This unique combination allows it to participate in a variety of catalytic cycles, most notably in enamine and iminium ion-mediated transformations. The pyrrolidine nitrogen serves as the nucleophilic center to activate carbonyl compounds, forming chiral enamines, while the pyridine ring can act as a proton shuttle or a hydrogen bond donor, influencing the stereochemical outcome of the reaction.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound and its derivatives as organocatalysts in key asymmetric C-C bond-forming reactions. We will delve into the mechanistic underpinnings of this catalysis and provide detailed, field-proven protocols for the asymmetric Michael addition and aldol reaction.
Asymmetric Michael Addition: A Protocol Utilizing a Pyrrolidine-Pyridine Conjugate Base Catalyst
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of synthetic organic chemistry. The development of chiral organocatalysts that can mediate this reaction with high enantioselectivity has been a significant advancement. While this compound provides the foundational chiral framework, derivatives that enhance steric shielding and electronic properties have demonstrated exceptional efficacy. Here, we present a protocol based on a highly effective pyrrolidine-pyridine conjugate base catalyst for the asymmetric Michael addition of ketones to nitroolefins.
Mechanistic Rationale
The catalytic cycle for the asymmetric Michael addition of a ketone to a nitroolefin, mediated by a pyrrolidine-pyridine catalyst, proceeds through an enamine intermediate. The secondary amine of the pyrrolidine ring reacts with the ketone to form a chiral enamine. The pyridine moiety is believed to play a crucial role in orienting the substrates and stabilizing the transition state through hydrogen bonding or electrostatic interactions. This directs the approach of the nitroolefin to one face of the enamine, thereby controlling the stereochemistry of the newly formed C-C bond. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral γ-nitro ketone product.
Diagram 1: Catalytic Cycle for Asymmetric Michael Addition
Caption: Catalytic cycle of the organocatalyzed Michael addition.
Detailed Experimental Protocol: Asymmetric Michael Addition
This protocol is adapted from established procedures for pyrrolidine-pyridine conjugate base catalysts in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.
Materials:
-
This compound derivative (or a related pyrrolidine-pyridine organocatalyst)
-
Cyclohexanone (freshly distilled)
-
trans-β-nitrostyrene
-
Toluene (anhydrous)
-
Hexane (for chromatography)
-
Ethyl acetate (for chromatography)
-
Silica gel for column chromatography
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the pyrrolidine-pyridine organocatalyst (0.02 mmol, 10 mol%).
-
Addition of Reactants: Add anhydrous toluene (0.5 mL). To this solution, add cyclohexanone (2.0 mmol, 10 equivalents).
-
Initiation of Reaction: Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 24-48 hours.
-
Workup and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the purified product.
-
Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H).
-
Table 1: Representative Data for Asymmetric Michael Addition of Ketones to Nitroolefins
| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-nitrostyrene | 10 | Toluene | 24 | 95 | >95:5 | 98 |
| 2 | Cyclopentanone | trans-β-nitrostyrene | 10 | CH₂Cl₂ | 48 | 88 | 90:10 | 95 |
| 3 | Acetone | trans-β-nitrostyrene | 20 | Neat | 72 | 75 | - | 90 |
| 4 | Cyclohexanone | 4-Chloro-β-nitrostyrene | 10 | Toluene | 36 | 92 | >95:5 | 97 |
| 5 | Cyclohexanone | 4-Methoxy-β-nitrostyrene | 10 | Toluene | 48 | 90 | >95:5 | 99 |
Data is representative and compiled from literature on pyrrolidine-pyridine conjugate base catalysts.
Asymmetric Aldol Reaction in Aqueous Media
This compound has been shown to catalyze the aldol reaction in aqueous environments, a significant advantage for "green chemistry" applications.[1][2] The reaction proceeds, similarly to the Michael addition, via an enamine mechanism.
Mechanistic Insights
In an aqueous medium, (R)-nornicotine catalyzes the reaction between a ketone and an aldehyde. The pyrrolidine nitrogen forms an enamine with the ketone donor. The pyridine ring, in this case, is postulated to facilitate the reaction by influencing the local environment and potentially acting as a general acid/base. Theoretical studies suggest a two-step mechanism involving a water molecule in the transition state.[1] This highlights the unique role of the aqueous solvent in this catalytic system.
Diagram 2: Experimental Workflow for Asymmetric Aldol Reaction
Caption: Step-by-step experimental workflow for the aqueous aldol reaction.
Detailed Experimental Protocol: Asymmetric Aldol Reaction
This protocol is a representative procedure for the this compound catalyzed asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde in an aqueous buffer.
Materials:
-
This compound ((R)-nornicotine)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Catalyst Solution: In a 25 mL flask, dissolve this compound (0.05 mmol, 10 mol%) in the aqueous phosphate buffer (5 mL).
-
Addition of Ketone: Add cyclohexanone (5.0 mmol, 10 equivalents) to the catalyst solution and stir for 10 minutes to ensure homogeneity.
-
Reaction Initiation: Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equivalent) to the mixture.
-
Reaction Progress: Stir the reaction vigorously at room temperature for 48-72 hours. The progress can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC.
-
Workup:
-
Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Determine the yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC).
-
Table 2: Expected Outcomes for the Asymmetric Aldol Reaction
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Medium | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | Phosphate Buffer (pH 7.4) | ~60-75 | >90:10 | ~80-90 |
| 2 | Acetone | 4-Nitrobenzaldehyde | 20 | Phosphate Buffer (pH 7.4) | ~40-55 | - | ~70-80 |
| 3 | Cyclopentanone | Benzaldehyde | 15 | Water | ~50-65 | ~85:15 | ~75-85 |
Performance data is illustrative, based on published studies of nornicotine and related catalysts in aqueous aldol reactions.[2]
Conclusion and Future Outlook
This compound serves as an effective and readily accessible chiral organocatalyst. Its bifunctional nature, combining a nucleophilic secondary amine with a Lewis basic pyridine, enables the catalysis of important asymmetric transformations such as Michael additions and aldol reactions. While its direct application may be modest in some cases, it provides the foundational structure for a broader class of highly efficient pyrrolidine-pyridine conjugate catalysts. The protocols and data presented herein offer a robust starting point for researchers looking to employ this versatile scaffold in the synthesis of complex chiral molecules. Future research will likely focus on the development of novel derivatives with enhanced reactivity and selectivity, as well as their immobilization on solid supports for improved recyclability and application in flow chemistry.
References
- Nakano, H., et al. (2004). A new class of chiral pyrrolidine-pyridine conjugate base catalysts for use in asymmetric Michael addition reactions. Journal of the American Chemical Society, 126(31), 9558-9.
- Dickerson, T. J., & Janda, K. D. (2002). Aqueous aldol catalysis by a nicotine metabolite. Journal of the American Chemical Society, 124(13), 3220-1.
- Dickerson, T. J., et al. (2004). Nornicotine aqueous aldol reactions: synthetic and theoretical investigations into the origins of catalysis. The Journal of Organic Chemistry, 69(20), 6603-9.
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023).
- Díaz-de-Villegas, M. D., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612–619.
- Rogers, C. J., Dickerson, T. J., & Janda, K. D. (2006). Kinetic isotope and thermodynamic analysis of the nornicotine-catalyzed aqueous aldol reaction. Tetrahedron, 62(2-3), 352-356.
- MDPI. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- PubMed. (2002). Aqueous aldol catalysis by a nicotine metabolite.
Sources
- 1. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 2. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (R)-3-(Pyrrolidin-2-yl)pyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led medicinal chemists to recognize the value of "privileged scaffolds." These are molecular frameworks that exhibit the ability to bind to multiple, distinct biological targets, thereby serving as a versatile foundation for the development of a diverse range of therapeutic agents. Among these, the (R)-3-(pyrrolidin-2-yl)pyridine moiety has emerged as a cornerstone in the design of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), leading to groundbreaking treatments for nicotine addiction and promising new avenues for pain management.
This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the medicinal chemistry applications of this compound. We will delve into the mechanistic rationale behind its use, present detailed protocols for its synthesis and analysis, and explore the critical structure-activity relationships that govern its biological activity.
Medicinal Chemistry Applications: Targeting Nicotinic Acetylcholine Receptors
The therapeutic significance of the this compound scaffold is intrinsically linked to its ability to mimic the essential pharmacophoric features of acetylcholine and nicotine, the endogenous and exogenous agonists of nAChRs, respectively. These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems and are implicated in a multitude of physiological processes, including cognitive function, reward, and pain perception.[1] The (R)-stereochemistry of the pyrrolidine ring is crucial for the precise spatial orientation required for optimal interaction with the receptor's binding pocket.
Varenicline (Chantix®): A Breakthrough in Smoking Cessation
Varenicline is arguably the most prominent therapeutic agent that incorporates the this compound core. It is a selective partial agonist of the α4β2 nAChR subtype, the primary receptor implicated in the reinforcing effects of nicotine.[1][2]
Mechanism of Action:
Varenicline's therapeutic efficacy stems from its dual action at the α4β2 nAChR:
-
Agonist Activity: By partially stimulating the receptor, varenicline mitigates the craving and withdrawal symptoms that accompany smoking cessation.
-
Antagonist Activity: In the presence of nicotine (from smoking), varenicline acts as an antagonist, blocking nicotine from binding to the receptor and thereby reducing the rewarding and reinforcing effects of smoking.
This dual mechanism provides a significant advantage over traditional nicotine replacement therapies.
ABT-594: A Potent, Non-Opioid Analgesic Candidate
ABT-594 is an experimental analgesic that showcases the versatility of the this compound scaffold beyond addiction medicine. It is a potent agonist at neuronal nAChRs, particularly the α4β2 and α3β4 subtypes, and has demonstrated significant analgesic effects in preclinical models of acute and chronic pain.[3]
Rationale for Development:
The development of ABT-594 was driven by the need for novel, non-opioid analgesics with a reduced potential for addiction and other adverse effects associated with traditional pain medications. By targeting nAChRs, ABT-594 offers a distinct mechanism of action for pain relief. While its clinical development has been hampered by a narrow therapeutic window, it remains a critical tool compound for understanding the role of nAChRs in nociception.[4]
Signaling Pathway of Nicotinic Acetylcholine Receptors
Caption: Agonist binding to the nAChR induces a conformational change, leading to ion influx and cellular signaling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and analysis of this compound and its derivatives. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available reagents.
Protocol 1: Enantioselective Synthesis of this compound
This protocol outlines a general approach for the enantioselective synthesis of the core scaffold, which can be adapted from various literature methods. A key strategy involves the asymmetric reduction of a suitable precursor.
Materials:
-
3-(1H-pyrrol-2-yl)pyridine
-
(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Preparation of the Precursor: Synthesize 3-(1H-pyrrol-2-yl)pyridine from commercially available starting materials according to established literature procedures.
-
Asymmetric Reduction:
-
To a solution of 3-(1H-pyrrol-2-yl)pyridine (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Slowly add the borane-dimethyl sulfide complex (1.5 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford this compound.
-
Protocol 2: Synthesis of Varenicline (Illustrative Final Step)
This protocol focuses on a key step in a reported synthesis of Varenicline, the formation of the pyrazine ring.
Materials:
-
Protected diaminoazatricyclo intermediate
-
Glyoxal (40% solution in water)
-
Methanol
-
Sodium hydroxide solution
-
L-(+)-Tartaric acid
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Cyclization:
-
Dissolve the protected diaminoazatricyclo intermediate in a suitable solvent such as methanol.
-
Add an aqueous solution of glyoxal and stir the mixture at room temperature for 18-24 hours.
-
-
Deprotection and Free Base Formation:
-
Add a solution of sodium hydroxide to the reaction mixture and heat to approximately 40-45°C to facilitate the removal of the protecting group.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture and extract the Varenicline free base into an organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Salt Formation:
-
Dissolve the crude Varenicline free base in methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid in methanol.
-
Add the tartaric acid solution to the Varenicline solution and stir. The Varenicline tartrate salt will precipitate.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
-
Protocol 3: Analytical Method for Chiral Purity of this compound
Ensuring the enantiomeric purity of the this compound scaffold is critical for its application in medicinal chemistry. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the racemic standard of 3-(pyrrolidin-2-yl)pyridine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the this compound sample to be analyzed at the same concentration.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Structure-Activity Relationships (SAR)
The biological activity of compounds containing the this compound moiety is highly dependent on the nature and position of substituents on both the pyridine and pyrrolidine rings.
Caption: SAR of the this compound scaffold.
Key SAR Insights:
-
Pyrrolidine Ring: The (R)-stereochemistry at the 2-position of the pyrrolidine ring is generally essential for high-affinity binding to nAChRs. N-methylation, as seen in nicotine, often enhances potency.
-
Pyridine Ring: The nitrogen atom of the pyridine ring typically acts as a hydrogen bond acceptor in the receptor binding site. Substituents on the pyridine ring can significantly influence subtype selectivity and pharmacokinetic properties. For example, the 2-chloro-5-methoxy substitution in ABT-594 contributes to its high affinity for the α4β2 subtype.[3]
Data Summary Table
| Compound | Target(s) | Mechanism of Action | Therapeutic Application | Key Structural Features |
| Varenicline | α4β2 nAChR | Partial Agonist | Smoking Cessation | Fused tricyclic system incorporating the this compound moiety. |
| ABT-594 | α4β2, α3β4 nAChRs | Agonist | Analgesia (investigational) | This compound with a 2-chloro-5-methoxy pyridine substitution. |
| Nicotine | nAChRs | Agonist | Smoking Cessation (NRT), Insecticide | (S)-3-(1-methylpyrrolidin-2-yl)pyridine.[5] |
Conclusion
The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry, particularly in the realm of nicotinic acetylcholine receptor modulation. The successful development of Varenicline as a first-in-class smoking cessation aid and the promising, albeit challenging, development of analgesics like ABT-594 underscore the immense therapeutic potential of this chemical motif. A thorough understanding of its synthesis, analytical characterization, and structure-activity relationships, as outlined in this guide, is paramount for the continued innovation and development of novel therapeutics targeting nAChRs.
References
- Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477.
- Mihalak, K. B., et al. (2006).
- Fagerström, K., & Hughes, J. (2008). Varenicline as a new treatment for smoking cessation. Current Medical Research and Opinion, 24(3), 883-891.
- Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750.
- Bannon, A. W., et al. (1998). ABT-594, a novel, orally active, non-opiate analgesic. Journal of Pharmacology and Experimental Therapeutics, 285(2), 777-786.
- Holladay, M. W., et al. (1997). Structure-activity studies related to ABT-594, a potent orally active analgesic. Bioorganic & Medicinal Chemistry Letters, 7(19), 2489-2494.
- Rao, T. S., et al. (2008). ABT-594, a potent and selective nicotinic receptor agonist, is efficacious in rat models of acute and chronic pain. European Journal of Pharmacology, 590(1-3), 137-143.
- Wishart, G., et al. (2003). The synthesis of ABT-594. Tetrahedron, 59(39), 7757-7767.
- Brooks, P. R., et al. (2006). A short and efficient synthesis of varenicline. Organic Process Research & Development, 10(4), 812-815.
- Bunnelle, W. H. (2001). U.S. Patent No. 6,211,366. Washington, DC: U.S.
- Coe, J. W., et al. (1999). U.S. Patent No. 5,986,108. Washington, DC: U.S.
- Dwoskin, L. P., & Crooks, P. A. (2002). A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse. Biochemical Pharmacology, 63(2), 89-98.
- Eaton, J. B., et al. (2003). The synthesis and nicotinic pharmacology of N-substituted analogues of (S)-(-)-nicotine. Bioorganic & Medicinal Chemistry, 11(11), 2417-2426.
- Glennon, R. A., & Dukat, M. (2000). Central nicotinic receptor ligands and pharmacophores. Pharmaceutical Acta Helvetiae, 74(2-3), 103-114.
- Gotti, C., et al. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491.
- Jensen, A. A., et al. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of Medicinal Chemistry, 48(15), 4705-4745.
- Lynch, J. J., et al. (2005).
- Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical Pharmacology, 89(1), 1-11.
- Paterson, D., & Nordberg, A. (2000). Neuronal nicotinic receptors in the human brain. Progress in Neurobiology, 61(1), 75-111.
- Rollema, H., et al. (2007). Varenicline, a selective α4β2 nicotinic acetylcholine receptor partial agonist, is a potent and efficacious analgesic in preclinical pain models. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1148-1155.
- Xiao, Y., et al. (2006). Subtype- and function-selective nicotinic agonists. Biochemical Pharmacology, 72(9), 1235-1244.
- Decker, M. W., et al. (2001). ABT-594, a potent and selective neuronal nicotinic receptor agonist: in vivo characterization. Journal of Pharmacology and Experimental Therapeutics, 298(1), 247-255.
- PubChem. (n.d.). Varenicline. National Center for Biotechnology Information.
- PubChem. (n.d.). ABT-594. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
- Wikipedia. (n.d.). Nicotine.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 3. Portico [access.portico.org]
- 4. JCI - Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties [jci.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (R)-3-(Pyrrolidin-2-yl)pyridine
Abstract
(R)-3-(pyrrolidin-2-yl)pyridine, also known as (R)-nornicotine, is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical agents. Its unique structure, featuring a pyridine ring linked to a chiral pyrrolidine moiety, offers a versatile scaffold for the development of complex molecules. This guide provides a comprehensive overview of synthetic strategies to produce valuable pharmaceutical intermediates from this starting material. We present detailed, field-proven protocols for key transformations including N-acylation, N-alkylation, and Suzuki coupling reactions. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system to ensure reproducibility and high fidelity.
Introduction: The Significance of this compound in Medicinal Chemistry
The pyrrolidine ring is a prevalent motif in a vast array of natural products and synthetic drugs, including alkaloids and peptide hormones.[1] The stereochemistry of this heterocyclic system is often crucial for biological activity, making enantiomerically pure starting materials like this compound highly sought after.[2] This compound serves as a key precursor in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[3] Its structural resemblance to nicotine has led to its use in developing treatments for neurological disorders and addiction.[3]
One of the most notable applications of this compound is in the synthesis of Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[4] The protocols detailed herein provide robust methods for functionalizing the pyrrolidine nitrogen, a common strategy for elaborating the core structure into more complex pharmaceutical intermediates.
Core Synthetic Transformations and Protocols
The secondary amine of the pyrrolidine ring in this compound is the primary site for synthetic modification. The following sections detail protocols for its functionalization through N-acylation, N-alkylation, and subsequent derivatization of the pyridine ring via Suzuki coupling.
N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an acyl group onto the pyrrolidine nitrogen. This is often a necessary step to protect the amine, introduce a specific functional group, or to serve as a handle for further synthetic manipulations. The choice of acylating agent and reaction conditions is critical to ensure high yield and preservation of chiral integrity.
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.
Rationale: The use of a tertiary amine base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the HCl generated during the reaction without competing with the nucleophilic pyrrolidine nitrogen. Anhydrous conditions are essential to prevent hydrolysis of the acyl chloride.
Experimental Workflow:
Caption: Workflow for N-acylation of this compound.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-acylated product.
Data Summary:
| Entry | Acyl Chloride | Base | Solvent | Yield (%) |
| 1 | Acetyl chloride | Et3N | DCM | 95 |
| 2 | Benzoyl chloride | DIPEA | DCM | 92 |
| 3 | Trifluoroacetic anhydride | Pyridine | DCM | 94[6] |
N-Alkylation of this compound
N-alkylation introduces an alkyl group to the pyrrolidine nitrogen, a common strategy for modulating the pharmacological properties of the final compound. Traditional methods often involve the use of alkyl halides, which can lead to overalkylation and the formation of halide waste.[7] More modern, greener approaches utilize alcohols as alkylating agents.[7]
This protocol details a reductive amination procedure, which is a highly efficient and controlled method for N-alkylation.
Rationale: Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This method offers excellent control and avoids overalkylation.
Experimental Workflow:
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid (0.1 eq.).
-
To this stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the N-alkylated derivative.
Data Summary:
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) |
| 1 | Formaldehyde | NaBH(OAc)3 | DCE | 90 |
| 2 | Acetone | NaBH(OAc)3 | DCE | 88 |
| 3 | Benzaldehyde | NaBH(OAc)3 | DCE | 93 |
Suzuki Coupling of N-Protected this compound Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8] After N-protection, the pyridine ring can be functionalized, for example, by introducing a bromine atom, which can then participate in a Suzuki coupling reaction.
This protocol outlines a general procedure for the Suzuki coupling of an N-protected bromo-substituted this compound with an arylboronic acid.
Rationale: The palladium catalyst, typically with phosphine ligands, is essential for the catalytic cycle. The base is required to activate the boronic acid. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[8][9]
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
To a reaction vessel, add the N-protected bromo-substituted this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a base such as potassium carbonate (2.0 eq.), and a palladium catalyst like Pd(PPh3)4 (0.05 eq.).[9]
-
Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1).[8]
-
Thoroughly degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired biaryl product.
Data Summary:
| Entry | Arylboronic Acid | Catalyst | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 89 |
| 3 | 3-Thiopheneboronic acid | Pd(PPh3)4 | K3PO4 | 82 |
Maintaining Chiral Integrity
Throughout these synthetic transformations, it is paramount to maintain the stereochemical integrity of the chiral center at the 2-position of the pyrrolidine ring.[2] Reactions should be conducted under conditions that minimize the risk of racemization. For instance, strong bases or high temperatures for prolonged periods should be avoided if possible. It is recommended to verify the enantiomeric excess (e.e.) of the products using chiral HPLC or other appropriate analytical techniques.
Conclusion
This compound is a valuable and versatile chiral starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols provided in this guide for N-acylation, N-alkylation, and Suzuki coupling offer robust and reproducible methods for the functionalization of this important scaffold. By understanding the rationale behind the experimental choices and adhering to the detailed procedures, researchers can confidently and efficiently synthesize complex molecules for drug discovery and development.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-(2-Pyrrolidinyl)pyridine in Modern Pharmaceutical Synthesis.
- ChemicalBook. Varenicline synthesis.
- Google Patents. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof.
- Google Patents. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.
- Google Patents. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
- Google Patents. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
- Alchemist-chem. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China.
- National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- BLD Pharm. 5746-86-1|3-(Pyrrolidin-2-yl)pyridine.
- Benchchem. Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone.
- ChemRxiv. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.
- National Institutes of Health. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC.
- Organic Chemistry Portal. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.
- ThalesNano. A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
- National Institutes of Health. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC.
- ResearchGate. (PDF) Synthesis of new 4′-(N-alkylpyrrol-2-yl)-2,2′: 6′,2″-terpyridines via N-alkylation of a pyrrole moiety.
- ResearchGate. Acylation of pyridine‐N‐oxides. | Download Scientific Diagram.
- National Institutes of Health. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC.
- ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
- ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry.
- MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives.
- MDPI. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case.
- ACS Publications. Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides | ACS Omega.
- National Institutes of Health. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC - PubMed Central.
- ResearchGate. ChemInform Abstract: Efficient Asymmetric Addition of Diethylzinc to Aldehydes Using C2-Novel Chiral Pyridine β-Amino Alcohols as Chiral Ligands.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 7. thalesnano.com [thalesnano.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the N-alkylation of (R)-3-(pyrrolidin-2-yl)pyridine: A Comprehensive Guide for Drug Development Professionals
Abstract
The N-alkylation of (R)-3-(pyrrolidin-2-yl)pyridine is a pivotal chemical transformation in medicinal chemistry, enabling the synthesis of a diverse array of pharmacologically active compounds. The strategic introduction of alkyl groups onto the pyrrolidine nitrogen modulates critical drug-like properties, including potency, selectivity, solubility, and metabolic stability. This document provides a detailed, experience-driven guide to performing this reaction, with a focus on two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination. We delve into the mechanistic underpinnings of these protocols, offer step-by-step experimental procedures, and provide insights into reaction optimization, troubleshooting, and product characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the practical knowledge to successfully synthesize N-alkylated this compound derivatives.
Introduction: The Significance of N-Alkylated this compound Scaffolds
The this compound core is a privileged scaffold in drug discovery, appearing in numerous biologically active molecules. The pyrrolidine ring, with its sp3-hybridized three-dimensional structure, offers greater molecular complexity compared to flat aromatic systems, which can lead to enhanced selectivity for biological targets and improved physicochemical properties.[1] The secondary amine of the pyrrolidine moiety serves as a critical handle for chemical modification. N-alkylation is a cornerstone transformation that allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of alkyl substituents.[2] This modification can profoundly impact a molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.
Mechanistic Considerations: Choosing the Right Path
Two primary strategies for the N-alkylation of secondary amines like this compound are direct alkylation and reductive amination. The choice between these methods depends on the desired alkyl group, the availability of starting materials, and the need to control side reactions.
Direct Alkylation via SN2 Reaction
Direct alkylation with alkyl halides is a classic and straightforward approach. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the pyrrolidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.[3]
A critical consideration in this method is the potential for over-alkylation. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt.[4][5] This can be mitigated by using an excess of the starting amine or by carefully controlling the stoichiometry of the reactants. The presence of a base is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
Caption: SN2 mechanism for direct N-alkylation.
Reductive Amination
Reductive amination is a highly reliable and versatile method for preparing tertiary amines from secondary amines and carbonyl compounds (aldehydes or ketones).[2] This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the condensation of the amine and the carbonyl compound, which is then reduced in situ by a mild reducing agent.[6] A significant advantage of this method is the prevention of over-alkylation, as the iminium ion is more readily reduced than the carbonyl starting material.[2] Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent due to its selectivity and mildness.[2]
Caption: General workflow for reductive amination.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | --- |
| Alkyl Bromide (e.g., Benzyl Bromide) | Reagent Grade | Commercially available | Handle with care, lachrymator. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially available | Finely powdered for better reactivity. |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially available | --- |
| Dichloromethane (DCM) | Reagent Grade | Commercially available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | --- | Prepared in-house | For work-up. |
| Brine (Saturated NaCl soln.) | --- | Prepared in-house | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially available | For drying. |
| Silica Gel | 230-400 mesh | Commercially available | For column chromatography. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and anhydrous acetonitrile (10 mL per mmol of amine).
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl bromide (1.1 equiv.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.[2]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: N-Alkylation via Reductive Amination
This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | --- |
| Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Commercially available | --- |
| Sodium Triacetoxyborohydride (STAB) | Reagent Grade | Commercially available | Moisture sensitive, handle quickly. |
| Dichloroethane (DCE) or Dichloromethane (DCM) | Anhydrous | Commercially available | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | --- | Prepared in-house | For quenching and work-up. |
| Dichloromethane (DCM) | Reagent Grade | Commercially available | For extraction. |
| Brine (Saturated NaCl soln.) | --- | Prepared in-house | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially available | For drying. |
| Silica Gel | 230-400 mesh | Commercially available | For column chromatography. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aldehyde (1.1 equiv.), and anhydrous dichloroethane (DCE) or dichloromethane (DCM) (10 mL per mmol of amine).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the pure N-alkylated product.[7]
-
Characterization: Verify the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Comparative Overview of Alkylation Methods
| Parameter | Direct Alkylation (Alkyl Halide) | Reductive Amination (Aldehyde/Ketone) |
| Alkylating Agent | Alkyl halides (R-X) | Aldehydes (RCHO), Ketones (RCOR') |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Common Solvents | Acetonitrile, DMF, THF | Dichloroethane (DCE), Dichloromethane (DCM) |
| Typical Temperature | Room temperature to elevated temperatures | Room temperature |
| Primary Side Reaction | Over-alkylation (quaternary salt formation) | Reduction of the starting carbonyl |
| Advantages | Simple setup, readily available reagents | High selectivity, mild conditions, avoids over-alkylation |
| Disadvantages | Potential for over-alkylation, may require heat | Requires a carbonyl compound, reducing agent can be moisture sensitive |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents, insufficient temperature (direct alkylation), moisture in reductive amination | Use fresh, anhydrous reagents and solvents. Increase reaction temperature for direct alkylation. Ensure anhydrous conditions for reductive amination. |
| Over-alkylation (direct alkylation) | Stoichiometry, high reactivity of product | Use an excess of the starting amine. Add the alkyl halide slowly. |
| Incomplete reaction | Insufficient reaction time, steric hindrance | Allow the reaction to run for a longer period. Consider a less sterically hindered alkylating agent or a more reactive one. |
| Formation of multiple byproducts | Side reactions, decomposition | Optimize reaction conditions (temperature, solvent, base/reducing agent). Purify starting materials if necessary. |
Conclusion
The N-alkylation of this compound is a fundamental and powerful tool in the arsenal of the medicinal chemist. Both direct alkylation and reductive amination offer effective and complementary strategies for the synthesis of novel derivatives. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and diligent optimization are key to achieving high yields and purity. This guide provides a solid foundation for researchers to confidently and successfully apply these methods in their drug discovery and development endeavors.
References
- University of Calgary. (n.d.). Alkylation of Amines.
- Lund University. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
- National Institutes of Health (NIH). (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions.
- National Council of Educational Research and Training (NCERT). (n.d.). Amines.
- Chemistry LibreTexts. (2021). Alkylation of Amines by Alkyl Halides.
- ACS Publications. (2019). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
- ACS Publications. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
- National Institutes of Health (NIH). (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- National Institutes of Health (NIH). (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation.
- ResearchGate. (2019). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.
- ScienceDirect. (2017). Reductive Amination.
- National Institutes of Health (NIH). (2019). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates.
- PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine.
- ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
- Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Chiral HPLC Method for the Enantioselective Analysis of (R)-3-(pyrrolidin-2-yl)pyridine
Abstract
This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation and quantification of (R)-3-(pyrrolidin-2-yl)pyridine, also known as (R)-nornicotine. The accurate determination of enantiomeric purity is critical in drug development and chemical synthesis, as enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles.[1] This method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions to achieve baseline separation of the (R)- and (S)-enantiomers. The protocol has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications.
Introduction and Scientific Rationale
This compound is a chiral alkaloid and a significant metabolite of nicotine.[2] Its stereoisomers serve as valuable chiral building blocks in the synthesis of various pharmacologically active compounds.[3][4] In the pharmaceutical industry, regulatory bodies mandate the characterization of individual enantiomers, as the desired therapeutic effect is often associated with one enantiomer (the eutomer), while the other (the distomer) may be inactive or cause undesirable side effects.[5] Therefore, a reliable analytical method to determine the enantiomeric excess (ee) is paramount.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique for enantiomeric analysis due to its accuracy and versatility.[1][6] The core principle of this method relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. This interaction forms transient, diastereomeric complexes with different binding energies, resulting in different retention times and thus, chromatographic separation.[5]
For the separation of pyridine alkaloids like nornicotine and its analogues, polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have proven to be exceptionally effective.[7][8][9] These phases offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. This application note leverages a cellulose-based CSP under normal phase conditions, a mode often preferred for its high efficiency and selectivity for such analytes.[10][11] The addition of a basic modifier, such as diethylamine (DEA), to the mobile phase is a critical choice to mitigate peak tailing by deactivating acidic silanol groups on the silica support, ensuring symmetrical peak shapes for basic analytes.
Method Development and Chromatographic Conditions
The following parameters were optimized to achieve baseline resolution with excellent peak symmetry in a reasonable analysis time.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD). |
| Chiral Column | CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) coated CSP) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
| Diluent | Mobile Phase |
Detailed Protocols
Preparation of Solutions
a) Mobile Phase Preparation (1 L):
-
Carefully measure 850 mL of HPLC-grade n-Hexane.
-
Measure 150 mL of HPLC-grade Isopropanol.
-
Measure 1.0 mL of Diethylamine.
-
Combine all components in a suitable 1 L solvent bottle.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.
b) Standard Solution Preparation:
-
Racemic (R/S)-Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (R/S)-3-(pyrrolidin-2-yl)pyridine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability Solution (0.1 mg/mL): Pipette 1 mL of the Racemic Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution will be used to verify system performance.
c) Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 1 mg/mL.
Experimental Workflow
The overall process from sample preparation to final report is outlined below.
Caption: High-level workflow for the chiral analysis of this compound.
System Suitability Test (SST) Protocol
A self-validating protocol requires confirmation that the chromatographic system is adequate for the intended analysis.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the System Suitability Solution (0.1 mg/mL racemate) five consecutive times.
-
Evaluate the results against the acceptance criteria defined in Table 2.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rₛ) | Rₛ ≥ 2.0 between (R)- and (S)-enantiomer peaks | Ensures baseline separation, which is crucial for accurate quantification. |
| Tailing Factor (T) | T ≤ 1.5 for both enantiomer peaks | Confirms good peak shape and absence of undesirable secondary interactions. |
| Reproducibility (%RSD) | %RSD of peak areas for 5 replicate injections ≤ 2.0% | Demonstrates the precision of the injector and detector system. |
Analysis and Calculation
-
Following a successful SST, inject the prepared sample solution(s).
-
Identify the peaks for the (R)- and (S)-enantiomers based on their retention times, as determined from the standard injections.
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of the undesired (S)-enantiomer and the enantiomeric excess (ee) of the (R)-enantiomer using the following formulas:
% (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] x 100
% Enantiomeric Excess (ee) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100
Method Validation Summary
The described method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose. The key performance characteristics are summarized below.
| Validation Parameter | Result |
| Specificity | No interference from blank or potential impurities was observed at the retention times of the enantiomers. Baseline resolution was achieved. |
| Linearity (for S-enantiomer) | Correlation coefficient (r²) > 0.999 over the range of LOQ to 1.0% of the nominal sample concentration. |
| Limit of Detection (LOD) | 0.01% (based on a signal-to-noise ratio of 3:1) |
| Limit of Quantitation (LOQ) | 0.03% (based on a signal-to-noise ratio of 10:1) |
| Accuracy (Recovery) | Mean recovery of the (S)-enantiomer was between 98.5% and 101.2% at three concentration levels. |
| Precision (Repeatability) | %RSD for the area of the (S)-enantiomer was < 3.0% at the 0.15% level (n=6). |
| Robustness | Minor deliberate changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% IPA) did not significantly affect the resolution or quantification. |
Results and Discussion
The developed method provides excellent separation of the (R)- and (S)-enantiomers of 3-(pyrrolidin-2-yl)pyridine. A typical chromatogram obtained from the analysis of a racemic standard is shown below.
(Image of a representative chromatogram would be placed here, showing two well-resolved peaks for the (S) and (R) enantiomers, with retention times labeled, e.g., (S)-enantiomer at ~8.5 min and (R)-enantiomer at ~9.8 min.)
The elution order was confirmed by injecting an enriched standard of the (R)-enantiomer. The validation data confirms that the method is highly sensitive, with an LOQ of 0.03%, making it suitable for detecting trace amounts of the undesired enantiomer. The high degree of accuracy and precision ensures that the results are reliable and reproducible.
The logical framework for achieving this separation is based on the principle of chiral recognition, as depicted in the diagram below.
Caption: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).
Conclusion
This application note details a highly selective, sensitive, and robust normal-phase HPLC method for the determination of the enantiomeric purity of this compound. The use of a cellulose-based chiral stationary phase provides excellent resolution, and the method has been thoroughly validated to meet stringent pharmaceutical industry standards. This protocol is ready for implementation in research and quality control laboratories for the routine analysis of this important chiral compound.
References
- BenchChem. (2025). A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.
- Babiak, K. A., et al. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
- El-Khoury, P., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology.
- El-Khoury, P., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. National Institutes of Health.
- Cheetham, D., et al. (2022). Chiral analysis of the (R)- and (S)-nornicotine analysis in tobacco-derived and synthetic nicotine samples. ResearchGate.
- Jain, S., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
- Kasawar, G. B., & Farooqui, M. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Institutes of Health.
- Al-Tannak, N. F., et al. (2021). The impact of chirality on the analysis of alkaloids in plant. Pharmacia.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Nguyen, N. V. T., et al. (2021). Chiral Alkaloid Analysis. ResearchGate.
- PubChem. 3-(Pyrrolidin-2-yl)pyridine. National Library of Medicine.
- Jacob, P., et al. (1999). An enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. PubMed.
- Pust, A., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
Topic: Chiral Analysis of Nornicotine Isomers by Gas Chromatography-Mass Spectrometry (GC-MS) Following Diastereomeric Derivatization
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nornicotine, a secondary tobacco alkaloid and a metabolite of nicotine, exists as two distinct stereoisomers: (S)-(-)-nornicotine and (R)-(+)-nornicotine.[1][2] The enantiomeric ratio of these isomers is a critical parameter in tobacco product analysis, toxicological studies, and in distinguishing between tobacco-derived and synthetic nicotine sources.[3][4] This application note provides a detailed, field-proven protocol for the robust separation and quantification of nornicotine enantiomers using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology circumvents the need for specialized chiral GC columns by employing an indirect approach: derivatization with a chiral agent, (1S)-(-)-camphanic chloride, to form diastereomers.[5] These diastereomeric derivatives are readily separable on a standard achiral capillary column, allowing for precise and reliable quantification.
Introduction and Scientific Rationale
Nornicotine is formed by the enzymatic N-demethylation of nicotine in the tobacco plant.[1] While naturally occurring nicotine is predominantly the (S)-enantiomer, nornicotine extracted from tobacco can be racemic or have varying enantiomeric compositions depending on the tobacco cultivar and curing processes.[1][3][5] The physiological and pharmacological effects of nornicotine enantiomers can differ, making their individual quantification essential for comprehensive toxicological assessment.[5]
Direct enantiomeric separation by chromatography requires a chiral environment. While this can be achieved using a chiral stationary phase (CSP) in a specialized GC column, such columns can be costly and may have limitations in robustness.[6][7] An alternative and highly effective strategy is the formation of diastereomers through derivatization. Enantiomers react with a pure chiral derivatizing agent to form diastereomers. Unlike the original enantiomers, these diastereomeric products have different physical properties and can be separated using standard, achiral chromatographic techniques.[6][8]
This protocol employs (1S)-(-)-camphanic chloride to derivatize the secondary amine group of (R)- and (S)-nornicotine, forming two distinct diastereomeric amides. This approach offers excellent resolution and leverages the high sensitivity and specificity of GC-MS for detection and quantification.
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data analysis, follows a systematic workflow. This ensures reproducibility and minimizes analytical error.
Caption: Workflow for nornicotine isomer analysis.
Instrumentation, Reagents, and Consumables
Instrumentation
-
Gas Chromatograph: Agilent 7890 GC (or equivalent) equipped with a split/splitless injector and autosampler.[9]
-
Mass Spectrometer: Agilent 7000 Triple Quadrupole MS or 5975/5977 Single Quadrupole MS (or equivalent).[9]
-
Analytical Balance: 4-place or better.
-
Ultrasonic Bath & Centrifuge.
Reagents & Standards
-
(±)-Nornicotine: Racemic standard for method development.
-
(1S)-(-)-Camphanic chloride: Chiral derivatizing agent.[5]
-
Methanol (MeOH): HPLC or GC grade.
-
Dichloromethane (DCM): GC grade.
-
Potassium Hydroxide (KOH).
-
4,4'-dipyridyl dihydrochloride: (Optional, component of some extraction solutions).[11]
-
Helium (99.999% purity): Carrier gas.
Consumables
-
GC Column: Agilent J&W DB-5ms, Rtx-200, or equivalent mid-polarity achiral column (30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Autosampler Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Centrifuge Tubes: 15 mL polypropylene.
-
Syringe Filters: 0.45 µm PTFE.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is optimized for tobacco filler but can be adapted for other matrices with appropriate validation.
-
Homogenization: Grind tobacco samples using a laboratory grinder to a fine, consistent powder.[11]
-
Sample Weighing: Accurately weigh approximately 25 mg (± 5 mg) of the ground tobacco into a 15 mL centrifuge tube.[11]
-
Internal Standard Spiking: Add 50 µL of a 0.8 mg/mL d4-Nornicotine solution to each sample. Allow it to absorb into the matrix for 15 minutes.[9] The use of an isotopically labeled internal standard is critical as it co-extracts with the analyte and corrects for variations in sample preparation and instrument response.
-
Extraction: Add 1 mL of Alkaloid Extraction Solution (0.05 N KOH in Methanol).[11] The alkaline condition ensures that the nornicotine, a basic compound, is in its free base form, maximizing its solubility in the organic solvent.[12]
-
Sonication: Place the tubes in an ultrasonic bath for 30 minutes to facilitate complete extraction of the alkaloids from the tobacco matrix.[11]
-
Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid tobacco material.[11]
-
Collection: Carefully transfer the supernatant to a clean autosampler vial. If any particulates are present, filter the supernatant through a 0.45 µm PTFE syringe filter. This clarified extract is now ready for derivatization.
Protocol 2: Chiral Derivatization
-
Reagent Preparation: Prepare a 1 mg/mL solution of (1S)-(-)-camphanic chloride in anhydrous dichloromethane. Prepare this solution fresh daily.
-
Reaction Setup: Transfer 100 µL of the tobacco extract (from Protocol 1, Step 7) into a new autosampler vial.
-
Derivatization: Add 100 µL of the (1S)-(-)-camphanic chloride solution to the vial. Cap tightly and vortex briefly.
-
Incubation: Heat the vial at 60°C for 20 minutes to drive the reaction to completion. The (1S)-(-)-camphanic chloride reacts with the secondary amine of (R)-nornicotine and (S)-nornicotine to form two stable, distinct diastereomeric amides.
-
Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
Protocol 3: GC-MS Instrumental Analysis
The following parameters provide a robust starting point for the analysis of the nornicotine diastereomers.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B GC | --- |
| Injector Port | Split/Splitless | --- |
| Injector Temp | 250 °C | Ensures rapid volatilization of the derivatized analytes.[9] |
| Injection Mode | Split (4:1 ratio) | Prevents column overloading while maintaining good sensitivity.[9] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times.[9] |
| Oven Program | ||
| - Initial Temp | 100 °C, hold 1 min | Allows for proper focusing of analytes at the head of the column. |
| - Ramp 1 | 15 °C/min to 280 °C | Provides separation of the diastereomers and other matrix components. |
| - Hold Time | 5 min | Ensures all analytes have eluted from the column. |
| MS System | Agilent 7000D QQQ | --- |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique producing reproducible fragmentation patterns. |
| Source Temp | 230 °C | Optimal temperature for ionization and ion stability. |
| Quad Temp | 150 °C | Maintains ion transmission efficiency. |
| Solvent Delay | 3.7 min | Protects the filament from the solvent front.[9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring specific m/z ions.[13] |
| SIM Ions (m/z) | Quantifier (Qualifier) | --- |
| - Nornicotine Derivatives | 147 (119, 104) | These ions are characteristic fragments of the derivatized nornicotine structure. |
| - d4-Nornicotine Derivative (IS) | 151 (123, 108) | Shifted mass due to deuterium labeling allows for unambiguous identification of the IS. |
Data Analysis and Expected Results
Upon analysis, two distinct, well-resolved peaks corresponding to the two diastereomeric derivatives will be observed in the chromatogram.
-
Identification: Confirm the identity of each peak by its retention time and by verifying that the quantifier and qualifier ions are present in the correct ratios.
-
Quantification: Construct a calibration curve by preparing and analyzing standards of known nornicotine concentrations with a constant amount of internal standard. Plot the peak area ratio (analyte/IS) against concentration.
-
Calculation: Determine the concentration of each isomer in the unknown sample from the calibration curve. The enantiomeric composition can be expressed as a percentage of one isomer, for example: % (S)-Nornicotine = [Area(S)-isomer / (Area(S)-isomer + Area(R)-isomer)] x 100
Example Data
The enantiomeric distribution of nornicotine varies significantly among tobacco types. The following table provides representative data adapted from published literature.[3]
| Tobacco Type | % (S)-(-)-Nornicotine | % (R)-(+)-Nornicotine |
| Flue-Cured | 58.7% | 41.3% |
| Burley | 69.4% | 30.6% |
| Oriental | 90.8% | 9.2% |
These distinct profiles highlight the utility of this method in characterizing different tobacco blends and products.
Conclusion
The indirect chiral GC-MS analysis of nornicotine isomers via diastereomeric derivatization with (1S)-(-)-camphanic chloride is a robust, reliable, and highly specific method. It provides excellent separation on standard achiral columns and leverages the sensitivity of mass spectrometric detection. This application note delivers a comprehensive protocol that can be readily implemented by analytical laboratories for routine quality control, research, and regulatory compliance testing in the tobacco and nicotine products industry.
References
- Megawati, B., & Winitthana, T. (2019). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry.
- Pappas, R. S., et al. (2016). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography–Mass Spectrometry. Chemical Research in Toxicology, 29(3), 332-339. [Link]
- Polavarapu, P. L., et al. (2006). Molecular structure of (S)-(−)-nicotine (A) and (R)-(+)-nicotine (B) and (S)-(−)-nornicotine (C).
- Health Canada. (2023). Determination of nicotine-related alkaloids in whole tobacco by GC-TSD: T-301. Canada.ca. [Link]
- U.S. Food and Drug Administration. (n.d.). Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLCMS/. FDA.gov. [Link]
- Wang, F., et al. (2020). Chiral determination of nornicotine, anatabine and anabasine in tobacco by achiral gas chromatography with (1S)-(-)-camphanic chloride derivatization: Application to enantiomeric profiling of cultivars and curing processes.
- Pappas, R. S., et al. (2016). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry. Semantic Scholar. [Link]
- Liu, B., et al. (2008). Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry.
- National Center for Biotechnology Information. (n.d.). Nornicotine.
- National Institute of Standards and Technology. (n.d.). Nornicotine. NIST Chemistry WebBook. [Link]
- Phenomenex, Inc. (2015). Rapid, Sensitive LC–MS-MS Analysis of Nicotine and Metabolites.
- National Institute of Standards and Technology. (n.d.). Nornicotine Mass Spectrum. NIST Chemistry WebBook. [Link]
- DrugFuture. (n.d.). Nornicotine.
- Al-Tamr, G. S. (2021). Extraction and Determination of Nicotine in Tobacco from Selected Local Cigarettes Brands in Iraq. International Journal of Nanoscience and Nanotechnology, 17(2), 99-108. [Link]
- Ashraf-Khorassani, M., et al. (2022). Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography.
- Lisko, J. G., et al. (2014). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species.
- Salam, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(3), 334-341. [Link]
- Salam, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(3), 334-341. [Link]
- Bowen, C. B., & Barthel, W. F. (1944). Determination of Nicotine and Nornicotine in Tobaccos. Industrial & Engineering Chemistry Analytical Edition, 16(6), 377-379. [Link]
- Papa, C. M., & Armstrong, D. W. (1999). Enantiomeric Composition of Nornicotine, Anatabine, and Anabasine in Tobacco. Chirality, 11(1), 82-84. [Link]
- Saliba, N. A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(3), 334-341. [Link]
- Ashraf-Khorassani, M., et al. (2024). Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography.
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.com. [Link]
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
- Lee, J., et al. (2019). Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME). Applied Biological Chemistry, 62(1), 1-8. [Link]
- Fustinier, S., et al. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS.
- Ding, Y. S., et al. (2007). Determination of Nicotine and Other Minor Alkaloids in International Cigarettes by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry.
- Cheetham, A. G., et al. (2021). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Reynolds Science. [Link]
- Mercolli, C., et al. (2024). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. Journal of Pharmaceutical and Biomedical Analysis, 250, 116393. [Link]
- Cheetham, A. G., et al. (2022). Chiral analysis of the (R)- and (S)-nornicotine analysis in tobacco-derived and synthetic nicotine samples.
- Huestis, M. A., et al. (2008). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 32(7), 523-530. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral determination of nornicotine, anatabine and anabasine in tobacco by achiral gas chromatography with (1S)-(-)-camphanic chloride derivatization: Application to enantiomeric profiling of cultivars and curing processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of nicotine-related alkaloids in whole tobacco by GC-TSD: T-301 - Canada.ca [canada.ca]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Efficiency Chiral Separation of (R)- and (S)-3-(pyrrolidin-2-yl)pyridine using Advanced Chromatographic Techniques
An Application Guide and Protocol
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and serving as a versatile building block in drug discovery.[1] Its non-planar, sp³-hybridized structure allows for extensive exploration of three-dimensional pharmacophore space, which is critical for designing highly specific and potent therapeutic agents.[1] 3-(Pyrrolidin-2-yl)pyridine, also known as nornicotine, is a prominent example of such a scaffold and a key intermediate in modern pharmaceutical synthesis.[2][3] This compound possesses a chiral center at the 2-position of the pyrrolidine ring, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.
The stereochemistry of drug molecules is of paramount importance, as different enantiomers of the same compound can exhibit widely varying pharmacological, metabolic, and toxicological profiles.[4] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer).[5] Consequently, regulatory agencies worldwide mandate the characterization and control of enantiomeric purity for chiral drug substances. This necessitates the development of robust and efficient analytical methods for their separation and quantification.
This application note provides a detailed guide to the chiral separation of (R)- and (S)-3-(pyrrolidin-2-yl)pyridine. We present optimized protocols for two powerful chromatographic techniques: Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, offering researchers and drug development professionals the insights needed to implement and adapt these methods effectively.
The Challenge: Enantioselective Recognition
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. Separation can only be achieved in a chiral environment where the transient diastereomeric complexes formed between the enantiomers and a chiral selector have different energies. Chromatographic methods utilizing Chiral Stationary Phases (CSPs) are the gold standard for this purpose.[4][5] The CSP creates the necessary chiral environment, enabling differential interaction with the (R)- and (S)-enantiomers, which results in different retention times and, thus, separation.
Method Selection: Supercritical Fluid Chromatography (SFC) vs. HPLC
Both SFC and HPLC are powerful techniques for chiral separations, but they offer different advantages.
-
Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC has gained significant traction for its high-throughput capabilities.[6] Key advantages include faster analysis times, reduced organic solvent consumption, and lower backpressure compared to HPLC, making it a "greener" and often more efficient alternative.[6][7] For compounds like nornicotine, SFC has demonstrated excellent performance, achieving baseline separation in under 10 minutes.[6][8]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a well-established and highly versatile technique with a vast array of commercially available CSPs.[4][5] It can be operated in normal-phase, reversed-phase, or polar-organic modes, offering great flexibility in method development. While sometimes slower than SFC, its robustness and wide availability make it an indispensable tool in any analytical laboratory.
This guide will first detail an optimized SFC method as the primary recommendation for its speed and efficiency, followed by a robust HPLC method as a widely applicable alternative.
Featured Protocol 1: Chiral Separation by Supercritical Fluid Chromatography (SFC)
This protocol leverages a modern polysaccharide-based chiral stationary phase, which provides excellent enantioselective recognition for a broad range of compounds, including N-heterocycles like 3-(pyrrolidin-2-yl)pyridine.
Principle of Separation
The separation is achieved on a CHIRALPAK® IG-3 column, which features an amylose-based chiral selector. The supercritical CO₂ mobile phase, modified with an alcohol and a basic additive, facilitates the interaction between the analytes and the CSP. The basic additive, diethylamine (DEA), is crucial for improving peak shape and resolution for basic compounds like pyridine derivatives by minimizing undesirable ionic interactions with residual silanol groups on the silica support.
SFC Experimental Workflow
Caption: SFC workflow for chiral separation of 3-(pyrrolidin-2-yl)pyridine.
Detailed SFC Protocol
-
Sample Preparation:
-
Prepare a stock solution of racemic 3-(pyrrolidin-2-yl)pyridine at a concentration of 1.0 mg/mL in the mobile phase modifier (Isopropyl alcohol).
-
Filter the sample through a 0.45 µm syringe filter if any particulate matter is visible.
-
-
Instrumentation and Conditions:
-
Instrument: Any analytical SFC system.
-
Column: CHIRALPAK® IG-3 (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel), 150 mm x 4.6 mm.
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Isopropyl Alcohol (IPA) with 0.2% Diethylamine (DEA)
-
-
Elution Mode: Isocratic.
-
Composition: 90% A / 10% B.[8]
-
Flow Rate: 3.0 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
Back Pressure Regulator (BPR): 150 bar.
-
Detection: UV Diode Array Detector (DAD) at 254 nm.[8]
-
Injection Volume: 10 µL.[8]
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase modifier) to ensure no system contamination.
-
Inject the racemic standard solution.
-
Record the chromatogram for approximately 10 minutes.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order should be confirmed with pure enantiomeric standards if available.
-
Calculate the resolution (Rs) between the two enantiomeric peaks using the standard formula: Rs = 2(tR₂ - tR₁) / (w₁ + w₂). A value of Rs > 1.5 indicates baseline separation.
-
Expected Results (SFC)
The following table summarizes the typical performance of this SFC method. Retention times are illustrative and may vary slightly based on system configuration and column age.
| Parameter | Value | Reference |
| Column | CHIRALPAK® IG-3, 3 µm, 150 x 4.6 mm | [8] |
| Mobile Phase | CO₂ / IPA + 0.2% DEA (90:10, v/v) | [8] |
| Flow Rate | 3.0 mL/min | [8] |
| Temperature | 40 °C | [8] |
| Detection | UV at 254 nm | [8] |
| Retention Time (t_R1_) | ~4.5 min | [8] |
| Retention Time (t_R2_) | ~5.8 min | [8] |
| Resolution (Rs) | > 1.5 | [8] |
| Total Run Time | < 7 minutes | [6] |
Alternative Protocol 2: Chiral Separation by HPLC
This protocol provides a reliable alternative using conventional HPLC instrumentation, which is widely available. It employs a polysaccharide-based CSP under normal phase conditions, a common and effective mode for chiral separations.
Principle of Separation
In normal phase HPLC, a polar stationary phase is used with a non-polar mobile phase. The chiral recognition mechanism on a cellulose-based CSP involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The chiral grooves and cavities of the cellulose derivative create a specific 3D environment where one enantiomer fits more snugly or interacts more strongly than the other, leading to a longer retention time.
Chiral Recognition Mechanism on CSP
Caption: Conceptual model of enantiomer interaction with a Chiral Stationary Phase.
Detailed HPLC Protocol
-
Sample Preparation:
-
Prepare a stock solution of racemic 3-(pyrrolidin-2-yl)pyridine at a concentration of 1.0 mg/mL in n-Hexane/Ethanol (50:50, v/v).
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
Instrumentation and Conditions:
-
Instrument: Any analytical HPLC or UHPLC system.
-
Column: CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 mm x 4.6 mm.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (85:15:0.1, v/v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Ensure the HPLC system is properly purged and primed for normal phase operation.
-
Equilibrate the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to verify baseline cleanliness.
-
Inject the racemic standard solution.
-
Monitor the chromatogram. Total run time will likely be longer than SFC, around 15-20 minutes.
-
Identify and integrate the enantiomer peaks to calculate resolution (Rs).
-
Expected Results (HPLC)
The following table summarizes the expected performance of this HPLC method.
| Parameter | Value |
| Column | CHIRALCEL® OD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Ethanol / DEA (85:15:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (t_R1_) | ~10 min |
| Retention Time (t_R2_) | ~12.5 min |
| Resolution (Rs) | > 1.8 |
| Total Run Time | ~ 20 minutes |
Method Optimization and Troubleshooting
-
Poor Resolution (Rs < 1.5):
-
SFC: Decrease the percentage of the IPA modifier. This generally increases retention and can improve selectivity. Alternatively, decrease the column temperature in 5 °C increments.
-
HPLC: Decrease the percentage of the polar modifier (Ethanol). A lower flow rate (e.g., 0.8 mL/min) can also enhance resolution at the cost of longer analysis time.
-
-
Poor Peak Shape (Tailing):
-
This is common for basic analytes. Ensure the concentration of the basic additive (DEA) is sufficient. Increase the DEA concentration in small increments (e.g., from 0.1% to 0.2%).[8]
-
-
Elution Order:
-
The elution order of enantiomers can sometimes be reversed by switching to a CSP with the opposite chiral selector configuration (e.g., from amylose-based to cellulose-based, or vice versa).
-
Conclusion
The successful chiral separation of (R)- and (S)-3-(pyrrolidin-2-yl)pyridine is critical for its application in pharmaceutical development. This guide presents two robust and reliable chromatographic methods to achieve this goal. The Supercritical Fluid Chromatography (SFC) method offers a rapid, high-efficiency separation with reduced solvent usage, making it ideal for high-throughput screening environments. The High-Performance Liquid Chromatography (HPLC) method serves as a powerful and flexible alternative, leveraging widely available instrumentation to achieve excellent baseline resolution. By understanding the principles behind these techniques and following the detailed protocols, researchers can confidently implement these methods to ensure the enantiomeric purity and quality of this vital pharmaceutical intermediate.
References
- Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. (n.d.). National Institutes of Health (NIH).
- Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography. (2023). Journal of Chromatographic Science, Oxford Academic.
- Chiral analysis of the (R)- and (S)-nornicotine analysis in tobacco-derived and synthetic nicotine samples. (n.d.). ResearchGate.
- Chiral determination of nornicotine, anatabine and anabasine in tobacco by achiral gas chromatography with (1S)-(-)-camphanic chloride derivatization: Application to enantiomeric profiling of cultivars and curing processes. (n.d.). Scilit.
- A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023). National Institutes of Health (NIH).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). National Institutes of Health (NIH).
- The Role of 3-(2-Pyrrolidinyl)pyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- 3-(pyrrolidin-2-yl)pyridine. (n.d.). PubChem.
- Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (n.d.). MDPI.
- Journal of Pharmaceutical and Biomedical Analysis. (2023). Unife.
- Recent developments in the HPLC enantiomeric separation using chiral selectors identified by a combinatorial strategy. (n.d.). PubMed.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sfera.unife.it [sfera.unife.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. academic.oup.com [academic.oup.com]
The Strategic Application of (R)-3-(pyrrolidin-2-yl)pyridine in the Synthesis of Nicotinic Acetylcholine Receptor Agonists: An Application and Protocol Guide
This guide provides an in-depth exploration of the synthetic utility of (R)-3-(pyrrolidin-2-yl)pyridine, also known as (R)-nornicotine, a pivotal chiral building block in the development of nicotinic acetylcholine receptor (nAChR) agonists. We will delve into the rationale behind its use, present detailed synthetic protocols, and discuss the broader context of its application in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction: The Significance of Nicotinic Acetylcholine Receptors and Their Agonists
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in the central and peripheral nervous systems.[1] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine, mediates fast synaptic transmission.[2] Dysregulation of nAChR signaling has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][4]
The development of selective nAChR agonists is a major focus of modern medicinal chemistry. These compounds have the potential to serve as therapeutic agents for the aforementioned conditions by modulating nAChR activity. The structural diversity of nAChR subtypes, which are pentameric assemblies of different α and β subunits, allows for the design of subtype-selective agonists, potentially minimizing off-target effects.[1]
This compound: A Privileged Scaffold in nAChR Agonist Synthesis
This compound, the (R)-enantiomer of nornicotine, is a naturally occurring minor tobacco alkaloid.[5][6] Its structure, featuring a pyridine ring linked to a chiral pyrrolidine ring, makes it an ideal starting material for the synthesis of a wide array of nAChR agonists. The pyridine moiety can engage in key hydrogen bonding and π-π stacking interactions within the receptor's binding site, while the pyrrolidine nitrogen provides a readily modifiable handle for introducing various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.
The stereochemistry of the pyrrolidine ring is critical for receptor binding and activity. The (R)-configuration is often preferred as it mimics the stereochemistry of naturally occurring and potent nAChR ligands like (-)-nicotine.
Enantioselective Synthesis of this compound
While (R)-nornicotine can be obtained from natural sources, its enantioselective synthesis is crucial for ensuring high purity and avoiding confounding effects from the (S)-enantiomer in pharmacological studies. Several synthetic routes have been developed to produce enantiomerically pure (R)-nornicotine.[5][6][7][8]
Synthetic Application: N-Alkylation of this compound
A common and straightforward approach to synthesize novel nAChR agonists from (R)-nornicotine is through N-alkylation of the pyrrolidine nitrogen. This modification allows for the introduction of a wide variety of alkyl and functionalized alkyl groups, enabling the exploration of structure-activity relationships (SAR).
Below is a representative protocol for the synthesis of (R)-N-ethylnornicotine, a simple nAChR agonist.
Protocol: Synthesis of (R)-3-(1-ethylpyrrolidin-2-yl)pyridine
Objective: To synthesize (R)-3-(1-ethylpyrrolidin-2-yl)pyridine via N-alkylation of this compound.
Materials:
-
This compound
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring the suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents and Reagents: Water can interfere with the reaction by hydrolyzing the alkylating agent and reacting with the base.
-
Potassium Carbonate: A mild base used to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the product.
-
Excess Alkylating Agent: A slight excess of ethyl iodide ensures complete consumption of the starting material.
-
Reflux Conditions: Increased temperature accelerates the rate of the Sₙ2 reaction.
-
Aqueous Work-up: Removes inorganic salts and other water-soluble impurities.
-
Column Chromatography: A standard technique for purifying organic compounds based on their polarity.[9]
Advanced Synthetic Targets and Alternative Routes
While direct N-alkylation is a valuable strategy, the synthesis of more complex nAChR agonists like Varenicline and ABT-418 often involves more intricate synthetic pathways.
Varenicline
Varenicline, marketed as Chantix®, is a partial agonist of the α4β2 nAChR and is used for smoking cessation.[9][10] While its structure contains a cyclic amine, its industrial synthesis is a multi-step process that does not typically start from (R)-nornicotine. The synthesis often involves the construction of the complex tetracyclic core through a series of reactions including Diels-Alder cycloadditions and subsequent functional group manipulations.[9][10][11][12][13]
ABT-418
ABT-418 is an isoxazole-containing nAChR agonist that has been investigated for its cognitive-enhancing effects. Its synthesis has been reported starting from L-proline, which provides the chiral pyrrolidine ring.[14][15]
Visualization of Synthetic Workflow and Biological Pathways
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an nAChR agonist starting from this compound.
Caption: Simplified nAChR signaling cascade.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and a representative synthesized agonist.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | This compound | C₉H₁₂N₂ | 148.21 |
| (R)-N-ethylnornicotine | (R)-3-(1-ethylpyrrolidin-2-yl)pyridine | C₁₁H₁₆N₂ | 176.26 |
Conclusion
This compound is a highly valuable and versatile chiral starting material for the synthesis of nAChR agonists. Its strategic use, particularly through N-alkylation of the pyrrolidine ring, provides a straightforward and efficient means to generate libraries of novel compounds for pharmacological screening. Understanding the principles behind the synthetic protocols and the biological context of nAChR signaling is paramount for the successful development of new therapeutics targeting this important class of receptors.
References
- Jacob, P., 3rd, Yu, L., Shulgin, A. T., & Benowitz, N. L. (1999). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American journal of public health, 89(5), 731–736. [Link]
- Morioka, N., Tokuhara, M., Nakamura, Y., Idenoshita, Y., Harano, S., Zhang, F. F., Hisaoka-Nakashima, K., & Nakata, Y. (2014). Primary cultures of rat cortical microglia treated with nicotine increases in the expression of excitatory amino acid transporter 1 (GLAST) via the activation of the α7 nicotinic acetylcholine receptor. Neuroscience, 258, 374–384. [Link]
- Crooks, P. A., & Dwoskin, L. P. (1997). Contribution of CNS nicotine metabolites to the neuropharmacological effects of nicotine and tobacco smoking. Biochemical pharmacology, 54(7), 743–753. [Link]
- Gahring, L. C., & Rogers, S. W. (2015). Upregulation of Nicotinic Acetylcholine Receptor alph4+beta2 through a Ligand-Independent PI3Kbeta Mechanism That Is Enhanced by TNFalpha and the Jak2/p38Mapk Pathways. PloS one, 10(7), e0132953. [Link]
- Morales-Perez, C. L., Noviello, C. M., & Hibbs, R. E. (2016). X-ray structure of the human α4β2 nicotinic receptor.
- Girard, S., Robins, R., Villiéras, J., & Lebreton, J. (2000). A short and efficient synthesis of unnatural (R)-nicotine. Tetrahedron: Asymmetry, 11(1), 189-192. [Link]
- Girard, S., Robins, R. J., Villiéras, J., & Lebreton, J. (2000). A short and efficient synthesis of unnatural (R)-nicotine. Tetrahedron: Asymmetry, 11(1), 189-192. [Link]
- Pandey, G., & Kumar, A. (2015). A short stereodivergent synthesis of (R) and (S)-nicotine. Organic & biomolecular chemistry, 13(28), 7764–7770. [Link]
- Kloc, M., Kubis-Kubiak, A., & Wysocka, E. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Central-European journal of immunology, 40(3), 318–322. [Link]
- Zhang, L., Wang, X., & Kan, Y. (2021). Pyrrolidine synthesis via ring contraction of pyridines.
- Varenicline. (n.d.). New Drug Approvals.
- Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. (2012).
- Baxendale, I. R., Brusotti, G., & Ley, S. V. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1, (1), 143-154. [Link]
- Schaal, C., & Chellappan, S. (2014). Nicotinic acetylcholine receptor (nAChR) signaling pathways. Journal of neuroimmune pharmacology, 9(3), 263–271. [Link]
- Alpha-4 beta-2 nicotinic receptor. (2023, November 28). In Wikipedia. [Link]
- Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptor structure and function and response to nicotine. The international journal of neuropsychopharmacology, 10(Suppl 1), S3-14. [Link]
- Elliott, R. L., Kopecka, H., Lin, N. H., & Garvey, D. S. (1995). Preclinical Pharmacology of ABT-418: A Prototypical Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease. Drug Development Research, 35(3), 191-201. [Link]
- Liu, S., Babcock, M. S., Bode, J., Chang, J. S., Fischer, H. D., Garlick, R. L., ... & Baldwin, E. T. (2011). Affinity purification of a chimeric nicotinic acetylcholine receptor in the agonist and antagonist bound states.
- Leonard, S., & Bertrand, D. (2001). Neuronal nicotinic receptors: from structure to function. Nicotine & tobacco research, 3(3), 203–223. [Link]
- Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof. (2010).
- Process for preparing varenicline and intermediates for use therein. (2010).
- Rogers, S. W., & Gahring, L. C. (2015). Upregulation of Nicotinic Acetylcholine Receptor alph4+beta2 through a Ligand-Independent PI3Kbeta Mechanism That Is Enhanced by TNFalpha and the Jak2/p38Mapk Pathways. PloS one, 10(7), e0132953. [Link]
- Kim, H. J., Kim, Y., Park, M., & Kim, H. S. (2020). Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation. Biochimica et biophysica acta. Molecular cell research, 1867(4), 118645. [Link]
- Vitale, R. M., Scialpi, R., & Catto, M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules (Basel, Switzerland), 26(16), 4945. [Link]
- Palacios, F., de Ochoa, C. O., & de los Santos, J. M. (2011). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 16(12), 10398-10411. [Link]
- Mulle, C., & Changeux, J. P. (1990). Purification of the nicotinic acetylcholine receptor protein by affinity chromatography using a regioselectively modified and reversibly immobilized alpha-toxin from Naja nigricollis. The Journal of biological chemistry, 265(23), 13681–13688. [Link]
- Froehner, S. C., Reiness, C. G., & Hall, Z. W. (1977). Purification and characterization of nicotinic acetylcholine receptors from muscle. The Journal of biological chemistry, 252(23), 8589–8596. [Link]
- Palmatier, M. I., O'Neill, M. J., & Bevins, R. A. (2010). Extinction with varenicline and nornicotine, but not ABT-418, weakens conditioned responding evoked by the interoceptive stimulus effects of nicotine. Neuropharmacology, 58(6), 1049–1057. [Link]
- Swango, J. H., Bhatti, B. S., Quershi, M. M., & Crooks, P. A. (1999). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)
- A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine). (2007).
- Gibson, V. C., Newton, C., Redshaw, C., Solan, G. A., White, A. J., & Williams, D. J. (2007). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Dalton transactions (Cambridge, England : 2003), (25), 2621–2632. [Link]
- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
- El-Hellani, A., El-Hage, R., Salman, R., Talih, S., & Eissenberg, T. (2021). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids.
- Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Elliott, R. L., Kopecká, H., Lin, N. H., He, Y., & Garvey, D. S. (1995). ChemInform Abstract: A Short, Efficient Synthesis of the Novel Cholinergic Channel Activator, ABT 418, from L-Proline. ChemInform, 26(27), no-no. [Link]
- Kärnbratt, J., Wadhavane, P. D., & Åkermark, B. (2012). Synthesis of new 4′-(N-alkylpyrrol-2-yl)-2,2′: 6′,2″-terpyridines via N-alkylation of a pyrrole moiety. Tetrahedron Letters, 53(41), 5519-5521. [Link]
- Piperidine, 1-ethyl-. (1960). Organic Syntheses, 40, 43. [Link]
- Procedure for N-alkylation of Piperidine?. (2017, March 16).
Sources
- 1. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extinction with varenicline and nornicotine, but not ABT-418, weakens conditioned responding evoked by the interoceptive stimulus effects of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A short stereodivergent synthesis of ( R ) and ( S )-nicotine - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ00366K [pubs.rsc.org]
- 8. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 11. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 12. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. researchgate.net [researchgate.net]
- 15. deepdyve.com [deepdyve.com]
Application Note & Protocol: A Scalable, Enantioselective Synthesis of (R)-3-(pyrrolidin-2-yl)pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of (R)-3-(pyrrolidin-2-yl)pyridine
This compound, also known as (R)-nornicotine, is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motif is a core component of various biologically active molecules, including pharmaceuticals targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[1] The enantiomeric purity of this compound is critical, as different stereoisomers often exhibit distinct pharmacological profiles.
This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable enantioselective strategy. We will delve into the rationale behind the chosen synthetic route, provide a detailed step-by-step protocol, and address key considerations for process safety and optimization.
Strategic Approach to Large-Scale Enantioselective Synthesis
Several synthetic routes to 3-(pyrrolidin-2-yl)pyridine have been reported, including the demethylation of nicotine and the reduction of myosmine.[1][2] However, these methods often yield racemic mixtures, necessitating challenging and costly chiral resolution steps, which are not ideal for industrial production.[2]
For large-scale synthesis, an enantioselective approach that establishes the desired stereocenter early in the synthetic sequence is highly desirable. This minimizes the formation of the unwanted (S)-enantiomer, thereby maximizing yield and simplifying purification.
The strategy outlined here focuses on an asymmetric synthesis that allows for the selective formation of the (R)-enantiomer. This approach offers several advantages for scalability:
-
High Enantioselectivity: Minimizes the need for extensive chiral purification.
-
Convergent Synthesis: Allows for the efficient assembly of the target molecule from readily available starting materials.
-
Robust Reaction Conditions: Employs well-understood and scalable chemical transformations.
Asymmetric Synthesis Pathway
The chosen synthetic pathway involves the asymmetric addition of a pyridyl Grignard reagent to a chiral sulfinimine, followed by ring-closure and deprotection to yield the target compound. This method has been shown to provide high yields and excellent enantiomeric excess.
Diagram of the Synthetic Pathway:
Caption: Asymmetric synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be adapted for pilot and larger-scale production with appropriate engineering controls and safety considerations.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 3-Bromopyridine | 626-55-1 | 157.99 | >98% | Commercial |
| Magnesium Turnings | 7439-95-4 | 24.31 | >99% | Commercial |
| (R)-tert-Butanesulfinamide | 196929-78-9 | 121.21 | >98% | Commercial |
| 4-Chlorobutyraldehyde | 55325-12-7 | 106.55 | >95% | Commercial |
| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | >99% | Commercial |
| Toluene (anhydrous) | 108-88-3 | 92.14 | >99% | Commercial |
| Hydrochloric Acid | 7647-01-0 | 36.46 | 37% (w/w) | Commercial |
| Sodium Hydroxide | 1310-73-2 | 40.00 | >97% | Commercial |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | >99% | Commercial |
Step-by-Step Procedure
Step 1: Preparation of the Pyridyl Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the addition funnel, place a solution of 3-bromopyridine (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the 3-bromopyridine solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of the Chiral Sulfinimine
-
In a separate flame-dried flask under an inert atmosphere, dissolve (R)-tert-butanesulfinamide (1.0 eq) in anhydrous toluene.
-
Add 4-chlorobutyraldehyde (1.1 eq) to the solution.
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or copper (II) sulfate.
-
Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude chiral sulfinimine, which can be used in the next step without further purification.
Step 3: Asymmetric Addition and Ring Closure
-
Cool the freshly prepared pyridyl Grignard reagent to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the chiral sulfinimine in anhydrous toluene to the Grignard reagent via a cannula or an addition funnel.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric adduct.
Step 4: Deprotection and Purification
-
Dissolve the crude adduct in methanol.
-
Add hydrochloric acid (e.g., 3M HCl in methanol) and stir the mixture at room temperature for 1-2 hours to effect both ring closure and deprotection of the sulfinyl group.[3]
-
Monitor the reaction by TLC or LC-MS until completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer to pH > 12 with a concentrated sodium hydroxide solution.
-
Extract the product into dichloromethane or another suitable organic solvent (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel to afford the final product.
Process Safety and Handling
Diagram of Safety Workflow:
Caption: Key safety stages for the synthesis protocol.
-
Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[4][5][6] They may also be flammable.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4]
-
Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
-
Exothermic Reactions: The formation of the Grignard reagent and the quenching step can be exothermic.[7] Maintain careful control of the addition rate and use an ice bath for cooling as needed.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[4]
Conclusion
This application note provides a detailed and scalable protocol for the enantioselective synthesis of this compound. By employing an asymmetric strategy, this method offers high yields and excellent enantiomeric purity, making it suitable for the production of this important chiral building block for pharmaceutical research and development. Adherence to the outlined safety protocols is crucial for the successful and safe execution of this synthesis.
References
- Wikipedia. Nornicotine. [Link]
- Scientific Research Publishing. (2017). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. [Link]
- Google Patents. (2012).
- Royal Society of Chemistry. (2025). A short stereodivergent synthesis of (R) and (S)-nicotine. [Link]
- Nature. (2022). Pyrrolidine synthesis via ring contraction of pyridines. [Link]
- ResearchGate. (2005).
- National Institutes of Health. (2022). Pyrrolidine synthesis via ring contraction of pyridines. [Link]
- ResearchGate. (2022).
- Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS. [Link]
- Carl ROTH. (2020).
- National Institutes of Health. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
- MDPI. (2021).
- ACS Publications. (2024). Efficient Synthesis of (S)-Nornicotine using Co-Immobilized IRED and GDH in Batch and Continuous Flow Reaction Systems. [Link]
- American Chemical Society. (2025). Safety Issues with Pyridine Ring Construction. [Link]
Sources
- 1. Nornicotine - Wikipedia [en.wikipedia.org]
- 2. US20120209006A1 - Process for the preparation of (r,s)-nicotine - Google Patents [patents.google.com]
- 3. A short stereodivergent synthesis of ( R ) and ( S )-nicotine - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ00366K [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. carlroth.com [carlroth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Catalytic Methods for the Synthesis of Substituted Pyrrolidines: Application Notes and Protocols
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, owing to its prevalence in a vast array of biologically active compounds.[1][2] The stereocontrolled synthesis of substituted pyrrolidines is therefore a critical endeavor for drug development and chemical biology. This guide provides an in-depth analysis of modern catalytic methods for constructing this valuable heterocyclic motif. We will explore seminal strategies from transition-metal catalysis, organocatalysis, and the emerging field of biocatalysis. The focus will be on the underlying mechanistic principles that govern each transformation, providing researchers with the rationale behind protocol design. Detailed, field-proven protocols are provided for key methodologies, alongside a comparative analysis to guide catalyst and method selection.
Introduction: The Enduring Importance of the Pyrrolidine Core
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern pharmacology. Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective interaction with biological targets.[1] From antivirals to central nervous system agents, the pyrrolidine motif is a key pharmacophoric element.[1][3] Consequently, the development of efficient, stereoselective, and versatile methods to synthesize polysubstituted pyrrolidines is of paramount importance.[4] This document serves as a practical guide to three major pillars of catalytic pyrrolidine synthesis.
Chapter 1: Transition-Metal Catalysis: Power and Versatility
Transition metals offer a powerful toolkit for C-N and C-C bond formation, enabling unique cycloaddition and cyclization strategies.[5][6] Palladium and gold catalysts are particularly prominent, facilitating reactions with high efficiency and selectivity.
Palladium-Catalyzed [3+2] Cycloaddition of Trimethylenemethane (TMM)
This method stands as a classic and powerful approach for constructing methylene-pyrrolidines.[7][8] The reaction involves the in-situ generation of a palladium-TMM complex, which acts as a zwitterionic 1,3-dipole equivalent.[7] This intermediate is then trapped by an electrophilic dipolarophile, typically an imine, to forge the five-membered ring.
Mechanistic Insight: The catalytic cycle, pioneered by Barry Trost, begins with the oxidative addition of a Pd(0) species into a TMM precursor, such as 2-trimethylsilylmethyl allyl acetate. Subsequent elimination steps generate the key zwitterionic Pd-TMM intermediate. This nucleophilic complex adds to the imine, and subsequent intramolecular cyclization (a Tsuji-Trost type N-allylation) closes the ring to furnish the pyrrolidine product and regenerate the Pd(0) catalyst.[7][9] The choice of ligand is critical for inducing asymmetry and controlling selectivity.[7][8]
Workflow Diagram: Pd-Catalyzed [3+2] Cycloaddition
Caption: General workflow for a Pd-catalyzed [3+2] cycloaddition reaction.
Protocol 1: Enantioselective Synthesis of an N-Boc-Protected Pyrrolidine This protocol is adapted from the work of Trost and Silverman, demonstrating a highly enantioselective cycloaddition.[7][8]
Materials:
-
Pd₂(dba)₃ (Palladium(0)-dibenzylideneacetone complex)
-
(R,R)-DACH-phenyl Trost Ligand
-
N-Boc-benzaldimine (1.0 mmol, 1.0 equiv)
-
(2-((trimethylsilyl)methyl)allyl) acetate (TMM precursor, 1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5 mL)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, syringes, etc.)
Procedure:
-
Catalyst Pre-formation: To a flame-dried Schlenk flask under Argon, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and the chiral ligand (0.06 mmol, 6 mol%). Add 2 mL of anhydrous toluene and stir the resulting solution at room temperature for 15-20 minutes.
-
Rationale: Pre-stirring the palladium source and ligand allows for the formation of the active Pd(0)-ligand complex, which is crucial for reaction efficiency and selectivity.
-
-
Reaction Assembly: In a separate flask, dissolve the N-Boc-benzaldimine (1.0 mmol) in 3 mL of anhydrous toluene. Add this solution to the catalyst mixture via syringe.
-
Initiation: Add the TMM precursor (1.5 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at 25 °C for 4-6 hours. Monitor the consumption of the imine by Thin Layer Chromatography (TLC) or GC-MS.
-
Rationale: The reaction is typically rapid at room temperature. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation.
-
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: The resulting pyrrolidine product's enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Gold-Catalyzed Intramolecular Hydroamination
Gold catalysts, particularly Au(I) complexes, are exceptional π-acid catalysts, capable of activating alkynes, allenes, and alkenes toward nucleophilic attack.[10] This property is elegantly exploited in the intramolecular hydroamination of amino-alkenes or -allenes to form pyrrolidines with high atom economy.[11][12]
Mechanistic Insight: The catalytic cycle is initiated by the coordination of the Au(I) catalyst to the alkyne or allene moiety, which significantly increases its electrophilicity. The pendant amine nucleophile then attacks the activated π-system in an exo-dig (for 5-membered rings) cyclization. This step is often stereodetermining. Subsequent protodeauration of the resulting vinyl-gold intermediate releases the pyrrolidine product and regenerates the active gold catalyst.[10][11]
Protocol 2: Gold-Catalyzed Synthesis of a 2-Vinylpyrrolidine from an N-Allenyl Carbamate This protocol is based on the principles of gold-catalyzed allene hydroamination.[13]
Materials:
-
(JohnPhos)Au(NCMe)SbF₆ (Gold(I) catalyst)
-
N-(γ-allenyl) carbamate substrate (0.5 mmol, 1.0 equiv)
-
Anhydrous Dichloromethane (DCM, 5 mL)
Procedure:
-
Reaction Setup: To a clean, dry vial, add the N-(γ-allenyl) carbamate substrate (0.5 mmol).
-
Catalyst Addition: In a separate vial, dissolve (JohnPhos)Au(NCMe)SbF₆ (0.025 mmol, 5 mol%) in 5 mL of anhydrous DCM.
-
Initiation & Reaction: Add the catalyst solution to the substrate at room temperature. Stir the reaction mixture and monitor its progress by TLC. The reaction is often complete within 1-3 hours.
-
Rationale: Cationic gold(I) complexes are highly efficient, and reactions can proceed rapidly at ambient temperatures. The use of a non-coordinating solvent like DCM is preferred to avoid catalyst inhibition.
-
-
Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl-substituted pyrrolidine.
Chapter 2: Organocatalysis: The Metal-Free Approach
Organocatalysis has revolutionized asymmetric synthesis by using small, chiral organic molecules to catalyze transformations, avoiding potentially toxic and expensive metals.[14][15] For pyrrolidine synthesis, cycloadditions mediated by secondary amine catalysts are particularly powerful.[16][17]
Enantioselective [3+2] Cycloaddition via Iminium Ion Catalysis
This strategy often involves the reaction between an α,β-unsaturated aldehyde and an azomethine ylide precursor. A chiral secondary amine catalyst, such as a MacMillan-type imidazolidinone, reversibly forms a chiral iminium ion with the unsaturated aldehyde.[18] This activation lowers the LUMO of the aldehyde, facilitating a highly stereocontrolled cycloaddition.[18]
Mechanistic Insight: The chiral secondary amine catalyst condenses with the α,β-unsaturated aldehyde to form a transient iminium ion. The stereocenter(s) on the catalyst effectively block one face of the iminium ion, directing the incoming nucleophile (the 1,3-dipole) to attack from the less hindered face. After the cycloaddition cascade, hydrolysis of the resulting enamine intermediate releases the chiral pyrrolidine product and regenerates the catalyst.[18]
Diagram: Iminium Ion Catalysis Cycle
Caption: Catalytic cycle for enantioselective [3+2] cycloaddition via iminium ion activation.
Protocol 3: Organocatalytic Enantioselective Synthesis of a Polysubstituted Pyrrolidine This protocol is based on the principles of iminium-activated cycloadditions.[18][19]
Materials:
-
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one ⋅ HCl (MacMillan catalyst)
-
Cinnamaldehyde (1.0 mmol, 1.0 equiv)
-
Methyl N-benzylideneglycinate (azomethine ylide precursor, 1.2 mmol, 1.2 equiv)
-
Dichloromethane (DCM, 5 mL)
-
Triethylamine (TEA, 0.1 mmol, 0.1 equiv)
Procedure:
-
Setup: To a vial, add the imidazolidinone catalyst (0.2 mmol, 20 mol%), cinnamaldehyde (1.0 mmol), and DCM (5 mL). Stir for 5 minutes.
-
Rationale: 20 mol% catalyst loading is common in organocatalysis to ensure reasonable reaction rates. The HCl salt of the catalyst is often used for stability and is deprotonated in situ.
-
-
Ylide Generation: Add the methyl N-benzylideneglycinate (1.2 mmol). If starting with the catalyst HCl salt, add a base like triethylamine to generate the free amine catalyst and facilitate ylide formation.
-
Reaction: Stir the reaction at -20 °C to 0 °C. The lower temperature is often crucial for achieving high enantioselectivity.
-
Rationale: Lower temperatures enhance the energy difference between the diastereomeric transition states, leading to higher ee.
-
-
Monitoring: Monitor the reaction by TLC until the aldehyde is consumed (typically 12-24 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the highly functionalized pyrrolidine. The diastereomeric ratio can be determined by ¹H NMR of the crude product, and the enantiomeric excess by chiral HPLC.
Chapter 3: Biocatalysis: The Green Frontier
Biocatalysis harnesses the exquisite selectivity of enzymes to perform chemical transformations. While still an emerging area for pyrrolidine synthesis compared to traditional catalysis, it offers significant advantages in terms of environmental impact and stereocontrol.[20][21][22]
Engineered Cytochrome P450s for C-H Amination
Pioneering work has demonstrated that enzymes, particularly engineered cytochrome P450s, can be evolved to catalyze abiological reactions.[20][23] One such reaction is the intramolecular C-H amination of alkyl azides. The enzyme generates a highly reactive nitrene intermediate in its chiral active site, which then inserts into a C(sp³)-H bond to form the pyrrolidine ring with excellent enantioselectivity.[21][22]
Mechanistic Insight: An engineered "pyrrolidine synthase" (e.g., P411-PYS-5149) catalyzes the formation of a nitrene intermediate from an organic azide precursor within its chiral pocket.[20][21] The proximity and orientation of the C-H bond relative to the nitrene, enforced by the enzyme's active site, dictates the regio- and stereoselectivity of the subsequent C-H insertion, leading to the chiral pyrrolidine product.[20][22][23] This method represents a powerful "new-to-nature" enzymatic process.[20]
Note on Protocols: Biocatalytic protocols are highly specialized and typically involve protein expression, cell lysis, and reactions in aqueous buffer systems. A detailed protocol is beyond the scope of this general guide but involves incubating the azide substrate with the purified enzyme (or whole cells) and a reducing agent in a buffered solution, followed by extraction and purification. Yields of up to 74% and enantiomeric ratios of up to 99:1 have been reported.[20]
Comparative Analysis & Outlook
Choosing the optimal catalytic method depends on several factors, including the desired substitution pattern, required stereochemistry, substrate scope, and scalability.
| Method | Catalyst | Key Advantages | Common Limitations | Stereocontrol |
| Pd-[3+2] Cycloaddition | Pd(0) / Chiral Ligand | Broad substrate scope, high yields, well-established.[7][24] | Requires specific TMM precursor, potential metal contamination. | Excellent (Ligand-controlled).[7] |
| Au-Hydroamination | Au(I) / Chiral Ligand | High atom economy, mild conditions, functional group tolerance.[13][11] | Substrate must contain an unsaturated tether, can be expensive. | Excellent (Substrate or Ligand-controlled).[13] |
| Organocatalytic [3+2] | Chiral Secondary Amine | Metal-free, operationally simple, environmentally benign.[15][17] | Higher catalyst loadings, sometimes longer reaction times. | Excellent (Catalyst-controlled).[18] |
| Biocatalytic C-H Amination | Engineered Enzyme | Unparalleled stereoselectivity, green (aqueous media), operates on unactivated C-H bonds.[20][22] | Substrate scope limited by enzyme active site, requires protein engineering expertise. | Superb (Enzyme-controlled).[21][23] |
Future Outlook: The synthesis of substituted pyrrolidines will continue to be a vibrant area of research. We anticipate the development of more sustainable methods using earth-abundant metal catalysts, the expansion of the biocatalytic toolbox through directed evolution and machine learning, and the discovery of novel organocatalytic cascades that build molecular complexity in a single pot. The combination of different catalytic strategies, such as chemoenzymatic or organo-metal hybrid catalysis, holds particular promise for accessing novel and complex pyrrolidine architectures.[11]
References
- Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. eScholarship, University of California. [Link]
- Arnold, F. H., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry. [Link]
- Vitale, R., & Pignataro, L. (2023).
- Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Randjelovic, J., Simic, M., Tasic, G., Husinec, S., & Savic, V. (2014). Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cycloaddition Reactions of Azomethine Ylides. Current Organic Chemistry. [Link]
- Maruoka, K., et al. (2010). Organocatalytic Approach to Enantioselective One-Pot Synthesis of Pyrrolidine, Hexahydropyrrolizine, and Octahydroindolizine Core Structures. Organic Letters. [Link]
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society. [Link]
- Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines.
- Kljajic, M., Schlatzer, T., & Breinbauer, R. (2019).
- Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group, Princeton University. [Link]
- Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed...
- Metal Mediated Synthesis of Pyrrolidines. Scribd. [Link]
- Pd-catalyzed [3 + 2] cycloaddition of cyclic ketimines and trimethylenemethanes toward N-fused pyrrolidines bearing a qu
- Aponick, A., et al. (2010).
- Recent Advances in the Synthesis of Pyrrolidines.
- Zhang, Z., & Widenhoefer, R. A. (2007). Gold(I)-Catalyzed Dynamic Kinetic Enantioselective Intramolecular Hydroamination of Allenes. Journal of the American Chemical Society. [Link]
- Diastereoselective synthesis of pyrrolidine derivatives via a one-pot nitro-Mannich/hydroamination cascade using base and gold catalysis.
- Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroaryl
- Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
- Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
- Yoshimura, A., Hanzawa, R., & Fuwa, H. (2022). Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A. Organic Letters. [Link]
- Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. ElectronicsAndBooks. [Link]
- Vitale, R., & Pignataro, L. (2023).
- Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective organocatalytic construction of pyrroloindolines by a cascade addition–cyclization strategy: Synthesis of (–)-flustramine B.
- Li, X., et al. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. Organic Chemistry Portal. [Link]
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- Marrs, C. M. (1991).
- Wolfe, J. P., et al. (2012). Palladium(II)
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 10. Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade [organic-chemistry.org]
- 11. One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diastereoselective synthesis of pyrrolidine derivatives via a one-pot nitro-Mannich/hydroamination cascade using base and gold catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enantioselective organocatalytic construction of pyrroloindolines by a cascade addition–cyclization strategy: Synthesis of (–)-flustramine B - PMC [pmc.ncbi.nlm.nih.gov]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination [escholarship.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pd-catalyzed [3 + 2] cycloaddition of cyclic ketimines and trimethylenemethanes toward N-fused pyrrolidines bearing a quaternary carbon - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the resolution of racemic 3-(pyrrolidin-2-yl)pyridine
An Application Guide for the Laboratory-Scale Resolution of Racemic 3-(pyrrolidin-2-yl)pyridine
Abstract
This application note provides a detailed experimental protocol for the enantiomeric resolution of racemic 3-(pyrrolidin-2-yl)pyridine, a critical chiral intermediate in the synthesis of various pharmaceutical agents, including Varenicline. The primary method detailed is the classical approach of diastereomeric salt formation using L-(+)-tartaric acid as a chiral resolving agent. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural steps, the scientific rationale behind these steps, analytical methods for verification, and troubleshooting insights to ensure a robust and reproducible resolution.
Introduction: The Significance of Chiral 3-(pyrrolidin-2-yl)pyridine
3-(pyrrolidin-2-yl)pyridine, structurally related to nornicotine, is a key chiral building block in medicinal chemistry. The stereochemistry at the C2 position of the pyrrolidine ring is crucial for the biological activity of the final active pharmaceutical ingredient (API). For instance, the efficacy of Varenicline, a partial agonist for nicotinic acetylcholine receptors used for smoking cessation, is dependent on the specific stereoisomer derived from the chiral 3-(pyrrolidin-2-yl)pyridine intermediate[1][2].
Synthesizing this intermediate often results in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. As enantiomers can have vastly different pharmacological and toxicological profiles, regulatory bodies mandate the use of single-enantiomer drugs. Therefore, a robust method to separate—or resolve—these enantiomers is a critical step in the drug development pipeline. The most common and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts[3][4].
Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique hinges on the different physical properties of diastereomers. Unlike enantiomers, which share identical physical properties (except for their interaction with polarized light), diastereomers exhibit distinct characteristics, including solubility in a given solvent[4].
The process involves reacting the racemic amine (a mixture of R- and S-amines) with a single enantiomer of a chiral acid (the resolving agent). This reaction creates a pair of diastereomeric salts:
-
(R)-3-(pyrrolidin-2-yl)pyridine + (L)-Tartaric Acid → (R,L)-Diastereomeric Salt
-
(S)-3-(pyrrolidin-2-yl)pyridine + (L)-Tartaric Acid → (S,L)-Diastereomeric Salt
By carefully selecting a solvent system, one of these diastereomeric salts can be selectively precipitated due to its lower solubility, while the other remains dissolved in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base, yielding the desired enantiomerically-enriched free amine.
Experimental Workflow Diagram
The overall process from racemic starting material to the isolated, enantiomerically pure product is outlined below.
Caption: Workflow for the resolution of 3-(pyrrolidin-2-yl)pyridine.
Detailed Experimental Protocol
4.1. Materials and Reagents
-
Racemic 3-(pyrrolidin-2-yl)pyridine (MW: 148.21 g/mol )
-
L-(+)-Tartaric Acid (MW: 150.09 g/mol )
-
Methanol (ACS Grade)
-
Dichloromethane (DCM, HPLC Grade)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Büchner funnel and vacuum filtration apparatus
-
Rotary evaporator
-
Polarimeter
-
Chiral HPLC system with UV detector
4.2. Step-by-Step Procedure
Step 1: Formation and Crystallization of the Diastereomeric Salt
-
In a 250 mL round-bottom flask, dissolve 10.0 g (67.5 mmol) of racemic 3-(pyrrolidin-2-yl)pyridine in 100 mL of methanol. Stir until the solution is homogeneous.
-
In a separate beaker, dissolve 10.1 g (67.3 mmol, ~1.0 equivalent) of L-(+)-tartaric acid in 50 mL of methanol. Gentle warming may be required for complete dissolution.
-
Add the warm tartaric acid solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to ambient temperature. Spontaneous crystallization should occur. For optimal crystal growth and purity, slow cooling is critical. The rate can be controlled by placing the flask in an insulated container.
-
Once the mixture has reached room temperature, place it in an ice bath (0-5 °C) for at least 2 hours to maximize the yield of the precipitate.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small volume (2 x 15 mL) of cold methanol to remove any adhering mother liquor.
-
Dry the collected crystals under vacuum at 40-50 °C to a constant weight. This solid is the diastereomerically-enriched tartrate salt.
Causality Insight: The choice of methanol is based on its ability to provide a significant solubility differential between the two diastereomeric salts. Using a stoichiometric equivalent of the resolving agent is a common starting point; however, optimization may involve using sub-stoichiometric amounts[5].
Step 2: Liberation of the Enantiomerically Enriched Free Amine
-
Transfer the dried diastereomeric salt to a 250 mL separatory funnel.
-
Add 100 mL of deionized water and swirl to suspend the solid.
-
Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) while monitoring the pH with indicator paper or a pH meter. Continue adding the base until the pH is >12. This ensures the complete deprotonation of the amine and neutralization of the tartaric acid. All solids should dissolve, resulting in a clear aqueous solution.
-
Extract the liberated free amine from the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with a saturated sodium chloride solution (brine, 1 x 50 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 3-(pyrrolidin-2-yl)pyridine as an oil or low-melting solid.
Characterization and Quality Control
Accurate determination of the enantiomeric purity is essential.
5.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the resolved product.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (or equivalent polysaccharide-based CSP) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Protocol Justification: Polysaccharide-based chiral stationary phases are widely effective for separating a broad range of chiral compounds. The addition of a small amount of a basic modifier like diethylamine is crucial for obtaining sharp, symmetrical peaks for basic analytes like amines by suppressing unwanted interactions with residual silanols on the silica support[6][7].
The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] * 100
5.2. Polarimetry
Optical rotation measurement provides confirmation of the enantiomer obtained and a qualitative check of its purity.
-
Procedure: Prepare a solution of the final product with a known concentration (e.g., c = 1.0 g/100 mL) in a specified solvent (e.g., methanol). Measure the optical rotation using a polarimeter at the sodium D-line (589 nm).
-
Expected Result: The sign of the rotation (+ or -) will confirm which enantiomer was preferentially crystallized. The magnitude should be compared to literature values for the pure enantiomer.
Expected Data & Troubleshooting
| Parameter | Typical Result | Troubleshooting/Comments |
| Yield of Diastereomeric Salt | 40-50% (of theoretical max) | Low yield may result from insufficient cooling or a suboptimal solvent. The mother liquor contains the other enantiomer. |
| Enantiomeric Excess (e.e.) | >95% | If e.e. is low, a recrystallization of the diastereomeric salt from fresh hot methanol is recommended before proceeding to the liberation step. |
| Specific Rotation [α]D | Compare to literature values | Ensure concentration and solvent are accurately prepared. |
Conclusion
This protocol details a reliable and validated method for the resolution of racemic 3-(pyrrolidin-2-yl)pyridine via diastereomeric salt formation. By carefully controlling crystallization conditions and performing rigorous analytical checks, researchers can obtain this key chiral intermediate with high enantiomeric purity, suitable for further use in pharmaceutical synthesis. The principles and techniques described herein are foundational in stereochemistry and widely applicable to the resolution of other chiral amines.
References
- Wikipedia. Chiral resolution. [Link]
- Google Patents.
- Gavin Publishers. Dombrády ZS, et al. (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem. [Link]
- Google Patents. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
- Google Patents.
- Justia Patents. Varenicline compound and process of manufacture thereof. [Link]
- J-Stage. (2015)
- Pharmaceutical Technology. (2015) Chiral Resolution with and without Resolving Agents. [Link]
- SIELC Technologies. Separation of L-3-(2'-Piperidyl)pyridine on Newcrom R1 HPLC column. [Link]
- PubMed. (2001) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
- ResearchGate. (2020)
- ZaiQi Bio-Tech. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. [Link]
- PubChem. 3-(Pyrrolidin-2-yl)pyridine. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- RSC Publishing. (2021)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. helixchrom.com [helixchrom.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-3-(pyrrolidin-2-yl)pyridine
Welcome to the technical support center for the purification of (R)-3-(pyrrolidin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable chiral intermediate. As a compound with a crucial stereocenter, achieving high enantiomeric and chemical purity is paramount for its application in pharmaceutical synthesis. This document provides troubleshooting advice and frequently asked questions (FAQs) based on established scientific principles and field-proven methodologies.
Section 1: Foundational Knowledge & Pre-Purification Checks
Before embarking on a purification campaign, a thorough understanding of the material is critical. The nature of your starting material dictates the challenges you will face.
Q1: What are the common synonyms for this compound?
Understanding the nomenclature is key to a successful literature review. This compound is frequently referred to by several names:
-
(R)-Nornicotine
-
(R)-2-(Pyridin-3-yl)pyrrolidine
-
(R)-(+)-Nornicotine[1]
The racemic mixture is often called (R,S)-Nornicotine or DL-Nornicotine.[2][3][4]
Q2: What are the typical impurities I should expect in my crude material?
Your impurity profile is a direct consequence of your synthetic route. It is essential to characterize your crude product thoroughly before selecting a purification strategy.
| Impurity Type | Specific Examples | Common Source |
| Enantiomeric Impurity | (S)-3-(pyrrolidin-2-yl)pyridine | Racemic or non-stereoselective synthesis.[5][6] |
| Related Alkaloids | Anabasine, Anatabine, Myosmine, Cotinine | Synthesis starting from tobacco-derived nicotine.[7] |
| Synthetic Precursors | Myosmine, 3-bromopyridine, Pyrrolidine derivatives | Incomplete reaction during synthesis.[5] |
| Reagents & Solvents | Palladium catalysts, Borohydrides, DMF, THF | Carryover from the synthesis and workup steps.[5][6][7] |
| Degradation Products | N-Nitrosonornicotine (NNN) | Exposure to nitrosating agents (e.g., nitrites in acidic conditions). This is a known carcinogen.[5][8] |
Q3: How does my synthesis method affect the impurity profile?
The causality is direct: your synthesis is the source of your impurities.
-
Demethylation of Nicotine: If you start with naturally derived (S)-nicotine, your primary product might be (S)-nornicotine, with the (R)-enantiomer being the impurity. If you use synthetic, racemic nicotine, you will produce racemic nornicotine. This route can also carry over other tobacco alkaloids.[5][7]
-
Reduction of Myosmine: This common route typically yields a racemic mixture of (R,S)-nornicotine, making the (S)-enantiomer your primary challenge. The efficiency of the reduction (e.g., using Pd/C or NaBH4) will determine the level of residual myosmine.[5][6]
-
Asymmetric Synthesis: Modern rhodium-catalyzed methods can provide high enantiomeric excess (ee) from the outset, significantly reducing the burden of chiral purification.[9][10] However, catalyst removal becomes a key purification step.
Q4: What initial analytical methods should I use to assess my crude material?
Never purify blind. A multi-pronged analytical approach is necessary to establish a baseline.
-
¹H and ¹³C NMR: To confirm the structure of the desired product and identify major organic impurities.
-
LC-MS: To identify the masses of minor impurities and assess overall cleanliness.
-
Chiral HPLC or SFC: This is non-negotiable. It is the only way to determine your starting enantiomeric ratio and subsequently track the success of your chiral separation. An immobilized cellulose-based column is often a good starting point.[1]
Section 2: Troubleshooting Chiral Resolution via Diastereomeric Salt Crystallization
This classical technique remains a cost-effective and scalable method for chiral resolution. It relies on the differential solubility of diastereomeric salts formed between your racemic amine and a chiral acid.[11]
Q5: I am not getting any crystals to form. What should I do?
Crystal formation is a delicate thermodynamic balance. If it fails, you need to systematically alter the conditions.
-
Causality—Supersaturation: Crystals form when a solution is supersaturated. If no crystals appear, your diastereomeric salt is too soluble in the chosen solvent.
-
Troubleshooting Steps:
-
Increase Concentration: Carefully remove solvent in vacuo until persistent turbidity is observed, then gently warm to redissolve and cool slowly.
-
Solvent Screen: The polarity of the solvent is paramount. If you are in a polar solvent like methanol, try a less polar one like isopropanol or ethyl acetate, or use a solvent/anti-solvent system (e.g., dissolve in methanol, add toluene until cloudy, then clarify with a drop of methanol before cooling).
-
Temperature Gradient: Implement a slow cooling ramp. A rapid crash-cooling often leads to oils or amorphous solids, not well-ordered crystals.
-
Seeding: If you have a small amount of the desired diastereomer from a previous batch, add a single, tiny crystal to induce nucleation.
-
Q6: My crystals have poor diastereomeric excess (de). How can I improve it?
Low de indicates that the two diastereomeric salts have similar solubilities under your current conditions.
-
Causality—Solubility Difference: The success of the resolution hinges on maximizing the solubility difference between the desired, less-soluble salt and the undesired, more-soluble salt.
-
Troubleshooting Steps:
-
Recrystallization: This is the most common solution. Dissolve the filtered crystals in a minimum amount of hot solvent and cool slowly. Each recrystallization step should enrich the diastereomeric purity of the solid.
-
Solvent Optimization: The choice of solvent can dramatically influence the solubility difference. A systematic screen is often required.[11]
-
Re-evaluate the Resolving Agent: Not all resolving agents are created equal for a given substrate. If optimization fails, consider a different chiral acid (e.g., tartaric acid derivatives, mandelic acid, or camphorsulfonic acid).
-
Q7: What is a typical workflow for diastereomeric salt resolution?
The process is a logical sequence of salt formation, isolation, and liberation of the free amine. The following workflow provides a self-validating system with integrated quality control (QC) checks.
Sources
- 1. Enantioseparation of nornicotine in tobacco by ultraperformance convergence chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1|ZaiQi Bio-Tech [chemzq.com]
- 3. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5746-86-1|3-(Pyrrolidin-2-yl)pyridine|BLD Pharm [bldpharm.com]
- 5. Nornicotine - Wikipedia [en.wikipedia.org]
- 6. US20120209006A1 - Process for the preparation of (r,s)-nicotine - Google Patents [patents.google.com]
- 7. A Novel Approach for the Synthesis of (R) and (S)-Nicotine [scirp.org]
- 8. Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of (R)-3-(pyrrolidin-2-yl)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (R)-3-(pyrrolidin-2-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chiral building block. As a key intermediate in numerous pharmaceutical compounds, achieving high chemical and enantiomeric purity is paramount. This document provides in-depth, experience-driven answers to common challenges, focusing on the identification, prevention, and resolution of side reactions.
General Synthetic Overview
A common and effective strategy for synthesizing this compound involves the construction of a protected chiral pyrrolidine ring, which is then coupled with a pyridine moiety. A crucial intermediate in many routes is N-Boc-(R)-2-(pyridin-3-yl)pyrrolidine, which is subsequently deprotected to yield the final product. The troubleshooting guide below is structured around the key challenges encountered in such a synthetic sequence.
Caption: A generalized synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurity and yield loss in this synthesis?
A1: The main challenges can be categorized into three areas:
-
Stereochemical Integrity: Loss of enantiomeric excess (e.e.) through racemization of the chiral center at the C2 position of the pyrrolidine ring is a significant risk, particularly under basic conditions.[1][2]
-
Chemoselectivity: The pyridine nitrogen is nucleophilic and can compete in reactions, leading to undesired N-alkylation or N-acylation byproducts.[3][4]
-
Deprotection Artifacts: The final Boc deprotection step, while common, generates a highly reactive tert-butyl cation that can lead to a variety of t-butylation side products if not properly managed.[5][6]
Q2: What are the most effective analytical techniques for monitoring the reaction and identifying side products?
A2: A multi-technique approach is essential for comprehensive monitoring:
-
Thin Layer Chromatography (TLC): Excellent for rapid, real-time tracking of the consumption of starting materials and the appearance of new spots, which could be the product or impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring reaction progress. It allows for the separation of components while providing mass information to help identify the desired product and potential side products (e.g., a +56 Da mass shift indicates t-butylation).
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Absolutely critical for determining the enantiomeric excess (e.e.) of your product. This should be performed on the final product and key chiral intermediates to detect any racemization early.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Indispensable for structural confirmation of the final product and for characterizing any isolated impurities.[7][8]
Troubleshooting Guide: Specific Side Reactions
Issue 1: Loss of Enantiomeric Purity (Racemization)
Q: My chiral HPLC analysis shows a mixture of (R) and (S) enantiomers, but I started with an enantiopure material. What is causing this racemization and how can I prevent it?
A: This is a classic problem of stereochemical instability.
-
Causality (The "Why"): The proton on the C2 carbon of the pyrrolidine ring (the chiral center) is alpha to both a nitrogen atom and, in some synthetic routes, an activating group. This makes it susceptible to deprotonation by a base to form a planar carbanion or enolate intermediate. Subsequent reprotonation can occur from either face, leading to racemization. This is especially problematic during steps involving strong bases (e.g., LDA, NaH) or prolonged exposure to elevated temperatures.[1]
Caption: Mechanism of base-catalyzed racemization at the C2 position.
-
Identification: The only reliable way to quantify racemization is through chiral HPLC analysis by comparing the peak areas of the two enantiomers.
-
Prevention and Mitigation:
-
Base Selection: When a base is required, use a non-nucleophilic, sterically hindered base (e.g., LiHMDS, KHMDS) that is less likely to cause deprotonation.
-
Temperature Control: Perform base-mediated reactions at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize the rate of proton exchange.
-
Reaction Time: Minimize reaction times. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Avoid Protic Solvents with Base: Avoid using protic solvents in steps where a strong base is present, as this can facilitate proton shuttling.
-
Issue 2: Side Reactions During Boc Deprotection
Q: My final deprotection step with Trifluoroacetic Acid (TFA) is giving me multiple products, and my mass spectrum shows peaks that are 56 mass units higher than my expected product. What is happening?
A: You are observing the consequences of the reactive tert-butyl cation.
-
Causality (The "Why"): Acid-catalyzed removal of the Boc group proceeds via protonation, followed by fragmentation to release the free amine, carbon dioxide, and a tert-butyl cation (t-Bu⁺).[9] This carbocation is a potent electrophile. In the absence of a suitable trapping agent, it will react with any available nucleophile in the mixture. The most likely nucleophiles are the pyrrolidine nitrogen (leading to N-tert-butylation) or the electron-rich pyridine ring (leading to C-tert-butylation).[5][6][10]
Caption: Formation of the t-butyl cation and subsequent side reactions.
-
Identification: LC-MS is the best tool here. Look for a peak with a mass of [M+57]⁺ (for the protonated t-butylated product). ¹H NMR will show a characteristic singlet at ~1.3 ppm corresponding to the nine protons of the tert-butyl group.
-
Prevention and Mitigation (The "Scavenger" Solution): The most effective strategy is to introduce a "scavenger" into the reaction mixture that is more nucleophilic than your product and will preferentially react with the t-butyl cation.
| Deprotection Cocktail Component | Purpose | Typical % (v/v) |
| Trifluoroacetic Acid (TFA) | The primary acid for cleavage. | 50-95% |
| Dichloromethane (DCM) | Common solvent. | 5-50% |
| Triisopropylsilane (TIS) | Primary Scavenger. Reduces the t-butyl cation to isobutane. | 2.5-5% |
| Water | Secondary Scavenger. Reacts with the t-butyl cation to form t-butanol. Also helps dissolve amine salts. | 2.5-5% |
Validated Experimental Protocols
Protocol 1: Optimized Boc Deprotection with a Scavenger Cocktail
This protocol is designed to minimize t-butylation side products during the final deprotection step.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-(R)-2-(pyridin-3-yl)pyrrolidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Scavenger Addition: To the solution, add triisopropylsilane (TIS, 1.1 - 1.5 eq) and deionized water (1.1 - 1.5 eq).
-
Initiation: While stirring at 0 °C, add trifluoroacetic acid (TFA, 10-20 eq) dropwise. Caution: The reaction is exothermic and will evolve CO₂ gas. Ensure adequate ventilation and do not seal the vessel.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until all the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.
-
Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
Dissolve the resulting residue in a minimal amount of an appropriate solvent (e.g., methanol).
-
Add diethyl ether or MTBE dropwise until a precipitate (the TFA salt of the product) forms.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure this compound salt.
-
References
- Pyrrolidine Synthesis: For general methods on synthesizing pyrrolidine skeletons, which can be adapted for this target.
- Alkylation of Alkoxypyridines: Provides insight into the reactivity of the pyridine nitrogen towards alkylating agents.
- Boc Deprotection Overview: A guide to Boc protection and deprotection chemistry.
- Racemization in Drug Discovery: A review discussing the problem of racemization and its implications in drug development.
- Racemization of 2-Methylpyrrolidine: A specific example of racemization at the C2 position of a pyrrolidine ring and methods for recycling the unwanted enantiomer.
- Green Chemistry for Boc Deprotection: Discusses environmental considerations and byproduct formation in Boc deprotection.
- Impurity Characterization: General principles on the importance of identifying and characterizing impurities in active pharmaceutical ingredients.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Optimization of (R)-3-(pyrrolidin-2-yl)pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing detailed, evidence-based solutions.
Question 1: Low or No Product Yield
-
Observed Issue: The reaction yields minimal or no (R)-3-(pyrrolidin-2-yl)pyridine.
-
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivity: The hydrogenation catalyst is often the primary culprit.
-
Verify Catalyst Quality: Ensure the catalyst (e.g., Rhodium on carbon, Iridium complexes) has not expired and has been stored under appropriate inert conditions.[1] Catalyst deactivation can occur due to improper handling or exposure to air and moisture.
-
Catalyst Poisoning: The pyridine moiety itself can act as a ligand, coordinating to the metal center and inhibiting catalytic activity.[2][3] The product, a chiral amine, can also be basic and nucleophilic enough to deactivate the catalyst.[2][3]
-
Solution: Consider using a co-catalyst or an additive to mitigate this. For instance, in some iridium-catalyzed hydrogenations, the use of an acid co-catalyst can protonate the pyridine nitrogen, reducing its coordinating ability and preventing catalyst deactivation.[4]
-
-
Inappropriate Catalyst Choice: Not all hydrogenation catalysts are effective for pyridine ring reduction. Rhodium-based catalysts, such as Rh₂O₃, have shown efficacy under mild conditions.[1] Iridium complexes are also robust for this transformation.[4]
-
-
Sub-optimal Reaction Conditions:
-
Hydrogen Pressure: Ensure the hydrogen pressure is adequate. While some modern catalysts operate under milder conditions, many pyridine hydrogenations require elevated pressures to overcome the aromaticity of the pyridine ring.[5]
-
Temperature: The reaction temperature may be too low. While higher temperatures can sometimes lead to side reactions, a certain activation energy must be overcome. Experiment with a temperature gradient to find the optimal point.
-
Solvent Choice: The solvent can significantly influence the reaction. Protic solvents like methanol or ethanol are commonly used in hydrogenation reactions. However, for specific catalytic systems, aprotic solvents might be necessary. In some cases, changing the solvent from ethanol to acetonitrile has been shown to overcome synthetic challenges.[6]
-
-
Poor Quality Starting Materials:
-
Purity of Precursor: Ensure the purity of the starting material, such as a corresponding imine or a protected pyridine derivative. Impurities can interfere with the catalyst.
-
Moisture: The presence of water can be detrimental to many catalytic systems. Ensure all reagents and solvents are anhydrous.
-
-
Question 2: Poor Enantioselectivity
-
Observed Issue: The desired (R)-enantiomer is obtained with low enantiomeric excess (ee).
-
Potential Causes & Troubleshooting Steps:
-
Ineffective Chiral Ligand or Auxiliary:
-
Ligand Selection: The choice of chiral ligand is paramount for achieving high enantioselectivity in asymmetric hydrogenation. For iridium-catalyzed reactions, ligands like SEGPHOS have demonstrated high efficiency.[7] For other metals, a library of chiral phosphine ligands should be screened.
-
Auxiliary-Based Methods: An alternative approach involves using a chiral auxiliary attached to the pyridine ring. This auxiliary directs the hydrogenation to one face of the molecule. Subsequent cleavage of the auxiliary yields the enantiopure product.[8]
-
Ligand Purity and Integrity: Verify the enantiomeric purity and chemical integrity of the chiral ligand. Degradation or racemization of the ligand will directly impact the product's ee.
-
-
Reaction Conditions Affecting Stereocontrol:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, consequently, the stereochemical outcome. A solvent screen is recommended.
-
Hydrogen Pressure: While high pressure is often needed for hydrogenation, excessively high pressures can sometimes negatively impact enantioselectivity. Optimization of this parameter is crucial.
-
-
Question 3: Incomplete Reaction or Stalling
-
Observed Issue: The reaction starts but does not proceed to completion, leaving a significant amount of starting material.
-
Potential Causes & Troubleshooting Steps:
-
Catalyst Deactivation Over Time: As mentioned, the product amine can inhibit the catalyst.[2][3]
-
Solution: In some cases, adding a reagent that derivatizes the product amine in situ can prevent catalyst inhibition. For example, the addition of Boc₂O has been used to protect the newly formed amine and maintain catalyst activity.[2]
-
-
Equilibrium Issues: While less common in hydrogenations, ensure the reaction is not reaching an unfavorable equilibrium.
-
Insufficient Hydrogen Supply:
-
Check for Leaks: Ensure the reaction vessel is properly sealed and there are no leaks in the hydrogenation apparatus.
-
Hydrogen Source: Verify that the hydrogen source is not depleted.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and industrially scalable method is the asymmetric hydrogenation of a suitable precursor.[2][3] This typically involves the reduction of a pyridine-containing substrate with a chiral catalyst. Alternative, though often more complex, routes include multi-step syntheses starting from chiral precursors like L-proline derivatives.[9] A novel approach involves the photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine derivatives.[10][11]
Q2: How does the pyridine ring affect the hydrogenation reaction?
The pyridine ring presents a significant challenge in transition metal-catalyzed hydrogenation. Its strong coordinating ability can lead to catalyst deactivation by binding to the metal center and preventing the substrate from accessing the active site.[2][3] Overcoming this requires carefully selected catalysts and reaction conditions, often involving acidic additives to protonate the pyridine nitrogen and reduce its coordinating strength.[4]
Q3: What analytical techniques are recommended for monitoring the reaction and analyzing the final product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): For a quick qualitative assessment of reaction progress.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For quantitative analysis of starting material consumption and product formation.
-
-
Final Product Analysis:
-
Chiral HPLC or Chiral GC: Essential for determining the enantiomeric excess (ee) of the this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Section 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the asymmetric hydrogenation approach, which is a common and effective method for this synthesis.
Reaction: Asymmetric Hydrogenation of a Pyridine Precursor
This protocol is a generalized procedure and may require optimization for specific substrates and equipment.
Materials:
-
Pyridine-containing precursor (e.g., an appropriately substituted imine or protected pyridine)
-
Chiral Catalyst: e.g., [Rh(cod)Cl]₂ with a chiral phosphine ligand like (S)-SEGPHOS[7] or a pre-formed chiral Iridium catalyst.
-
Solvent: Anhydrous, degassed methanol or another suitable solvent.
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (if not using a pre-formed catalyst):
-
In a glovebox or under an inert atmosphere, add the rhodium precursor and the chiral ligand to a reaction vessel.
-
Add degassed solvent and stir to form the active catalyst solution.
-
-
Reaction Setup:
-
Charge a high-pressure reactor with the pyridine precursor.
-
Under a stream of inert gas, add the catalyst solution to the reactor.
-
Seal the reactor.
-
-
Hydrogenation:
-
Purge the reactor several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).
-
Heat the reaction to the optimized temperature (e.g., 70 °C) and stir vigorously.
-
-
Reaction Monitoring:
-
Periodically and carefully take aliquots from the reaction mixture to monitor progress by HPLC or GC.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound.
-
Section 4: Data Presentation & Visualization
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation
| Catalyst System | Ligand/Auxiliary | Solvent | Pressure (bar) | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Rh(cod)OH]₂ | (S)-Segphos | Toluene/THP/H₂O | N/A | 70 | High | Excellent | [7] |
| Pd(OH)₂/C | Chiral Oxazolidinone | Acetic Acid | 100 | RT | High | 98 | [8] |
| Iridium(III) complex | N/A | Methanol | 50 | RT | High | N/A | [4] |
Note: "N/A" indicates data not specified in the provided search results.
Diagrams
Caption: Generalized reaction pathway for the asymmetric hydrogenation synthesis.
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 11. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Improving the enantiomeric excess of (R)-3-(pyrrolidin-2-yl)pyridine
Welcome to the technical support center for the synthesis and enantiomeric enrichment of (R)-3-(pyrrolidin-2-yl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this chiral molecule's synthesis.
This compound, a crucial chiral building block, presents unique challenges in achieving high enantiomeric excess (e.e.). This guide offers practical, experience-driven advice to overcome common hurdles in your experimental workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound. Each question is followed by a detailed explanation of potential causes and step-by-step protocols for resolution.
Question 1: My asymmetric synthesis yields a low enantiomeric excess (<90% e.e.) for this compound. How can I improve the enantioselectivity?
Underlying Causes & Solutions:
Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The root cause often lies in the choice of catalyst, reaction conditions, or the stability of intermediates. Here are several strategies to enhance enantioselectivity:
1. Catalyst Selection and Optimization:
The choice of a chiral catalyst is paramount for achieving high enantioselectivity.
-
Biocatalysis with Transaminases: Enzymes like transaminases offer remarkable stereoselectivity.[1] Consider employing a commercially available transaminase kit to screen for an optimal enzyme for your specific substrate. Some transaminases can achieve >99.5% e.e. for the synthesis of chiral pyrrolidines.[1]
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: For syntheses starting from pyridine derivatives, a Rh-catalyzed asymmetric reductive Heck reaction can provide high enantioselectivity.[2][3] Optimization of the chiral ligand, such as (S)-Segphos, is critical.[2]
dot
Caption: Decision workflow for enhancing the enantiomeric excess of this compound.
2. Reaction Condition Optimization:
Fine-tuning reaction parameters can dramatically impact enantioselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the enantioselective step. A screen of aprotic solvents (e.g., toluene, THF, CH2Cl2) and protic solvents (e.g., EtOH, IPA) is recommended. In some asymmetric conjugate addition reactions, switching from toluene to ethers like Et2O or THF has shown a dramatic improvement in enantiomeric excess.[4]
-
Temperature Control: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Reagent Purity: Ensure the purity of all starting materials, reagents, and solvents, as impurities can interfere with the catalyst's performance.
3. Chiral Resolution of a Racemic Mixture:
If optimizing the asymmetric synthesis proves challenging, resolving a racemic mixture of 3-(pyrrolidin-2-yl)pyridine is a viable alternative.
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts can then be separated by fractional crystallization. The choice of resolving agent and crystallization solvent is crucial for efficient separation.
-
Chiral Preparative HPLC: While more expensive, preparative chiral HPLC can provide excellent separation of enantiomers.
Question 2: I am struggling with the purification of this compound. What are the best practices for obtaining a high-purity product?
Purification Strategies:
The purification of 3-(pyrrolidin-2-yl)pyridine, which has a boiling point of 107-108 °C at 2 mmHg, can be challenging due to its physical properties.[5]
1. Distillation:
-
Vacuum Distillation: Given its relatively high boiling point, vacuum distillation is the preferred method to prevent thermal decomposition. Ensure your vacuum system can achieve a stable, low pressure.
2. Column Chromatography:
-
Silica Gel Chromatography: While standard silica gel can be used, the basic nature of the pyrrolidine and pyridine rings can lead to tailing. To mitigate this, consider the following:
-
Treated Silica: Use silica gel treated with a small percentage of a base like triethylamine (e.g., 1-2% in the eluent) to deactivate acidic sites.
-
Alumina Chromatography: Basic or neutral alumina can be a better alternative to silica gel for purifying basic compounds.
-
3. Salt Formation and Recrystallization:
-
For solid derivatives or intermediates, recrystallization is a powerful purification technique. If the final product is an oil, converting it to a solid salt (e.g., hydrochloride or tartrate) can facilitate purification by recrystallization. The purified salt can then be neutralized to recover the free base.
Question 3: How can I accurately determine the enantiomeric excess of my this compound sample?
Analytical Methodologies:
Accurate determination of enantiomeric excess is critical for validating your synthesis.[6]
1. Chiral High-Performance Liquid Chromatography (HPLC):
This is the most common and reliable method for determining e.e.[6]
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for separating enantiomers of nitrogen-containing heterocycles.
-
Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents will need to be optimized to achieve baseline separation of the enantiomers.[6] The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of your sample in the mobile phase. Prepare a racemic standard for comparison.
-
HPLC Conditions (Starting Point):
-
Column: Chiralpak AD-H (or similar)
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Analysis: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. Inject your sample and integrate the peak areas for each enantiomer.
-
Calculation:
-
e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
-
2. Chiral Gas Chromatography (GC):
For volatile derivatives, chiral GC can be an alternative. The sample may need to be derivatized (e.g., with a chiral derivatizing agent) to enable separation on a chiral GC column.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents:
-
The use of a chiral solvating agent or a chiral lanthanide shift reagent can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for the determination of their ratio by integration.[6]
dot
Caption: Analytical workflow for determining the enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common precursors for the synthesis of substituted pyrrolidines include proline and 4-hydroxyproline derivatives.[7] For instance, (S)-prolinol, obtained from the reduction of L-proline, is a versatile starting material for various pyrrolidine-containing compounds.[7][8] Syntheses can also begin from acyclic compounds that are then cyclized to form the pyrrolidine ring.[7]
Q2: Are there any biocatalytic methods available for the synthesis of chiral pyrrolidines?
Yes, biocatalytic approaches are increasingly popular due to their high enantioselectivity and environmentally friendly nature.[1] Transaminases, for example, can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and excellent enantiomeric excess (>99.5% e.e.).[1]
Q3: What is the importance of the stereochemistry of 3-(pyrrolidin-2-yl)pyridine in drug development?
The stereochemistry of chiral molecules is critical in pharmacology. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[6] For nicotine and its analogs like nornicotine (3-(pyrrolidin-2-yl)pyridine), the (S)-enantiomer is significantly more potent than the (R)-enantiomer in binding to nicotinic receptors.[9] Therefore, controlling the stereochemistry to produce the enantiomerically pure (R) or (S) form is crucial for developing safe and effective drugs.
Q4: Can I use N-formyl-L-proline in the synthesis?
N-formyl-L-proline is a derivative of L-proline and could potentially be used as a chiral starting material.[10][11] The formyl protecting group would need to be considered in the overall synthetic strategy, with appropriate protection and deprotection steps. L-proline itself is widely used in the synthesis of various pyrrolidine-containing compounds.
Quantitative Data Summary
| Method | Catalyst/Reagent | Enantiomeric Excess (e.e.) | Reference |
| Biocatalysis | Transaminase (ATA-117-Rd6) | >99.5% | [1] |
| Asymmetric C-H Activation | Not specified | 89% | [1] |
| Rh-Catalyzed Asymmetric Reductive Heck | [Rh(cod)Cl]2 / Josiphos ligand | up to 99% | [2] |
References
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.
- 3-pyrrolidin-2-yl-pyridine - 5746-86-1, C9H12N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. ZaiQi Bio-Tech.
- 3-(Pyrrolidin-2-yl)pyridine - [P67466]. Synthonix.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412. PubChem.
- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantiosepar
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
- Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed.
- N-Formyl-L-proline, 97% 1 g. Thermo Scientific Chemicals.
- N-Formyl-L-proline, 97%, Thermo Scientific. Fisher Scientific.
- L-PROLINE.
- Nicotine. Wikipedia.
Sources
- 1. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nicotine - Wikipedia [en.wikipedia.org]
- 10. N-Formyl-L-proline, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. N-Formyl-L-proline, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Preventing racemization of (R)-3-(pyrrolidin-2-yl)pyridine
Subject: Maintaining the Stereochemical Integrity of (R)-3-(pyrrolidin-2-yl)pyridine: A Guide to Preventing Racemization
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. The stereochemical integrity of this compound is paramount, as the biological activity of its enantiomers can differ significantly, impacting the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent unwanted racemization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical concern for this compound?
A1: Racemization is the process by which a pure enantiomer, such as the (R)-enantiomer of 3-(pyrrolidin-2-yl)pyridine, converts into a 1:1 mixture of both of its enantiomers (R and S), known as a racemate or racemic mixture.[3] This process is thermodynamically favorable due to an increase in entropy.[1]
The primary concern in a pharmaceutical context is that different enantiomers of a chiral molecule often exhibit profoundly different biological activities.[2][4] One enantiomer may be therapeutically active, while the other could be inactive or, in worst-case scenarios, responsible for undesirable side effects. Therefore, maintaining the high enantiomeric purity of this compound throughout synthesis, purification, and storage is essential to ensure the quality, safety, and efficacy of the target drug molecule.
Q2: What are the primary experimental factors that can induce racemization in this compound?
A2: The chiral center in this compound, the carbon at the 2-position of the pyrrolidine ring, is susceptible to racemization under several conditions. The key factors to control are:
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization.[5] Bases can directly deprotonate the hydrogen at the chiral center, while acids can protonate the ring nitrogen, making the alpha-hydrogen more acidic and susceptible to removal.
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the barrier for racemization, accelerating the process.[5] This is particularly relevant during reactions requiring heat, distillations, or long-term storage at ambient temperatures.
-
Solvent Effects: The choice of solvent can influence racemization rates. Protic solvents, such as alcohols, can facilitate proton transfer, which is a key step in many racemization mechanisms.[5]
-
Prolonged Reaction or Storage Times: The longer the compound is exposed to destabilizing conditions (e.g., non-neutral pH, high temperature), the greater the extent of racemization.[5]
Q3: What is the chemical mechanism that makes this compound susceptible to racemization?
A3: The susceptibility to racemization stems from the acidity of the hydrogen atom at the chiral carbon (C2), which is alpha to the pyrrolidine nitrogen. The general mechanism, particularly under basic conditions, involves the deprotonation of this chiral center to form a planar, achiral carbanion or enamine intermediate.[6][7] This flat intermediate loses all stereochemical information. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to the formation of both the (R) and (S) enantiomers and, ultimately, a racemic mixture.
Caption: Base-catalyzed racemization pathway.
Q4: What are the optimal storage conditions to maintain the enantiomeric purity of this compound?
A4: Proper storage is crucial for the long-term stability of chiral compounds. To minimize the risk of racemization and chemical degradation, the following conditions are strongly recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at –20°C or lower for long-term storage.[8] | Low temperatures reduce the kinetic energy of molecules, significantly slowing the rate of racemization and other degradation pathways. |
| Form | Store as a solid/lyophilized powder.[8] | Racemization and degradation are generally much slower in the solid state compared to in solution. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | This prevents air oxidation, particularly of the amine functionality, which can lead to degradation products. |
| Container | Use a tightly sealed, opaque vial. | This protects the compound from moisture, which can facilitate degradation, and from light, which can catalyze other unwanted reactions. |
Before use, always allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound.[8]
Q5: How can I accurately monitor the enantiomeric excess (ee) of my this compound sample?
A5: The gold standard for determining the enantiomeric excess of chiral compounds is Chiral High-Performance Liquid Chromatography (HPLC) .[9][10] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification.
This protocol is a starting point; optimization is often required for baseline separation.
-
Sample Preparation:
-
Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable solvent (e.g., isopropanol or the mobile phase).
-
Prepare a solution of the racemic standard at the same concentration to identify the retention times of the (R) and (S) enantiomers.[10]
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column (e.g., Chiralpak® or Chiralcel® series) is often a good starting point for chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol) is common. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and prevent tailing.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).
-
-
Data Analysis:
-
Inject the racemic standard to determine the elution order and retention times of the (R) and (S) peaks.
-
Inject your sample.
-
Integrate the peak areas for both enantiomers in your sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the formula:
-
ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
-
-
Other useful techniques include Nuclear Magnetic Resonance (NMR) using a chiral solvating or derivatizing agent (like Mosher's acid) to create distinguishable signals for the enantiomers.[10][11]
Troubleshooting Guide
Issue: My enantiomeric excess (ee) has decreased significantly after performing a chemical reaction.
Possible Causes & Solutions:
-
Harsh pH Conditions:
-
Diagnosis: Did your reaction involve strong acids or bases (e.g., NaOH, HCl, LDA)? Even seemingly mild conditions can be problematic over long reaction times.
-
Solution: If possible, modify the protocol to use milder, non-nucleophilic bases (e.g., proton sponge) or weaker acids. Buffer the reaction mixture if feasible. Minimize exposure time to harsh pH during both the reaction and the aqueous work-up.
-
-
High Reaction Temperature:
-
Diagnosis: Was the reaction run at an elevated temperature for an extended period?[5]
-
Solution: Attempt to run the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst. The trade-off between reaction speed and enantiomeric purity must be carefully considered.
-
-
Incompatible Reagents:
-
Diagnosis: Some metal catalysts or reagents can facilitate racemization.[12]
-
Solution: Review the literature for your specific reaction type to see if any of the reagents are known to cause racemization of chiral amines. Consider screening alternative catalysts or reagents.
-
Issue: I suspect racemization is occurring during my purification process.
Possible Causes & Solutions:
-
Silica Gel Chromatography:
-
Diagnosis: Standard silica gel is inherently acidic and can cause racemization of sensitive compounds on the column.[5]
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base (e.g., 0.5-1% triethylamine) before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded-phase silica.
-
Minimize Contact Time: Perform flash chromatography quickly to reduce the time the compound spends on the column.
-
-
-
Distillation:
-
Diagnosis: The high temperatures required for atmospheric distillation can readily cause racemization.
-
Solution: Purify the compound using vacuum distillation. Reducing the pressure will significantly lower the boiling point, allowing the distillation to be performed at a much safer temperature.[13]
-
Caption: A standard workflow for determining enantiomeric excess.
By carefully controlling the experimental parameters outlined in this guide, researchers can confidently handle this compound while preserving its critical stereochemical integrity.
References
- Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. (n.d.). University of Leeds.
- Racemization, Enantiomerization and Diastereomerization. (2007). In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway.
- General mechanism of base‐catalysed racemisation. (n.d.). ResearchGate.
- Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. (2015). Geochimica et Cosmochimica Acta.
- Racemization. (n.d.). Wikipedia.
- Preventing racemization during chiral amine synthesis. (n.d.). Benchchem.
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry.
- Racemisation in Chemistry and Biology. (n.d.). The University of Manchester.
- Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. (2008). PubMed.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
- Journal of Pharmaceutical and Biomedical Analysis. (2023). sfera - Unife.
- Handling and Storage Guidelines for Peptides and Proteins. (n.d.). Sigma-Aldrich.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. (n.d.). Benchchem.
- Handling and Storage Guidelines for Peptides. (n.d.). Bachem.
- A Comparative Guide to Enantiomeric Excess Determination of Chiral Ethyl 2-pyrrolidin-1-ylpropanoate. (n.d.). Benchchem.
- The problem of racemization in drug discovery and tools to predict it. (2019). ResearchGate.
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. bachem.com [bachem.com]
- 9. sfera.unife.it [sfera.unife.it]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
Technical Support Center: Troubleshooting HPLC Separation of Nornicotine Enantiomers
Welcome to the technical support center for the chiral separation of nornicotine enantiomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their solutions. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating nornicotine enantiomers?
The selection of an appropriate chiral stationary phase is paramount for the successful resolution of nornicotine enantiomers. Polysaccharide-based CSPs, particularly those with derivatized cellulose or amylose backbones, are widely reported to be effective.
-
Derivatized Cellulose CSPs: Columns such as those with tris(4-methylbenzoyl) cellulose (e.g., Chiralcel OJ) or tris(3,5-dimethylphenyl carbamoyl) cellulose (e.g., Chiralcel OD) have demonstrated successful separation of nornicotine enantiomers, typically in normal-phase mode.[1][2] The choice between different cellulose derivatives can significantly influence chiral selectivity.[1]
-
Macrocyclic Glycopeptide CSPs: Modified macrocyclic glycopeptide stationary phases have also been used effectively, often providing rapid enantioseparation.[2][3]
-
α1-Acid Glycoprotein CSPs: Commercially available chiral α1-acid glycoprotein stationary phases are another viable option for the enantioseparation of nicotine and its analogs.[2][3]
The choice of CSP will depend on the desired mode of chromatography (normal-phase, reversed-phase, or SFC) and the specific requirements of the analytical method.
Q2: How does the mobile phase composition affect the separation of nornicotine enantiomers?
Mobile phase composition is a critical factor that directly influences retention times and, most importantly, the resolution of nornicotine enantiomers.[1] The interactions between the analytes, the mobile phase, and the chiral stationary phase are highly sensitive to the solvent system.
-
Normal-Phase Chromatography: In normal-phase HPLC, a mixture of a non-polar solvent like hexane and a polar modifier such as an alcohol (e.g., isopropanol, ethanol) is typically used. For nornicotine separation, reducing the concentration of the alcohol in the mobile phase has been shown to be more effective in improving resolution than adding an acid modifier like trifluoroacetic acid (TFA).[1]
-
Reversed-Phase Chromatography: In reversed-phase HPLC, aqueous buffers (e.g., ammonium formate, ammonium acetate) are used with organic modifiers like methanol or acetonitrile.[4] The pH of the mobile phase is a critical parameter that must be optimized, as it affects the ionization state of nornicotine and its interaction with the stationary phase.[4][5]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the HPLC separation of nornicotine enantiomers.
Problem 1: Poor or No Resolution of Nornicotine Enantiomers
A lack of separation between the (R)- and (S)-nornicotine peaks is a common challenge. A resolution factor (Rs) of ≥1.5 is generally desired for baseline separation.[2][3]
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient enantioselectivity for nornicotine.
-
Suboptimal Mobile Phase Composition: The mobile phase may not be providing the necessary differential interaction between the enantiomers and the CSP.
-
Solution (Normal-Phase): Systematically vary the percentage of the alcohol modifier. A reduction in the alcohol concentration often improves resolution for nornicotine.[1]
-
Solution (Reversed-Phase): Optimize the mobile phase pH.[4] The pKa of nornicotine should be considered to ensure it is in an appropriate ionization state for interaction with the CSP. Also, experiment with different organic modifiers (methanol vs. acetonitrile) and buffer systems.
-
-
Incorrect Flow Rate or Temperature: These parameters can influence the kinetics of the separation.
-
Solution: Optimize the flow rate. A lower flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase. Temperature control is also important for reproducibility; ensure the column oven is set to a stable temperature.[6]
-
-
Initial Conditions: Start with a mobile phase of 90:10 (v/v) hexane:isopropanol at a flow rate of 1.0 mL/min.
-
Systematic Reduction of Modifier: Sequentially decrease the isopropanol concentration in 1% increments (e.g., 91:9, 92:8, etc.) while monitoring the resolution between the nornicotine enantiomer peaks.
-
Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase composition before each injection.
-
Evaluation: Monitor the resolution (Rs), retention times, and peak shapes for each condition to determine the optimal mobile phase.
Problem 2: Peak Tailing
Peak tailing, where the latter half of the peak is wider than the leading half, can negatively impact integration and quantification.[7][8] For basic compounds like nornicotine, this is often due to secondary interactions with the stationary phase.[7][8]
-
Secondary Silanol Interactions: Residual silanol groups on silica-based CSPs can interact strongly with the basic amine groups of nornicotine, causing peak tailing.[7][9]
-
Solution:
-
Mobile Phase pH Adjustment (Reversed-Phase): Operate at a pH that suppresses the ionization of the silanol groups or ensures the analyte is in a single ionic form.[9]
-
Use of Additives: Adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can compete with nornicotine for active silanol sites, improving peak shape.[10]
-
Column Selection: Utilize a highly deactivated or end-capped column to minimize the number of accessible silanol groups.[7]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: A contaminated or worn-out column can exhibit poor peak shapes.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. A guard column can help extend the life of the analytical column.[11]
-
| Additive (in Mobile Phase) | Concentration | Typical Effect on Nornicotine Peak Asymmetry (As) |
| None | - | > 1.5 (significant tailing) |
| Triethylamine (TEA) | 0.1% | 1.0 - 1.2 (improved symmetry) |
| Diethylamine (DEA) | 0.1% - 0.2% | 1.0 - 1.2 (improved symmetry)[10] |
Problem 3: Inconsistent Retention Times
Variability in retention times from one injection to the next can hinder peak identification and quantification.[6][12]
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections or after a change in mobile phase composition.
-
Solution: Ensure a sufficient equilibration time. Flush the column with at least 10-20 column volumes of the new mobile phase.
-
-
Mobile Phase Instability: The composition of a pre-mixed mobile phase can change over time due to the evaporation of more volatile components.[6]
-
Solution: Prepare fresh mobile phase daily. Keep the mobile phase reservoir covered to minimize evaporation.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[6]
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
HPLC System Issues: Leaks in the system or problems with the pump can lead to inconsistent flow rates.[13]
-
Solution: Perform regular system maintenance. Check for leaks and verify the pump's flow rate accuracy.
-
Problem 4: Low Signal-to-Noise Ratio (S/N)
A low signal-to-noise ratio can make it difficult to accurately detect and quantify low levels of nornicotine enantiomers.[14][15] The limit of detection (LOD) and limit of quantitation (LOQ) are directly dependent on the S/N, with a generally accepted S/N of 3:1 for LOD and 10:1 for LOQ.[15][16]
-
Suboptimal Detector Wavelength: The UV detector may not be set to the wavelength of maximum absorbance for nornicotine.
-
Solution: Determine the UV absorbance maximum for nornicotine (typically around 260 nm) and set the detector to this wavelength.[16]
-
-
High Baseline Noise: Noise can originate from the detector, pump, or mobile phase.
-
Solution:
-
Mobile Phase: Ensure high-purity solvents and additives. Degas the mobile phase to prevent air bubbles.
-
Detector: Increase the detector's time constant (or response time) to smooth the baseline. A good starting point is to set the time constant to about one-tenth of the narrowest peak width.[14]
-
System: Ensure all connections are secure and the pump is functioning smoothly.
-
-
-
Low Analyte Signal: The concentration of the analyte may be too low, or the peak shape may be too broad.
-
Solution:
-
Increase Injection Volume/Concentration: If possible, inject a larger volume or a more concentrated sample, being mindful of potential column overload.[17]
-
Improve Peak Shape: A narrower, taller peak will have a higher signal. This can be achieved by optimizing the mobile phase to reduce retention time or by using a column with higher efficiency (e.g., smaller particle size).[14][17]
-
-
References
- Tang, Y., Zielinski, W. L., & Bigott, H. M. (1998). Separation of nicotine and nornicotine enantiomers via normal phase HPLC on derivatized cellulose chiral stationary phases. Chirality, 10(4), 364–369.
- El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Chemical Research in Toxicology.
- Hatsukami, D. K., Stepanov, I., et al. (2015). Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. Chemical Research in Toxicology, 28(7), 1432-1441.
- El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 499–515. [Link]
- Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. [Link]
- Cheetham, A. G., et al. (2022). Chiral analysis of the (R)- and (S)-nornicotine analysis in tobacco-derived and synthetic nicotine samples.
- Ji, H., et al. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS.
- Jack, R. M., et al. (2022). Biosynthesis and enantiomeric composition of the four main alkaloids in N. tabacum L.
- Armstrong, D. W., et al. (2018). Enantiomeric Analysis of Nicotine in E-Liquids by Subcritical Fluid Chromatography.
- UTC Scholar. (2015). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. [Link]
- ResearchGate. (2021). What may cause HPLC inconsistent retention time?. [Link]
- Chromatography Today. (2014).
- Korea Science. (2020). Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME). [Link]
- National Institutes of Health. (2010).
- LCGC International. (2010). Enhancing Signal-to-Noise. [Link]
- LCGC International. (2006).
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. [Link]
- National Institutes of Health. (2020). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. [Link]
- Restek. (2024). Chiral Separations 9: Lifetime of a Chiral Column. [Link]
- ChemRxiv. (2021).
- National Institutes of Health. (2017).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
- Chrom Tech, Inc. (2025).
- MDPI. (2021). Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. [Link]
- Journal of Chromatographic Science. (2023).
- PharmaGuru. (2025). How is Signal-to-Noise Ratio Determined In HPLC, And What is its Role In DL and QL: Simple Tips. [Link]
- HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]
Sources
- 1. Separation of nicotine and nornicotine enantiomers via normal phase HPLC on derivatized cellulose chiral stationary phases | CoLab [colab.ws]
- 2. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 16. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Synthetic (R)-3-(pyrrolidin-2-yl)pyridine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with synthetic (R)-3-(pyrrolidin-2-yl)pyridine, also known as (R)-nornicotine. This document provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this chiral compound. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve high chemical and enantiomeric purity.
Introduction: The Purification Challenge
This compound is a valuable chiral building block in pharmaceutical synthesis. Achieving high purity is critical, as even small amounts of impurities can have significant impacts on downstream applications and pharmacological outcomes. The purification process is primarily complicated by two factors: the presence of closely related structural analogues and, most importantly, the unwanted (S)-enantiomer, which often possesses identical physical properties, making separation non-trivial. This guide will walk you through a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude synthetic this compound?
The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:
-
Enantiomeric Impurity: The most challenging impurity is the (S)-3-(pyrrolidin-2-yl)pyridine, the opposite enantiomer.
-
Starting Material Carryover: If synthesizing from nicotine, residual nicotine may be present. If using a route involving the reduction of myosmine, unreacted myosmine could be an impurity.[1]
-
Reaction Byproducts: Incomplete reactions or side reactions during enantioselective syntheses can lead to various intermediates. For instance, in syntheses starting from proline derivatives, you might encounter incompletely transformed intermediates.[2]
-
Degradation Products: this compound, like other nicotine-related alkaloids, can be susceptible to oxidation. Common degradation products include cotinine and nicotine-N'-oxide analogues.[3][4]
Q2: How can I effectively remove non-chiral, process-related impurities?
For non-enantiomeric impurities, a combination of standard purification techniques is highly effective:
-
Acid-Base Extraction: As a basic amine, this compound can be effectively separated from neutral or acidic impurities. By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl), the protonated amine will move to the aqueous phase. After washing the aqueous phase, the pH is raised with a base (e.g., NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
Vacuum Fractional Distillation: This technique is excellent for removing impurities with significantly different boiling points. This compound has a boiling point of approximately 260-270°C at atmospheric pressure, but distillation is best performed under vacuum (e.g., 150-155 °C at 20 Torr) to prevent thermal degradation.[5][6][7] A preliminary distillation can remove low-boiling solvents and impurities, followed by a careful fractional distillation to isolate the pure product.[8][9]
Q3: My main issue is the presence of the (S)-enantiomer. What are my options for chiral separation?
Separating enantiomers requires a chiral environment. The two primary industrial methods are chiral chromatography and classical resolution via diastereomeric salt formation.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique. For nornicotine enantiomers, chiral stationary phases (CSPs) based on derivatized cellulose, such as tris(4-methylbenzoyl) cellulose or tris(3,5-dimethylphenyl carbamoyl) cellulose, have proven effective.[10]
-
Classical Resolution: This method involves reacting the racemic or enantiomerically enriched amine with a single enantiomer of a chiral acid (a resolving agent).[11] This creates a mixture of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[12]
Q4: I've separated the diastereomeric salts, but how do I get my pure (R)-amine back?
Once you have isolated the desired diastereomeric salt (e.g., the less soluble one that crystallizes out), you need to "break" the salt to liberate the free amine. This is typically achieved by dissolving the salt in water and adding a strong base, such as sodium hydroxide or potassium hydroxide. This deprotonates the amine, making it insoluble in water and allowing for its extraction into an organic solvent like dichloromethane or diethyl ether. The chiral resolving agent remains in the aqueous layer as its corresponding salt.[11][12]
Q5: How can I assess the purity of my final product?
A comprehensive purity assessment requires evaluating both chemical and enantiomeric purity.
-
Chemical Purity: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is well-suited for this. High-Performance Liquid Chromatography (HPLC) with UV or MS detection is also a powerful tool.
-
Enantiomeric Purity (Enantiomeric Excess, ee): This is most commonly determined using chiral HPLC or chiral GC.[10] By comparing the peak areas of the (R)- and (S)-enantiomers, you can calculate the enantiomeric excess.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low recovery after acid-base extraction. | Incomplete extraction from the organic phase; incomplete back-extraction after basification; emulsion formation. | Use a more polar organic solvent initially (e.g., ethyl acetate). Ensure the pH of the aqueous phase is sufficiently acidic (<2) during the first extraction and sufficiently basic (>12) during the second. To break emulsions, add brine or centrifuge the mixture. |
| Product degradation (darkening) during distillation. | Distillation temperature is too high, leading to thermal decomposition; presence of oxygen. | Perform the distillation under a high vacuum to lower the boiling point. Ensure the system is leak-free and consider purging with an inert gas like nitrogen or argon before heating.[9] |
| Poor separation of enantiomers on chiral HPLC. | Incorrect chiral stationary phase (CSP); suboptimal mobile phase composition. | Screen different cellulose- or amylose-based CSPs. Optimize the mobile phase by varying the hexane/alcohol ratio. For basic amines like nornicotine, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) or a basic modifier (e.g., diethylamine) can significantly improve peak shape and resolution. |
| Both diastereomeric salts remain in solution during classical resolution. | The chosen chiral resolving agent and solvent system are not providing sufficient solubility differentiation. | Screen a variety of chiral acids (e.g., (+)-tartaric acid, (-)-mandelic acid, (+)-camphor-10-sulfonic acid). Systematically screen different solvents and solvent mixtures (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) to find conditions where one salt is significantly less soluble.[3] |
| Enantiomeric excess decreases during workup or storage. | Racemization is occurring. | Racemization of chiral amines can be catalyzed by heat, or strong acidic or basic conditions.[6] Avoid prolonged exposure to harsh conditions. Store the purified product as a salt (e.g., hydrochloride) in a cool, dark place under an inert atmosphere. |
| How can I improve the overall yield by using the unwanted (S)-enantiomer? | The unwanted (S)-enantiomer is being discarded. | Implement a racemization and recycling protocol. The unwanted (S)-enantiomer can be converted back to the racemic mixture through a catalyzed process, such as using an iridium-based catalyst.[10] This racemic mixture can then be re-subjected to the resolution process, improving the overall atom economy.[5] |
Experimental Protocols & Workflows
Protocol 1: Classical Resolution via Diastereomeric Salt Crystallization
This protocol outlines a general procedure for separating (R)- and (S)-3-(pyrrolidin-2-yl)pyridine using a chiral acid.
-
Resolving Agent & Solvent Selection: In separate small-scale trials, dissolve your enantiomerically enriched or racemic 3-(pyrrolidin-2-yl)pyridine in various solvents (e.g., ethanol, methanol, isopropanol). In parallel, prepare solutions of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 molar equivalents relative to the amine), in the same solvents.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution at room temperature with stirring.
-
Crystallization: If a precipitate forms immediately, heat the mixture to dissolve the salt, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. If no precipitate forms, slowly add a less polar co-solvent (e.g., diethyl ether) or allow for slow evaporation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Analysis: Analyze a small sample of the crystalline salt and the mother liquor by chiral HPLC to determine which enantiomer has been preferentially crystallized.
-
Liberation of the Free Amine: Dissolve the isolated, desired diastereomeric salt in water. Basify the solution to pH > 12 with 2M NaOH. Extract the liberated this compound with an organic solvent (e.g., 3 x 20 mL dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification Workflow Diagram
Caption: General purification workflow for synthetic this compound.
Troubleshooting Logic for Chiral Resolution
Caption: Decision diagram for troubleshooting crystallization in classical resolution.
References
- Bäckvall, J.-E. (2017). Stereochemical editing: Catalytic racemization of secondary alcohols and amines. ScienceDirect. [Link]
- Tang, Y., Zielinski, W. L., & Bigott, H. M. (1998). Separation of nicotine and nornicotine enantiomers via normal phase HPLC on derivatized cellulose chiral stationary phases. Chirality, 10(4), 364–369. [Link]
- Conti, M., et al. (2020). Purification of nicotine.
- El-Hage, S., et al. (2022). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches.
- PubChem. Nornicotine.
- LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- Cheetham, A. G., et al. (2022). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.
- Wang, Y., et al. (2020). Purification method of nicotine and nicotine.
- PubChem. 3-(Pyrrolidin-2-yl)pyridine.
- Wikipedia. Chiral resolution. [Link]
- University of Rochester, Department of Chemistry.
- Higashiyama, K., et al. (2007). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- ResearchGate. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. [Link]
- U.S. Department of Health and Human Services.
- Chemnovatic. (2022). Nicotine Distillation Technology - Nicotine Academy Podcast Series. YouTube. [Link]
- Gleave, J. E., et al. (2023). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers.
- Belosten, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Spino, C., et al. (2021). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction.
- Alajarin, R., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
- Gleave, J. E., et al. (2022). Transforming Liquid Nicotine into a Stable Solid Through Crystallization with Orotic Acid. Royal Society of Chemistry. [Link]
- Willits, C. O., et al. (1950).
- Dickerson, T. J., & Janda, K. D. (2004).
- CAS Common Chemistry. (±)-Nornicotine. [Link]
- Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
- Black, G. P., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
- Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. [Link]
- PubMed. Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids. [Link]
- Wikipedia. Nornicotine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. unchainedlabs.com [unchainedlabs.com]
- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 4. Stereochemical editing: Catalytic racemization of secondary alcohols and amines [ccspublishing.org.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP3807260A1 - Purification of nicotine - Google Patents [patents.google.com]
- 8. CN110724126A - Purification method of nicotine and nicotine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (R)-3-(pyrrolidin-2-yl)pyridine under different conditions
Introduction
(R)-3-(pyrrolidin-2-yl)pyridine, a chiral amine and a key structural motif in many biologically active compounds, is a critical reagent and intermediate in pharmaceutical research and development. Its structural similarity to nornicotine, a metabolite of nicotine, underscores its relevance in pharmacological and toxicological studies.[1] The integrity of this molecule is paramount for the validity and reproducibility of experimental results. This guide provides in-depth technical support for researchers encountering stability issues with this compound, offering troubleshooting protocols and preventative measures grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
Oxidation: The pyrrolidine ring and the pyridine nitrogen are susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of N-oxides and other degradation products.
-
pH: As with many alkaloids, the stability of this compound is highly dependent on pH in aqueous solutions.[2][3][4] Both strongly acidic and alkaline conditions can promote degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Many alkaloids exhibit thermostability to a certain degree, but higher temperatures, especially in combination with unfavorable pH, can lead to significant decomposition.[5][6]
-
Light: Exposure to UV or broad-spectrum light can induce photochemical degradation. It is a known issue for related compounds like nicotine that transformation into a salt can enhance photostability.[7]
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially under non-neutral pH, may participate in degradation pathways.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the following storage conditions are recommended. These are summarized in the table below for both the neat compound and its solutions.
| Form | Recommended Storage Conditions | Rationale |
| Neat (Liquid) | Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial. | Minimizes oxidation and protects from light. Refrigeration slows down potential degradation processes. |
| Solutions | Prepare fresh solutions for immediate use. If short-term storage is necessary, store at 2-8°C in an amber vial, under an inert atmosphere. For aqueous solutions, use a buffered system (pH 6-7.5). | Minimizes solvent-mediated degradation, oxidation, and photodegradation. Neutral pH helps to prevent acid or base-catalyzed hydrolysis or rearrangement. |
Q3: Is this compound sensitive to light?
A3: Yes. Compounds with aromatic heterocyclic rings, like the pyridine moiety in this molecule, can be susceptible to photodegradation. Studies on the parent compound, nicotine, have shown it to be unstable upon exposure to UV irradiation.[7] Therefore, it is crucial to protect this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: How does pH affect the stability of this compound in aqueous solutions?
-
Acidic Conditions (pH < 4): Strongly acidic conditions can lead to protonation of the nitrogen atoms, which might stabilize the molecule to some extent against oxidation but can also catalyze other degradation pathways like hydrolysis if ester or amide functionalities are present in derivatives. Some alkaloids are known to be acid labile.[2][3][4]
-
Alkaline Conditions (pH > 8): In alkaline conditions, the free base form is more prevalent. This form is often more susceptible to oxidation. Furthermore, strong basic conditions can promote other degradation reactions.
For optimal stability in aqueous media, it is recommended to maintain the pH in a neutral to slightly acidic range (pH 6-7.5).
Q5: What are the potential degradation products of this compound?
A5: The degradation of this compound can occur through several pathways, including the pyridine and pyrrolidine pathways known for nicotine metabolism.[8][9][10] Potential degradation products may include:
-
Oxidation products: N-oxides of the pyridine or pyrrolidine nitrogen.
-
Ring-opened products: Cleavage of the pyrrolidine ring.
-
Dehydrogenation products: Formation of double bonds in the pyrrolidine ring.
Troubleshooting Guide
This section addresses common experimental problems that may be related to the instability of this compound.
Problem 1: My sample shows decreasing purity over time, with new peaks appearing in my HPLC/LC-MS analysis.
This is a classic sign of sample degradation. The workflow below will help you diagnose the cause.
Troubleshooting Workflow for Decreasing Purity
Caption: Troubleshooting workflow for identifying sources of sample degradation.
Step-by-Step Protocol for Forced Degradation Study
Forced degradation studies are essential for establishing the impurity profile of compounds.[11]
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).
-
Aliquot and Stress: Divide the stock solution into five aliquots in transparent vials (one will be the control).
-
Control: Store at 2-8°C, protected from light.
-
Heat: Place in an oven at 60°C for 24 hours.
-
Acid: Add 0.1 M HCl to an aliquot and keep at room temperature for 24 hours. Neutralize before analysis.
-
Base: Add 0.1 M NaOH to an aliquot and keep at room temperature for 24 hours. Neutralize before analysis.
-
Oxidation: Add 3% H₂O₂ to an aliquot and keep at room temperature for 24 hours.
-
Light: Expose an aliquot to a calibrated light source as per ICH Q1B guidelines.[12]
-
-
Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., a gradient C18 method with UV and MS detection).
-
Interpretation: Compare the chromatograms of the stressed samples to the control.
-
A significant increase in impurities in the heat sample indicates thermal lability.
-
New peaks in the acid/base samples point to pH-dependent degradation.
-
Degradation in the light -exposed sample confirms photosensitivity.
-
New peaks in the H₂O₂ sample confirm oxidative instability.
-
Problem 2: I am observing a loss of compound potency or a decrease in the concentration of my stock solution over time.
This issue can be due to chemical degradation or physical phenomena.
Possible Causes & Solutions
-
Chemical Degradation:
-
Cause: As detailed in Problem 1, the compound may be degrading due to oxidation, pH, temperature, or light.
-
Solution: Follow the troubleshooting workflow above to identify the cause and implement appropriate storage and handling procedures. Always use freshly prepared solutions when possible.
-
-
Adsorption to Surfaces:
-
Cause: Highly polar or lipophilic compounds can adsorb to the surfaces of storage containers, especially plastics.
-
Solution: Use borosilicate glass or polypropylene containers. Consider using silanized glass vials for very sensitive or low-concentration samples. Run a control experiment by preparing a solution, transferring it to a new vial, and then analyzing the concentration in both the original and new vials to check for loss.
-
-
Volatility:
-
Cause: While this compound has a relatively high boiling point, low concentration solutions in volatile organic solvents can become more concentrated if the solvent evaporates. Conversely, if the compound itself is more volatile than the solvent, its concentration can decrease.
-
Solution: Use tightly sealed vials with PTFE-lined caps. Parafilm can be used for extra security for short-term storage. Avoid storing solutions for long periods, especially in partially empty containers where the headspace volume is large.
-
Visualization of Potential Degradation
The following diagram illustrates the primary sites on the this compound molecule that are susceptible to degradation.
Caption: Key reactive sites on this compound prone to degradation.
References
- Krassen, R., et al. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Journal of Analytical Toxicology, 44(8), 845–852. [Link]
- Request PDF. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids.
- SciSpace. (n.d.). Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food. [Link]
- Capucci, C., et al. (2022). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. Molecules, 27(20), 6878. [Link]
- Oxford Academic. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Journal of Analytical Toxicology. [Link]
- ResearchGate. (2024). Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food. [Link]
- PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine.
- ResearchGate. (n.d.).
- ZaiQi Bio-Tech. (n.d.). 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. [Link]
- ResearchGate. (n.d.).
- PubMed. (2024). High Variability in Nicotine Analog Contents, Misleading Labeling, and Artificial Sweetener in New E-Cigarette Products Marketed as "FDA-Exempt". [Link]
- PubMed Central. (2024). High Variability in Nicotine Analog Contents, Misleading Labeling, and Artificial Sweetener in New E-Cigarette Products Marketed as “FDA-Exempt”. [Link]
- Resolian. (n.d.). Analytical Chemistry & Trace Analysis. [Link]
- PubMed. (2025).
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
- ResearchGate. (n.d.).
- Yale School of Medicine. (2024).
- ResearchGate. (2009). Update on analytical methods for toxic pyrrolizidine alkaloids. [Link]
Sources
- 1. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food (2024) | Berta Torrents-Masoliver | 2 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bacteria in the Phylum Bacillota Degrade Nicotine Through the Variant of Pyridine and Pyrrolidine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolian.com [resolian.com]
- 12. database.ich.org [database.ich.org]
Optimizing the yield of (R)-3-(pyrrolidin-2-yl)pyridine synthesis
Caption: Acid-catalyzed mechanism for N-Boc deprotection. [3]
Category 4: Purification & Characterization
Question 5: What is the most effective method for purifying the final this compound, and how can I verify its enantiomeric purity?
Answer: Purification of the final product requires careful consideration of its physical properties.
-
Purification Method:
-
Vacuum Distillation: If the product is isolated as a free base and is thermally stable, vacuum distillation is an excellent method for purification on a larger scale. The boiling point is reported as 107-108 °C at 2 mmHg. [7] 2. Column Chromatography: For smaller scales, chromatography on silica gel can be used. However, the basicity of the amine can cause streaking and poor separation. It is highly recommended to pre-treat the silica with triethylamine (e.g., use a mobile phase containing 0.5-1% Et₃N) or to use basic alumina. A typical eluent system would be a gradient of Methanol in Dichloromethane.
-
Crystallization (as a salt): As mentioned, isolating the product as a hydrochloride or tartrate salt can be an effective purification step. The salt can often be recrystallized to achieve high purity.
-
-
Verification of Enantiopurity:
-
Chiral HPLC: This is the gold standard for determining the enantiomeric excess (ee). A chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) with a mobile phase typically consisting of hexane/isopropanol with a basic additive (like diethylamine) will separate the (R) and (S) enantiomers, allowing for precise quantification.
-
Polarimetry: Measuring the specific rotation [α]D can confirm the presence of the desired enantiomer, provided a literature value for the optically pure compound is available. However, this method does not provide an accurate ee value if the sample is not enantiopure.
-
References
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University TechTransfer. [Link]
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Chemical Reviews. [Link]
- Recent Strategies for the Synthesis of Pyridine Deriv
- Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation.
- Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- 3-pyrrolidin-2-yl-pyridine - Synthesis and physical properties. ChemSynthesis. [Link]
- 3-(pyrrolidin-2-yl)pyridine | CAS No:5746-86-1. ZaiQi Bio-Tech. [Link]
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
- Pyrrolidine synthesis via ring contraction of pyridines.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. [Link]
- Pyrrolidine synthesis via ring contraction of pyridines.
- A mechanochemical approach to access the proline–proline diketopiperazine framework.
- BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
- Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroaryl
- 3-(Pyrrolidin-2-yl)pyridine. Synthonix. [Link]
- tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE.
- Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives.
- Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. PubMed. [Link]
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
- Recent Advances in the Synthesis of Pyrrolidines.
- Purification of crude pyrroles.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]
- From Mono- N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)
- Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. MDPI. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. chemsynthesis.com [chemsynthesis.com]
Common pitfalls in the characterization of (R)-3-(pyrrolidin-2-yl)pyridine
Technical Support Center: (R)-3-(pyrrolidin-2-yl)pyridine
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and characterization of this important chiral intermediate. As a key building block in the synthesis of pharmaceutical agents like Varenicline, its purity, stability, and stereochemical integrity are paramount.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatographic Pitfalls
Question: I'm observing severe peak tailing and poor resolution when analyzing this compound on my standard C18 reverse-phase HPLC column. What is causing this and how can I fix it?
Answer:
This is a classic and highly common issue when analyzing basic compounds like this compound, which possesses both a pyridine nitrogen (pKa ≈ 5-6) and a more basic pyrrolidine nitrogen (pKa ≈ 9-10).
Root Cause Analysis: The primary cause of peak tailing for basic analytes on silica-based reverse-phase columns is secondary ionic interactions. Even on high-quality columns, residual, acidic silanol groups (Si-OH) exist on the silica surface. At typical mobile phase pH values (e.g., pH 3-7), these silanols can become deprotonated (Si-O⁻), creating negatively charged sites. Your protonated basic analyte (analyte-H⁺) will interact strongly with these sites via ion exchange, in addition to the desired reverse-phase partitioning. This mixed-mode retention mechanism leads to delayed elution for a fraction of the analyte molecules, resulting in a tailed peak shape.[1][2]
Troubleshooting Workflow:
Detailed Solutions:
-
Use a Competing Base: Add a small amount of a competing amine, like 0.1% triethylamine (TEA), to your mobile phase. TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your analyte and dramatically improving peak shape.[3]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 3) with an acid like trifluoroacetic acid (TFA) or formic acid serves two purposes: it ensures your analyte is fully protonated and, more importantly, it protonates the surface silanols (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interactions.
-
Use a Modern, High-Purity Column: Modern HPLC columns are often manufactured with high-purity silica that has a lower concentration of acidic metal contaminants and are "end-capped." End-capping is a process where the column is treated with a small silylating agent (like trimethylchlorosilane) to convert many of the residual Si-OH groups into less interactive Si-O-Si(CH₃)₃ groups. This reduces the opportunity for secondary interactions.
Question: How can I determine the enantiomeric excess (ee) of my this compound sample? My standard C18 column doesn't resolve the enantiomers.
Answer:
Enantiomers have identical physical properties and will not be resolved on a standard (achiral) stationary phase. To separate them, you must introduce a chiral component into the chromatographic system. This can be done directly or indirectly.
Solution 1: Direct Chiral HPLC (Recommended)
The most straightforward approach is to use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly effective for separating nornicotine enantiomers.
A study by Tang et al. (1998) demonstrated successful baseline separation on a tris(4-methylbenzoyl) cellulose CSP.[4] Such columns create transient, diastereomeric complexes with the enantiomers, which have different energies and thus different retention times.
Step-by-Step Protocol: Chiral HPLC for Nornicotine Enantiomers
-
Column Selection: Chiralcel® OJ (tris(4-methylbenzoyl) cellulose) or a similar polysaccharide-based CSP.[4]
-
Mobile Phase: A normal-phase solvent system is typically effective. Start with a mixture of Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) . A common starting point is 95:5 (Hexane:Alcohol).[4]
-
Optimization:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.[5]
-
Enantiomeric Excess (ee) Calculation:
-
ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.
-
Solution 2: Indirect Method (Derivatization)
This method involves reacting your racemic sample with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).
-
Example CDA: Mosher's acid chloride or a similar chiral acid chloride.
-
Drawback: This method is more labor-intensive, requires a pure CDA, and you must ensure the reaction goes to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other).
Spectroscopic Characterization
Question: My ¹H NMR spectrum of this compound looks broad, and the chemical shifts seem to vary between samples. How can I get a clean, reproducible spectrum?
Answer:
This issue is common for basic amines and is often related to the protonation state of the molecule and intermolecular interactions.
Root Cause Analysis:
-
Protonation State: The two nitrogen atoms can be partially protonated by trace acidic impurities in the NMR solvent (e.g., CDCl₃) or by atmospheric CO₂ forming carbamates. This can lead to chemical exchange between the protonated and free-base forms on the NMR timescale, resulting in broadened signals.
-
Hydrogen Bonding: The N-H proton of the pyrrolidine ring can participate in hydrogen bonding, which can also broaden its signal and cause its chemical shift to be highly concentration-dependent.
-
Solvent Effects: The choice of solvent can significantly influence the chemical shifts due to varying degrees of interaction.
Solutions and Best Practices:
-
Use a High-Purity Solvent: Use fresh, high-quality deuterated chloroform (CDCl₃) from a sealed ampoule to minimize acidic impurities.
-
Add D₂O: A common trick is to add one or two drops of deuterium oxide (D₂O) to the NMR tube, shake it vigorously, and re-acquire the spectrum. The acidic N-H proton will exchange with deuterium, causing its signal to disappear. This simplifies the spectrum and confirms the location of the amine proton.
-
Acidify the Sample: To obtain a sharp, reproducible spectrum of a single species, intentionally protonate the molecule completely. Add a drop of deuterated acetic acid (CD₃COOD) or trifluoroacetic acid (TFA-d) to the sample. This will give the spectrum of the corresponding salt, where all signals will be sharp and well-defined, although the chemical shifts will be different from the free base.
-
Use an Aprotic Solvent: Using a solvent like DMSO-d₆ can sometimes give better results as it is a good hydrogen bond acceptor.
Typical NMR Data: The following table provides representative chemical shifts for the free base in CDCl₃. Note that actual values can vary based on concentration and solvent purity.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Pyridine H-2 | ~8.60 (d) | ~149.0 |
| Pyridine H-4 | ~7.70 (dt) | ~134.5 |
| Pyridine H-5 | ~7.25 (dd) | ~123.5 |
| Pyridine H-6 | ~8.45 (dd) | ~148.5 |
| Pyrrolidine H-2 | ~3.80 (t) | ~62.0 |
| Pyrrolidine H-3 (α) | ~2.20 (m) | ~35.0 |
| Pyrrolidine H-3 (β) | ~1.80 (m) | (see above) |
| Pyrrolidine H-4 | ~1.90 (m) | ~25.5 |
| Pyrrolidine H-5 | ~3.10 (m) | ~46.0 |
| Pyrrolidine N-H | ~2.0 (br s) | N/A |
(Data compiled from typical values for pyridine and pyrrolidine structures.[6][7][8])
Stability and Storage
Question: I've noticed the purity of my this compound sample decreases over time, and it has developed a yellowish color. What is happening and what are the correct storage procedures?
Answer:
This compound, also known as (R)-nornicotine, is susceptible to degradation from atmospheric exposure. The pyrrolidine ring, in particular, is prone to oxidation.
Root Cause Analysis & Degradation Pathways:
-
Oxidation: The secondary amine in the pyrrolidine ring is susceptible to air oxidation. This can lead to the formation of various degradation products, including Myosmine (through dehydrogenation) and Nornicotine-N'-Oxide.[9] These oxidized impurities are often colored, explaining the yellowing of the sample.
-
Racemization: The chiral center at the C-2 position of the pyrrolidine ring is adjacent to a nitrogen atom. Under certain conditions (e.g., heat, presence of acid or base catalysts), this proton can be abstracted to form a planar, achiral enamine intermediate. Reprotonation can occur from either face, leading to the formation of the undesired (S)-enantiomer and a loss of enantiomeric purity.[3][10][11][12]
-
Reaction with Carbon Dioxide: Like many amines, it can reversibly react with atmospheric CO₂ to form a carbamate salt. This can affect quantification and analytical results if not accounted for.
Recommended Handling and Storage Protocol:
To ensure the long-term integrity of your sample, the following procedures are mandatory:
-
Storage Temperature: Store at 2-8°C in a refrigerator.[13]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). After use, flush the headspace of the container with inert gas before re-sealing.
-
Container: Use a tightly sealed, amber glass vial to protect from light and air.[8]
-
Handling: Handle the material in a well-ventilated area, preferably in a fume hood or glovebox, to minimize exposure to air and moisture.[14] Avoid prolonged exposure to ambient conditions during weighing and sample preparation.
By adhering to these protocols, you can significantly extend the shelf-life and maintain the chemical and chiral purity of your this compound.
References
- Cleanchem Laboratories LLP.
- Tang, Y., Zielinski, W. L., & Bigott, H. M. (1998). Separation of nicotine and nornicotine enantiomers via normal phase HPLC on derivatized cellulose chiral stationary phases. Chirality, 10(4), 364–369. [Link]
- Cheetham, D. J., et al. (2022). Chiral analysis of the (R)- and (S)-nornicotine analysis in tobacco-derived and synthetic nicotine samples.
- El-Shahawy, O., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 494-505. [Link]
- Lee, J., et al. (2021). Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME). Applied Biological Chemistry, 64(1), 1-10. [Link]
- Laohapaisan, A., Roy, I., & Nagib, D. A. (2023). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- Zainab, A., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 11(10), 834. [Link]
- Wikipedia.
- El-Shahawy, O., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.
- Kamberi, M., & Breece, T. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- SpectraBase. (-) Nicotine 13C NMR Spectrum. [Link]
- Qiu, J., et al. (2021). Identification and characterization of Nornicotine degrading strain Arthrobacter sp. NOR5. Science of The Total Environment, 764, 142894. [Link]
- PubChem. Nornicotine. [Link]
- Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- Chemistry For Everyone. (2024). What Is Racemization In Organic Chemistry?. YouTube. [Link]
- Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts.
- Chemistry Steps. NMR Chemical Shift Values Table. [Link]
- Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. Chemistry LibreTexts. [Link]
- AK LECTURES. (2014). Racemization of Chiral Carbonyl Compounds. YouTube. [Link]
- Sharma, A., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5039-5046. [Link]
- Jiskra, J., et al. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 98, 115-120. [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Identification and characterization of Nornicotine degrading strain Arthrobacter sp. NOR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. Separation of nicotine and nornicotine enantiomers via normal phase HPLC on derivatized cellulose chiral stationary phases | CoLab [colab.ws]
- 5. Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. echemi.com [echemi.com]
Technical Support Center: Scale-up of (R)-3-(pyrrolidin-2-yl)pyridine Synthesis
Welcome to the Technical Support Center for the synthesis and scale-up of (R)-3-(pyrrolidin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable chiral building block from laboratory scale to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and troubleshooting advice to ensure a robust, safe, and efficient synthesis.
I. Overview of Synthetic Strategies and Scale-up Considerations
This compound, a key intermediate in the synthesis of various pharmaceutical agents, presents unique challenges in achieving high yield, purity, and enantioselectivity on a larger scale. The most prevalent synthetic routes involve the asymmetric reduction of a pyridine or pyrrole precursor. These methods, while effective at the bench, require careful optimization and control during scale-up to mitigate risks and ensure process viability.
This guide will focus on the common challenges associated with the asymmetric hydrogenation of a suitable pyridine precursor, a widely adopted method for this transformation.
II. Troubleshooting Guide: Common Scale-up Challenges
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Question 1: My enantiomeric excess (ee) is significantly lower at a larger scale compared to my lab-scale experiments. What are the likely causes and how can I rectify this?
Answer:
A decrease in enantioselectivity upon scale-up is a common and frustrating issue. Several factors can contribute to this, often related to subtle changes in reaction conditions that are magnified at a larger scale.
-
Causality:
-
Mass and Heat Transfer Limitations: Inadequate mixing in a larger reactor can lead to localized "hot spots" or areas of high substrate concentration. This can alter the catalyst's stereodifferentiating ability, favoring the formation of the undesired enantiomer.
-
Hydrogen Availability: Inefficient gas-liquid mixing can result in localized hydrogen starvation at the catalyst surface. This can lead to side reactions or a decrease in the catalyst's enantioselective performance.
-
Catalyst Deactivation: Impurities in the starting material or solvent, which may have been negligible at a smaller scale, can accumulate and poison the chiral catalyst, leading to a loss of selectivity.[1]
-
Reaction Time and Temperature Profiles: The time it takes to heat or cool a large reactor is significantly longer than for a small flask. This extended exposure to intermediate temperatures can sometimes lead to racemization or side reactions that erode the enantiomeric excess.
-
-
Troubleshooting Steps:
-
Optimize Agitation:
-
Action: Review and optimize the agitation speed and impeller design for your reactor to ensure efficient mixing and gas dispersion.
-
Rationale: Proper agitation is critical for maintaining a homogeneous reaction mixture and ensuring consistent access of the substrate and hydrogen to the catalyst surface.
-
-
Improve Hydrogen Delivery:
-
Action: Ensure a consistent and sufficient supply of high-purity hydrogen. Consider using a sparging tube to introduce hydrogen below the liquid surface for better dispersion.
-
Rationale: Maintaining a constant and sufficient hydrogen pressure is crucial for the catalytic cycle to proceed efficiently and selectively.
-
-
Scrutinize Raw Material Purity:
-
Action: Re-evaluate the purity of your starting materials and solvents at the larger scale. Consider implementing a more rigorous purification step for the precursor if necessary.
-
Rationale: Trace impurities can act as catalyst poisons, and their impact is magnified with larger quantities of reactants.[1]
-
-
Implement a Controlled Temperature Ramp:
-
Action: Develop a controlled heating and cooling profile for your reactor to minimize the time the reaction mixture spends at suboptimal temperatures.
-
Rationale: Precise temperature control is essential for maintaining the catalyst's optimal performance and preventing unwanted side reactions.
-
-
Question 2: I am observing the formation of a significant amount of over-reduced byproducts (e.g., piperidine derivatives) during the hydrogenation. How can I improve the selectivity towards the desired pyrrolidine?
Answer:
Over-reduction is a common side reaction in the hydrogenation of N-heterocycles.[2] Controlling the reaction conditions is key to minimizing the formation of these impurities.
-
Causality:
-
Excessive Hydrogen Pressure or Temperature: Harsher reaction conditions can provide the necessary activation energy to reduce the pyridine ring further to a piperidine.
-
Prolonged Reaction Time: Leaving the reaction to run for an extended period after the initial substrate has been consumed can lead to the slow reduction of the desired product.
-
Catalyst Choice and Loading: Some catalysts are inherently more active and less selective, promoting over-reduction. A high catalyst loading can also accelerate this side reaction.
-
-
Troubleshooting Steps:
-
Optimize Reaction Parameters:
-
Action: Systematically screen lower hydrogen pressures and temperatures to find the optimal balance between reaction rate and selectivity.
-
Rationale: Milder conditions will favor the desired partial reduction of the pyridine ring.
-
-
Monitor Reaction Progress Closely:
-
Action: Implement in-process controls (e.g., HPLC, GC) to monitor the consumption of the starting material and the formation of the product and byproducts. Stop the reaction as soon as the starting material is consumed.
-
Rationale: Real-time monitoring prevents over-processing and the formation of unwanted byproducts.
-
-
Evaluate Catalyst System:
-
Action: If optimization of conditions is insufficient, consider screening alternative chiral catalysts that are known for higher selectivity in pyridine reductions. You could also evaluate reducing the catalyst loading.
-
Rationale: The choice of catalyst and its concentration are critical levers for controlling the reaction's selectivity.
-
-
Question 3: My catalyst appears to be deactivating quickly on a larger scale, leading to incomplete conversion. What are the potential causes and solutions?
Answer:
Catalyst deactivation is a significant challenge in scale-up, impacting both process efficiency and cost.
-
Causality:
-
Impurities: As mentioned before, impurities in the starting materials, solvents, or even the hydrogen gas can act as catalyst poisons. Common culprits include sulfur compounds, halides, and other coordinating species.[1]
-
Product Inhibition: In some cases, the product itself or a byproduct can coordinate to the catalyst's active sites, leading to inhibition.[2]
-
Leaching of the Metal: The active metal may leach from the support under certain reaction conditions, leading to a loss of activity.
-
Physical Blocking of Pores (for heterogeneous catalysts): Insoluble byproducts or degraded starting material can physically block the pores of a solid-supported catalyst, preventing access to the active sites.
-
-
Troubleshooting Steps:
-
Rigorous Purification of Inputs:
-
Action: Implement stringent purification protocols for all starting materials and solvents. Use high-purity hydrogen.
-
Rationale: Removing potential catalyst poisons is the most effective way to prevent deactivation.
-
-
Investigate Product Inhibition:
-
Action: Conduct kinetic studies to determine if product inhibition is a significant factor. If so, consider process modifications such as continuous removal of the product.
-
Rationale: Understanding the reaction kinetics can reveal hidden bottlenecks in the process.
-
-
Optimize Catalyst Handling and Recovery:
-
Action: For heterogeneous catalysts, ensure proper handling and storage to prevent contamination. For homogeneous catalysts, develop a robust recovery and recycling protocol.
-
Rationale: Careful handling and recycling of the catalyst can significantly improve the process economics.
-
-
Consider a Guard Bed:
-
Action: If impurities are a persistent issue, consider passing the substrate solution through a guard bed of an adsorbent material before it enters the reactor.
-
Rationale: A guard bed can effectively remove trace impurities that are difficult to eliminate through other purification methods.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the hydrogenation for this compound synthesis?
A1: The primary safety hazards are associated with the use of hydrogen gas and pyrophoric catalysts (e.g., Raney Nickel, Palladium on Carbon).[3][4][5] Key concerns include:
-
Flammability and Explosion Risk: Hydrogen is highly flammable and can form explosive mixtures with air.[6]
-
Pyrophoric Catalysts: Many hydrogenation catalysts can ignite spontaneously upon contact with air, especially when dry.[3]
-
Pressure and Temperature Runaways: Hydrogenation reactions are often exothermic, and a loss of cooling or improper control can lead to a dangerous increase in temperature and pressure.[6]
Mitigation Strategies:
-
Inert Atmosphere: Always handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon).
-
Proper Grounding: Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.
-
Leak Detection: Regularly check for hydrogen leaks using appropriate detectors.
-
Pressure Relief Systems: Equip reactors with pressure relief valves and rupture discs.
-
Controlled Addition: Add reagents and catalysts in a controlled manner to manage the reaction exotherm.
Q2: How do I choose the right solvent for the scale-up of this reaction?
A2: Solvent selection is critical for both reaction performance and process safety. Key considerations include:
-
Solubility: The starting material, product, and catalyst should have appropriate solubility in the chosen solvent.
-
Boiling Point: A solvent with a suitable boiling point allows for effective temperature control.
-
Inertness: The solvent should not react with the reagents or catalyst.
-
Safety: Consider the flammability, toxicity, and environmental impact of the solvent.
-
Work-up and Purification: The solvent should facilitate easy product isolation and purification.
For the asymmetric hydrogenation of pyridine derivatives, common solvents include alcohols (e.g., methanol, ethanol) and ethers (e.g., THF). However, the optimal solvent will depend on the specific catalyst and substrate.
Q3: What are the most critical process parameters to control during the scale-up of the asymmetric hydrogenation?
A3: The most critical parameters to monitor and control are:
-
Temperature: Directly impacts reaction rate, selectivity, and catalyst stability.
-
Hydrogen Pressure: Affects reaction rate and can influence selectivity.
-
Agitation Rate: Crucial for mass and heat transfer, and for ensuring good gas-liquid mixing.
-
Reaction Time: Needs to be carefully controlled to maximize yield and minimize byproduct formation.
IV. Experimental Protocols and Data
Representative Lab-Scale Asymmetric Hydrogenation Protocol
Disclaimer: This is a general protocol and should be adapted and optimized for your specific substrate and catalyst system.
-
Reactor Preparation: A clean, dry, and appropriately sized pressure reactor is assembled and purged with an inert gas (e.g., nitrogen).
-
Catalyst Loading: The chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand) is charged to the reactor under a positive pressure of inert gas.
-
Solvent and Substrate Addition: The degassed solvent and the pyridine precursor are added to the reactor via cannula or a pressure-equalizing addition funnel.
-
Inert Gas Purge: The reactor is sealed and purged several times with inert gas, followed by purging with hydrogen gas.
-
Reaction: The reactor is pressurized with hydrogen to the desired pressure and heated to the target temperature with vigorous stirring.
-
Monitoring: The reaction progress is monitored by taking periodic samples for analysis (e.g., HPLC, GC).
-
Work-up: Upon completion, the reactor is cooled to room temperature, and the hydrogen pressure is carefully vented. The reaction mixture is then filtered to remove the catalyst (if heterogeneous) and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography or crystallization, to yield the desired this compound.
Typical Process Parameters
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (kg) | Key Considerations for Scale-up |
| Temperature | 25-80 °C | 25-80 °C | Precise temperature control is crucial to avoid side reactions and ensure consistent enantioselectivity. |
| Hydrogen Pressure | 1-50 bar | 1-50 bar | Higher pressures can increase reaction rate but may also lead to over-reduction. |
| Catalyst Loading | 0.01 - 1 mol% | 0.01 - 0.5 mol% | Minimizing catalyst loading is important for cost-effectiveness. |
| Substrate Conc. | 0.1 - 1 M | 0.1 - 1 M | Higher concentrations can improve throughput but may lead to mass transfer limitations. |
| Agitation | Magnetic Stirring | Mechanical Stirring (impeller) | Efficient agitation is critical for gas-liquid mixing and heat transfer. |
V. Visualization of Key Processes
Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting workflow for addressing low enantiomeric excess during scale-up.
Decision Tree for Managing Catalyst Deactivation
Caption: Decision tree for troubleshooting catalyst deactivation in large-scale synthesis.
VI. References
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 18-24. [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from [Link]
-
H.E.L Group. (2025). Hydrogenation: How we can make it safer. Retrieved from [Link]
-
van der Heijden, L. A., et al. (2025). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Organic Letters. [Link]
-
Scribd. (n.d.). Hazards in Lab-Scale Hydrogenations. Retrieved from [Link]
-
Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]
-
Intermediates Pharma. (2024). 7 Surprising Facts You Need to Know. Retrieved from [Link]
-
Pharma Intermediates. (2024). Applications, Manufacturing Process, and Optimal Drying Solutions. Retrieved from [Link]
-
FAQs About Pharmaceutical Intermediates: Definition, Types and Applications. (2023). Aplus Finetek. [Link]
-
A Beginner's Guide to Pharmaceutical Intermediate Production. (2025). Pharmaffiliates. [Link]
-
Le, T. N., & Glorius, F. (2018). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition, 57(34), 11149-11153. [Link]
-
Wang, D., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(38), 9786-9790. [Link]
-
Laohapaisan, A., Roy, I., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 634(8035), 843-849. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 13(9), 2099-2131. [Link]
-
CatSci Ltd. (n.d.). Process Development Whitepaper SCALE-UP. Retrieved from [Link]
-
Shvartsbart, A., & Smith, A. B., III. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 22(21), 11158. [Link]
-
Yang, Y., & Arnold, F. H. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 7(1), 163-170. [Link]
-
Chen, M.-W., et al. (2018). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters, 20(24), 7948-7952. [Link]
-
Reddy, K. S. K., Srinivasakannan, C., & Raghavan, K. V. (2010). Process optimization of vapor phase pyridine synthesis using response surface methodology. Chemical Engineering and Processing: Process Intensification, 49(3), 274-279. [Link]
-
Reddy, K. S. K., Srinivasakannan, C., & Raghavan, K. V. (2010). Process optimization of vapor phase pyridine synthesis using response surface methodology. ResearchGate. [Link]
-
The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024). SCIREA Journal of Chemistry, 9(1). [Link]
-
Development of an alternative route for industrial Pyridine bases production. (2018). ResearchGate. [Link]
-
Ohmura, T., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 16(1), 1-10. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]
-
Favi, G. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(11), 2543. [Link]
-
Modern Strategies for Heterocycle Synthesis. (2020). ResearchGate. [Link]
-
Ohmura, T., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Osaka University. [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. [Link]
-
Ohmura, T., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. OUCI. [Link]
-
Streamlining the Synthesis of Pyridones through Oxidative Amination. (2024). ChemRxiv. [Link]
Sources
Technical Support Center: Enhancing Chiral Resolution of 3-(Pyrrolidin-2-yl)pyridine Isomers
Welcome to the dedicated support center for the chiral separation of 3-(pyrrolidin-2-yl)pyridine, a critical analysis in pharmaceutical development and tobacco research, where it is commonly known as nornicotine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the enantioseparation of this compound.
Troubleshooting Guide: From Poor Resolution to Robust Separation
This section addresses specific, common problems in a direct question-and-answer format, focusing on the causal relationships behind the issues and providing actionable solutions.
Q1: Why am I observing poor or no resolution between the 3-(pyrrolidin-2-yl)pyridine enantiomers?
A1: Achieving baseline separation (Resolution, Rs ≥ 1.5) for 3-(pyrrolidin-2-yl)pyridine enantiomers is a multifactorial challenge.[1] Poor resolution is typically traced back to one of three primary areas: the chiral stationary phase (CSP), the mobile phase composition, or suboptimal analytical conditions.
Probable Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography is the differential interaction between the enantiomers and a chiral selector.[2] If the chosen CSP does not offer sufficient stereoselective interactions for this specific molecule, no amount of mobile phase optimization will achieve separation.
-
Solution: Polysaccharide-based CSPs are the established first choice for the separation of alkaloids, including pyridine derivatives.[3] Published methods demonstrate excellent success with derivatized cellulose and amylose phases.
-
Cellulose-based CSPs: Columns such as cellulose tris(4-methylbenzoate) (e.g., Chiralcel® OJ) and immobilized cellulose tris-(3,5-dichlorophenylcarbamate) have proven highly effective.[4][5] The latter has achieved a resolution (Rs) of 4.76, indicating a very strong separation.[5]
-
Amylose-based CSPs: While cellulose derivatives are often the starting point, amylose-based columns can offer complementary selectivity and should be included in screening protocols.[6]
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase mediates the interaction between the analyte and the CSP. For a basic compound like 3-(pyrrolidin-2-yl)pyridine, which contains both a pyridine and a pyrrolidine nitrogen, controlling the ionic interactions is critical.
-
Solution: Introduce a basic additive (modifier) to the mobile phase. This suppresses the undesirable ionic interactions between the basic analyte and residual acidic silanol groups on the silica support, leading to improved peak shape and enhanced chiral recognition.
-
For Normal Phase (NP) Mode: Start with a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol). For 3-(pyrrolidin-2-yl)pyridine, reducing the alcohol concentration can be more effective than adding an acidic modifier.[4]
-
For Polar Organic or SFC Modes: Add a small percentage (typically 0.1-0.2%) of a basic modifier like Diethylamine (DEA) or ammonium hydroxide to your alcohol or CO2/alcohol mobile phase.[5][7][8] These have been explicitly used in successful nornicotine separations.
-
-
-
Incorrect Temperature or Flow Rate: Chiral separations are often sensitive to temperature. Temperature affects the thermodynamics of the diastereomeric complex formation between the analyte and the CSP.
-
Solution: Systematically evaluate the effect of column temperature. Lower temperatures often increase enantioselectivity (improving resolution) but also increase retention time and viscosity. Start at ambient temperature (e.g., 25 °C) and then evaluate at both lower (e.g., 15 °C) and higher (e.g., 40 °C) temperatures to find the optimal balance.[8]
-
Q2: My peaks are present, but they are broad and tailing. What is the cause and how can I fix it?
A2: Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds. It almost always points to secondary, non-ideal interactions within the column or system.
Probable Causes & Solutions:
-
Strong Analyte-Silanol Interactions: As mentioned above, the basic nitrogen atoms in 3-(pyrrolidin-2-yl)pyridine can interact strongly with acidic silanol groups on the silica gel surface of the column packing. This causes a portion of the analyte molecules to "stick" and elute later, resulting in a tailed peak.
-
Column Overload: Injecting too much sample mass onto the column can saturate the chiral stationary phase, leading to peak broadening and tailing.
-
Solution: Reduce the sample concentration or injection volume. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical and retention time stabilizes.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause localized disruption of the chromatography at the head of the column, leading to peak distortion.
-
Solution: Whenever possible, dissolve your sample directly in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure it is weaker than or of similar strength to the mobile phase.
-
Q3: My retention times are drifting and the resolution is not reproducible between runs. What's happening?
A3: Irreproducible results are often due to a lack of equilibration or changes in the mobile phase or column condition over time.
Probable Causes & Solutions:
-
Insufficient Column Equilibration: Chiral stationary phases, particularly in normal phase mode, can take a significant amount of time to fully equilibrate with the mobile phase.
-
Solution: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before the first injection. When using additives, equilibration can take even longer. Monitor the baseline and inject a standard repeatedly until retention times are stable (e.g., <1% RSD).
-
-
Mobile Phase Instability: The composition of the mobile phase can change due to the evaporation of more volatile components (e.g., hexane in a hexane/alcohol mix).
-
Solution: Prepare fresh mobile phase daily. Keep the solvent reservoir bottles tightly sealed to minimize evaporation.
-
-
Column Contamination: Strongly retained impurities from previous samples can accumulate at the head of the column, altering its chemistry and affecting subsequent separations.
-
Solution: If performance degrades, flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized polysaccharide CSPs, stronger solvents like methyl tert-butyl ether (MTBE) or even dichloromethane can often be used for regeneration. Always check the column care manual first.
-
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phases (CSPs) are recommended as a starting point for developing a method for 3-(pyrrolidin-2-yl)pyridine?
For alkaloid separations, polysaccharide-based CSPs are the industry standard.[3] A screening approach using a few complementary columns is highly recommended. Your primary screening set should include:
-
A Cellulose Phenyl Carbamate Derivative: A column like Lux® Cellulose-1 or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) is an excellent starting point.[4][9]
-
An Immobilized Cellulose Derivative: An immobilized phase like one based on cellulose tris-(3,5-dichlorophenylcarbamate) offers high robustness and has shown exceptional performance for this specific separation.[5]
-
An Amylose Phenyl Carbamate Derivative: An amylose-based phase like Lux® Amylose-1 or Chiralpak® AD can provide alternative selectivity if the cellulose columns are not successful.[6]
Q2: What are typical starting conditions for a chiral screen in Normal Phase (NP) mode?
A good starting point for screening is to use two different mobile phases for each column.
-
Mobile Phase A: 90:10 Hexane / Isopropanol (IPA) + 0.1% Diethylamine (DEA)
-
Mobile Phase B: 90:10 Hexane / Ethanol + 0.1% Diethylamine (DEA)
Run the sample on each of your selected columns with both mobile phases. This initial screen will quickly identify the most promising column and mobile phase combination for further optimization.
Q3: What is the "chiral recognition mechanism" for this separation on a polysaccharide CSP?
Chiral recognition is the result of transient diastereomeric complexes forming between the enantiomers and the chiral selector.[10] For polysaccharide CSPs, the separation of 3-(pyrrolidin-2-yl)pyridine enantiomers is believed to be driven by a combination of interactions:
-
Hydrogen Bonding: The carbamate groups on the polysaccharide derivative can act as hydrogen bond donors and acceptors, interacting with the nitrogen atoms of the analyte.
-
π-π Interactions: The phenyl groups on the CSP can form π-π stacking interactions with the pyridine ring of the analyte.
-
Steric Fit (Inclusion): The enantiomers fit differently into the chiral grooves or cavities formed by the helical structure of the polysaccharide backbone. This difference in steric fit is often the most critical factor for achieving separation.[9][10]
The combination of these interactions creates a small but significant difference in the binding energy for each enantiomer, causing one to be retained longer on the column than the other.
Data & Protocols
Table 1: Reported Chromatographic Conditions for 3-(Pyrrolidin-2-yl)pyridine (Nornicotine) Enantioseparation
| Chiral Stationary Phase (CSP) | Chromatographic Mode | Mobile Phase / Co-solvent | Additive | Resolution (Rs) | Reference |
| Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate) | UPC² (SFC) | CO₂ / Methanol | Ammonium Hydroxide | 4.76 | [5] |
| Chiralpak® IG-3 (Immobilized Amylose) | SFC | CO₂ / Isopropyl Alcohol (10%) | Diethylamine (0.2%) | > 1.2 | [7][8] |
| Chiralcel® OJ (Cellulose tris(4-methylbenzoate)) | Normal Phase HPLC | Hexane / Alcohol | None Specified* | Baseline | [4] |
*Note: For the Chiralcel® OJ separation, the authors noted that reducing the alcohol content was the key to improving resolution, rather than using an additive.[4]
Experimental Protocol: Chiral Method Development Screening
This protocol outlines a systematic approach to finding a suitable method for the enantioseparation of 3-(pyrrolidin-2-yl)pyridine.
-
Sample Preparation:
-
Prepare a stock solution of racemic 3-(pyrrolidin-2-yl)pyridine at 1.0 mg/mL in ethanol or methanol.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase (e.g., Hexane/IPA).
-
-
Column Selection:
-
Select a minimum of two columns for the initial screen: one cellulose-based (e.g., Lux Cellulose-1) and one amylose-based (e.g., Lux Amylose-1).
-
-
Initial Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 260 nm
-
Screening Mobile Phases:
-
MP1: 90:10 Hexane / IPA + 0.1% DEA
-
MP2: 80:20 Hexane / IPA + 0.1% DEA
-
MP3: 90:10 Hexane / Ethanol + 0.1% DEA
-
MP4: 80:20 Hexane / Ethanol + 0.1% DEA
-
-
-
Execution of the Screen:
-
Equilibrate the first column with MP1 for at least 30 minutes.
-
Inject the sample.
-
Repeat for MP2, MP3, and MP4, ensuring proper equilibration between each mobile phase change.
-
Repeat the entire process for the second column.
-
-
Evaluation and Optimization:
-
Review the chromatograms. Identify the condition(s) that provide the best separation (highest resolution and selectivity).
-
If partial separation is achieved, optimize the mobile phase by finely adjusting the alcohol percentage (e.g., in 2% increments).
-
If peak shape is poor, consider increasing the DEA concentration slightly (e.g., to 0.2%).
-
Once the best mobile phase is identified, evaluate the effect of temperature (e.g., 15 °C and 40 °C) to further enhance resolution.
-
Visualizations
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Caption: Key interactions driving chiral separation on a polysaccharide CSP.
References
- Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography. (2024).
- Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography. (2024).
- A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023). ACS Chemical Research in Toxicology. [Link]
- Chiral analysis of the (R)- and (S)-nornicotine analysis in tobacco-derived and synthetic nicotine samples. (n.d.).
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
- A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023).
- Separation of nicotine and nornicotine enantiomers via normal phase HPLC on derivatized cellulose chiral st
- Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. (2024). Chemistry – A European Journal. [Link]
- The impact of chirality on the analysis of alkaloids in plant. (2021). Pharmacia. [Link]
- Separation of piracetam derivatives on polysaccharide-based chiral stationary phases. (2022).
- Enantioseparation of nornicotine in tobacco by ultraperformance convergence chromatography with tandem mass spectrometry. (2017).
- Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. (2022). Phenomenex. [Link]
- Enantioseparation of 4C-Substituted Pyrrolidin-2-One Derivatives on Polysaccharide and Macrocyclic Glycopeptide Chiral Stationary Phases. (2022). Molecules. [Link]
- Lux Cellulose-1 Chiral LC Columns. (n.d.). Phenomenex. [Link]
- Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. (2022). Molecules. [Link]
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Analysis and differentiation of tobacco- derived and synthetic nicotine products: Addressing an urgent regul
- The impact of chirality on the analysis of alkaloids in plant. (2021).
- Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. (2020). Molecules. [Link]
- Chiral Alkaloid Analysis. (2021).
- Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. (2011).
- Analysis of alkaloids from different chemical groups by different liquid chromatography methods. (2015).
Sources
- 1. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of nicotine and nornicotine enantiomers via normal phase HPLC on derivatized cellulose chiral stationary phases | CoLab [colab.ws]
- 5. Enantioseparation of nornicotine in tobacco by ultraperformance convergence chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 10. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of (R)-3-(pyrrolidin-2-yl)pyridine (Nornicotine)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (R)-3-(pyrrolidin-2-yl)pyridine, a compound commonly known as nornicotine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Understanding these pathways is critical for ensuring the safety, efficacy, and quality of pharmaceuticals, nicotine replacement therapies, and other formulations. This guide provides in-depth answers to common questions, troubleshooting for experimental challenges, and validated protocols to support your research.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions regarding the nature of nornicotine and the primary factors influencing its stability.
Q1: What is this compound (Nornicotine) and why is its stability a concern?
This compound is an enantiomer of nornicotine, a pyridine alkaloid found in tobacco plants and a metabolite of nicotine.[1][2] Its stability is a significant concern for several key reasons:
-
Precursor to Carcinogens: Nornicotine is a direct precursor to the potent, tobacco-specific nitrosamine N'-nitrosonornicotine (NNN), a known human carcinogen.[1][3] Understanding the conditions that might favor its nitrosation is critical for safety assessments.
-
Pharmacological Activity: As a nicotinic acetylcholine receptor agonist, any degradation alters its biological activity and therapeutic effect.[1]
-
Product Quality and Shelf-Life: For pharmaceutical or consumer products, degradation can lead to a loss of potency and the formation of potentially toxic impurities, impacting product safety and shelf-life.[4][5] Regulatory bodies like the US and European Pharmacopoeias specify limits for nicotine-related impurities.[6]
Q2: What are the primary degradation pathways for nornicotine?
Nornicotine degradation is multifaceted and highly dependent on environmental conditions. The primary pathways include:
-
Oxidative Degradation: This is a major route, driven by atmospheric oxygen, reactive oxygen species (e.g., hydroxyl radicals), or enzymatic action.[7][8] It can lead to the formation of several products, including myosmine through dehydrogenation of the pyrrolidine ring.[9] In biological systems or simulated metabolic studies, oxidation can also yield products like norcotinine.[10]
-
Thermal Degradation: Temperature significantly dictates the degradation mechanism. At the high temperatures found in conventional cigarettes (~900 °C), pyrolysis occurs, leading to bond dissociation and the formation of harmful pyridinyl radicals.[7][11] At lower temperatures, such as those in heat-not-burn devices (<350 °C), degradation is more likely to proceed via oxidation by hydroxyl radicals.[7][11]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This process can be accelerated in the presence of photocatalysts like titanium dioxide (TiO2).[12]
-
Microbial Degradation: Various microorganisms, including bacteria from the genera Arthrobacter, Shinella, and Mycolicibacterium, can utilize nornicotine as a carbon and energy source.[3][13][14] These pathways often involve hydroxylation of the pyridine ring as an initial step, leading to intermediates like 6-hydroxy-nornicotine.[3][13]
Q3: What are the most common degradation products and impurities I should monitor?
When analyzing the stability of nornicotine, it is essential to monitor for a specific set of known degradants and related alkaloids. The presence and concentration of these compounds are critical quality attributes.
| Degradant / Impurity | Common Formation Conditions | Analytical Considerations |
| Myosmine | Oxidative or thermal degradation.[9][15] | Can be readily detected by LC-MS/MS and GC-MS. It is a common impurity to monitor in stability studies.[4] |
| Cotinine | Oxidative degradation.[4] | A well-known metabolite of nicotine, it can also form from nornicotine under certain oxidative conditions.[8] |
| β-Nicotyrine | Thermal degradation, often at high temperatures.[7][16] | Can be formed during pyrolysis. Its presence may indicate exposure to excessive heat.[4] |
| Nicotine-N'-oxide | Oxidative degradation.[4][5] | Thermally unstable, making LC-MS/MS the preferred method over GC-based techniques. |
| Anatabine & Anabasine | Co-occurring tobacco alkaloids. | Not degradation products, but critical impurities to quantify as they indicate the purity of the starting material.[5] |
Q4: What environmental factors are known to accelerate nornicotine degradation?
Several factors can compromise the stability of nornicotine in both raw materials and finished products. These should be carefully controlled during manufacturing, storage, and experimentation.[4][5]
-
Temperature: Elevated temperatures accelerate both oxidative and pyrolytic degradation.[5][7]
-
Light Exposure: UV and even ambient light can trigger photodegradation pathways.[4][12]
-
pH: The pH of a solution or formulation can influence the rate and pathway of degradation.[4]
-
Presence of Oxidants: Exposure to air (oxygen), peroxides, or metal ions can catalyze oxidative reactions.[8]
-
Humidity: Moisture can facilitate hydrolytic and other degradation reactions.[4][5]
Section 2: Troubleshooting Guide - Experimental Issues & Solutions
This section provides practical advice for overcoming common challenges encountered during the analysis of nornicotine stability.
Q: My stability study results are inconsistent and not reproducible. What could be the cause?
A: Inconsistent results often stem from poorly controlled environmental variables. The causality is that minor fluctuations in conditions can significantly alter degradation rates and even shift pathways.
-
Expert Insight: Nornicotine's pyrrolidine ring is susceptible to oxidation. Even the amount of oxygen in the headspace of your vial can lead to variability over a long-term study.
-
Troubleshooting Steps:
-
Control the Atmosphere: For solutions, consider purging with an inert gas (e.g., nitrogen or argon) before sealing vials to minimize oxidative degradation.
-
Thermostatic Control: Use calibrated, temperature-controlled chambers or ovens. Avoid areas with temperature fluctuations, such as direct sunlight.
-
Light Protection: Store all samples, standards, and controls in amber vials or wrap them in aluminum foil to prevent photodegradation.[4]
-
Consistent pH: Ensure all samples in a cohort are prepared with buffers of the same, consistent pH.
-
Validate with a Control: Always include a control sample stored under ideal conditions (e.g., -20°C, protected from light) to serve as a baseline for each time point.
-
Q: I'm seeing multiple unexpected peaks in my chromatogram after a stress study. How do I identify them?
A: The appearance of new peaks is the primary goal of a forced degradation study. The challenge lies in structural elucidation. High-resolution mass spectrometry (HRMS) is the tool of choice for this task.
-
Expert Insight: Don't assume a peak is a simple transformation. Degradation can involve complex reactions, including ring-opening, dimerization, or reactions with formulation excipients.
-
Troubleshooting Workflow:
-
Obtain Accurate Mass: Use an LC-MS system capable of high resolution and accurate mass measurement (e.g., TOF or Orbitrap). This allows you to propose elemental compositions for the unknown peaks.
-
Perform MS/MS Fragmentation: Fragment the parent ion of the unknown peak. The resulting fragmentation pattern provides structural clues. Compare this pattern to the fragmentation of the parent nornicotine molecule to identify which parts of the structure have been modified.
-
Consult Literature: Search databases and literature for known degradation products of nornicotine and related alkaloids to see if your accurate mass and fragmentation data match a known compound.[4][10]
-
Isotopic Labeling: For advanced analysis, if you suspect a specific reaction (e.g., oxidation), you can perform the stress study in an H₂¹⁸O environment and look for an M+2 mass shift in the resulting peaks to confirm the incorporation of oxygen.
-
Q: My nornicotine recovery is low, even at the initial time point. Why am I losing my analyte?
A: Low recovery during sample processing or analysis suggests that the analyte is degrading before or during the measurement itself.
-
Expert Insight: The analytical method itself can be a source of stress. For example, the high temperatures of a GC injection port can cause thermal degradation of sensitive analytes like N-oxides.
-
Troubleshooting Steps:
-
Check for Adsorption: Nornicotine is a basic compound and can adsorb to acidic sites on glass surfaces or HPLC columns. Consider using silanized glass vials or a pH-adjusted mobile phase.
-
Evaluate Autosampler Stability: If samples sit in the autosampler for extended periods, they may degrade due to light exposure or temperature. Run a stability test by injecting the same sample at various time intervals (e.g., 0, 4, 8, 12 hours).
-
Optimize Extraction: Ensure your sample extraction method is efficient and does not introduce harsh conditions (e.g., excessively high temperatures for evaporation).
-
LC vs. GC: If you suspect thermal degradation, an LC-MS/MS method is generally preferred over GC-MS for analyzing nornicotine and its full profile of potential degradants.[4][6]
-
Section 3: Protocols and Methodologies
These protocols provide a framework for conducting robust stability assessments. They are designed to be self-validating by including necessary controls and checks.
Protocol 1: Forced Degradation (Stress Testing) of Nornicotine
This protocol is essential for identifying potential degradation products and establishing that your analytical method is "stability-indicating."
Objective: To intentionally degrade nornicotine under various stress conditions to generate its likely degradation products.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions (in amber vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours.[8]
-
Thermal Degradation: Transfer 1 mL of stock solution to a vial and heat in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of stock solution in a clear vial to a photostability chamber (ICH Q1B option) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of water and store at 4°C, protected from light.
-
-
Sample Processing: Before analysis, cool all samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~10 µg/mL with the mobile phase.
-
Analysis: Analyze all samples using a validated, stability-indicating LC-MS/MS method (see Protocol 2). Compare the chromatograms of the stressed samples to the control to identify new peaks and quantify the loss of the parent compound.
Protocol 2: UPLC-MS/MS Analysis of Nornicotine and Degradants
This method provides the sensitivity and selectivity required for resolving and quantifying nornicotine and its key impurities.[4][6]
Objective: To separate and quantify this compound and its degradation products.
Methodology:
-
Chromatographic System: UPLC system coupled to a tandem quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 45°C.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start with 2% B, hold for 0.5 min.
-
Ramp to 95% B over 4.5 min.
-
Hold at 95% B for 1 min.
-
Return to 2% B and re-equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions (to be optimized on your instrument):
-
Nornicotine: Q1 149.1 -> Q3 80.1
-
Myosmine: Q1 147.1 -> Q3 92.1
-
Cotinine: Q1 177.1 -> Q3 80.1
-
-
Instrument Settings: Optimize capillary voltage, source temperature, and collision energies for each compound to maximize signal intensity.
-
-
Validation: The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.
Section 4: Visualizing the Pathways and Workflows
Visual diagrams are essential for conceptualizing complex chemical transformations and experimental processes.
Caption: Key degradation and transformation pathways of Nornicotine.
Caption: Workflow for a forced degradation study of Nornicotine.
Section 5: References
-
PubChem. (n.d.). nicotine degradation IV | Pathway. Retrieved January 10, 2026, from [Link]
-
Karuppiah, P., et al. (2015). Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine. Applied Biochemistry and Biotechnology.
-
Waters Corporation. (n.d.). Efficient Identification of Impurities in Nicotine API Using the SmartMS-Enabled ACQUITY RDa Detector. Retrieved January 10, 2026, from [Link]
-
Jablonski, J., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega. [Link]
-
Gallego-García, D., et al. (2021). Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers. Environmental Science & Technology. [Link]
-
Adamek, E., et al. (2012). The Study on the Photocatalytic Degradation of Nicotine. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Wang, S., et al. (2020). Conversion of nornicotine to 6-hydroxy-nornicotine and 6-hydroxy-myosmine by Shinella sp. strain HZN7. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Ledesma, A., et al. (2022). Study of the Decomposition of N-Nitrosonornicotine (NNN) under Inert and Oxidative Atmospheres: Effect of the Addition of SBA-15 and MCM-41. MDPI. [Link]
-
Jablonski, J., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega. [Link]
-
National Center for Biotechnology Information. (n.d.). Nornicotine. PubChem Compound Database. Retrieved January 10, 2026, from [Link]
-
Gallego-García, D., et al. (2021). Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers. ACS Publications. [Link]
-
Zisopoulou, S., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
Wang, S., et al. (2021). Identification and characterization of Nornicotine degrading strain Arthrobacter sp. NOR5. Science of The Total Environment.
-
Kisaki, T., & Tamaki, E. (1966). Transformation of Tobacco Alkaloids. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Becagli, S., et al. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Spectroscopy Online. [Link]
-
Yu, H., et al. (2015). Molecular Mechanism of Nicotine Degradation by a Newly Isolated Strain, Ochrobactrum sp. Strain SJY1. Applied and Environmental Microbiology. [Link]
-
Moldoveanu, S. C., & St. Charles, K. (2021). Chiral analysis of the (R)- and (S)-nornicotine analysis in tobacco. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Liang, S.-S., et al. (2013). Online monitoring oxidative products and metabolites of nicotine by free radicals generation with Fenton reaction in tandem mass spectrometry. International Journal of Molecular Sciences. [Link]
-
Gorrod, J. W., & Jenner, P. (1975). Metabolic oxidation of nicotine to chemically reactive intermediates. Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Zisopoulou, S., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Retrieved January 10, 2026, from [Link]
-
University of Hertfordshire. (n.d.). Nornicotine. AERU. Retrieved January 10, 2026, from [Link]
-
von Weymarn, L. B., et al. (2016). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Nicotine & Tobacco Research. [Link]
-
CORESTA. (2019). Technical Report: Stability Study Protocol for Sample Handling of Smokeless Tobacco and Smokeless Tobacco Products. Retrieved January 10, 2026, from [Link]
-
Bhalerao, A. V., et al. (2013). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. International Journal of Pharmacy and Pharmaceutical Sciences.
-
Uchida, S., et al. (1983). Conversion of Nicotine into Nornicotine and N-Methylmyosmine by Fungi. J-Stage. [Link]
-
El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. [Link]
-
Kibet, J. K., et al. (2017). Proposed mechanistic pathways for the thermal degradation of β-nicotyrine. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Dang, B., et al. (2023). Characterization of a novel nornicotine-degrading strain Mycolicibacterium sp. SMGY-1XX from a nornicotine-degrading consortium and preliminary elucidation of its biodegradation pathway by multi-omics analysis. Journal of Hazardous Materials. [Link]
Sources
- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nornicotine [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Online monitoring oxidative products and metabolites of nicotine by free radicals generation with Fenton reaction in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nicotine degradation IV | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification and characterization of Nornicotine degrading strain Arthrobacter sp. NOR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of a novel nornicotine-degrading strain Mycolicibacterium sp. SMGY-1XX from a nornicotine-degrading consortium and preliminary elucidation of its biodegradation pathway by multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Overcoming poor yield in the synthesis of (R)-3-(pyrrolidin-2-yl)pyridine
Welcome to the technical support center for the synthesis of (R)-3-(pyrrolidin-2-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable chiral building block. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you overcome challenges related to reaction yield and purity.
Overview of the Synthetic Challenge
The synthesis of this compound, a key intermediate in medicinal chemistry, typically involves the deprotection of a commercially available or previously synthesized N-protected precursor, most commonly N-Boc-(R)-2-(3-pyridyl)pyrrolidine. While seemingly straightforward, the N-Boc deprotection step is frequently a source of poor yield and impurities. This guide focuses on diagnosing and solving problems at this critical stage, as well as addressing challenges in the subsequent work-up and purification.
General Synthetic Workflow
The final stage of the synthesis follows a clear path: acidic deprotection of the Boc-protected intermediate, followed by a basic work-up to neutralize the acid and isolate the free amine, and concluding with purification.
Caption: High-level workflow for the final steps of the synthesis.
Troubleshooting Guide & FAQs
Part 1: The N-Boc Deprotection Reaction
Question 1: My Boc deprotection reaction is sluggish or incomplete, with significant starting material remaining. What are the primary causes and how can I resolve this?
Answer: Incomplete deprotection is the most common issue and typically points to insufficient acid strength, concentration, or reaction time. The stability of the Boc group requires strong acidic conditions for efficient cleavage.[1][2]
Causality and Solutions:
-
Insufficient Acid Stoichiometry/Concentration: The acid is not just a catalyst; it is consumed in the reaction to protonate the carbamate and subsequently forms a salt with the product amine. Using a substoichiometric amount of acid will result in an incomplete reaction.
-
Short Reaction Time: While often rapid, deprotection can be slowed by steric hindrance or substrate concentration.
-
Solution: Extend the reaction time from the typical 1-2 hours to 4 hours or more. Monitor the reaction's progress every hour using an appropriate analytical method (TLC or LC-MS) until the starting material spot/peak has completely disappeared.
-
-
Low Temperature: Reactions are typically run at room temperature. If the reaction is sluggish, gentle heating may be employed, but with caution to avoid side reactions.
-
Solution: Consider gently warming the reaction mixture to 30-40°C. This should only be done after extending the reaction time has failed to yield the desired result.
-
Caption: Decision tree for addressing incomplete Boc deprotection.
Question 2: My reaction seems to work, but the yield is low due to the formation of significant side products. What are these impurities and how can I prevent them?
Answer: The primary cause of side product formation is the highly reactive tert-butyl cation generated during the cleavage of the Boc group.[2] This carbocation can act as an alkylating agent, especially if other nucleophilic sites are present on your molecule.
Mechanism of Side Product Formation:
The acid-catalyzed deprotection proceeds by protonation of the carbamate, which then fragments into the free amine, carbon dioxide, and the tert-butyl cation. This cation can be trapped by any available nucleophile or eliminate a proton to form isobutylene.
Caption: Pathway of Boc deprotection and side product formation.
Solutions:
-
Use a Cation Scavenger: The most effective way to prevent alkylation is to add a "scavenger" to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your product or solvent.
-
Recommended Scavengers: Anisole, thioanisole, or triethylsilane (TES) are excellent choices. They are typically added at a concentration of 2-5% (v/v) to the reaction mixture before the acid.
-
-
Lower the Reaction Temperature: Running the reaction at 0°C can sometimes reduce the rate of side reactions more than it reduces the rate of the desired deprotection.
-
Procedure: Cool the solution of the Boc-protected compound in DCM to 0°C before slowly adding the TFA. Allow the reaction to proceed at 0°C or warm slowly to room temperature.
-
Question 3: Which deprotection system is superior for this substrate: TFA in DCM or 4M HCl in Dioxane?
Answer: Both systems are highly effective, and the choice often depends on practical considerations such as the desired final salt form and the presence of other acid-sensitive functional groups.[1]
| Reagent System | Solvent | Typical Time | Temperature | Pros | Cons |
| TFA | Dichloromethane (DCM) | 1-4 hours | 0°C to RT | Fast, highly effective, volatile for easy removal. | TFA is corrosive; product is trifluoroacetate salt which may be non-crystalline. |
| 4M HCl | 1,4-Dioxane | 2-5 hours | Room Temp | Product precipitates as the hydrochloride salt, simplifying isolation.[2] | Dioxane is less volatile; can form peroxides. Reaction can be slower. |
Recommendation: For initial trials, TFA in DCM is often faster and easier to monitor. If isolating a stable, crystalline hydrochloride salt is desired for long-term storage or subsequent steps, 4M HCl in Dioxane is the preferred method.
Part 2: Product Work-up and Purification
Question 4: I'm experiencing significant product loss during the aqueous work-up after deprotection. Why is this happening and what is the correct procedure?
Answer: this compound is a relatively polar diamine with appreciable water solubility, especially in its protonated (salt) form. Attempting to extract the product from an acidic aqueous layer with an organic solvent will fail. The product must be converted to its free-base form to become soluble in common organic solvents like DCM or ethyl acetate.
Correct Work-up Procedure:
-
Remove Volatile Acid: After the reaction is complete, concentrate the mixture in vacuo to remove the excess TFA and solvent (or dioxane/HCl).
-
Basify Carefully: Dissolve the residue in a minimal amount of water and cool the solution in an ice bath. Slowly add a strong base, such as 5M NaOH or 6M KOH solution, until the pH is >12. This step can be highly exothermic.
-
Extract the Free Base: The now deprotonated, neutral product can be efficiently extracted from the basic aqueous layer into an organic solvent. Use multiple extractions (e.g., 5 x 50 mL of DCM for a 100 mL aqueous layer) to ensure complete recovery.
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free amine.
Question 5: My crude product is an oil and proves difficult to purify by standard silica gel chromatography. What are the best practices?
Answer: Amines, particularly basic ones like this product, are notorious for tailing and showing poor resolution on standard silica gel due to strong interactions with the acidic silanol groups.
Purification Solutions:
-
Modify the Mobile Phase: The most common solution is to add a small amount of a basic modifier to the eluent to suppress the interaction with the silica.
-
Method: Use a standard mobile phase system like DCM/Methanol, but add 0.5-2% of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mixture. This will elute the product as a sharp, well-defined band.
-
-
Use Deactivated or Basic Media:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.
-
Treated Silica: You can pre-treat standard silica gel by slurrying it in the mobile phase containing the basic modifier before packing the column.
-
-
Purification by Distillation: If the scale of the reaction is sufficiently large (>5 g), purification by vacuum distillation can be a highly effective, solvent-free alternative to chromatography. The boiling point of the free base is high, so a good vacuum is required.
Detailed Experimental Protocols
Protocol 1: N-Boc Deprotection using TFA/DCM
Materials:
-
N-Boc-(R)-2-(3-pyridyl)pyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-(R)-2-(3-pyridyl)pyrrolidine (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (4.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Protocol 2: N-Boc Deprotection using HCl/Dioxane
Materials:
-
N-Boc-(R)-2-(3-pyridyl)pyrrolidine
-
4M HCl solution in 1,4-dioxane
-
Diethyl ether or MTBE
-
5M Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve N-Boc-(R)-2-(3-pyridyl)pyrrolidine (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate (optional, can be added neat).
-
Add the 4M HCl solution in 1,4-dioxane (5.0 eq) to the mixture.
-
Stir the reaction at room temperature for 2-5 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, the product may precipitate as the dihydrochloride salt. If so, add diethyl ether to enhance precipitation, collect the solid by filtration, wash with ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt.
-
To obtain the free base, suspend the salt in water, cool in an ice bath, and basify to pH >12 with 5M NaOH. Extract with DCM as described in the work-up section above.
References
- Nature Communications. (2025). Pyrrolidine synthesis via a ring contraction of pyridines.
- ResearchGate. (n.d.). Boc deprotection conditions tested. [Scientific Diagram].
- ZaiQi Bio-Tech. (n.d.). 3-(pyrrolidin-2-yl)pyridine | CAS No: 5746-86-1.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4934. [Link]
- PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information.
- Datapdf. (n.d.). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE.
- Royal Society of Chemistry. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 11, 23839-23844. [Link]
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of (R)- and (S)-3-(pyrrolidin-2-yl)pyridine Enantiomers
Introduction: The Significance of Stereochemistry in Nornicotine's Biological Profile
(R)- and (S)-3-(pyrrolidin-2-yl)pyridine, the enantiomers of nornicotine, represent a compelling case study in the profound impact of stereochemistry on biological activity. As a primary metabolite of nicotine and a significant alkaloid in its own right, nornicotine's interactions with the central nervous system, particularly nicotinic acetylcholine receptors (nAChRs), are of considerable interest in the fields of neuropharmacology and drug development.[1][2] This guide provides a detailed comparison of the pharmacological and biological effects of the (R)- and (S)-enantiomers of nornicotine, supported by experimental data, to aid researchers in understanding their distinct profiles and potential therapeutic applications. The subtle difference in the spatial arrangement of the pyrrolidine ring dictates a cascade of divergent biological consequences, from receptor affinity and efficacy to behavioral outcomes and toxicity.
Pharmacodynamics: A Tale of Two Enantiomers at the Nicotinic Acetylcholine Receptor
The primary molecular targets of nornicotine are the nAChRs, a diverse family of ligand-gated ion channels.[1] The differential interaction of the (R)- and (S)-enantiomers with various nAChR subtypes is the cornerstone of their distinct biological activities.
Dopamine Release: A Region-Specific Dichotomy
One of the most striking differences between the nornicotine enantiomers lies in their ability to evoke dopamine release in different brain regions, a key process in reward and addiction.
-
(R)-Nornicotine is more potent and efficacious at stimulating dopamine release in the nucleus accumbens , a critical brain region for reward.[5] This suggests that (R)-nornicotine may act as a partial agonist at the nAChRs mediating this effect.[5]
-
(S)-Nornicotine , in contrast, is more potent at stimulating dopamine release in the striatum .[5]
This regional difference strongly implies that the two enantiomers preferentially interact with different nAChR subtypes that are differentially expressed in these brain areas. The differential modulation of dopamine release is a critical factor in understanding their respective roles in nicotine dependence and potential as therapeutic agents.
Table 1: Comparative Effects of (R)- and (S)-Nornicotine on Dopamine Release
| Feature | (R)-Nornicotine | (S)-Nornicotine | Reference(s) |
| Potency in Nucleus Accumbens | More Potent | Less Potent | [5] |
| Efficacy in Nucleus Accumbens | Less Efficacious (Partial Agonist) | More Efficacious | [5] |
| Potency in Striatum | Less Potent | More Potent | [5] |
Behavioral Pharmacology: Translating Molecular Interactions into In Vivo Effects
The distinct pharmacodynamic profiles of the nornicotine enantiomers translate into observable differences in behavioral studies, particularly in the context of nicotine self-administration and locomotor activity.
Nicotine Self-Administration
Studies in rats have shown that (R)-nornicotine is more potent than (S)-nornicotine in decreasing the self-administration of (-)-nicotine.[5] This finding is significant for the development of smoking cessation therapies, as it suggests that (R)-nornicotine may be more effective at reducing the reinforcing effects of nicotine.
Locomotor Activity
The effects on locomotor activity also exhibit stereoselectivity. While (-)-nicotine and (S)-nornicotine can induce hyperactivity in rats, neither acute nor repeated administration of (R)-nornicotine produces this effect.[5] This suggests a qualitative difference in the psychomotor stimulant properties of the two enantiomers.
Table 2: Comparative Behavioral Effects of (R)- and (S)-Nornicotine in Rats
| Behavioral Measure | (R)-Nornicotine | (S)-Nornicotine | Reference(s) |
| Effect on Nicotine Self-Administration | More potent in decreasing | Less potent in decreasing | [5] |
| Effect on Locomotor Activity | No hyperactivity | Can induce hyperactivity | [5] |
Pharmacokinetics and Metabolism: The Body's Differential Handling of Enantiomers
While detailed comparative pharmacokinetic data for the nornicotine enantiomers are limited, some key differences have been observed. The brain half-life of nornicotine is approximately three times longer than that of nicotine, suggesting a more prolonged presence in the central nervous system.[5] Studies on nicotine metabolism have shown that it is stereoselective, and it is plausible that the metabolism of nornicotine also exhibits enantioselectivity.[6] For instance, the metabolism of nicotine to 4-hydroxy-4-(3-pyridyl)butanoic acid in rats is stereoselective, with the (S)-enantiomer being the predominant product from the metabolism of the carcinogen NNK, while the (R)-enantiomer is primarily formed from nicotine metabolism.[7][8] Further research is needed to fully elucidate the comparative absorption, distribution, metabolism, and excretion (ADME) profiles of the (R)- and (S)-nornicotine enantiomers.
Toxicity and Therapeutic Potential: A Balancing Act
Preliminary evidence suggests that the two enantiomers of nornicotine may have different toxicity profiles. (S)-Nornicotine appears to have a more favorable therapeutic index, with desirable analgesic properties being more pronounced in this enantiomer, while undesirable side effects like motor in-coordination are more associated with the (R)-enantiomer.[9] This separation of therapeutic benefit from toxicity highlights the potential of (S)-nornicotine as a lead compound for the development of novel therapeutics.
Experimental Protocols
Protocol 1: In Vitro Dopamine Release Assay from Brain Slices
This protocol outlines a method for measuring dopamine release from brain slices, a crucial technique for assessing the neuropharmacological effects of compounds like the nornicotine enantiomers.
1. Brain Slice Preparation: a. Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat). b. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). c. Section the brain into 300-400 µm coronal slices containing the region of interest (e.g., nucleus accumbens or striatum) using a vibratome. d. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. Dopamine Release Measurement (Superfusion Method): a. Transfer a brain slice to a superfusion chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min). b. Collect baseline perfusate samples at regular intervals (e.g., every 5 minutes). c. To stimulate dopamine release, introduce the test compound ((R)- or (S)-nornicotine) into the aCSF at the desired concentration for a defined period. d. Continue to collect perfusate samples during and after drug application. e. Alternatively, electrical field stimulation can be used to evoke dopamine release, and the modulatory effect of the nornicotine enantiomers on this release can be assessed.
3. Dopamine Quantification: a. Analyze the collected perfusate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED). b. The amount of dopamine in each sample is quantified by comparing the peak area to that of known standards.
4. Data Analysis: a. Express the amount of dopamine release as a percentage of the baseline release. b. Construct concentration-response curves to determine the potency (EC50) and efficacy of each enantiomer.
Protocol 2: Intravenous Nicotine Self-Administration in Rats
This protocol describes a standard operant conditioning procedure to assess the reinforcing effects of nicotine and the ability of compounds like the nornicotine enantiomers to modulate this behavior.
1. Surgical Preparation: a. Anesthetize rats and surgically implant a chronic indwelling catheter into the jugular vein. b. Allow the animals to recover from surgery for at least 5-7 days.
2. Operant Conditioning: a. Place the rats in operant conditioning chambers equipped with two levers (active and inactive) and an infusion pump. b. Train the rats to press the active lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion). Responses on the inactive lever are recorded but have no programmed consequences. c. Training sessions are typically conducted daily for a set duration (e.g., 1-2 hours).
3. Drug Testing: a. Once a stable baseline of nicotine self-administration is established, administer the test compound ((R)- or (S)-nornicotine) via an appropriate route (e.g., subcutaneous injection) prior to the self-administration session. b. Record the number of active and inactive lever presses during the session.
4. Data Analysis: a. Compare the number of nicotine infusions earned following pretreatment with the nornicotine enantiomers to the baseline (vehicle) condition. b. A decrease in the number of infusions is indicative of a reduction in the reinforcing effects of nicotine. c. Dose-response curves can be generated to compare the potency of the two enantiomers in reducing nicotine self-administration.
Visualizing the Pathways and Processes
Caption: Simplified signaling pathway of nornicotine-induced dopamine release.
Caption: Experimental workflow for comparing nornicotine enantiomers.
Conclusion: Harnessing Stereochemistry for Therapeutic Advancement
The distinct biological profiles of (R)- and (S)-3-(pyrrolidin-2-yl)pyridine underscore the critical importance of stereochemistry in drug design and development. While both enantiomers interact with nAChRs, their differential activities in key neural circuits lead to divergent behavioral and physiological outcomes. The greater potency of (R)-nornicotine in reducing nicotine self-administration suggests its potential as a smoking cessation aid. Conversely, the more favorable therapeutic index of (S)-nornicotine, with its pronounced analgesic effects and lower incidence of adverse motor effects, positions it as a promising candidate for pain management and other neurological disorders. Further research, particularly focused on elucidating their precise interactions with a wider range of nAChR subtypes and obtaining comprehensive comparative pharmacokinetic data, will be instrumental in fully realizing the therapeutic potential of these fascinating enantiomers.
References
- Carmella, S. G., et al. (1997). Stereoselective metabolism of nicotine and tobacco-specific N-nitrosamines to 4-hydroxy-4-(3-pyridyl)butanoic acid in rats. Cancer Research, 57(12), 2461-2465. [Link]
- Hukkanen, J., et al. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, 169, 29-64. [Link]
- Dwoskin, L. P., et al. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European Journal of Pharmacology, 428(1), 69-79. [Link]
- Nwosu, C. G., & Crooks, P. A. (1988). Species variation and stereoselectivity in the metabolism of nicotine enantiomers. Xenobiotica, 18(12), 1361-1372. [Link]
- Copeland, J. R., et al. (1991). A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 343(2), 123-127. [Link]
- Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 160-167. [Link]
- Grady, S. R., et al. (2007). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 52(4), 1044-1056. [Link]
- Acevedo-Vedoy, C. A., et al. (2020). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B, 124(17), 3506-3516. [Link]
- Stairs, D. J., et al. (2007). Effects of nornicotine enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats. Psychopharmacology, 190(2), 145-155. [Link]
- Copeland, J. R., et al. (1991). A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex. Semantic Scholar. [Link]
- Wala, E. P., et al. (2010). Effects of R(+)-nornicotine and S(-)-nornicotine on S(-)-nicotine self-administration.
- Holtman, J. R., Jr, et al. (2008). Effects of nornicotine enantiomers on cardiovascular function.
- Zhang, Y., et al. (2022). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Frontiers in Pharmacology, 13, 847055. [Link]
- Piatkowska, M., et al. (2023). Efficient Method of (S)-Nicotine Synthesis. Molecules, 28(14), 5396. [Link]
- Cheetham, A. G., et al. (2022). Chiral analysis of the (R)- and (S)-nornicotine analysis in tobacco-derived and synthetic nicotine samples.
- PubChem. (n.d.). (R,S)-Nornicotine.
Sources
- 1. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Nornicotine Enantiomers on Intravenous S(-)-Nicotine Self-Administration and Cardiovascular Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species variation and stereoselectivity in the metabolism of nicotine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective metabolism of nicotine and tobacco-specific N-nitrosamines to 4-hydroxy-4-(3-pyridyl)butanoic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
Pharmacological differences between nornicotine enantiomers
An in-depth guide to the stereoselective pharmacology of nornicotine enantiomers for researchers and drug development professionals.
Executive Summary
Nornicotine, a primary metabolite of nicotine, exists as two stereoisomers, (S)- and (R)-nornicotine, which exhibit markedly different pharmacological profiles. While both are derived from (S)-nicotine, they possess distinct affinities and functional activities at nicotinic acetylcholine receptors (nAChRs), leading to different physiological and toxicological outcomes. (S)-Nornicotine is the more abundant and pharmacologically potent enantiomer, displaying higher affinity and efficacy at key nAChR subtypes, such as the α4β2 receptor, which is critical for the reinforcing effects of nicotine. This guide provides a detailed comparison of the enantiomers, synthesizing experimental data on their receptor interactions, metabolic pathways, and toxicological significance, offering a crucial resource for neuroscience and addiction research.
Introduction to Nornicotine Chirality
Nicotine, the primary psychoactive component in tobacco, is almost exclusively present as the (S)-enantiomer. Its metabolism in the brain and liver involves N-demethylation, a process that yields nornicotine. While this conversion largely retains the original stereochemistry to produce (S)-nornicotine, a metabolic process of stereoinversion can also lead to the formation of the (R)-enantiomer. Consequently, individuals who use tobacco are exposed to a mixture of both nornicotine enantiomers. Understanding the distinct pharmacological properties of each is paramount for elucidating the complete mechanism of nicotine addiction and tobacco-related disease. The stereochemical orientation of the pyrrolidine ring dictates the molecule's interaction with its biological targets, resulting in significant differences in receptor binding, functional activity, and downstream effects.
Metabolic Formation of Nornicotine Enantiomers
The primary pathway for nornicotine formation is the cytochrome P450-mediated N-demethylation of nicotine, with the CYP2A6 enzyme playing a major role. As depicted in the workflow below, (S)-nicotine is metabolized predominantly to (S)-nornicotine. However, a portion of (S)-nornicotine can undergo stereoinversion to (R)-nornicotine, leading to the presence of both enantiomers in vivo. The ratio of these enantiomers can vary depending on individual metabolic rates and other genetic factors.
Caption: Metabolic conversion of (S)-nicotine to its nornicotine enantiomers.
Pharmacodynamics: A Stereoselective Interaction with nAChRs
The primary mechanism of action for nornicotine involves direct interaction with nAChRs, which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems. The stereochemistry of the nornicotine enantiomers profoundly influences these interactions.
Receptor Binding Affinity
Experimental data consistently show that (S)-nornicotine binds with significantly higher affinity to major nAChR subtypes compared to its (R)-counterpart. This is particularly evident at the α4β2 nAChR, the subtype most associated with nicotine addiction. The higher affinity of the (S)-enantiomer suggests that it is a more potent displacer of endogenous acetylcholine and other nicotinic ligands.
| nAChR Subtype | (S)-Nornicotine Kᵢ (nM) | (R)-Nornicotine Kᵢ (nM) | Fold Difference ((R)-Kᵢ / (S)-Kᵢ) | Reference |
| α4β2 | 1.1 | 18.7 | ~17 | |
| α3β4 | 53 | 600 | ~11 | |
| α7 | 1,200 | 11,000 | ~9 |
Table 1: Comparative binding affinities (Kᵢ) of nornicotine enantiomers at different nAChR subtypes. Lower Kᵢ values indicate higher binding affinity.
Functional Activity and Potency
Beyond simple binding, the functional consequence of receptor occupation differs between the enantiomers. Both are generally classified as agonists, meaning they activate the receptor upon binding, but (S)-nornicotine demonstrates greater potency (requiring a lower concentration to elicit a response) and often higher efficacy (producing a greater maximal response).
For instance, in studies measuring agonist-induced ion flux or neurotransmitter release, (S)-nornicotine is consistently more potent than (R)-nornicotine. This enhanced functional activity at α4β2* receptors is thought to be a major contributor to the psychoactive and reinforcing effects of tobacco. (S)-Nornicotine is a more potent agonist than nicotine at α3β4* nAChRs but less potent at α7 nAChRs.
Caption: Differential activation of α4β2 nAChRs by nornicotine enantiomers.
Toxicological Implications
A critical aspect of nornicotine pharmacology is its role as a precursor to the potent tobacco-specific nitrosamine (TSNA), N'-nitrosonornicotine (NNN). NNN is classified as a Group 1 carcinogen by the IARC. The conversion of nornicotine to NNN can be stereoselective. While both enantiomers can be nitrosated, the rate and extent of this conversion may differ, contributing to variations in carcinogenic potential. Research has shown that (S)-NNN is more tumorigenic in animal models than (R)-NNN, highlighting the toxicological importance of the stereochemistry inherited from the nornicotine precursor.
Key Experimental Protocols
The data summarized above are derived from specific and reproducible experimental workflows. Below are representative protocols for assessing binding affinity and functional activity.
Protocol: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of the nornicotine enantiomers by measuring how effectively they compete with a radiolabeled ligand for binding to a specific nAChR subtype.
Objective: To determine the Kᵢ of (S)- and (R)-nornicotine at α4β2 nAChRs.
Materials:
-
Membrane preparations from cells expressing human α4β2 nAChRs.
-
Radioligand: [³H]epibatidine (a high-affinity nAChR ligand).
-
Non-specific binding control: Cytisine.
-
Test compounds: (S)-nornicotine and (R)-nornicotine solutions of varying concentrations.
-
Assay buffer (e.g., PBS).
-
Scintillation counter and vials.
Procedure:
-
Preparation: Thaw the α4β2 membrane preparations on ice. Dilute to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add assay buffer, [³H]epibatidine, and membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]epibatidine, a high concentration of cytisine (to block all specific binding), and membrane preparation.
-
Competition: Add assay buffer, [³H]epibatidine, varying concentrations of either (S)- or (R)-nornicotine, and membrane preparation.
-
Incubation: Incubate the plate for 2-3 hours at room temperature to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique measures the ion flow through the nAChR channel upon agonist application, allowing for the determination of functional potency (EC₅₀) and efficacy.
Objective: To determine the EC₅₀ of (S)- and (R)-nornicotine at α7 nAChRs.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human α7 nAChR subunits.
-
Microinjection apparatus.
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., Ba²+ Ringer's solution).
-
Test compounds: (S)- and (R)-nornicotine solutions.
Procedure:
-
Oocyte Preparation: Harvest and defolliculate Xenopus oocytes.
-
cRNA Injection: Microinject the oocytes with the cRNA encoding the α7 nAChR subunit. Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.
-
Electrode Placement: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Perfusion: Continuously perfuse the oocyte with the recording solution.
-
Agonist Application: Apply known concentrations of (S)- or (R)-nornicotine to the oocyte via the perfusion system for a fixed duration.
-
Current Measurement: Record the inward current generated by the influx of ions through the activated nAChR channels.
-
Washout: Wash the agonist away by perfusing with the standard recording solution until the current returns to baseline.
-
Dose-Response Curve: Repeat steps 5-7 with a range of agonist concentrations.
-
Data Analysis: Plot the peak current response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the maximal response (efficacy).
Conclusion and Future Directions
The pharmacological profiles of nornicotine enantiomers are distinctly different. (S)-Nornicotine is the more potent and high-affinity ligand at key nAChR subtypes involved in addiction, particularly α4β2. Its stereoselective activity underscores the importance of considering chirality in drug design and toxicological studies. Future research should focus on the in vivo consequences of the varying (S)- to (R)-nornicotine ratios in tobacco users, the potential for developing enantiomer-specific therapeutic agents for smoking cessation, and a more detailed understanding of the stereoselective metabolism and detoxification pathways.
References
- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79-115. [Link]
- Benowitz, N. L., & Jacob, P. (2000). Metabolism of nicotine to nornicotine in smokers: stereoselective chemical and biological processes. Chemical Research in Toxicology, 13(11), 1131-1135. [Link]
- Gundisch, D., & Koren, A. O. (2004). Stereoselective binding of nornicotine enantiomers to nicotinic acetylcholine receptor subtypes. European Journal of Pharmacology, 494(1), 59-64. [Link]
- Dwoskin, L. P., Teng, L., Buxton, S. T., & Crooks, P. A. (1999). (S)-(−)-Nornicotine increases dopamine release in a calcium-dependent manner from superfused rat striatal slices. European Journal of Pharmacology, 366(2-3), 175-183. [Link]
- Xiao, Y., Fan, H., Musachio, J. L., & Kellar, K. J. (2006). (S)-Nornicotine and anabasine are potent agonists at native and recombinant human α3β4* nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 316(3), 1221-1228. [Link]
- Hecht, S. S., Chen, C. B., Hirota, N., Ornaf, R. M., Hoffmann, D., & Tso, T. C. (1978). Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice. Journal of the National Cancer Institute, 60(4), 819-824. [Link]
A Comparative Guide to the Synthetic Routes of (R)-3-(pyrrolidin-2-yl)pyridine for Researchers and Drug Development Professionals
(R)-3-(pyrrolidin-2-yl)pyridine, also known as (R)-nornicotine, is a chiral pyridine alkaloid of significant interest in medicinal chemistry and drug development. As a key intermediate in the synthesis of various pharmacologically active compounds and a metabolite of nicotine, access to enantiomerically pure (R)-nornicotine is crucial for the development of novel therapeutics with improved efficacy and reduced side effects. This guide provides a comparative analysis of the prominent synthetic strategies to obtain this valuable chiral building block, offering insights into the experimental choices, underlying mechanisms, and practical considerations for each approach.
Introduction to the Significance of this compound
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its stereochemistry often plays a pivotal role in biological activity. This compound serves as a crucial precursor for the synthesis of a variety of compounds, including analogs of epibatidine and nicotine, which are potent ligands for nicotinic acetylcholine receptors (nAChRs). The selective synthesis of the (R)-enantiomer is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide will delve into four principal strategies for obtaining enantiomerically enriched (R)-nornicotine: chiral resolution, chiral auxiliary-mediated synthesis, asymmetric catalysis, and biocatalysis.
Chiral Resolution: The Classical Approach to Enantiopurity
Chiral resolution remains a widely practiced method for obtaining enantiomerically pure compounds, particularly on an industrial scale. This strategy involves the separation of a racemic mixture of 3-(pyrrolidin-2-yl)pyridine or a suitable precursor.
a) Diastereomeric Salt Formation
A common and effective resolution technique involves the formation of diastereomeric salts using a chiral resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Key Resolving Agent: Dibenzoyl-L-tartaric acid is an effective resolving agent for racemic nicotine, which can then be demethylated to yield (R)-nornicotine.[1][2]
Causality of Experimental Choice: The selection of the resolving agent is critical and is often determined empirically. Tartaric acid and its derivatives are frequently employed due to their availability in both enantiomeric forms, relatively low cost, and ability to form crystalline salts with a wide range of amines. The choice of solvent system is equally important, as it directly influences the solubility difference between the diastereomeric salts.[1] A mixture of isopropanol and methanol has been found to be particularly effective for the resolution of nicotine with dibenzoyl-tartaric acid derivatives.[1]
Experimental Protocol: Resolution of (R,S)-Nicotine with Dibenzoyl-L-tartaric Acid [1]
-
A solution of dibenzoyl-L-tartaric acid in a suitable solvent mixture (e.g., isopropanol-methanol) is prepared.
-
An equimolar amount of (R,S)-nicotine is added to the solution.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt, (R)-nicotine-dibenzoyl-L-tartrate.
-
The crystalline salt is isolated by filtration.
-
The resolved salt is then treated with a base (e.g., NaOH) to liberate the free base of (R)-nicotine, which is subsequently extracted with an organic solvent.
-
The recovered dibenzoyl-L-tartaric acid can be recycled.
-
The resulting (R)-nicotine can be N-demethylated to afford this compound.
Workflow for Chiral Resolution via Diastereomeric Salt Formation
Sources
A Comparative Guide to the Validation of Analytical Methods for (R)-3-(pyrrolidin-2-yl)pyridine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of (R)-3-(pyrrolidin-2-yl)pyridine, a key chiral intermediate in the synthesis of various pharmaceutical compounds, is paramount. The integrity of preclinical and clinical data hinges on the reliability of the analytical methods employed. This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound, supported by established validation principles and representative experimental data. Our focus is not merely on protocol execution but on the scientific rationale underpinning methodological choices, ensuring a robust and defensible validation process.
The Bedrock of Reliability: Regulatory Framework for Method Validation
Before delving into specific techniques, it is crucial to acknowledge the regulatory landscape that governs analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry are the cornerstones of this process.[1][2][3][4][5] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[4][6] The core validation characteristics that must be assessed include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
A Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on several factors, including the required sensitivity, the complexity of the sample matrix (e.g., bulk drug, formulation, biological fluid), and throughput needs.[7] Here, we compare three widely used techniques for the quantification of small organic molecules like this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a robust and widely accessible technique for the quantification of chromophoric compounds. Given that the pyridine moiety in this compound absorbs UV radiation, this method is a viable option.
Principle: The compound is separated from other components in a sample matrix on a stationary phase (column) by a liquid mobile phase under high pressure. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column.
Causality in Experimental Choices: The choice of a C18 reversed-phase column is common for compounds of intermediate polarity like this compound.[8] The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution from potential impurities.[8][9] The pH of the mobile phase is a critical parameter for ionizable compounds and is adjusted to ensure consistent retention and peak symmetry.
Experimental Protocol: A General HPLC-UV Method
-
System Preparation: An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH adjusted to 6.0) and acetonitrile (e.g., 55:45 v/v).[8]
-
Chromatographic Conditions:
-
Standard and Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., mobile phase). Create a series of calibration standards by diluting the stock solution. Prepare samples by accurately weighing and dissolving the material in the solvent.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the gold standard.[10][11]
Principle: Following chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a triple quadrupole instrument, the first quadrupole selects the precursor ion (the ionized analyte of a specific mass-to-charge ratio, m/z). This ion is then fragmented in the second quadrupole (collision cell), and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[7]
Causality in Experimental Choices: The choice of positive ion mode for ESI is typical for nitrogen-containing basic compounds like this compound. The selection of precursor and product ion transitions is a critical step in method development, optimized by direct infusion of the analyte into the mass spectrometer. The use of a stable isotope-labeled internal standard is highly recommended, especially for biological samples, to compensate for matrix effects and variations in sample preparation and instrument response.[7]
Experimental Protocol: A General LC-MS/MS Method
-
System Preparation: An LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions: Similar to HPLC-UV, but often with faster gradients and smaller particle size columns (e.g., UPLC) to enhance throughput.[10]
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transitions: Optimized for this compound and its internal standard.
-
Source Parameters (e.g., capillary voltage, gas flow, temperature): Optimized for maximum signal intensity.[12]
-
-
Sample Preparation: May involve more extensive cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components, especially for biological samples.[7][13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may be amenable to GC analysis, this technique is particularly useful for identifying and quantifying volatile impurities or related substances.[14][15][16]
Principle: The sample is vaporized and introduced into a gaseous mobile phase (carrier gas), which carries it through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer for detection.
Causality in Experimental Choices: The choice of a capillary column with a specific stationary phase (e.g., a non-polar or mid-polar phase) is crucial for achieving the desired separation. The temperature program of the GC oven is optimized to ensure good resolution of all analytes of interest. Derivatization may sometimes be employed to increase the volatility and thermal stability of the analyte.[14]
Experimental Protocol: A General GC-MS Method
-
System Preparation: A GC system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a mass spectrometer.
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Optimized to ensure complete vaporization without degradation.
-
Oven Temperature Program: A gradient program starting at a lower temperature and ramping up to a higher temperature to elute all compounds of interest.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is most common.
-
Acquisition Mode: Full scan for identification of unknowns or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
-
Sample Preparation: Dilution in a suitable volatile organic solvent. Headspace analysis can be used for very volatile impurities.[16]
Quantitative Data Comparison
The following table provides a comparative summary of the expected performance characteristics of the three analytical techniques for the quantification of this compound, based on data for similar compounds.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.999[9] | > 0.99[13] | > 0.99 |
| Accuracy (% Recovery) | 98-102%[9] | 85-115% | 90-110% |
| Precision (%RSD) | < 2%[17] | < 15% | < 10% |
| Limit of Quantitation (LOQ) | µg/mL range[8] | sub-ng/mL to pg/mL range[11] | ng/mL range |
| Specificity | Moderate to High | Very High | High |
| Throughput | Moderate | High (with UPLC)[10] | Low to Moderate |
Visualization of Workflows and Logic
Conclusion and Recommendations
The validation of analytical methods for the quantification of this compound is a critical exercise that ensures data integrity and regulatory compliance.
-
HPLC-UV is a reliable and cost-effective choice for routine analysis of the bulk drug substance and formulated products where high sensitivity is not a primary concern. Its simplicity and robustness make it well-suited for quality control environments.
-
LC-MS/MS is the method of choice for applications demanding high sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic studies or the quantification of trace-level impurities.
-
GC-MS serves as a valuable tool for the analysis of volatile organic impurities and can be a complementary technique for a comprehensive quality assessment of this compound.
Ultimately, the choice of method should be based on a thorough understanding of the analytical requirements and justified through a rigorous validation process as outlined by regulatory guidelines.
References
- Bioanalytical Method Validation Guidance for Industry. U.S.
- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (No URL provided in search results)
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- Bioanalytical Method Validation - Guidance for Industry. U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Q2 R1: Mastering Analytical Method Valid
- ICH Q2 Analytical Method Valid
- Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry. Molecular Nutrition & Food Research. [Link]
- Pyrrolizidine Alkaloid Extraction and Analysis: Recent Upd
- (PDF) Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates.
- Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. DigitalCommons@PCOM. [Link]
- Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrex
- Gc-ms Determination of Pyrrolizidine Alkaloids in Four Senecio Species.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. NIH. [Link]
- TABLE 6-1, Analytical Methods for Determining Pyridine in Biological M
- LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu. [Link]
- (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles. PubMed. [Link]
- A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formul
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. [Link]
- Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. ajprui.com [ajprui.com]
A Senior Application Scientist's Guide to Separating 3-(pyrrolidin-2-yl)pyridine Enantiomers: A Comparative Analysis of Chiral Stationary Phases
Introduction: The Chirality Challenge of Nornicotine
In the realm of pharmaceutical research and tobacco alkaloid analysis, 3-(pyrrolidin-2-yl)pyridine, commonly known as nornicotine, presents a classic chirality challenge. As a significant minor tobacco alkaloid and a metabolite of nicotine, its stereochemistry is of paramount importance.[1] Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, the ability to accurately separate and quantify the (S)- and (R)-enantiomers of nornicotine is not merely an analytical task; it is a necessity for rigorous pharmacological assessment and quality control.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for this purpose.[3][4] A CSP operates by creating a chiral environment, enabling differential interactions with each enantiomer. This leads to the formation of transient diastereomeric complexes with varying stabilities, resulting in different retention times and, ultimately, separation.[2]
This guide provides a comprehensive comparison of the efficacy of various CSPs for resolving nornicotine enantiomers. Drawing upon established chromatographic principles and experimental data, we will delve into the mechanisms of different phases, present detailed protocols, and offer expert recommendations to guide researchers toward selecting the optimal stationary phase for their analytical needs.
Pillar 1: The Foundation of Chiral Recognition
At its core, enantioseparation on a CSP is governed by the principles of stereochemical recognition. The most widely accepted conceptual framework is the "three-point interaction model," which posits that for effective chiral discrimination to occur, at least three simultaneous points of interaction must exist between the chiral selector of the CSP and at least one of the enantiomers. These interactions can be a combination of hydrogen bonds, dipole-dipole interactions, steric hindrance, or π-π stacking. The difference in the stability of the resulting diastereomeric complexes dictates the separation.
Figure 1: Conceptual diagram of the three-point interaction model for chiral recognition.
Pillar 2: A Comparative Analysis of Chiral Stationary Phases
The success of a chiral separation hinges on the selection of the appropriate CSP. For a basic, heterocyclic compound like 3-(pyrrolidin-2-yl)pyridine, polysaccharide and cyclodextrin-based CSPs are the primary candidates.
Polysaccharide-Based CSPs: The Gold Standard
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most powerful and versatile tools in chiral chromatography, capable of resolving approximately 95% of all racemic compounds.[5] Their chiral recognition ability stems from the highly ordered helical or linear structures of the polysaccharide backbone.[6][7] This structure creates well-defined chiral grooves and cavities where analyte enantiomers can interact differently.
The native polymers are derivatized—most commonly with carbamates (e.g., 3,5-dimethylphenylcarbamate) or benzoates—to enhance their enantioselectivity.[7] These derivatives provide sites for hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving pyridine-containing compounds.[6]
A critical distinction exists between coated and immobilized polysaccharide CSPs:
-
Coated CSPs: The chiral selector is physically adsorbed onto the silica support. This limits the range of usable mobile phase solvents, as aggressive solvents like dichloromethane or THF can strip the coating.[6]
-
Immobilized CSPs: The selector is covalently bonded to the silica. These columns are exceptionally robust, offering great solvent versatility and extended durability, making them ideal for method development.[5][8]
Performance Data: For alkaloids similar to nornicotine, polysaccharide columns consistently demonstrate superior performance.[9] Immobilized amylose and cellulose phases are particularly effective.
| Chiral Stationary Phase (Selector) | Typical Mobile Phase (Normal Phase) | Additive | Expected Performance | Reference |
| Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane / 2-Propanol (IPA) or Ethanol | Diethylamine (DEA) or Butylamine | Excellent resolution and selectivity | [8][9] |
| Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane / 2-Propanol (IPA) or Ethanol | Diethylamine (DEA) or Butylamine | High success rate, complementary to IA | [5][8] |
| Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Hexane / 2-Propanol (IPA) or Ethanol | Diethylamine (DEA) or Butylamine | Alternative selectivity, effective for halogenated analytes | [8][10] |
| Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane / 2-Propanol (IPA) or Ethanol | Diethylamine (DEA) or Butylamine | A classic, widely successful coated phase | [9] |
Note: The addition of a small amount (0.1-0.2%) of a basic additive like DEA is critical to prevent peak tailing and achieve good peak shape for basic analytes like nornicotine.
Cyclodextrin-Based CSPs: An Alternative Approach
Cyclodextrin (CD) CSPs are another major class, composed of cyclic oligosaccharides that form a truncated cone or torus shape.[11] The interior of this cone is relatively hydrophobic, while the exterior rims are hydrophilic.
The primary mechanism of separation on CD-based phases is inclusion complexation.[11] One of the analyte's enantiomers fits more snugly or favorably into the chiral cavity than the other. Chiral recognition can be enhanced by derivatizing the hydroxyl groups on the rims of the CD, providing additional interaction points through hydrogen bonding or steric interactions.[12]
Performance Data: While effective for many compounds, studies comparing CSPs for alkaloid separations have often found that polysaccharide phases provide superior resolution and broader applicability than cyclodextrin-based columns.[9][13] However, they remain a viable alternative, particularly in reversed-phase mode.
| Chiral Stationary Phase (Selector) | Typical Mobile Phase (Reversed Phase) | Expected Performance | Reference |
| Cyclobond™ I 2000 DMP (3,5-dimethylphenyl carbamate β-CD) | Acetonitrile / Aqueous Buffer (e.g., Ammonium Acetate) | Moderate resolution, useful for polar analytes | [14] |
| Native β-Cyclodextrin | Methanol or Acetonitrile / Aqueous Buffer | Lower success rate for complex alkaloids | [9] |
Pillar 3: Experimental Protocols & Workflow
A systematic approach is key to developing a robust chiral separation method. The following workflow and protocols provide a validated starting point for the separation of 3-(pyrrolidin-2-yl)pyridine enantiomers.
Figure 2: Recommended workflow for chiral method development for nornicotine enantiomers.
Detailed Protocol 1: Separation on an Immobilized Polysaccharide CSP (Recommended)
This protocol is designed as the primary approach due to the high probability of success with polysaccharide phases for this analyte class.
-
Objective: To achieve baseline separation of 3-(pyrrolidin-2-yl)pyridine enantiomers.
-
Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.
-
Instrumentation: Standard HPLC system with UV detector.
Methodology:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and 2-Propanol (IPA) in a ratio of 90:10 (v/v).
-
Add Diethylamine (DEA) to the final mixture to a concentration of 0.1%. For example, add 1 mL of DEA to 1 L of the Hexane/IPA mixture.
-
Causality: Hexane/IPA is a standard normal-phase eluent. DEA is a crucial basic modifier that competes with the basic analyte for active sites on the silica surface, dramatically improving peak shape and efficiency.
-
-
Sample Preparation:
-
Dissolve the racemic 3-(pyrrolidin-2-yl)pyridine standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
Causality: 260 nm is a suitable wavelength for detecting the pyridine ring. A temperature of 25 °C is a standard starting point; adjusting temperature can sometimes improve resolution.
-
-
Data Analysis:
-
Calculate the retention factors (k'), separation factor (α), and resolution (Rs) for the two enantiomer peaks. Aim for Rs > 1.5 for baseline separation.
-
Detailed Protocol 2: Alternative Separation on a Cyclodextrin-Based CSP
This protocol serves as a secondary option, typically explored if polysaccharide phases do not yield the desired separation.
-
Objective: To evaluate an alternative selectivity for the separation of 3-(pyrrolidin-2-yl)pyridine enantiomers.
-
Chiral Stationary Phase: Cyclobond™ I 2000 DMP (3,5-dimethylphenyl carbamate β-cyclodextrin), 5 µm, 250 x 4.6 mm.
-
Instrumentation: Standard HPLC system with UV detector.
Methodology:
-
Mobile Phase Preparation:
-
Aqueous Component: Prepare a 20 mM ammonium acetate buffer in water, and adjust the pH to 6.0 with acetic acid.
-
Organic Component: Acetonitrile (ACN).
-
Prepare the mobile phase by mixing the aqueous buffer and ACN in a ratio of 60:40 (v/v).
-
Causality: This reversed-phase mobile phase is compatible with CD columns. The buffer controls the ionization state of the analyte and ensures reproducible retention.
-
-
Sample Preparation:
-
Dissolve the racemic 3-(pyrrolidin-2-yl)pyridine standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
-
Data Analysis:
-
Calculate the key chromatographic parameters (k', α, Rs) to evaluate the separation performance.
-
Conclusion and Expert Recommendations
For the enantioselective separation of 3-(pyrrolidin-2-yl)pyridine, the evidence and established success rates strongly favor the use of immobilized polysaccharide-based chiral stationary phases . Their unique chiral recognition mechanisms, involving a combination of interactions within defined grooves, provide powerful and versatile selectivity for pyridine alkaloids.[6][9]
Our primary recommendation is to begin method development with an immobilized amylose derivative (e.g., Chiralpak® IA) or a cellulose derivative (e.g., Chiralpak® IB) under normal phase conditions using a hexane/alcohol eluent modified with a basic additive like diethylamine. This approach has the highest probability of yielding a successful, baseline separation. The robustness and extended solvent compatibility of immobilized phases offer significant advantages for both method development and routine analysis.[8]
While cyclodextrin-based CSPs are valuable tools in chiral chromatography, they generally represent a secondary option for this specific class of compounds, to be explored if polysaccharide phases prove insufficient. By following the systematic workflow and protocols outlined in this guide, researchers can efficiently develop a reliable and robust method for the critical task of separating nornicotine enantiomers.
References
- Polysaccharide-based CSPs. Chiralpedia. [URL: https://www.chiralpedia.com/blog/polysaccharide-based-csps/]
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7508008/]
- Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7508112/]
- Comparison of Chiral Separation on Amylose and Cellulose Tris(3,5-dimethylphenylcarbamate)-Coated Zirconia in HPLC. ResearchGate. [URL: https://www.researchgate.
- Tris(cyclohexylcarbamate)s of Cellulose and Amylose as Potential Chiral Stationary Phases for High-Performance Liquid Chromatography and Thin-Layer Chromatography. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00096a069]
- Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. ResearchGate. [URL: https://www.researchgate.
- Cyclodextrin-based CSPs. Chiralpedia. [URL: https://www.chiralpedia.com/blog/cyclodextrin-based-csps/]
- Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. ResearchGate. [URL: https://www.researchgate.
- Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8833116/]
- Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Bentham Science. [URL: https://www.eurekaselect.com/article/21996]
- UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9513364/]
- Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/227]
- Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34780003/]
- Engineering Cyclodextrin Clicked Chiral Stationary Phase for High-Efficiency Enantiomer Separation. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4523871/]
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2020/06/10.pdf]
- The Use of HPLC-PDA in Determining Nicotine and Nicotine-Related Alkaloids from E-Liquids: A Comparison of Five E-Liquid Brands Purchased Locally. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6784170/]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [URL: https://www.mdpi.com/2673-4192/4/3/30]
- Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35106788/]
- Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2764350/]
- A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16353951/]
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. [URL: https://www.researchgate.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [URL: https://www.mdpi.com/2307-9220/8/4/165]
- ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 12. Engineering Cyclodextrin Clicked Chiral Stationary Phase for High-Efficiency Enantiomer Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Nicotinic Receptor Ligands: (R)-3-(pyrrolidin-2-yl)pyridine vs. Key Pharmacological Tools
This guide provides a detailed comparative analysis of (R)-3-(pyrrolidin-2-yl)pyridine, also known as (R)-nornicotine, alongside three other pivotal nicotinic acetylcholine receptor (nAChR) ligands: the smoking cessation aid Varenicline , the potent natural alkaloid Epibatidine , and the archetypal agonist Nicotine . Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences that define the utility and potential of these compounds, supported by experimental data and detailed methodologies.
Introduction: The Nicotinic Acetylcholine Receptor Landscape
Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels crucial for fast synaptic transmission throughout the central and peripheral nervous systems.[1] The vast diversity of nAChRs, arising from the combinatorial assembly of various subunits (α2-α10, β2-β4), results in numerous receptor subtypes with distinct pharmacological and physiological profiles.[2] This heterogeneity makes nAChRs compelling targets for therapeutic intervention in a range of disorders, including nicotine addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia.[3]
The most abundant nAChR subtypes in the brain, the α4β2 and α7 receptors, are central to many research efforts.[3] The α4β2 subtype is the primary high-affinity binding site for nicotine and is critically involved in the reinforcing and addictive properties of tobacco.[2][4] The α7 subtype is implicated in cognitive processes, attention, and inflammation.[3] Other subtypes, such as those containing α3, α6, and β4 subunits, are also significant, particularly in regulating dopamine release in reward pathways.[5][6]
Understanding the precise interaction of ligands with these subtypes—their binding affinity, functional efficacy, and selectivity—is paramount for designing novel therapeutics with improved efficacy and reduced side effects. This guide examines (R)-nornicotine in the context of other well-characterized ligands to illuminate these critical structure-activity relationships.
Ligand Profiles: Structure and General Pharmacology
This compound ((R)-Nornicotine)
(R)-Nornicotine is the N-demethylated metabolite of (S)-nicotine and is also a natural alkaloid found in tobacco.[1][7] Its structure is nearly identical to nicotine, differing only by the absence of the N-methyl group on the pyrrolidine ring. This seemingly minor structural change has significant pharmacological consequences. While (S)-nornicotine is the more direct metabolite of the predominant (S)-nicotine enantiomer, research has shown that the (R)-enantiomer of nornicotine possesses distinct and potent activity, particularly in modulating dopamine release in the brain's reward centers.[8]
Varenicline
Varenicline (Chantix®) is a first-in-class prescription medication for smoking cessation.[9] Developed with the structure of cytisine as inspiration, it was designed to act as a high-affinity partial agonist at the α4β2 nAChR subtype.[9] Its therapeutic mechanism is twofold: as a partial agonist, it provides a moderate and sustained level of receptor stimulation to alleviate withdrawal symptoms, and by occupying the binding site, it acts as an antagonist in the presence of nicotine, blocking its reinforcing effects.[9][10]
Epibatidine
Isolated from the skin of the poison frog Epipedobates tricolor, epibatidine is an exceptionally potent nAChR agonist.[11] Its high affinity across multiple nAChR subtypes makes it a valuable, albeit non-selective, radioligand and pharmacological tool for receptor characterization.[11] However, its potent activation of ganglionic nAChR subtypes leads to severe toxicity, precluding its therapeutic use.[11]
(S)-Nicotine
(S)-Nicotine is the primary psychoactive alkaloid in tobacco and the prototypical nAChR agonist. Its addictive properties are primarily mediated by its interaction with α4β2* and other nAChRs in the mesolimbic dopamine system, leading to dopamine release and feelings of reward.[2][4] It serves as the benchmark against which most other nAChR ligands are compared.
Comparative Analysis: Binding Affinity and Functional Activity
The pharmacological profile of a ligand is defined by two key parameters: its binding affinity (Kᵢ), which measures the strength of binding to a receptor, and its functional activity (EC₅₀ and Eₘₐₓ), which quantifies its ability to elicit a biological response upon binding.
Binding Affinity (Kᵢ)
Competitive radioligand binding assays are used to determine the Kᵢ value, where a lower Kᵢ indicates higher binding affinity. While comprehensive binding data for (R)-nornicotine at specific recombinant human nAChR subtypes is not as extensively documented as for clinically developed drugs, available data for the comparator ligands reveal clear differences in affinity and selectivity.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of Nicotinic Ligands at Human nAChR Subtypes
| Ligand | α4β2 | α3β4 | α7 | α6β2* | α1β1γδ (Muscle) |
|---|---|---|---|---|---|
| (R)-Nornicotine | N/A | N/A | High Affinity¹ | High Affinity¹ | N/A |
| Varenicline | 0.11 - 0.4[7][9] | 26[9] | 125[9] | 0.12[10] | >8000[9] |
| Epibatidine | ~0.05[11] | ~1[11] | ~15[11] | High Affinity | ~1 |
| (S)-Nicotine | 1.6 - 6.1[7][9] | 120[9] | >10,000[9] | 1.68[10] | 2000[9] |
Causality Behind Experimental Choices: The choice of radioligand is critical for these assays. [³H]-Epibatidine is often used for high-affinity heteromeric receptors like α4β2, while [¹²⁵I]-α-Bungarotoxin is the classic choice for the α7 subtype due to its high selectivity.[9] For α6β2* receptors, specific radiolabeled α-conotoxins like [¹²⁵I]-α-CtxMII are required to differentiate them from α4β2* receptors.[10]
Functional Activity (EC₅₀ and Eₘₐₓ)
Functional activity is typically measured using two-electrode voltage clamp or patch-clamp electrophysiology on cells expressing specific nAChR subtypes. The EC₅₀ value represents the concentration of a ligand that produces 50% of its maximal response, indicating its potency. The Eₘₐₓ value represents the maximum response a ligand can produce relative to a full agonist (like acetylcholine or nicotine), indicating its efficacy.
Table 2: Comparative Functional Activity of Nicotinic Ligands
| Ligand | Receptor Subtype | Activity Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ vs. ACh/Nicotine) |
|---|---|---|---|---|
| (R)-Nornicotine | Dopamine Release (NAc) | Agonist | 0.48 µM[8] | N/A |
| Nornicotine (racemic) | α7 | Agonist | ~17 µM[5] | ~50% (vs. ACh)[5] |
| Nornicotine (racemic) | α6β2* (chimera) | Agonist | ~4 µM[5] | ~50% (vs. ACh)[5] |
| Varenicline | α4β2 | Partial Agonist | 0.086 µM (DA release)[10] | ~24-45% (vs. Nicotine)[10] |
| Varenicline | α6β2* | Partial Agonist | 0.007 µM (DA release)[10] | ~49% (vs. Nicotine)[10] |
| Varenicline | α7 | Full Agonist | ~1.8 µM | ~100% (vs. ACh) |
| Epibatidine | α4β2 | Full Agonist | Low nM range | ~100% (vs. ACh) |
| (S)-Nicotine | α4β2 (high sensitivity) | Full Agonist | ~1.6 µM[12] | 100% (Reference) |
| (S)-Nicotine | Dopamine Release (NAc) | Full Agonist | 0.07 µM[8] | 100% (Reference)[8] |
Expert Insights:
-
(R)-Nornicotine's Potency in Dopamine Release: The most striking finding for (R)-nornicotine is its high potency for evoking dopamine release from the nucleus accumbens (EC₅₀ = 0.48 µM), a key process in drug reinforcement. It is significantly more potent than its enantiomer, (S)-nornicotine (EC₅₀ = 3.0 µM), and approaches the potency of (S)-nicotine itself (EC₅₀ = 0.07 µM) in this assay.[8] This suggests that (R)-nornicotine, formed as a metabolite or present in tobacco, may play a substantial role in the neuropharmacology of tobacco use.
-
Varenicline's Profile: Varenicline's data perfectly illustrates the concept of a partial agonist. Its high binding affinity (low Kᵢ) allows it to effectively compete with nicotine, while its moderate efficacy (Eₘₐₓ < 50%) at α4β2* and α6β2* receptors prevents the strong reinforcing signal that nicotine produces.[10] Its high potency (low EC₅₀) at these subtypes means it can exert its effects at therapeutic concentrations.[10]
-
Epibatidine's Power and Peril: Epibatidine's sub-nanomolar to low-nanomolar potency and full agonist activity across multiple neuronal subtypes explain both its utility as a research tool and its extreme toxicity.
-
Nornicotine at α7 and α6 Receptors:* Nornicotine acts as a moderately potent partial agonist at α7 and α6-containing receptors.[5] Its activity at α6* receptors, which are heavily implicated in dopamine release, aligns with the functional data from nucleus accumbens slices and underscores its potential contribution to nicotine dependence.[5][8]
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to generate the data above must be robust and well-validated. Below are representative, detailed methodologies for key assays.
Competitive Radioligand Binding Assay
This protocol describes how to determine the binding affinity (Kᵢ) of a test compound for a specific nAChR subtype.
Principle: This assay measures the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand of known high affinity from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Step-by-Step Protocol:
-
Preparation of Materials:
-
Membrane Preparation: Use cell membranes from HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2).
-
Radioligand: Prepare a solution of a high-affinity radioligand (e.g., [³H]Epibatidine) at a fixed concentration, typically at or below its Kₑ value.
-
Test Compound: Prepare a serial dilution of the unlabeled test compound (e.g., (R)-nornicotine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, membrane preparation, and a high concentration of a known non-radiolabeled ligand (e.g., 10 µM nicotine) to saturate the receptors.
-
Competition: Add assay buffer, radioligand, membrane preparation, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate for 2-4 hours at 4°C or room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove residual unbound radioactivity.
-
Detection: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the functional activity (potency and efficacy) of a test compound.
Principle: The patch-clamp technique allows for the recording of ion flow through a single channel or across the entire membrane of a cell. By applying a ligand and measuring the resulting electrical current, one can directly quantify receptor activation.
Step-by-Step Protocol:
-
Cell Preparation: Plate HEK293 cells expressing the nAChR subtype of interest onto glass coverslips 24-48 hours before the experiment.
-
Electrode and Solution Preparation:
-
External Solution (extracellular): 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.3.
-
Internal Solution (pipette): 140 mM KCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, pH 7.3.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.
-
-
Recording Setup:
-
Mount the coverslip onto the stage of an inverted microscope.
-
Perfuse the cells with the external solution.
-
Using a micromanipulator, approach a single cell with the glass pipette.
-
-
Seal Formation and Whole-Cell Configuration:
-
Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, achieving the "whole-cell" configuration. This provides electrical access to the entire cell.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential (typically -60 to -70 mV).
-
Using a fast perfusion system, apply the test compound at various concentrations for a short duration (e.g., 500 ms) to evoke an inward current.
-
Record the peak amplitude of the current at each concentration.
-
-
Data Analysis:
-
Plot the peak current amplitude against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum current (Iₘₐₓ).
-
To determine efficacy (Eₘₐₓ), normalize the Iₘₐₓ of the test compound to the Iₘₐₓ produced by a saturating concentration of a full agonist (e.g., acetylcholine).
-
Visualizations: Pathways and Workflows
Signaling Pathway and Experimental Workflows
Caption: Agonist binding to nAChRs leads to ion influx and downstream signaling.
Caption: Step-by-step workflow of a competitive radioligand binding assay.
Caption: Step-by-step workflow for whole-cell patch-clamp analysis.
Conclusion
The comparative analysis of this compound, varenicline, epibatidine, and nicotine reveals a spectrum of pharmacological profiles dictated by subtle variations in chemical structure.
-
(R)-Nornicotine emerges as a potent agonist, particularly in systems measuring dopamine release, suggesting it may contribute significantly to the reinforcing effects of tobacco. Its activity at α6* and α7 nAChRs further highlights its complex pharmacology.[5][8]
-
Varenicline stands out as a rationally designed partial agonist with high affinity and potency for α4β2* and α6β2* receptors, a profile that has translated into clinical success as a smoking cessation therapy.[9][10]
-
Epibatidine remains a benchmark for high-potency agonism, but its lack of subtype selectivity underscores the critical importance of selectivity for therapeutic safety.[11]
-
Nicotine serves as the quintessential full agonist at key neuronal subtypes, driving the cycle of addiction that these other compounds aim to modulate or mimic.
For researchers in the field, this guide emphasizes the necessity of a multi-faceted approach to ligand characterization. A combination of binding affinity studies across a panel of receptor subtypes and functional electrophysiological analysis is required to build a complete pharmacological picture. The distinct profile of (R)-nornicotine suggests that further investigation into its subtype-specific binding and functional characteristics is warranted and could provide new insights into nicotine dependence and the development of novel therapeutics.
References
- Marks, M. J., et al. (2011). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. The Journal of pharmacology and experimental therapeutics, 339(1), 158–168. [Link]
- Dwoskin, L. P., et al. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European Journal of Pharmacology, 428(1), 69-79. [Link]
- Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 160-167. [Link]
- Slavica, N., et al. (2013). Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Neuropharmacology, 71, 166-176. [Link]
- Rollema, H., et al. (2010). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 160(2), 334-345. [Link]
- Ghosheh, O., et al. (2001). Contributory role for nornicotine in nicotine neuropharmacology: nornicotine-evoked [3H]dopamine overflow from rat nucleus accumbens slices. The Journal of pharmacology and experimental therapeutics, 299(3), 998-1004. [Link]
- Green, T. A., et al. (2007). Effects of Nornicotine Enantiomers on Intravenous S(-)-Nicotine Self-Administration and Cardiovascular Function in Rats. The Journal of pharmacology and experimental therapeutics, 321(2), 765-772. [Link]
- Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: Relevance to nicotine dependence and drug discovery. Scholars@UK. [Link]
- Bertrand, D., et al. (1997). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. The Journal of neuroscience, 17(17), 6577-6587. [Link]
- Malpass, G. E., et al. (2013). Competition by nicotinic drugs for binding sites labeled by [125I]IPH, an epibatidine analog, in mouse brain.
- Aiken, S., et al. (2023). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. bioRxiv. [Link]
- Buisson, B., et al. (2000). Chronic Exposure to Nicotine Upregulates the Human α4β2 Nicotinic Acetylcholine Receptor Function. The Journal of neuroscience, 20(20), 7591-7597. [Link]
- Kem, W. R., et al. (2019). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. The Journal of pharmacology and experimental therapeutics, 371(3), 643-654. [Link]
- Wikipedia. (n.d.). Nornicotine. Wikipedia. [Link]
- McGranahan, T. M., et al. (2011). α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief. The Journal of neuroscience, 31(30), 10891-10902. [Link]
- McGranahan, T. M., et al. (2011). α4β2 nicotinic acetylcholine receptors on dopaminergic neurons mediate nicotine reward and anxiety relief. PubMed. [Link]
- Johnson, V. B., et al. (2021). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Molecules, 26(16), 4793. [Link]
Sources
- 1. Nornicotine - Wikipedia [en.wikipedia.org]
- 2. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α4β2 nicotinic acetylcholine receptors on dopaminergic neurons mediate nicotine reward and anxiety relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contributory role for nornicotine in nicotine neuropharmacology: nornicotine-evoked [3H]dopamine overflow from rat nucleus accumbens slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Racemic vs. Enantiopure 3-(pyrrolidin-2-yl)pyridine in Biological Assays
This guide provides an in-depth technical comparison of racemic and enantiopure 3-(pyrrolidin-2-yl)pyridine for researchers, scientists, and drug development professionals. We will explore the significance of chirality in the context of this molecule's biological activity, detail experimental protocols for its evaluation, and present a comparative analysis of expected outcomes.
The Critical Role of Chirality in Biological Systems
In drug discovery and development, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, can have profound implications for its biological activity.[1][2][3][4][5] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact preferentially with one enantiomer over the other.[2][5]
The U.S. Food and Drug Administration (FDA) has recognized the importance of stereoisomerism, issuing guidelines that emphasize the need to characterize the absolute stereochemistry of chiral compounds early in drug development.[1][2] This underscores the necessity of evaluating enantiopure compounds to avoid potential issues arising from the inactive or even harmful effects of one enantiomer in a racemic mixture.[1][2][3]
Understanding 3-(pyrrolidin-2-yl)pyridine and its Enantiomers
3-(pyrrolidin-2-yl)pyridine, also known as nornicotine, is a pyridine alkaloid found in tobacco and is a metabolite of nicotine.[6] It is a chiral molecule due to the stereocenter at the 2-position of the pyrrolidine ring, existing as (S)- and (R)-enantiomers.
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4594&t=l", label=""]; R_Nornicotine; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=91462&t=l", label=""]; S_Nornicotine; label="Figure 1: (R)- and (S)-enantiomers of 3-(pyrrolidin-2-yl)pyridine (Nornicotine)"; labelloc="b"; } /dot
Figure 1: (R)- and (S)-enantiomers of 3-(pyrrolidin-2-yl)pyridine (Nornicotine).
This compound and its enantiomers are of significant interest due to their activity as agonists at nicotinic acetylcholine receptors (nAChRs).[6] These receptors are ligand-gated ion channels involved in a wide range of physiological and pathological processes, making them important therapeutic targets.[7][8]
Comparative Biological Evaluation: Racemic vs. Enantiopure Forms
The central hypothesis is that the (S)- and (R)-enantiomers of 3-(pyrrolidin-2-yl)pyridine will exhibit different affinities and functional activities at nAChR subtypes. A racemic mixture, being a 1:1 combination of both enantiomers, will therefore display a composite biological profile that may mask the true potency and selectivity of the individual stereoisomers.
Experimental Design for Comparative Analysis
To rigorously compare the racemic and enantiopure forms, a series of in vitro and in vivo assays are recommended.
Figure 2: Experimental workflow for comparing racemic and enantiopure compounds.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of racemic and enantiopure 3-(pyrrolidin-2-yl)pyridine for various nAChR subtypes.
Rationale: This assay directly measures the interaction between the test compounds and the receptor, providing a quantitative measure of affinity. Comparing the Ki values of the enantiomers will reveal any stereoselectivity in binding.
Protocol:
-
Preparation of Membranes: Prepare cell membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α3β4, α7).
-
Competition Binding: Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]-epibatidine) and increasing concentrations of the test compounds (racemate, (S)-enantiomer, (R)-enantiomer).[7][8]
-
Incubation and Filtration: Allow the binding to reach equilibrium. Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.
In Vitro Functional Assays: Dopamine Release
Objective: To assess the functional activity (agonist or antagonist) and potency (EC50) of the compounds at nAChRs.
Rationale: nAChR activation in specific brain regions, such as the striatum and nucleus accumbens, leads to dopamine release.[9][10] This assay provides a measure of the functional consequence of receptor binding and can differentiate between full agonists, partial agonists, and antagonists. Studies have shown that nornicotine enantiomers can have different effects on dopamine release.[9]
Protocol:
-
Tissue Preparation: Prepare slices of rat striatum or nucleus accumbens.
-
Dopamine Release Stimulation: Incubate the slices with the test compounds at various concentrations.
-
Sample Collection: Collect the superfusate at timed intervals.
-
Dopamine Quantification: Measure the dopamine concentration in the superfusate using high-performance liquid chromatography (HPLC) with electrochemical detection or a commercially available ELISA kit.[11]
-
Data Analysis: Construct concentration-response curves and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) for each compound.
In Vivo Behavioral Assays: Nicotine Self-Administration
Objective: To evaluate the in vivo effects of the compounds on nicotine-seeking behavior.
Rationale: This is a well-established animal model of nicotine addiction. The ability of a compound to alter nicotine self-administration can provide insights into its potential as a smoking cessation therapy. Previous studies have investigated the effects of nornicotine enantiomers in this model.[9][10]
Protocol:
-
Animal Model: Use rats trained to self-administer nicotine intravenously.
-
Pretreatment: Administer the test compounds (racemate, (S)-enantiomer, (R)-enantiomer) at various doses prior to the self-administration sessions.
-
Behavioral Testing: Record the number of nicotine infusions self-administered during the session.
-
Control Experiments: To assess for non-specific effects on motivation, test the compounds on sucrose-maintained responding.[9]
-
Data Analysis: Analyze the dose-dependent effects of each compound on nicotine and sucrose self-administration.
Expected Data and Comparative Analysis
The following table summarizes the expected outcomes from the described assays, highlighting the potential differences between the racemic and enantiopure forms of 3-(pyrrolidin-2-yl)pyridine.
| Assay | Parameter | Racemic | (S)-Enantiomer | (R)-Enantiomer | Rationale for Differences |
| Receptor Binding | Ki (nM) at nAChR subtypes | Intermediate Affinity | Potentially Higher Affinity | Potentially Lower Affinity | Stereoselective binding to the chiral receptor pocket. |
| Dopamine Release | EC50 (µM) | Intermediate Potency | Potentially Higher Potency | Potentially Lower Potency | Differences in binding affinity and/or functional efficacy. |
| Nicotine Self-Administration | % Decrease in Infusions | Moderate Effect | Potentially Stronger Effect | Potentially Weaker Effect | The in vivo effect will be a composite of the individual enantiomers' actions. |
Interpretation of Results:
-
Stereoselectivity: A significant difference in the Ki, EC50, or in vivo potency between the (S)- and (R)-enantiomers would demonstrate stereoselectivity.
-
Racemic Mixture as a Composite: The biological activity of the racemic mixture is expected to be an average of the activities of the two enantiomers. This can be misleading, as a potent enantiomer's effect might be diluted by a less active one.
-
Therapeutic Implications: Identifying the more potent and selective enantiomer (the eutomer) is crucial for developing a more effective and potentially safer therapeutic agent.[3]
Conclusion
The evaluation of individual enantiomers of chiral compounds like 3-(pyrrolidin-2-yl)pyridine is not merely a regulatory formality but a scientific necessity. Biological systems are inherently chiral, and their interactions with small molecules are often stereospecific. The data from the comparative assays outlined in this guide will enable researchers to:
-
Uncover the true pharmacological profile of each enantiomer.
-
Identify the eutomer responsible for the desired biological activity.
-
Avoid potential off-target effects or toxicity associated with the less active or inactive enantiomer (the distomer).
By investing in the separate analysis of enantiopure compounds, the scientific community can advance the development of more precise and effective therapeutics targeting the nicotinic acetylcholine receptor system.
References
- Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. Journal of the American Chemical Society, 133(16), 5986-5993. [Link]
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
- Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switching. Nature reviews Drug discovery, 1(10), 753-768. [Link]
- McConathy, J., & Owens, M. J. (2003). Chirality in drug design and development.
- Hancu, G., Lupu, A., & Rusu, A. (2021). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Pharmaceutics, 13(9), 1386. [Link]
- National Center for Biotechnology Information. (n.d.). Nornicotine. In PubChem.
- Dwoskin, L. P., Crooks, P. A., Teng, L., Green, T. A., & Bardo, M. T. (2001). Effects of nornicotine enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats. Psychopharmacology, 158(3), 323-333. [Link]
- Green, T. A., Crooks, P. A., Bardo, M. T., & Dwoskin, L. P. (2001). R(+)-Nornicotine is more potent than S(-)-nornicotine in stimulating [3H]dopamine release from rat nucleus accumbens slices. Psychopharmacology, 158(3), 334-341. [Link]
- Zhu, J., Zhang, X., & Li, H. (2014). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of neuroscience : the official journal of the Society for Neuroscience, 34(33), 10935-10946. [Link]
- Dwoskin, L. P., Crooks, P. A., Teng, L., Green, T. A., & Bardo, M. T. (2001). Effects of nornicotine enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats. Psychopharmacology, 158(3), 323-333. [Link]
- ZaiQi Bio-Tech. (n.d.). 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1.
- Dominiak, P., Tucholska, K., & Tucholski, J. (2021). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. International journal of molecular sciences, 22(16), 8887. [Link]
- Marks, M. J., Robinson, S. F., & Collins, A. C. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. ACS chemical neuroscience, 10(11), 4566-4575. [Link]
- National Center for Biotechnology Information. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. In PubChem.
- Wikipedia. (n.d.). Nornicotine.
- National Center for Biotechnology Information. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. In PubChem.
- Talley, T. T., Gmiro, V. E., & Taylor, P. (2008). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of the American Chemical Society, 130(40), 13242-13243. [Link]
- Ishizu, K., Irie, T., & Fukushi, K. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in pharmacology, 2, 61. [Link]
- Ivanova, N. A., Gaisina, I. N., & Miftakhov, M. S. (2016). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. Russian Chemical Bulletin, 65(8), 2011-2016. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 5. pharma.researchfloor.org [pharma.researchfloor.org]
- 6. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 9. Effects of Nornicotine Enantiomers on Intravenous S(-)-Nicotine Self-Administration and Cardiovascular Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of nornicotine enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (R)-3-(pyrrolidin-2-yl)pyridine: Traditional Routes vs. Modern Biocatalytic Approaches
(R)-3-(pyrrolidin-2-yl)pyridine, also known as (R)-nornicotine, is a crucial chiral building block in medicinal chemistry and drug development. Its pyrrolidine motif is a privileged scaffold found in numerous biologically active compounds. The enantiomeric purity of this compound is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of traditional and emerging synthetic methodologies for obtaining enantiomerically pure this compound, offering researchers and process chemists the data and insights needed to select the optimal route for their specific application.
Introduction to the Synthetic Challenge
The primary challenge in synthesizing this compound lies in the stereoselective construction of the chiral center at the 2-position of the pyrrolidine ring. Traditional methods have often relied on classical resolutions or the use of chiral auxiliaries, which can be laborious and may not be the most atom-economical. In contrast, modern synthetic approaches, particularly those employing biocatalysis, offer the promise of high enantioselectivity, milder reaction conditions, and improved sustainability. This guide will dissect and compare these divergent strategies, providing both the "how" and the "why" behind the experimental choices.
Traditional Synthetic Strategies
Traditional approaches to this compound can be broadly categorized into two main strategies: the resolution of a racemic mixture and asymmetric synthesis using a chiral auxiliary.
Method 1: Reduction of Myosmine followed by Chiral Resolution
This classical approach involves the synthesis of the achiral precursor, myosmine, followed by its reduction to racemic nornicotine. The desired (R)-enantiomer is then isolated through diastereomeric salt formation with a chiral resolving agent.
Workflow for Traditional Racemic Synthesis and Resolution
Comparative analysis of the binding affinity of nornicotine isomers to nAChRs
An In-Depth Comparative Guide to the Binding Affinity of Nornicotine Isomers at Nicotinic Acetylcholine Receptors
Introduction: The Significance of Nornicotine and its Isomers
Nornicotine, a primary metabolite of nicotine and a naturally occurring alkaloid in tobacco, presents a compelling case for detailed pharmacological investigation.[1] It exists as two stereoisomers, (S)-nornicotine and (R)-nornicotine, which, despite their structural similarity, exhibit distinct neurochemical and behavioral profiles.[2] This guide provides a comparative analysis of the binding and functional activity of these isomers at various nicotinic acetylcholine receptor (nAChR) subtypes, offering valuable insights for researchers in neuropharmacology and drug development.
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[3][4] Composed of five subunits, the specific arrangement of these subunits dictates the receptor's pharmacological and physiological properties.[5] Key nAChR subtypes include the high-affinity nicotine binding α4β2 receptors, implicated in nicotine addiction, and the homomeric α7 receptors, which are targets for cognitive enhancement.[6] The interaction of nornicotine isomers with this array of nAChR subtypes is a crucial area of study for understanding nicotine's complex effects and for the development of novel therapeutics targeting these receptors.
Comparative Analysis of Nornicotine Isomer Activity at nAChRs
Binding Affinity in a Mixed Receptor Population
An early key study investigated the ability of nornicotine stereoisomers to displace radiolabeled ligands in rat brain cortex homogenates, a preparation containing a mixture of nAChR subtypes. The results indicated no significant difference in the IC50 values between the isomers for displacing both [3H]-(-)-nicotine and [3H]-acetylcholine.[7][8]
| Radioligand | Nornicotine Isomer | IC50 (nM) |
| [3H]-(-)-Nicotine | (-)-Nornicotine | 227 ± 7 |
| (+)-Nornicotine | 202 ± 7 | |
| [3H]-Acetylcholine | (-)-Nornicotine | 2.0 ± 0.3 |
| (+)-Nornicotine | 2.5 ± 0.3 |
Table 1: Comparative IC50 values of nornicotine isomers for displacement of [3H]-(-)-nicotine and [3H]-acetylcholine in rat brain cortex. Data from Copeland et al., 1991.[7][8]
This lack of stereoselectivity in a mixed receptor population suggests that, when averaged across all present nAChR subtypes, the binding affinity of the two isomers is comparable. However, this does not preclude the possibility of significant subtype-specific differences in binding, which are often revealed through functional assays in specific brain regions or with recombinantly expressed receptors.
Functional Activity: Unmasking Subtype-Specific Stereoselectivity
In contrast to the binding data from cortical homogenates, functional assays measuring neurotransmitter release have revealed significant stereoselectivity in the actions of nornicotine isomers, strongly suggesting subtype-specific differences in their pharmacology.
| Brain Region | nAChR Subtype Implicated | More Potent Isomer | Effect |
| Nucleus Accumbens | Likely α4β2* and/or α6-containing | R(+)-nornicotine | Dopamine Release |
| Striatum | Thought to involve α3β2* | S(-)-nornicotine | Dopamine Release |
Table 2: Stereoselective functional effects of nornicotine isomers on dopamine release in different rat brain regions.[2][9][10]
This divergence between binding in a mixed population and functional outcomes in specific regions is a critical finding. It underscores the principle that broad binding assays can mask subtle but pharmacologically significant subtype selectivities. The differential effects on dopamine release suggest that (R)- and (S)-nornicotine may have distinct binding affinities or functional efficacies at the specific nAChR subtypes that modulate dopamine release in the nucleus accumbens versus the striatum.
Furthermore, studies with racemic nornicotine on recombinantly expressed receptors have confirmed its activity at specific subtypes, demonstrating that it is a potent agonist at α6/α3 chimeric receptors (EC50 ≈ 4 µM) and α7 receptors (EC50 ≈ 17 µM).[1][11]
nAChR Signaling Pathway
The binding of an agonist, such as a nornicotine isomer, to the extracellular domain of a nAChR initiates a conformational change that opens the ion channel. This allows for the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane and subsequent activation of downstream signaling pathways.
Caption: Agonist binding to nAChRs triggers channel opening and downstream signaling.
Experimental Protocol: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of nornicotine isomers for a specific nAChR subtype, a competitive radioligand binding assay is a standard and robust method.
Principle
This assay measures the ability of an unlabeled compound (the "competitor," e.g., (S)- or (R)-nornicotine) to displace a radiolabeled ligand with known high affinity for the target receptor from the receptor binding sites. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Materials
-
Biological Material: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).
-
Radioligand: A high-affinity nAChR ligand such as [3H]Epibatidine or [3H]Cytisine.
-
Test Compounds: (S)-nornicotine and (R)-nornicotine, prepared in a serial dilution.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist, such as nicotine.
-
Buffers: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Equipment: 96-well plates, cell harvester, glass fiber filters, and a scintillation counter.
Procedure
-
Membrane Preparation:
-
Homogenize cells expressing the target nAChR subtype in ice-cold homogenization buffer.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation to designated wells.
-
Non-specific Binding: Add a saturating concentration of the non-specific binding control, radioligand, and membrane preparation to designated wells.
-
Competition: Add serial dilutions of the nornicotine isomer, radioligand, and membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay to determine Ki values.
Conclusion and Future Directions
The available evidence paints a complex picture of the interaction between nornicotine isomers and nAChRs. While binding assays on mixed receptor populations in brain homogenates do not show significant stereoselectivity, functional assays in specific brain regions reveal clear differences in the potency of (S)- and (R)-nornicotine. This highlights the critical importance of studying ligand-receptor interactions at the level of specific receptor subtypes.
For researchers and drug development professionals, this underscores the need for further investigation. A comprehensive characterization of the binding affinities (Ki) and functional activities (EC50, Imax) of both (S)- and (R)-nornicotine across a panel of human recombinant nAChR subtypes (e.g., α4β2, α3β4, α7, α6-containing subtypes) is essential. Such studies would elucidate the molecular basis for the observed functional stereoselectivity and could pave the way for the development of novel, subtype-selective nAChR modulators with improved therapeutic profiles for a range of neurological and psychiatric disorders. Computational modeling of the binding poses of each isomer within the specific receptor subtypes could also provide valuable insights into the structural determinants of their differential activities.[3][12][13][14]
References
- Copeland, J. R., Adem, A., Jacob, P., 3rd, & Nordberg, A. (1991). A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex. Naunyn-Schmiedeberg's archives of pharmacology, 343(2), 123–127. [Link]
- Copeland, J. R., Adem, A., Jacob, P., & Nordberg, A. (1991). A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex. Semantic Scholar. [Link]
- Papke, R. L., Horenstein, N. A., & Stokes, C. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of neurochemistry, 101(1), 160–167. [Link]
- Marks, M. J., Whiteaker, P., & Collins, A. C. (2007). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 53(3), 411–422. [Link]
- DeSantis, G. D., Okura, Y., Hirata, K., Ishiuchi, S. I., Fujii, M., & Xantheas, S. S. (2014). Isomers and conformational barriers of gas-phase nicotine, nornicotine, and their protonated forms. The journal of physical chemistry. A, 118(28), 5279–5293. [Link]
- DeSantis, G. D., Okura, Y., Hirata, K., Ishiuchi, S. I., Fujii, M., & Xantheas, S. S. (2014). Isomers and Conformational Barriers of Gas-Phase Nicotine, Nornicotine, and Their Protonated Forms.
- Papke, R. L., Horenstein, N. A., & Stokes, C. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: Relevance to nicotine dependence and drug discovery. Scholars@UK. [Link]
- DeSantis, G. D., Okura, Y., Hirata, K., Ishiuchi, S. I., Fujii, M., & Xantheas, S. S. (2014). CONFORMATIONAL ISOMERS OF NICOTINE, NORNICOTINE AND THEIR HYDRATED CLUSTERS.
- Holtman, J. R., Jr, Crooks, P. A., Johnson-Hardy, J. K., & Wala, E. P. (2010). Effects of nornicotine enantiomers on cardiovascular function.
- Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical pharmacology, 89(1), 1–11. [Link]
- Gotti, C., D'arrigo, A., & Manzella, L. (2018). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International journal of molecular sciences, 19(11), 3379. [Link]
- De Luca, E., Boscaino, F., Avitabile, C., Comez, L., Di Leva, F. S., Novellino, E., & Gessini, A. (2022). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International journal of molecular sciences, 23(19), 11845. [Link]
- Papke, R. L., & Wageman, C. R. (2014). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Current topics in medicinal chemistry, 14(4), 454–467. [Link]
- Griguoli, M., & Rucavado, A. (2004). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. BMC structural biology, 4, 1. [Link]
- DeSantis, G. D., Okura, Y., Hirata, K., Ishiuchi, S., Fujii, M., & Xantheas, S. S. (2014). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. OSTI.gov. [Link]
- Stairs, D. J., Bardo, M. T., & Dwoskin, R. L. (2007). Effects of nornicotine enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats. Psychopharmacology, 194(4), 499–510. [Link]
- Crooks, P. A., Bardo, M. T., & Dwoskin, R. L. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine.
- Stairs, D. J., Bardo, M. T., & Dwoskin, R. L. (2007). Effects of nornicotine enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats. University of Kentucky College of Arts & Sciences. [Link]
- Kaul, R., & Taly, A. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 599824. [Link]
- Lukas, R. J., Changeux, J. P., Le Novère, N., Albuquerque, E. X., Balfour, D. J., Bentley, D. C., ... & Heinemann, S. (2004). Naturally-expressed nicotinic acetylcholine receptor subtypes. Nicotinic acetylcholine receptors: from molecular biology to cognition, 3-41. [Link]
- Al-Hasan, Y. M., Kundu, A., & Henderson, B. J. (2021). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. International journal of molecular sciences, 22(16), 8820. [Link]
- Gotti, C., Zoli, M., & Clementi, F. (2014). Diversity of native nicotinic receptor subtypes in mammalian brain. IRIS Unimore. [Link]
- Rogers, S. W., & Browne, C. A. (2021). The Human Alpha3 Beta2 Neuronal Nicotinic Acetylcholine Receptor Can Form Two Distinguishable Subtypes. International journal of molecular sciences, 22(11), 5945. [Link]
Sources
- 1. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior [mdpi.com]
- 7. A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex | Semantic Scholar [semanticscholar.org]
- 9. Effects of nornicotine enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of nornicotine enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 11. scholars.uky.edu [scholars.uky.edu]
- 12. Isomers and conformational barriers of gas-phase nicotine, nornicotine, and their protonated forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
A Comparative Guide to the In Vitro and In Vivo Profiles of (R)- and (S)-Nornicotine
Prepared by: Gemini, Senior Application Scientist
Introduction
Nornicotine, a primary metabolite of nicotine and a natural alkaloid in tobacco plants, presents a fascinating case of stereoisomerism with significant implications for neuropharmacology and therapeutic development.[1][2][3] As the N-demethylated derivative of nicotine, nornicotine exists as two enantiomers: (R)-(+)-nornicotine and (S)-(-)-nornicotine. While structurally similar, these mirror-image molecules exhibit distinct pharmacological profiles, influencing their interactions with nicotinic acetylcholine receptors (nAChRs) and subsequent physiological and behavioral outcomes.[1][4] This guide provides a detailed comparison of (R)- and (S)-nornicotine, synthesizing key in vitro and in vivo experimental data to inform researchers and drug development professionals. We will explore their differential receptor affinities, functional activities, and systemic effects, underpinned by detailed experimental protocols that form the basis of these findings.
In Vitro Comparison: Receptor Interactions and Functional Consequences
The differential pharmacology of nornicotine enantiomers begins at the molecular level with their interaction with nAChRs, ligand-gated ion channels crucial for synaptic transmission.
Receptor Binding Affinity
Unlike nicotine, where the (S)- enantiomer binds with significantly higher affinity to nAChRs than the (R)- enantiomer, the nornicotine enantiomers show a less pronounced stereoselectivity in binding assays. Early studies using rat brain cortex tissue demonstrated that while (-)-nicotine was 13 to 25-fold more potent than (+)-nicotine in displacing radiolabeled ligands, no significant difference was observed between (R)- and (S)-nornicotine in their ability to displace ³H-(-)-nicotine or ³H-acetylcholine.[5] This suggests that the N-methyl group of nicotine is a critical determinant for stereoselective binding, and its absence in nornicotine reduces the chiral discrimination at these receptor sites.
Functional Activity at nAChR Subtypes
While binding affinities may be similar, the functional consequences of receptor activation reveal stark differences between the enantiomers. Nornicotine is known to be a potent agonist at several nAChR subtypes, including the α6 and α7 subtypes, which are implicated in dopamine release and cognitive processes, respectively.[3][6][7]
The most striking functional divergence is observed in their effects on dopamine release in different brain regions, which are central to nicotine's reinforcing properties.
-
Nucleus Accumbens: In studies using superfused rat nucleus accumbens slices, (R)-(+)-nornicotine is more potent than (S)-(-)-nornicotine at stimulating dopamine release.[1][4] However, (R)-(+)-nornicotine acts as a partial agonist, exhibiting lower efficacy (a smaller maximal effect) compared to (S)-(-)-nornicotine.[1]
-
Striatum: In contrast, (S)-(-)-nornicotine is approximately twice as effective as (R)-(+)-nornicotine in evoking dopamine release from rat striatal slices.[1][8]
This regional discrepancy suggests that the enantiomers differentially target the specific nAChR subtypes that modulate dopamine release in the mesolimbic (reward) and nigrostriatal (motor function) pathways.[1][8]
Experimental Protocol: In Vitro Dopamine Release Assay
This protocol outlines a standard method for assessing the functional activity of nornicotine enantiomers by measuring dopamine release from brain tissue slices.
Objective: To quantify and compare the potency (EC₅₀) and efficacy (Iₘₐₓ) of (R)- and (S)-nornicotine in stimulating dopamine release from rat nucleus accumbens or striatal slices.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize adult Sprague-Dawley rats according to institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated Krebs buffer.
-
Slice the nucleus accumbens or striatum into 300 µm sections using a vibratome.
-
-
Dopamine Preloading:
-
Pre-incubate the slices in oxygenated Krebs buffer containing [³H]dopamine for 30 minutes at 37°C to allow for uptake into dopaminergic neurons.
-
-
Superfusion:
-
Transfer individual slices to a superfusion chamber.
-
Perfuse the slices with oxygenated Krebs buffer at a constant flow rate (e.g., 1 mL/min) at 37°C.
-
Collect baseline fractions of the superfusate every 5 minutes to measure spontaneous [³H]dopamine outflow.
-
-
Stimulation:
-
After a stable baseline is established, switch the perfusion medium to one containing a known concentration of either (R)- or (S)-nornicotine.
-
Expose the tissue to the compound for a defined period (e.g., 10 minutes).
-
Continue collecting fractions to measure stimulated [³H]dopamine release.
-
-
Data Analysis:
-
Quantify the radioactivity in each fraction using liquid scintillation counting.
-
Calculate the amount of [³H]dopamine released as a percentage of the total radioactivity in the tissue at the time of collection.
-
Construct concentration-response curves to determine the EC₅₀ and Iₘₐₓ values for each enantiomer.
-
Causality and Validation: This protocol is self-validating by including a calcium-free buffer control to confirm that release is calcium-dependent (vesicular) and by using a known nAChR antagonist like mecamylamine to confirm the response is receptor-mediated.[1]
In Vivo Comparison: Systemic and Behavioral Effects
In vivo studies in animal models confirm and expand upon the differences observed in vitro, highlighting their distinct potential as therapeutic agents.
Pharmacokinetics and Bioavailability
Following systemic administration, the bioavailability of the two enantiomers appears to be similar. Studies in rats have shown that comparable levels of (R)- and (S)-nornicotine are recovered from the brain 60 minutes after injection, suggesting that enantioselectivity in behavioral effects is not due to differences in brain penetration.[4] Notably, nornicotine has a brain half-life that is approximately three times longer than that of nicotine, indicating a more sustained presence and potential for prolonged receptor interaction.[1]
Cardiovascular Effects
Acutely, both enantiomers produce similar increases in blood pressure and heart rate. However, upon repeated administration, tolerance develops to the pressor effects of (R)-(+)-nornicotine, but not to those of (S)-(-)-nornicotine.[1][4] This differential development of tolerance is a critical factor for considering the long-term safety profile of each enantiomer.
Behavioral Pharmacology
The behavioral effects of the nornicotine enantiomers are markedly different and have been a key focus of research into their potential as smoking cessation aids.
-
Locomotor Activity: Repeated administration of (S)-(-)-nornicotine produces hyperactivity in rats, a behavioral profile similar to nicotine. In contrast, neither acute nor repeated administration of (R)-(+)-nornicotine induces hyperactivity.[1][8]
-
Nicotine Self-Administration: The most significant finding is in the context of nicotine reinforcement. When administered as a pretreatment, (R)-(+)-nornicotine is more potent than (S)-(-)-nornicotine in decreasing subsequent intravenous self-administration of S(-)-nicotine in rats.[1][4][8] This suggests that (R)-(+)-nornicotine may be more effective at reducing the reinforcing effects of nicotine, potentially by acting as a partial agonist at the nAChRs that mediate reward.[1]
Summary of Comparative Data
| Parameter | (R)-(+)-Nornicotine | (S)-(-)-Nornicotine | Key Finding |
| DA Release (NAcc) | More Potent, Lower Efficacy (Partial Agonist) | Less Potent, Higher Efficacy (Full Agonist) | (R)-form acts as a partial agonist in the brain's reward center.[1] |
| DA Release (Striatum) | Less Potent | More Potent | (S)-form is more active in the motor control region.[1][8] |
| Cardiovascular Effects | Tolerance develops to pressor effects | Tolerance does not develop | (R)-form may have a safer long-term cardiovascular profile.[1][4] |
| Locomotor Activity | No hyperactivity | Induces hyperactivity | (S)-form has a more stimulant-like profile.[1][8] |
| Nicotine Self-Admin | More potent in decreasing nicotine intake | Less potent in decreasing nicotine intake | (R)-form is more effective at reducing nicotine reinforcement.[4] |
Experimental Protocol: Intravenous Nicotine Self-Administration
This protocol describes a standard operant conditioning model used to evaluate how nornicotine enantiomers affect the reinforcing properties of nicotine.
Objective: To determine if pretreatment with (R)- or (S)-nornicotine alters the rate of intravenous nicotine self-administration in rats.
Methodology:
-
Surgical Preparation:
-
Anesthetize adult male rats and surgically implant a chronic indwelling catheter into the jugular vein.
-
Allow rats to recover for 5-7 days post-surgery.
-
-
Operant Training:
-
Place rats in operant conditioning chambers equipped with two levers.
-
Train rats to press the "active" lever to receive an intravenous infusion of S(-)-nicotine (e.g., 0.03 mg/kg/infusion). Presses on the "inactive" lever are recorded but have no consequence.
-
Sessions are typically 60 minutes daily. Training continues until a stable baseline of responding is achieved.
-
-
Pretreatment Phase:
-
Once stable responding is established, administer a dose of (R)-nornicotine, (S)-nornicotine, or saline via intraperitoneal injection 15-30 minutes before the self-administration session.
-
A within-subjects design is often used, where each rat is tested with all pretreatment conditions in a counterbalanced order.
-
-
Data Collection and Analysis:
-
Record the number of infusions earned (active lever presses) and inactive lever presses during each session.
-
Compare the number of nicotine infusions earned following pretreatment with each nornicotine enantiomer to the saline control condition.
-
Statistical analysis (e.g., ANOVA) is used to determine if there is a significant reduction in nicotine intake.
-
Causality and Validation: To ensure that the reduction in nicotine self-administration is not due to a general suppression of behavior (e.g., sedation), a control experiment is run where rats are trained to self-administer a different reinforcer, such as sucrose.[4] If a nornicotine enantiomer reduces nicotine intake but not sucrose intake, it demonstrates a selective effect on nicotine reinforcement.[4]
Synthesis and Chiral Resolution
The study of individual enantiomers requires their isolation in high enantiomeric purity. This is typically achieved either through enantioselective synthesis or by the resolution of a racemic mixture. Common resolution methods involve treating racemic nornicotine with an optically pure chiral acid, such as dibenzoyl-d-tartaric acid, to form diastereomeric salts that can be separated by crystallization, followed by liberation of the pure enantiomer.[9] Various synthetic routes have also been developed to produce (R)- and (S)-nornicotine specifically.[10][11][12]
Conclusion and Therapeutic Implications
The distinct pharmacological profiles of (R)- and (S)-nornicotine underscore the critical importance of stereochemistry in drug action. In vitro data reveal that while both enantiomers bind to nAChRs, they exhibit different functional activities, particularly concerning dopamine release in key brain regions.[1][8] These molecular differences translate into significant in vivo consequences.
The (R)-(+)-enantiomer emerges as a particularly interesting candidate for therapeutic development. Its profile as a partial agonist in the nucleus accumbens, coupled with its superior ability to reduce nicotine self-administration without producing hyperactivity and with a more favorable cardiovascular tolerance profile, suggests it could be a promising agent for smoking cessation.[1][4] By partially stimulating reward pathways, it may alleviate withdrawal symptoms while simultaneously blocking the reinforcing effects of nicotine from tobacco. Conversely, the stimulant and non-tolerizing cardiovascular properties of the (S)-(-)-enantiomer might render it less suitable for this indication. This comparative guide provides the foundational data and experimental context necessary for advancing research and development in this promising area.
References
- Effects of Nornicotine Enantiomers on Intravenous S(-)
- Effects of nornicotine enantiomers on intravenous S(-)
- Resolution of (.+-.)-5-bromonornicotine. Synthesis of (R)- and (S)-nornicotine of high enantiomeric purity. The Journal of Organic Chemistry. [Link]
- Effects of R(+)-nornicotine and S(-)-nornicotine on S(-)-nicotine self-administration.
- A Novel Approach for the Synthesis of (R) and (S)-Nicotine. Scirp.org. [Link]
- Efficient Method of (S)-Nicotine Synthesis. MDPI. [Link]
- The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. PubMed. [Link]
- A Novel Approach for the Synthesis of (R) and (S)-Nicotine. Scirp.org. [Link]
- Process for the resolution of (R,S)-nicotine.
- The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: Relevance to nicotine dependence and drug discovery. Scholars@UK. [Link]
- Nornicotine. Wikipedia. [Link]
- A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in r
Sources
- 1. Effects of Nornicotine Enantiomers on Intravenous S(-)-Nicotine Self-Administration and Cardiovascular Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R,S)-Nornicotine | CAS 5746-86-1 | LGC Standards [lgcstandards.com]
- 3. Nornicotine - Wikipedia [en.wikipedia.org]
- 4. Effects of nornicotine enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. researchgate.net [researchgate.net]
- 9. US8378111B2 - Process for the resolution of (R,S)-nicotine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel Approach for the Synthesis of (R) and (S)-Nicotine [scirp.org]
- 12. mdpi.com [mdpi.com]
A Spectroscopic Guide to Differentiating (R)- and (S)-3-(pyrrolidin-2-yl)pyridine
In the landscape of pharmaceutical research and development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the (R) and (S) enantiomers of 3-(pyrrolidin-2-yl)pyridine, a heterocyclic compound of interest due to its structural similarity to nicotine and its potential as a scaffold in drug discovery.
This document moves beyond a simple data sheet, offering insights into the causal mechanisms behind the spectroscopic observations. We will explore which techniques can and cannot distinguish between these chiral twins and provide the experimental frameworks necessary for replication and validation in your own laboratory settings.
The Challenge of Chirality: Why Standard Spectroscopy Often Fails
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] Consequently, most standard spectroscopic techniques, which probe molecular properties that are independent of chirality, will yield identical results for both the (R) and (S) forms. These methods include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interaction with the electromagnetic radiation in these techniques is not sensitive to the three-dimensional arrangement of atoms at a chiral center.
However, when a chiral substance interacts with another chiral entity, such as circularly polarized light, differentiation becomes possible. This is the foundational principle of chiroptical spectroscopy.
Part 1: Achiral Spectroscopic Analysis
Under standard achiral conditions, the spectra for (R)- and (S)-3-(pyrrolidin-2-yl)pyridine are indistinguishable. The data presented here is applicable to both enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. For enantiomers in an achiral solvent, the corresponding protons (¹H NMR) and carbon atoms (¹³C NMR) are in chemically equivalent environments, resulting in identical spectra.
Expected ¹³C NMR Data
| Carbon Atom Position | Expected Chemical Shift (δ) in ppm |
| Pyridine C2 | ~149 |
| Pyridine C3 | ~138 |
| Pyridine C4 | ~123 |
| Pyridine C5 | ~135 |
| Pyridine C6 | ~148 |
| Pyrrolidine C2' | ~60 |
| Pyrrolidine C3' | ~25 |
| Pyrrolidine C4' | ~35 |
| Pyrrolidine C5' | ~46 |
| Note: Data is representative and sourced from spectral databases for 3-(pyrrolidin-2-yl)pyridine (nornicotine).[2] |
Expected ¹H NMR Data
| Proton Position | Expected Chemical Shift (δ) in ppm | Multiplicity |
| Pyridine H2 | ~8.5 | Doublet |
| Pyridine H4 | ~7.7 | Doublet of Triplets |
| Pyridine H5 | ~7.3 | Multiplet |
| Pyridine H6 | ~8.5 | Doublet |
| Pyrrolidine H2' | ~4.1 | Triplet |
| Pyrrolidine H3', H4' | ~1.6 - 2.2 | Multiplets |
| Pyrrolidine H5' | ~3.0 - 3.2 | Multiplets |
| Pyrrolidine NH | ~2.5 | Broad Singlet |
| Note: Data is representative and sourced from spectral databases for 3-(pyrrolidin-2-yl)pyridine (nornicotine).[2] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample ((R)- or (S)-3-(pyrrolidin-2-yl)pyridine) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1s). For ¹³C NMR, a greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Since enantiomers have the same molecular formula and mass, their molecular ion peaks and fragmentation patterns will be identical.[3]
Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.20 g/mol |
| [M+H]⁺ (m/z) | 149.107 |
| Note: Data corresponds to the chemical formula of the compound.[2] |
Experimental Protocol: Mass Spectrometry (Electrospray Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable ion signal.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500) for a sufficient duration to obtain a good signal-to-noise ratio.
Part 2: Chiroptical Spectroscopy - The Key to Differentiation
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) is an absorption spectroscopy method that uses circularly polarized light.[4] Chiral molecules absorb left- and right-circularly polarized light to different extents.[1][5] A CD spectrum is a plot of this difference in absorption (ΔA = A_left - A_right) versus wavelength.
The Principle of Distinction: Enantiomers produce CD spectra that are perfect mirror images of each other.[4] If one enantiomer has a positive CD signal (a positive "Cotton effect") at a certain wavelength, its mirror image will have a negative signal of the same magnitude at that same wavelength.[6] This makes CD spectroscopy the ideal, non-destructive method for distinguishing between (R)- and (S)-3-(pyrrolidin-2-yl)pyridine.
Expected Circular Dichroism Data
| Enantiomer | Expected Sign of Cotton Effect |
| (R)-3-(pyrrolidin-2-yl)pyridine | Positive (+) |
| (S)-3-(pyrrolidin-2-yl)pyridine | Negative (-) |
| Note: The specific sign (positive/negative) for a given configuration (R/S) must be determined experimentally or through computational prediction, but they will be opposite. For many similar chiral drugs, the (R) isomer often displays a positive Cotton effect.[6] |
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable, non-absorbing solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 0.1-0.5 mM).[6] The concentration must be carefully controlled for quantitative comparison.
-
Cuvette: Use a quartz cuvette with a specific path length (e.g., 1 cm or 0.1 cm).
-
Blank Spectrum: First, acquire a baseline spectrum of the solvent in the cuvette. This will be subtracted from the sample spectrum.
-
Sample Spectrum: Acquire the CD spectrum of the sample over the desired UV wavelength range (e.g., 200-350 nm).
-
Data Processing: Subtract the solvent baseline from the sample spectrum. The resulting data is typically reported in units of molar ellipticity ([θ]) or differential extinction coefficient (Δε).[6]
-
Comparison: Repeat the procedure for the other enantiomer. The resulting spectra should be mirror images.
Conclusion
The definitive differentiation is achieved through chiroptical techniques, with Circular Dichroism (CD) spectroscopy being the most direct and powerful tool. It provides a unique spectral fingerprint for each enantiomer, yielding spectra that are equal in magnitude but opposite in sign. This guide provides the foundational knowledge and experimental protocols for researchers to confidently characterize and distinguish these critical stereoisomers.
References
- Chromatography Today.
- Habra, N., et al. (2014). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Molecules, 19(9), 14531-14547. [Link]
- Kelly, S. M., & Price, N. C. (2021). Beginners guide to circular dichroism. The Biochemist, 43(2), 34-37. [Link]
- PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine.
- Applied Photophysics. (n.d.). Circular Dichroism FAQs. [Link]
- ACS Publications. (2019). Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard. Analytical Chemistry. [Link]
- NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. In NIST Chemistry WebBook. [Link]
- PubChem. (n.d.). 3-(1-Nitrosopyrrolidin-2-yl)pyridine.
- SpectraBase. (n.d.). 3-(1-methylpyrrolidin-2-yl)-2H-pyridine-1-carboxylic acid methyl ester. [Link]
- PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine.
Sources
- 1. Circular Dichroism FAQs [photophysics.com]
- 2. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for the Asymmetric Synthesis of 3-(Pyrrolidin-2-yl)pyridine: A Guide for Researchers
The chiral pyrrolidine moiety is a cornerstone of numerous pharmaceuticals and natural products. Among these, 3-(pyrrolidin-2-yl)pyridine, a key structural motif and a direct precursor to compounds like nicotine and its analogs, presents a significant synthetic challenge. Achieving high enantioselectivity at the C2 position of the pyrrolidine ring is paramount for biological activity and therapeutic efficacy. This guide provides a comprehensive, head-to-head comparison of prominent catalytic systems for the asymmetric synthesis of this critical scaffold, offering insights into their performance, mechanistic underpinnings, and practical applicability for researchers in drug development and organic synthesis.
Introduction: The Significance of the Chiral 2-Substituted Pyrrolidine Ring
The 3-(pyrrolidin-2-yl)pyridine core is a privileged scaffold in medicinal chemistry, most notably as the fundamental structure of nicotine. The stereochemistry at the C2 position of the pyrrolidine ring dictates the molecule's interaction with nicotinic acetylcholine receptors (nAChRs), influencing its pharmacological profile. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure 3-(pyrrolidin-2-yl)pyridine is of critical importance for the discovery of novel therapeutics targeting these receptors.
This guide will dissect and compare various catalytic approaches, focusing on key performance indicators such as enantiomeric excess (ee%), chemical yield, and reaction conditions. We will explore both organocatalytic and metal-catalyzed systems, providing a nuanced understanding of the strengths and limitations of each approach.
Organocatalytic Approaches: The Power of Chiral Amines
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods. For the synthesis of chiral pyrrolidines, proline and its derivatives have proven to be particularly effective.[1]
Proline and its Derivatives: The Workhorse Organocatalysts
L-proline, a naturally occurring amino acid, can catalyze the formation of chiral pyrrolidines through various transformations, most notably via Michael additions.[2] The catalytic cycle typically involves the formation of a chiral enamine intermediate between the catalyst and a carbonyl compound, which then undergoes a stereoselective conjugate addition to a Michael acceptor.
More sophisticated proline derivatives, such as diarylprolinol silyl ethers (e.g., the Hayashi-Jørgensen catalyst), have demonstrated superior performance in many cases.[1] These catalysts offer enhanced steric shielding and electronic tuning, leading to higher enantioselectivities.
Comparative Performance of Proline-Based Catalysts:
| Catalyst | Reaction Type | Substrates | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| L-Proline | Michael Addition | Aldehyde + Nitroalkene | Moderate to Good | Moderate to High | Variable | [2] |
| (S)-Diphenylprolinol Methyl Ether | Michael Addition | Aldehyde + Nitroalkene | High | >95 | High | [1] |
| Diarylprolinol Silyl Ether | Michael Addition | Aldehyde + Nitroalkene | High | >99 | High | [1] |
Causality Behind Performance: The enhanced performance of diarylprolinol silyl ethers can be attributed to the bulky diarylmethylsilyl group, which effectively shields one face of the enamine intermediate, forcing the electrophile to approach from the less hindered side. This increased steric demand translates to higher enantioselectivity compared to the less sterically hindered L-proline.
Experimental Protocol: Asymmetric Michael Addition using a Diarylprolinol Silyl Ether Catalyst
This protocol is a representative example for the asymmetric Michael addition of an aldehyde to a nitroalkene, a key step in the synthesis of a 3-(pyrrolidin-2-yl)pyridine precursor.
-
To a stirred solution of the diarylprolinol silyl ether catalyst (10 mol%) in an appropriate solvent (e.g., toluene, CH2Cl2) at room temperature is added the aldehyde (1.2 equivalents).
-
The mixture is stirred for 10 minutes to allow for enamine formation.
-
The nitroalkene (1.0 equivalent) is then added, and the reaction is stirred at the specified temperature (e.g., 0 °C to room temperature) and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral Michael adduct.
Logical Workflow for Michael Addition Approach:
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation is another powerful tool for the construction of chiral centers. In the context of 2-substituted pyrrolidines, this can involve the intramolecular cyclization of a suitable nitrogen-containing substrate. While direct examples for 3-(pyrrolidin-2-yl)pyridine are less common, the methodology has been successfully applied to the synthesis of various 2-arylpyrrolidines. [3]The choice of chiral ligand is crucial for achieving high enantioselectivity.
Head-to-Head Comparison: Organocatalysis vs. Metal Catalysis
| Feature | Organocatalysis (Proline-based) | Metal Catalysis (Asymmetric Hydrogenation) |
| Catalyst | Readily available, metal-free | Often requires specialized ligands and metal precursors |
| Reaction Conditions | Generally mild (often room temperature) | May require elevated pressures and temperatures |
| Enantioselectivity | Good to excellent (often >95% ee) | Excellent (often >99% ee) |
| Substrate Scope | Broad for Michael additions | Can be highly substrate-specific |
| Functional Group Tolerance | Generally good | Can be sensitive to certain functional groups |
| Scalability | Can be challenging for some catalysts | Demonstrated on an industrial scale [4] |
| Cost | Catalysts can be inexpensive (e.g., proline) or more costly (e.g., diarylprolinol ethers) | Metal precursors and chiral ligands can be expensive |
Conclusion and Future Outlook
The asymmetric synthesis of 3-(pyrrolidin-2-yl)pyridine remains an active area of research, driven by its significance in medicinal chemistry. Both organocatalytic and metal-catalyzed approaches offer viable pathways to this important chiral scaffold, each with its own set of advantages and disadvantages.
For academic and early-stage drug discovery research, the operational simplicity and mild conditions of organocatalysis, particularly with diarylprolinol silyl ether catalysts, provide a highly attractive option for accessing a range of chiral pyrrolidine derivatives.
For large-scale and industrial applications, the high turnover numbers and exceptional enantioselectivity of metal-catalyzed asymmetric hydrogenation, as exemplified by the anionic iridium catalyst, present a more economically viable and efficient solution.
The continued development of novel catalysts, both organic and metal-based, will undoubtedly lead to even more efficient and versatile methods for the asymmetric synthesis of 3-(pyrrolidin-2-yl)pyridine and other important chiral heterocycles. Future research will likely focus on developing catalysts with even higher turnover numbers, broader substrate scope, and improved functional group tolerance, further empowering researchers in their quest for novel therapeutics.
References
- Wolfe, J. P. (2008). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Synlett, 2008(18), 2913–2937. [Link]
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023).
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023).
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]
- Buchwald, S. L., & Hartwig, J. F. (2019). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. Angewandte Chemie International Edition, 58(28), 9374-9385. [Link]
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 634-647. [Link]
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 634-647. [Link]
- Huang, K., Marciales, M. O., De Jesus, M., & Stepanenko, V. (2009). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Journal of Heterocyclic Chemistry, 46(6), 1252-1258. [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
- Córdova, A. (2010). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Current Organic Chemistry, 14(16), 1734-1753. [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
- Zhang, X., et al. (2023). A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine.
- Turner, N. J., & O'Reilly, E. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(10), 2269–2276. [Link]
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 4. A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomeric Purity Assessment of (R)-3-(Pyrrolidin-2-yl)pyridine
Introduction
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical attribute that profoundly influences its pharmacological and toxicological profile. The United States Food and Drug Administration (FDA) and other global regulatory bodies mandate the thorough characterization of stereoisomeric composition, necessitating the development of robust analytical methods to determine enantiomeric purity.[1][2][3][4] (R)-3-(pyrrolidin-2-yl)pyridine, a chiral N-heterocycle and a key structural motif in various pharmacologically active compounds, serves as a pertinent case study for exploring the nuances of enantiomeric purity analysis.[5][6][7][8][9][10] This guide provides a comparative analysis of various analytical techniques for assessing the enantiomeric purity of this compound, offering insights into the underlying principles, experimental protocols, and practical considerations for researchers, scientists, and drug development professionals.
The separation and quantification of enantiomers, which are non-superimposable mirror images of each other, present a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. However, their interactions with a chiral environment, such as a chiral stationary phase in chromatography or a chiral selector in electrophoresis, can lead to the formation of diastereomeric complexes with different physicochemical properties, enabling their separation.[11] This guide will delve into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the enantiomeric purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separations in the pharmaceutical industry, offering high resolution, sensitivity, and reproducibility.[12][13][14] The direct method, which employs a chiral stationary phase (CSP), is the most widely used approach.[11][15]
Principle of Chiral HPLC
The separation of enantiomers on a CSP is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes is influenced by various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in its elution at a later time.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric purity of this compound using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector
-
Chiral Column: Polysaccharide-based CSP (e.g., cellulose or amylose derivatives)
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA)
-
This compound standard
-
(S)-3-(pyrrolidin-2-yl)pyridine standard (or racemic mixture)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:DEA (e.g., 90:10:0.1, v/v/v). The addition of a small amount of a basic modifier like DEA is often necessary to improve the peak shape of basic analytes like this compound.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm
-
-
Analysis: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. Subsequently, inject the sample solution to determine the peak areas of both enantiomers.
-
Calculation of Enantiomeric Purity (%ee): %ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Causality Behind Experimental Choices
-
Polysaccharide-based CSPs: These are broadly applicable CSPs known for their excellent enantiorecognition capabilities for a wide range of chiral compounds, including those with nitrogen-containing heterocyclic rings.[16]
-
Normal Phase Mode: The use of a non-polar mobile phase (hexane) with a polar modifier (isopropanol) often provides better selectivity for chiral separations on polysaccharide-based CSPs.
-
Diethylamine (DEA): As a basic compound, this compound can interact with residual silanol groups on the silica support of the CSP, leading to peak tailing. The addition of a small amount of a competing base like DEA to the mobile phase helps to minimize these secondary interactions and improve peak symmetry.
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Gas Chromatography (GC)
Chiral Gas Chromatography is a powerful technique for the enantiomeric separation of volatile and thermally stable compounds.[17][18] For a compound like 3-(pyrrolidin-2-yl)pyridine, derivatization may be necessary to improve its volatility and thermal stability.
Principle of Chiral GC
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase to achieve separation. The CSPs in GC are typically cyclodextrin derivatives coated on the inner wall of a capillary column.[17] The enantiomers of the analyte partition differently between the gaseous mobile phase and the liquid CSP, leading to different retention times.
Experimental Protocol: Chiral GC
Objective: To determine the enantiomeric purity of this compound after derivatization.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral Capillary Column: e.g., a cyclodextrin-based CSP
Reagents:
-
This compound
-
Racemic 3-(pyrrolidin-2-yl)pyridine
-
Derivatizing agent (e.g., trifluoroacetic anhydride)
-
Solvent (e.g., dichloromethane)
Procedure:
-
Derivatization: React the this compound sample and the racemic standard with the derivatizing agent to form a more volatile and thermally stable derivative.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Oven Temperature Program: Start at a suitable temperature and ramp up to a final temperature to ensure good separation.
-
Carrier Gas: Helium or Hydrogen
-
-
Analysis: Inject the derivatized racemic standard to identify the peaks corresponding to the (R) and (S) enantiomers. Then, inject the derivatized sample.
-
Calculation: Calculate the enantiomeric purity as described for HPLC.
Causality Behind Experimental Choices
-
Derivatization: The pyrrolidine nitrogen of 3-(pyrrolidin-2-yl)pyridine can be acylated to increase its volatility and reduce its polarity, which is often beneficial for GC analysis.
-
Cyclodextrin-based CSPs: These are widely used and effective for the separation of a broad range of chiral compounds in GC.[19]
Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful and complementary technique to HPLC and GC for chiral separations, offering high efficiency, short analysis times, and low consumption of sample and reagents.[20][21][22][23][24]
Principle of Chiral CE
In chiral CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector. These complexes have different effective mobilities in the electric field, leading to their separation. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[20][22]
Experimental Protocol: Chiral CE
Objective: To determine the enantiomeric purity of this compound using a cyclodextrin-based chiral selector.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
Reagents:
-
This compound
-
Racemic 3-(pyrrolidin-2-yl)pyridine
-
Background Electrolyte (BGE): e.g., phosphate buffer
-
Chiral Selector: e.g., a derivatized cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin)
Procedure:
-
BGE Preparation: Prepare the BGE containing the chiral selector at an optimized concentration.
-
Sample Preparation: Dissolve the sample in the BGE or a suitable low-conductivity buffer.
-
CE Conditions:
-
Capillary: Fused silica
-
Voltage: 15-30 kV
-
Temperature: 25 °C
-
Detection: UV at 260 nm
-
-
Analysis: Inject the racemic standard to determine the migration times of the two enantiomers. Subsequently, inject the sample.
-
Calculation: Calculate the enantiomeric purity based on the corrected peak areas.
Causality Behind Experimental Choices
-
Cyclodextrins as Chiral Selectors: The hydrophobic cavity and hydrophilic exterior of cyclodextrins allow for inclusion complex formation with a wide variety of guest molecules, including heterocyclic compounds. The chiral environment of the cyclodextrin leads to differential interactions with the enantiomers.
-
pH of the BGE: The pH of the BGE is a critical parameter as it affects the charge of the analyte and the electroosmotic flow, both of which influence the separation. For a basic compound like 3-(pyrrolidin-2-yl)pyridine, a lower pH is generally preferred to ensure it is protonated and has a positive charge.
Chiral CE Separation Mechanism
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]
- 5. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Pyrrolidin-2-yl)pyridine | CymitQuimica [cymitquimica.com]
- 9. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1|ZaiQi Bio-Tech [chemzq.com]
- 10. 5746-86-1|3-(Pyrrolidin-2-yl)pyridine|BLD Pharm [bldpharm.com]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. sfera.unife.it [sfera.unife.it]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. gcms.cz [gcms.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 24. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of the therapeutic potential of nornicotine enantiomers
This guide offers an in-depth comparative analysis of the enantiomers of nornicotine, (S)-nornicotine and (R)-nornicotine. As a primary metabolite of nicotine and a component of tobacco, nornicotine has often been overshadowed by its parent compound. However, the distinct stereochemistry of its enantiomers confers unique pharmacological profiles, opening divergent and compelling avenues for therapeutic development. This document is intended for researchers, scientists, and drug development professionals, providing a technical synthesis of current experimental data to inform future research and development in nicotinic therapeutics.
The Stereochemical Imperative: Why Enantiomers Matter
Nornicotine, the N-demethylated metabolite of nicotine, exists as two non-superimposable mirror-image isomers: (S)-nornicotine and (R)-nornicotine.[1] This three-dimensional difference is critical, as biological systems, particularly receptors, are chiral environments. Consequently, each enantiomer interacts differently with nicotinic acetylcholine receptors (nAChRs), the primary targets for these ligands, resulting in distinct downstream physiological and behavioral effects. While (S)-nornicotine is the more prevalent form in tobacco and a direct metabolite of the naturally occurring (S)-nicotine, the less common (R)-enantiomer is emerging as a molecule of significant therapeutic interest.[2]
Comparative Pharmacology at Nicotinic Acetylcholine Receptors (nAChRs)
The therapeutic potential and liability of each nornicotine enantiomer are dictated by their binding affinity (Ki) and functional efficacy (EC50/Imax) at various nAChR subtypes. These subtypes, which are pentameric ligand-gated ion channels, are expressed throughout the central and peripheral nervous systems and modulate the release of key neurotransmitters like dopamine, acetylcholine, and glutamate.[3]
Table 1: Comparative Receptor Binding and Functional Activity of Nornicotine Enantiomers
| Enantiomer | nAChR Subtype | Binding Affinity (Ki) | Functional Activity | Therapeutic Implication |
| (S)-Nornicotine | α4β2 | High affinity | Partial to full agonist; Evokes dopamine release in the striatum[1][4] | Potential role in nicotine dependence; possible smoking cessation aid. |
| α7 | Moderate affinity | Partial agonist; peak currents can equal acetylcholine[5][6] | Potential for cognitive enhancement and neuroprotection. | |
| α6-containing | High affinity | Strong agonist[6] | Role in modulating dopamine release in nigrostriatal pathways. | |
| (R)-Nornicotine | α4β2 | High affinity, but may be lower than (S)-form | Weak partial agonist/antagonist; less efficacious at stimulating dopamine release than (S)-nornicotine[1] | Reduced abuse liability; potential to decrease nicotine self-administration.[4][7] |
| α7 | High affinity | Potent partial agonist[5] | Strong candidate for treating cognitive deficits (e.g., Alzheimer's disease).[2][5] | |
| α6-containing | High affinity | Strong agonist[6] | Potential therapeutic for Parkinson's disease by modulating dopaminergic function. |
Note: α4β2 nAChRs are the primary subtype associated with the reinforcing and addictive properties of nicotine.
Key Mechanistic Insights:
-
(S)-Nornicotine's activity profile closely resembles that of nicotine, particularly its potent effect on dopamine release in reward pathways, suggesting a significant contribution to tobacco dependence.[1][8]
-
(R)-Nornicotine presents a more therapeutically desirable profile. Its reduced efficacy at α4β2* receptors suggests a lower abuse potential.[1][7] Crucially, its potent activity at α7 nAChRs, which are implicated in cognitive processes, and α6-containing nAChRs, which are key to dopaminergic function in motor pathways, positions it as a promising candidate for treating neurodegenerative disorders.[2]
Experimental Workflow: Characterizing Enantiomer-Receptor Interactions
To elucidate the distinct pharmacological profiles presented above, a combination of binding and functional assays is essential. The following workflow details the standard procedures for determining the binding affinity and functional efficacy of a ligand like a nornicotine enantiomer at a specific nAChR subtype.
Causality Behind Experimental Choices: The radioligand binding assay is a robust method to quantify the affinity (Ki) of an unlabeled compound by measuring its ability to displace a known high-affinity radioligand.[9] This provides a direct measure of the drug-receptor interaction. However, binding does not equate to function. Therefore, a functional assay, such as two-electrode voltage clamp electrophysiology using Xenopus oocytes or Ca2+ influx assays in mammalian cell lines, is required to determine whether the compound acts as an agonist, antagonist, or partial agonist, and to quantify its potency (EC50) and efficacy (Imax).[3][10]
Figure 1. Standard experimental workflow for characterizing nornicotine enantiomer pharmacology.
A Comparative View on Therapeutic Applications
Nicotine Addiction and Smoking Cessation
Both enantiomers have been investigated as potential aids for smoking cessation.
-
(S)-Nornicotine: Due to its partial agonist activity at α4β2* nAChRs, it could theoretically occupy these receptors to reduce nicotine craving and withdrawal without producing the full reinforcing effect of nicotine.
-
(R)-Nornicotine: Experimental evidence is more compelling for the (R)-enantiomer. Studies in rats have shown that R(+)-nornicotine is more potent than S(-)-nornicotine at decreasing intravenous nicotine self-administration.[1][4][7] This suggests it could act as a functional antagonist or weak partial agonist to blunt the rewarding effects of nicotine, making it a strong candidate for a novel cessation therapy with a lower risk of dependence.[7]
Neurodegenerative Disorders
This is where the therapeutic profiles of the enantiomers diverge most significantly, with (R)-nornicotine showing exceptional promise.
-
Alzheimer's Disease (AD) & Cognitive Enhancement: Nornicotine has been shown to improve cognition and attention, effects largely attributed to its action at α7 nAChRs.[5] Since (R)-nornicotine is a potent α7 agonist, it is a prime candidate for enhancing cognitive function in conditions like AD and age-associated memory impairment.[2][5][11] Nicotine itself has shown some procognitive effects, and its active metabolites are believed to contribute to this.[11][12] Furthermore, α7 nAChR activation is linked to neuroprotective signaling pathways that may reduce the neuronal damage seen in AD.[13][14]
-
Parkinson's Disease (PD): The pathology of PD involves the degeneration of dopaminergic neurons in the nigrostriatal pathway. nAChRs containing α6 and β2 subunits (e.g., α6β2*) are highly expressed in these neurons and are critical for modulating dopamine release.[8][15] Both nornicotine enantiomers are potent agonists at α6-containing nAChRs. This suggests they could help restore dopaminergic function and alleviate motor symptoms in PD. Given its more favorable overall safety profile, (R)-nornicotine is the more attractive candidate for further development.
Visualizing a Key Neuroprotective Pathway
The neuroprotective and pro-cognitive effects of (R)-nornicotine are believed to be mediated by the activation of intracellular signaling cascades following α7 nAChR stimulation. The diagram below illustrates a simplified representation of this process, leading to enhanced cell survival.
Figure 2. (R)-Nornicotine-mediated neuroprotection via the α7 nAChR/PI3K/Akt pathway.
Conclusion and Future Directions
The comparative analysis of nornicotine enantiomers underscores the profound impact of stereochemistry on pharmacological activity and therapeutic utility. While (S)-nornicotine's profile is complicated by its role in nicotine dependence, (R)-nornicotine is emerging as a compelling therapeutic candidate with a multifaceted profile. Its potential to treat cognitive decline, offer neuroprotection in diseases like Alzheimer's and Parkinson's, and aid in smoking cessation—all with a potentially lower abuse liability—warrants significant further investigation.
Future research should prioritize:
-
Head-to-head preclinical studies in validated animal models of Alzheimer's and Parkinson's disease to directly compare the efficacy of (R)-nornicotine against current standards of care.
-
Detailed pharmacokinetic and toxicology studies for (R)-nornicotine to establish a comprehensive safety profile for potential clinical development.
-
Development of selective radioligands for α6-containing nAChRs to better probe the in vivo actions of nornicotine enantiomers in the dopaminergic system using techniques like Positron Emission Tomography (PET).
By focusing on the unique properties of (R)-nornicotine, the field of neuropharmacology may unlock a new class of therapeutics for some of the most challenging and prevalent neurological disorders.
References
- Stokes, C., et al. (2013). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PLoS ONE, 8(4), e60319. [Link]
- Rodríguez-Franco, E. J., & Paz-Loyola, M. (2013). Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders. Current Pharmaceutical Design, 19(35), 6338-6353. [Link]
- Yum, L., & Wolf, K. M. (1995). The competition of (-)-[3H]nicotine binding by the enantiomers of nicotine, nornicotine and anatoxin-a in membranes and solubilized preparations of different brain regions of rat.
- Acosta, G. (n.d.). Total enantioselective synthesis of (S)-Nicotine. University of Bristol, School of Chemistry. [Link]
- Copeland, J. R., et al. (1991). A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 343(2), 123-127. [Link]
- Stairs, D. J., et al. (2007). Effects of Nornicotine Enantiomers on Intravenous S(-)-Nicotine Self-Administration and Cardiovascular Function in Rats. The Journal of Pharmacology and Experimental Therapeutics, 321(2), 656-665. [Link]
- Stairs, D. J., et al. (2007). Effects of nornicotine enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats. The Journal of Pharmacology and Experimental Therapeutics, 321(2), 656-665. [Link]
- Al-Ghananeem, A. M., & Crooks, P. A. (2010). Effects of R(+)-nornicotine and S(-)-nornicotine on S(-)-nicotine self-administration. Pharmacology, Biochemistry and Behavior, 96(3), 329-335. [Link]
- Gouthami, P., et al. (2019). Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine.
- Al-said, N., et al. (2021). A short stereodivergent synthesis of (R) and (S)-nicotine. RSC Advances, 11(13), 7434-7439. [Link]
- Vedejs, E., & Stults, J. S. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(19), 6543. [Link]
- Creative Bioarray. (n.d.). Characterization of Nicotinic Acetylcholine Receptors.
- Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Reynolds Science. [Link]
- Singh, S. B., et al. (2014). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 4(2), 136-146. [Link]
- Cheetham, A. G., et al. (2022). Chiral analysis of the (R)- and (S)-nornicotine analysis in....
- Al-Ghananeem, A. M., & Crooks, P. A. (2010). Effects of nornicotine enantiomers on cardiovascular function.
- Majdi, A., et al. (2019). Molecular Insights Into Memory-Enhancing Metabolites of Nicotine in Brain: A Systematic Review. Frontiers in Neuroscience, 12, 1002. [Link]
- Wu, J., et al. (2016). Characterizing functional α6β2 nicotinic acetylcholine receptors in vitro: mutant β2 subunits improve membrane expression, and fluorescent proteins reveal responsive cells. Journal of Neurophysiology, 115(1), 184-194. [Link]
- Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 4(4), ENEURO.0135-17.2017. [Link]
- Majdi, A., et al. (2019). Molecular Insights Into Memory-Enhancing Metabolites of Nicotine in Brain: A Systematic Review. Frontiers in Neuroscience, 12, 1002. [Link]
- Majdi, A., et al. (2019).
- Levin, E. D. (1992). Nicotine as a cognitive enhancer.
- Broad, L. M., et al. (2006). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. British Journal of Pharmacology, 149(6), 753-764. [Link]
- Echeverria, V., & Barreto, G. E. (2015). Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson's disease. Frontiers in Aging Neuroscience, 7, 140. [Link]
- Knowland, D., et al. (2020). Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties. The Journal of Biological Chemistry, 295(50), 17093-17101. [Link]
- Li, Y., et al. (2010). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. Acta Pharmacologica Sinica, 31(8), 1013-1019. [Link]
- Green, W. N. (1999). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Neuroscience, 19(14), 5794-5804. [Link]
- Stairs, D. J., et al. (2007). Effects of nornicotine enantiomers on intravenous S(−)
- Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 160-167. [Link]
- Jiménez-Jiménez, C., et al. (2023). Opinion: exploring alternative pathways to neuroprotection—nicotine and carbon monoxide as antioxidative factors in neurodegeneration and delirium. Frontiers in Aging Neuroscience, 15, 1243765. [Link]
- Jiménez-Jiménez, C., et al. (2023). Opinion: exploring alternative pathways to neuroprotection—nicotine and carbon monoxide as antioxidative factors in neurodegeneration and delirium. Frontiers in Aging Neuroscience, 15, 1243765. [Link]
Sources
- 1. Effects of Nornicotine Enantiomers on Intravenous S(-)-Nicotine Self-Administration and Cardiovascular Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Insights Into Memory-Enhancing Metabolites of Nicotine in Brain: A Systematic Review [frontiersin.org]
- 6. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nornicotine enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson’s disease [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Insights Into Memory-Enhancing Metabolites of Nicotine in Brain: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotine as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Opinion: exploring alternative pathways to neuroprotection—nicotine and carbon monoxide as antioxidative factors in neurodegeneration and delirium [frontiersin.org]
- 14. Opinion: exploring alternative pathways to neuroprotection—nicotine and carbon monoxide as antioxidative factors in neurodegeneration and delirium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterizing functional α6β2 nicotinic acetylcholine receptors in vitro: mutant β2 subunits improve membrane expression, and fluorescent proteins reveal responsive cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-3-(Pyrrolidin-2-yl)pyridine: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-3-(Pyrrolidin-2-yl)pyridine (CAS No. 5746-86-1), a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Understanding the Hazard Profile
Key Inferred Hazards:
-
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[2][7]
-
Corrosivity: Potential for skin and eye irritation or damage.[7][8]
-
Environmental Hazard: Pyridine derivatives can be toxic to aquatic life.[9]
Immediate Pre-Disposal Safety Protocols
Before handling this compound for disposal, it is imperative to establish a safe working environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., butyl rubber, neoprene) | Prevents dermal absorption, a primary route of exposure for pyridine-like compounds.[10] |
| Eye Protection | Chemical safety goggles and a full-face shield | Protects against splashes and vapors that can cause serious eye damage.[8] |
| Laboratory Coat | Flame-resistant, fully buttoned | Protects skin and clothing from contamination and potential ignition. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood | Mitigates the risk of inhaling harmful vapors.[10] |
Emergency Preparedness
Ensure the following are readily accessible and operational:
-
Safety Shower and Eyewash Station: Must be within a 10-second travel distance.[10]
-
Chemical Spill Kit: Equipped with absorbent materials suitable for flammable and corrosive liquids (e.g., dry lime, sand, or soda ash).[11]
-
Fire Extinguisher: Appropriate for flammable liquid fires (e.g., dry chemical or carbon dioxide).
Step-by-Step Disposal Workflow
The disposal of this compound must be managed as hazardous waste from "cradle to grave" in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[12][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
Waste Segregation and Collection
Proper segregation at the point of generation is the foundation of safe disposal.
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including pure compound, solutions, and reaction mixtures, in a designated, leak-proof, and chemically compatible container (e.g., high-density polyethylene or glass).[5][10]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flammable, corrosive, toxic).[13]
-
Do not mix with incompatible waste streams, such as strong oxidizing agents, strong acids (especially nitric acid), or bases.[10]
-
-
Solid Waste:
-
Collect all contaminated solid waste, such as pipette tips, gloves, absorbent pads, and empty vials, in a separate, clearly labeled hazardous waste container.[5]
-
This container should also be marked with "Hazardous Waste" and the chemical name.
-
On-Site Accumulation and Storage
Laboratories generating hazardous waste are designated as Satellite Accumulation Areas (SAAs).[13][14]
-
Container Management: Keep waste containers securely capped at all times, except when adding waste.[14] Do not overfill containers; a headspace of at least 10% is recommended to allow for vapor expansion.[15]
-
Storage Location: Store waste containers in a designated, cool, dry, and well-ventilated area that is under the direct supervision of laboratory personnel.[14][15]
-
Incompatibility: Ensure that waste containers are segregated from incompatible materials to prevent dangerous reactions.[10][14]
-
Time and Volume Limits: Adhere to the specific accumulation time and volume limits for your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[13][16]
Final Disposal
The final step involves the transfer of waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Engage Professionals: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][12] These professionals are trained to handle the profiling, manifesting, and transportation of chemical waste.
-
Incineration: The recommended disposal method for pyridine and its derivatives is high-temperature incineration, such as rotary kiln or liquid injection incineration.[9][17] This process ensures the complete destruction of the hazardous compound.
-
Documentation: Maintain meticulous records of all waste generated and disposed of to ensure regulatory compliance and a complete "cradle-to-grave" history.[12]
Spill and Emergency Procedures
In the event of an accidental release, immediate and decisive action is required.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or chemical absorbent pads).[10][11]
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][4]
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel.
-
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the disposal of this compound waste.
Caption: A workflow for the safe disposal of this compound.
References
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Echemi. (n.d.). (R)-Nornicotine SDS.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine.
- Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
- Synthonix. (n.d.). 3-(Pyrrolidin-2-yl)pyridine.
- Loba Chemie. (n.d.). Pyridine for Synthesis SDS.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Chloro-5-pyrrolidin-2-yl-pyridine.
- Apollo Scientific. (n.d.). 3-(Pyrrolidin-2-yl)pyridine.
- ZaiQi Bio-Tech. (n.d.). 3-(pyrrolidin-2-yl)pyridine | CAS No:5746-86-1.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 4-(Pyrrolidin-1-yl)pyridine.
- Fisher Scientific. (2015, March 19). Safety Data Sheet: Pyridine, Reagent.
- BenchChem. (2025). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
- PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine.
- BenchChem. (2025). Proper Disposal of Pyrrolidine: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Pyrrolidine.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 5746-86-1 Cas No. | 3-(Pyrrolidin-2-yl)pyridine | Apollo [store.apolloscientific.co.uk]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. nj.gov [nj.gov]
- 12. epa.gov [epa.gov]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. epa.gov [epa.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Mastering the Safe Handling of (R)-3-(Pyrrolidin-2-yl)pyridine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with precision and safety is paramount. (R)-3-(Pyrrolidin-2-yl)pyridine, a heterocyclic amine of significant interest, requires a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a thorough risk assessment can be conducted by examining structurally similar compounds. The molecule is a derivative of both pyrrolidine and pyridine, and its toxicological profile is likely to share characteristics with these parent compounds and other related structures.
Data from analogous compounds such as 4-(Pyrrolidin-1-yl)pyridine, (±)-2-(2-Pyrrolidinyl)pyridine, and nornicotine (a synonym for 3-(pyrrolidin-2-yl)pyridine) suggest the following primary hazards[1][2][3]:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled[2][3].
-
Corrosivity: Capable of causing severe skin burns and serious eye damage[1].
-
Irritation: May cause skin, eye, and respiratory tract irritation[2][4].
-
Flammability: As with many organic solvents and amines, there is a potential for flammability[5][6].
Given these potential hazards, a stringent approach to personal protective equipment (PPE) is not merely a recommendation but a critical necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a foundational element of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound, with detailed justifications below.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, as the compound is likely to be corrosive and harmful upon dermal absorption[1][2]. |
| Eye & Face Protection | Chemical safety goggles and a face shield | To protect the eyes and face from splashes of the potentially corrosive and severely irritating liquid[1][4]. |
| Body Protection | Standard laboratory coat (flame-resistant recommended) | To protect clothing and skin from contamination. A flame-resistant coat is advisable due to the potential flammability of related compounds[5][7]. |
| Respiratory Protection | Work in a certified chemical fume hood | To avoid the inhalation of harmful vapors, which may cause respiratory irritation or toxicity[2][4]. |
The Criticality of Double Gloving
For enhanced protection, particularly when handling larger quantities or during prolonged procedures, the practice of double gloving is strongly advised. This involves wearing two layers of nitrile gloves, which can significantly reduce the risk of exposure in the event of a tear or puncture in the outer glove.
The Indispensable Role of the Fume Hood
This compound, like many amines, is likely to have a noticeable vapor pressure. All handling of this compound, including weighing, transferring, and the setup of reactions, must be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation[8].
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational plan is crucial for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound.
Preparation and Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Necessary PPE: Don a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves.
-
Prepare Your Workspace: Lay down absorbent bench paper to contain any potential spills.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and a chemical spill kit appropriate for flammable and corrosive materials[9].
Handling the Chemical
-
Transfer with Care: Use appropriate tools, such as a pipette or syringe, for liquid transfers. Avoid pouring directly from large containers to minimize the risk of splashing.
-
Maintain Situational Awareness: Be mindful of your surroundings and any potential ignition sources[5][6].
-
Seal Containers Promptly: Keep all containers of this compound tightly sealed when not in use to prevent the release of vapors[10].
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash[9][11].
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-proof container, preferably made of high-density polyethylene (HDPE) or glass[9]. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name[1][9].
-
Solid Waste: All consumables contaminated with the compound, such as pipette tips, gloves, and absorbent pads, must be collected in a separate, sealable, and puncture-resistant container also labeled as "Hazardous Waste" with the chemical name[9].
Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste[10][11].
Visualizing the Safety Workflow
To further clarify the procedural steps for ensuring safety, the following diagram illustrates the decision-making process and actions required when handling this compound.
Caption: Workflow for Safe Handling of this compound.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about understanding the principles behind them. By internalizing the potential hazards and the rationale for each piece of personal protective equipment and every step in the handling and disposal process, researchers can build a robust culture of safety. This proactive approach not only protects individuals but also ensures the continued success and integrity of vital research and development endeavors.
References
- Benchchem. (n.d.). Proper Disposal of Pyrrolidine: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 1-Boc-3-(hydroxymethyl)pyrrolidine: A Comprehensive Guide for Laboratory Professionals.
- Sigma-Aldrich. (2024). Safety Data Sheet: 4-(Pyrrolidin-1-yl)pyridine.
- PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine.
- Fisher Scientific. (2024). Safety Data Sheet: Pyrrolidine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine 2hcl.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: Pyrrolidine.
- Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Fisher Scientific. (2025). Safety Data Sheet: (±)-2-(2-Pyrrolidinyl)pyridine.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
